molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Número de catálogo: B109124
Número CAS: 138048-80-3
Peso molecular: 87.12 g/mol
Clave InChI: YNAVUWVOSKDBBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Vinylbenzylmorpholine-divinylbenzene Copolymer is used as cationic site-conferring polymer in preparation of photographic films.>This compound appears as a colorless liquid with a fishlike odor. Flash point 100°F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.>This compound, also known as C4H9NO or drewamine, belongs to the class of organic compounds known as morpholines. These are organic compounds containing a this compound moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively. This compound exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is also a parent compound for other transformation products, including but not limited to, phenmetrazine, 3-morpholinopropylamine, and N-[(Z)-dodec-2-enoyl]this compound.>This compound is a saturated organic heteromonocyclic parent and a member of morpholines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1])
Record name Morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025688
Record name Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/565
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Morpholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/565
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Morpholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/565
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F].

CAS No.

110-91-8
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MORPHOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2ZCK305O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Morpholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/QD62CCF8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F
Record name MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Morpholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to Morpholine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a simple yet profoundly significant heterocyclic organic compound.[1] Structurally, it is a six-membered ring featuring both an amine and an ether functional group, positioning it as a cyclic amine-ether.[2] This unique arrangement bestows upon this compound a versatile set of physicochemical properties, making it a cornerstone in a multitude of industrial and scientific domains. It presents as a colorless, hygroscopic liquid with a characteristic weak ammonia- or fish-like odor.[1][3] Its industrial importance and wide range of applications stem from its utility as a rubber additive, a corrosion inhibitor, a solvent, and a crucial building block in the synthesis of a vast array of pharmaceuticals and agrochemicals.[4] In medicinal chemistry, the this compound scaffold is recognized as a "privileged structure" due to its frequent appearance in bioactive molecules and its ability to confer advantageous properties such as enhanced solubility, metabolic stability, and bioavailability.[5][6] This guide provides a comprehensive technical overview of this compound's chemical structure, properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Conformational Analysis

This compound is a saturated heterocycle designated as tetrahydro-1,4-oxazine in IUPAC nomenclature.[7] The six-membered ring contains four carbon atoms, one oxygen atom at position 1, and one nitrogen atom at position 4.[8]

Caption: Numbered skeletal formula of the this compound molecule.

The presence of both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the nitrogen and oxygen atoms) is central to its chemical behavior. Like cyclohexane, this compound predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to two distinct conformers based on the orientation of the hydrogen atom on the nitrogen: Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax). Experimental and theoretical studies have shown that the Chair-Eq conformer, where the N-H bond is in the equatorial position, is more stable than the Chair-Ax conformer.[9][10] This conformational preference can significantly influence its reactivity and interactions with biological targets.[9]

Caption: Conformational isomers of this compound.

Physicochemical Properties

The dual functionality of amine and ether within a compact cyclic structure gives this compound a unique and useful set of properties. It is fully miscible with water and many organic solvents, a characteristic that enhances its utility in diverse reaction conditions.[2][3][7]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₉NO[1][11]
Molecular Weight 87.12 g/mol [3]
CAS Number 110-91-8[1][3]
Appearance Colorless, hygroscopic liquid[3][7]
Odor Weak ammonia- or fish-like[1]
Density 1.007 g/cm³ at 20°C[1]
Melting Point -5 °C (23 °F)[1][3]
Boiling Point 129 °C (264 °F)[1][3]
Flash Point 35 °C (95 °F)[3]
Water Solubility Miscible[3]
pKa (conjugate acid) 8.36[7]
Vapor Pressure 11 mbar @ 20 °C[12]
Refractive Index 1.454-1.455[13]

As a secondary amine, this compound is basic, and its conjugate acid is known as morpholinium.[1] For instance, it reacts with hydrochloric acid to form the salt morpholinium chloride.[1] The presence of the electron-withdrawing ether oxygen atom renders the nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine.[1][4]

Synthesis of this compound

Industrially, this compound is produced via several established methods. The two most prominent commercial routes are the dehydration of diethanolamine and the reaction of diethylene glycol with ammonia.

  • Dehydration of Diethanolamine: This was a major production method where diethanolamine is heated in the presence of a strong acid, such as concentrated sulfuric acid, to induce dehydration and cyclization. The resulting mixture is then neutralized with an alkali to liberate the free this compound base, which is subsequently purified by distillation.

  • Reductive Amination of Diethylene Glycol: This has become the predominant modern method due to its efficiency.[14][15] Diethylene glycol and ammonia are reacted at high temperatures (150–400°C) and pressures in the presence of hydrogen and a hydrogenation catalyst, typically containing metals like copper, nickel, or cobalt.[14][15][16] The this compound is then recovered from the crude reaction mixture by fractional distillation.[15]

cluster_0 Method 1: Dehydration of Diethanolamine cluster_1 Method 2: Reductive Amination of Diethylene Glycol a Diethanolamine HN(CH₂CH₂OH)₂ b H₂SO₄ (conc.) Heat a->b + c This compound O(CH₂CH₂)₂NH b->c - H₂O d Diethylene Glycol O(CH₂CH₂OH)₂ e NH₃, H₂ Catalyst (Ni, Cu) High Temp/Pressure d->e + f This compound O(CH₂CH₂)₂NH e->f - 2 H₂O

Caption: Primary industrial synthesis routes for this compound.

Reactivity and Key Chemical Reactions

This compound exhibits reactivity typical of a secondary amine, participating in a wide range of organic transformations.[1] Its utility as a synthetic intermediate is vast.

  • Basicity and Salt Formation: As a base, this compound readily reacts with acids to form stable morpholinium salts.[7][11] This property is fundamental to its role as a pH adjuster.

  • Enamine Synthesis: this compound is commonly used to generate enamines from ketones and aldehydes. These enamines are versatile intermediates in organic synthesis, particularly for C-C bond formation via alkylation or acylation.[1]

  • N-Alkylation and N-Acylation: The nitrogen atom acts as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) and acylating agents to form N-substituted this compound derivatives.[11] This reactivity is crucial for incorporating the this compound moiety into larger molecules.

  • Nitrosation: Under certain conditions, particularly in the presence of nitrous acid, this compound can undergo nitrosation to form N-nitrosothis compound.[7] This is a significant consideration from a toxicological standpoint, as N-nitrosothis compound is a known carcinogen.[7][17]

G cluster_reactions Key Reactions at Nitrogen Center This compound This compound N-H O acid Acid (H-X) Salt Formation This compound:N->acid Protonation ketone Ketone/Aldehyde Enamine Formation This compound:N->ketone Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) N-Alkylation This compound:N->alkyl_halide Substitution nitrite Nitrite (HNO₂) N-Nitrosation This compound:N->nitrite Nitrosation

Caption: General reactivity of the this compound nitrogen atom.

Core Applications

The versatility of this compound has led to its adoption in numerous high-value applications, from large-scale industrial processes to the fine-tuning of life-saving pharmaceuticals.

Drug Development and Medicinal Chemistry

The this compound ring is a celebrated scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[5][18] Its presence can enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of a molecule to improve oral bioavailability.[6][19]

  • Privileged Scaffold: It is considered a privileged structure because it can bind to a wide range of biological targets with high affinity when appropriately substituted.[5]

  • Pharmacokinetic Modulation: In CNS drug discovery, the this compound ring is used to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[19] Its pKa is close to physiological pH, which can enhance solubility and permeability across the blood-brain barrier.[19]

  • FDA-Approved Drugs: A significant number of FDA-approved drugs contain the this compound moiety. Notable examples include:

    • Linezolid: An antibiotic used to treat serious bacterial infections.[1][2]

    • Gefitinib (Iressa): An anticancer agent that functions as an EGFR inhibitor.[1][2][6]

    • Aprepitant: An antiemetic used to prevent chemotherapy-induced nausea.[20][21]

    • Reboxetine: An antidepressant.[20][22]

Corrosion Inhibition

This compound is a widely used neutralizing amine for combating corrosion in steam boiler systems, power plants, and condensate return lines.[1][4][23]

  • Mechanism of Action:

    • pH Adjustment: It neutralizes carbonic acid formed from the dissolution of carbon dioxide in the steam condensate, thereby raising the pH and reducing acidic corrosion.[23]

    • Volatility: Its volatility is very similar to that of water, which ensures that it distributes evenly throughout the steam and water phases of the system, providing comprehensive protection.[1]

    • Film Formation: The nitrogen and oxygen atoms in this compound can coordinate with iron atoms on the steel surface, forming a protective film through physical and chemical adsorption that inhibits the corrosion process.[7][24]

Organic Synthesis and Industrial Applications

Beyond its role in pharmaceuticals, this compound is a workhorse chemical in broader organic synthesis and industry.

  • Synthetic Intermediate: It is a key building block for rubber accelerators, agricultural fungicides, and herbicides.[4]

  • Solvent: Due to its polarity and low cost, it is often used as a solvent for chemical reactions.[1][4]

  • Emulsifiers: Fatty acid salts of this compound are used as emulsifiers, for example, in the formulation of waxes and polishes, and in the coating of fruits to replace the natural protective wax lost during cleaning.

  • Optical Brighteners: It serves as an intermediate in the manufacturing of optical brighteners used in detergents.[4]

Analytical Characterization

Standard spectroscopic methods are employed for the structural elucidation and quality control of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching vibration, C-H stretching, and the C-O-C (ether) stretching. Conformational isomers (Chair-Eq and Chair-Ax) can be distinguished using advanced IR techniques.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum typically shows three signals: a broad singlet for the N-H proton and two multiplets corresponding to the protons on the carbons adjacent to the nitrogen (-N-CH₂-) and the oxygen (-O-CH₂-).[25]

    • ¹³C NMR: Two distinct signals are expected for the two sets of non-equivalent carbon atoms.[26]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 87, along with characteristic fragmentation patterns.[25][27]

Safety, Toxicology, and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as flammable, corrosive, and toxic by inhalation, dermal contact, and ingestion.[12][28][29]

Hazards:

  • Corrosivity: It is a strong base and can cause severe chemical burns to the skin and eyes upon contact.[13][30][31] Eye contact can lead to permanent damage.[30][31]

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[29] Inhalation of vapors can cause severe irritation to the respiratory tract.[30][31][32] Long-term or repeated exposure may cause damage to the liver and kidneys.[30][32]

  • Carcinogenicity: While this compound itself is not classified as a human carcinogen (IARC Group 3), it can react with nitrites to form N-nitrosothis compound, a compound that is carcinogenic in animal studies.[17]

Experimental Protocol: Safe Handling and Storage

Adherence to a strict protocol is essential when working with this compound to minimize exposure and ensure laboratory safety.

Step-by-Step Handling Procedure:

  • Preparation and PPE: Before handling, ensure a safety shower and eyewash station are immediately accessible.[17] Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[12]

  • Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[12][33]

  • Preventing Ignition: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[12][28] Use non-sparking tools and ensure all equipment (containers, pumps) is properly grounded and bonded to prevent static discharge.[12][17][33]

  • Dispensing: When transferring the liquid, use caution to avoid splashing and the generation of aerosols or mists.[17]

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[34] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[17][34] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[34] Do not allow the spill to enter drains or waterways.[34]

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[12]

G start Start: Prepare to Handle this compound ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe vent Step 2: Work in Fume Hood ppe->vent ignition Step 3: Eliminate Ignition Sources (Ground Equipment) vent->ignition transfer Step 4: Transfer Liquid Carefully ignition->transfer spill Spill Occurs? transfer->spill cleanup Step 5A: Execute Spill Cleanup Protocol spill->cleanup Yes decon Step 6: Decontaminate & Wash Hands spill->decon No waste Step 5B: Dispose of Waste Properly cleanup->waste waste->decon end End: Procedure Complete decon->end

Caption: Safe handling workflow for this compound.

Storage Requirements:

  • Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[12][33][34]

  • Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[12][17]

  • Store in a designated corrosives and flammables area, segregated from incompatible materials such as strong oxidizing agents and acids.[12][33]

  • Ensure the storage area is locked and only accessible to authorized personnel.[17][28]

References

  • Wikipedia. This compound.
  • Ataman Kimya. This compound.
  • LookChem. This compound (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • Ballel, N., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Singh, A., et al. (2024). A Minireview on the this compound-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
  • Ciancaleoni, S., et al. (2022). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(12), 1749-1768.
  • Redox. Safety Data Sheet this compound. (2022).
  • Singh, N., et al. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 514, 01004.
  • Ataman Kimya. This compound.
  • Nexchem Ltd. SAFETY DATA SHEET - this compound.
  • ResearchGate. This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules.
  • Henan Haofei Chemical Co.,Ltd. This compound production method. (2018).
  • Taylor & Francis Online. This compound – Knowledge and References.
  • Wang, F., et al. (2024). Study on the Performance and Mechanism of this compound Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI Coatings, 14(8), 995.
  • CarboMer, Inc. Safety Data Sheet - this compound. (2020).
  • Google Patents. US4739051A - Preparation of this compound.
  • Taylor & Francis Online. Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Cheméo. This compound (CAS 110-91-8) - Chemical & Physical Properties.
  • Guiñazú, M., et al. (2001). Corrosion Inhibition of Pure Aluminum by this compound-Methylene-Phosphonic Acid in Neutral Chloride Solution. CORROSION, 57(10), 898–904.
  • Penta Manufacturing Company. Safety Data Sheet - this compound. (2025).
  • National Center for Biotechnology Information. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • PubChem. This compound.
  • Canada.ca. Hazardous substance assessment – this compound.
  • MDPI. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
  • INCHEM. This compound (HSG 92, 1995).
  • Chemtex Speciality Limited. This compound uses in water treatment.
  • National Center for Biotechnology Information. Occurrence of this compound in Central Nervous System Drug Discovery.
  • Australian Industrial Chemicals Introduction Scheme. This compound: Human health tier II assessment. (2016).
  • ResearchGate. Chemical structures of various this compound containing natural and synthetic compounds.
  • ResearchGate. Comparative Study of this compound-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.
  • National Center for Biotechnology Information. Unraveling the Conformational Preference of this compound: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • ACS Publications. Unraveling the Conformational Preference of this compound: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines.
  • ResearchGate. (a) Mass spectra of this compound cation and fragment ions which are....

Sources

The Morpholine Moiety: A Physicochemical Compass for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Simple Ring

In the intricate landscape of medicinal chemistry, the morpholine ring, a six-membered saturated heterocycle bearing an ether and a secondary amine, has emerged as a "privileged scaffold".[1] Its unassuming structure belies a profound influence on the physicochemical properties of drug candidates, often steering them toward improved pharmacokinetic and pharmacodynamic profiles.[1] This guide, intended for the discerning drug discovery professional, moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how the this compound moiety exerts its powerful effects. We will explore its core physicochemical attributes, dissect its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide field-proven experimental protocols to empower your own research endeavors. The strategic incorporation of this compound is not a matter of chance, but a calculated decision rooted in a firm grasp of its chemical personality.

Part 1: Deconstructing the Physicochemical Core of this compound

The utility of this compound in drug design is a direct consequence of its unique electronic and conformational features. The electron-withdrawing nature of the oxygen atom subtly tempers the basicity of the nitrogen, while the flexible chair-like conformation provides a versatile scaffold for molecular elaboration.[2] These characteristics translate into a suite of desirable physicochemical properties that can be leveraged to overcome common drug discovery hurdles.

Basicity (pKa): A Balancing Act for Optimal Ionization

The pKa of a molecule is a critical determinant of its solubility, permeability, and target engagement. The nitrogen atom in the this compound ring is basic, but its pKa is attenuated to approximately 8.7 by the inductive effect of the geminal oxygen atom.[3] This places it in a "sweet spot" for many biological applications. At physiological pH (around 7.4), a significant portion of this compound-containing compounds will exist in a protonated, positively charged state. This enhances aqueous solubility, a crucial factor for drug formulation and absorption. However, the moderate basicity ensures that a sufficient fraction of the compound remains in its neutral, more lipophilic form, which is essential for traversing cellular membranes.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Drug Design
pKa~8.7Modulates the balance between aqueous solubility (ionized form) and membrane permeability (neutral form) at physiological pH.[3]
cLogP-0.86The negative value indicates inherent hydrophilicity, which can be used to counterbalance lipophilic regions of a larger molecule and improve solubility.
Hydrogen BondingAcceptor (Oxygen) & Donor (Nitrogen)The oxygen atom is a strong hydrogen bond acceptor, while the protonated nitrogen is a hydrogen bond donor. These interactions are crucial for target binding and solubility.[2][4]
Metabolic StabilityGenerally HighThe this compound ring is relatively resistant to oxidative metabolism compared to other nitrogen-containing heterocycles like piperidine.
Lipophilicity (LogP/LogD): Tuning for Permeability and Beyond

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter governing a drug's ability to cross biological membranes. This compound itself is a hydrophilic molecule, with a calculated LogP of -0.86. This inherent water-solubility makes it an excellent building block to incorporate into highly lipophilic drug candidates to mitigate poor solubility and improve their overall ADME profile.[1] The strategic placement of a this compound moiety can thus be a powerful tool to achieve the delicate balance between solubility and permeability that is the hallmark of a successful oral drug.

Hydrogen Bonding: The Architect of Molecular Recognition

The this compound ring is a versatile hydrogen bonding partner. The oxygen atom acts as a potent hydrogen bond acceptor, while the nitrogen, particularly in its protonated state, can serve as a hydrogen bond donor.[2][4] These interactions are fundamental to a drug's ability to bind to its biological target with high affinity and specificity. In many kinase inhibitors, for example, the this compound oxygen forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[6][7]

Metabolic Stability: A Shield Against Premature Clearance

A significant advantage of the this compound ring is its relative stability towards oxidative metabolism, particularly when compared to other cyclic amines like piperidine.[8] The electron-withdrawing effect of the oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to hydroxylation by cytochrome P450 enzymes.[8] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. However, it is crucial to note that the metabolic fate of a this compound-containing compound is highly dependent on the overall molecular context and substitution patterns.

Part 2: The this compound Advantage in ADME Optimization

The judicious incorporation of a this compound moiety can profoundly and positively influence the ADME properties of a drug candidate. This is particularly evident in the development of drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[2][4][5][9][10]

Enhancing Aqueous Solubility

As previously discussed, the basic nitrogen of the this compound ring allows for the formation of water-soluble salts and contributes to the overall polarity of the molecule. This is a key strategy for improving the solubility of otherwise "greasy" compounds, facilitating their formulation and absorption.[1]

Modulating Membrane Permeability

The ability of this compound to exist in both ionized and neutral forms at physiological pH is central to its role in modulating permeability.[4][5] The neutral form can passively diffuse across lipid bilayers, while the transient protonation can aid in interactions with membrane transporters. This dynamic equilibrium is often key to achieving optimal oral bioavailability.

Impact on CNS Penetration

For CNS-acting drugs, the this compound ring has proven to be a particularly valuable scaffold.[2][4][5][9][10] Its well-balanced lipophilic-hydrophilic profile, coupled with its moderate basicity, can enhance a molecule's ability to cross the blood-brain barrier.[4][5] Furthermore, its flexible conformation allows it to act as a scaffold, correctly orienting other functional groups for interaction with CNS targets.[2][4]

Part 3: Experimental Protocols for Physicochemical Profiling

A deep understanding of the physicochemical properties of your this compound-containing compounds is essential for rational drug design. The following are detailed, field-proven protocols for determining key parameters.

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is the gold-standard for pKa determination due to its high precision and direct measurement of pH changes upon the addition of a titrant.[11][12] The use of a co-solvent like methanol is often necessary for sparingly soluble compounds, but it's crucial to extrapolate the results back to aqueous conditions.

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[11][13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).[11][13] Ensure the compound is fully dissolved.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature.[13] Begin stirring the solution and purge with nitrogen to remove dissolved carbon dioxide.[11][13]

  • Titration: Titrate the sample with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds).[11][13] Add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

Determination of LogD by the Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol), providing a direct measure of its lipophilicity at a specific pH (LogD).[14][15][16][17] The use of pre-saturated solvents is critical to ensure that the two phases are in equilibrium before the addition of the test compound.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then allowing the layers to separate.[14]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.[18]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Assay (Nephelometric Method)

Causality Behind Experimental Choices: Kinetic solubility assays are high-throughput methods designed to assess the solubility of compounds under non-equilibrium conditions, which is often more representative of early-stage drug discovery experiments.[19][20][21][22][23] The nephelometric method detects the formation of a precipitate by measuring light scattering, providing a rapid assessment of solubility.

Protocol:

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of a DMSO stock solution of the test compound into the wells of a microtiter plate.[19]

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration.[19]

  • Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[19]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate and thus, lower solubility.[19]

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant light scattering is observed compared to a blank control.

Part 4: Strategic Considerations and Future Perspectives

The incorporation of a this compound ring is a powerful strategy in drug design, but it is not a universal panacea. Medicinal chemists must consider the potential for N-oxidation or other metabolic pathways, as well as the impact of the this compound on the overall three-dimensional structure and target engagement of the molecule.[24]

The future of this compound in drug design remains bright. Its proven track record in approved drugs, coupled with its favorable physicochemical properties, ensures that it will continue to be a go-to scaffold for medicinal chemists.[1][3] As our understanding of drug transport and metabolism deepens, we can expect to see even more sophisticated applications of the this compound moiety to create safer and more effective medicines.

Visualizations

Caption: Protonation equilibrium of the this compound ring at physiological pH.

H_Bonding cluster_0 This compound Moiety cluster_1 Biological Target This compound N-H O target H-bond Acceptor H-bond Donor This compound:n->target:acceptor H-bond Donor target:donor->this compound:o H-bond Acceptor

Caption: Hydrogen bonding interactions of the this compound moiety.

Shake_Flask_Workflow cluster_0 Shake-Flask LogD Determination A 1. Prepare Pre-saturated n-Octanol and Buffer B 2. Add Compound Stock to Solvent Mixture A->B C 3. Shake to Equilibrate B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Compound in Each Phase (HPLC/LC-MS) D->E F 6. Calculate LogD E->F

Caption: Experimental workflow for LogD determination by the shake-flask method.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. PubMed. [Link]
  • Kumari, A., & Singh, R. K. (2020). This compound as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Zhang, H., et al. (2017). Structural Effects of this compound Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(11), 1899. [Link]
  • Chen, P., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link]
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(3), 69. [Link]
  • Bîcu, E., & Vasilache, V. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11576. [Link]
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1456. [Link]
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
  • Martell, A. E., & Motelaitis, R. J. (1992). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Syracuse University. [Link]
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179. [Link]
  • Das, B., et al. (2023). A Minireview on the this compound-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecules, 28(18), 6608. [Link]
  • Kourounakis, A., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • ResearchGate. (n.d.).

Sources

Morpholine: A Cornerstone of Modern Medicinal Chemistry - A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Morpholine, a simple six-membered heterocycle, has ascended from a common solvent to a position of profound importance in medicinal chemistry.[1][2][3] Its frequent incorporation into a multitude of approved and experimental drugs has earned it the esteemed classification of a "privileged structure."[1][2][3] This technical guide offers an in-depth exploration of the this compound scaffold, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental physicochemical properties, analyze its strategic application in drug design to enhance pharmacokinetic profiles and target engagement, and provide detailed case studies of its role in market-approved therapeutics. Furthermore, this guide will present robust synthetic protocols and explore the future directions of this versatile and indispensable molecular building block.

Introduction: The Concept of Privileged Structures

1.1 Defining "Privileged": More Than Just a Scaffold

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets with high affinity. This promiscuity is not random but rather stems from a scaffold's inherent ability to present functional groups in three-dimensional space in a manner that is conducive to interacting with the binding sites of various proteins. These structures serve as powerful starting points for the design of novel therapeutics, offering a validated foundation upon which to build target specificity and potency.

1.2 The Rise of this compound: From Solvent to Superstructure

This compound's journey into the pharmaceutical limelight is a testament to its exceptional combination of properties.[4] Initially utilized as a versatile and accessible synthetic building block, its true value emerged as medicinal chemists recognized its capacity to bestow favorable physicochemical and metabolic characteristics upon drug candidates.[1][2] Its incorporation has been shown to enhance aqueous solubility, improve metabolic stability, and contribute to desirable pharmacokinetic profiles, justifying its classification as a privileged structure.[1][2][3]

The Physicochemical Genius of the this compound Ring

The utility of the this compound ring in drug design is deeply rooted in its unique electronic and conformational properties. The interplay between the ether oxygen and the secondary amine nitrogen governs its behavior in biological systems.

2.1 A Tale of Two Atoms: The Interplay of Oxygen and Nitrogen

The this compound ring is a saturated heterocycle containing both an ether linkage and a secondary amine.[5] This duality is central to its advantageous properties. The electron-withdrawing nature of the oxygen atom lowers the pKa of the nitrogen to approximately 8.5, making it a weak base that is partially protonated at physiological pH.[4][6] This balanced basicity is crucial for modulating solubility and interactions with biological targets.

2.2 Impact on Core Properties:

  • Aqueous Solubility: The ability of the this compound nitrogen to be protonated and the oxygen to act as a hydrogen bond acceptor significantly enhances the aqueous solubility of parent molecules.[6][7] This is a critical parameter for ensuring adequate bioavailability of orally administered drugs.

  • Lipophilicity (LogP/LogD): The this compound moiety provides a favorable balance between hydrophilicity and lipophilicity.[6][8] This allows drug candidates to traverse cellular membranes while maintaining sufficient aqueous solubility for distribution in the bloodstream.

  • Hydrogen Bonding Capacity: The oxygen atom of the this compound ring is an effective hydrogen bond acceptor, enabling strong interactions with biological targets such as enzymes and receptors.[4]

  • Metabolic Stability: The this compound ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4][7] This metabolic robustness can lead to improved bioavailability and a longer duration of action.

2.3 Data Summary Table: Comparative Physicochemical Properties

PropertyThis compoundPiperidinePiperazine
pKa~8.5~11.2~9.8 (pKa1), ~5.6 (pKa2)
LogP-0.860.84-1.0
Water SolubilityMiscibleMiscibleMiscible
Hydrogen Bond Acceptors212
Hydrogen Bond Donors112

This compound in Drug Design: A Strategic Masterclass

The incorporation of a this compound ring is a deliberate strategy employed by medicinal chemists to optimize the properties of a drug candidate.

3.1 As a Bioisostere: Replacing Labile or Problematic Moieties

This compound is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine.[7] Its lower basicity compared to piperidine can reduce off-target effects associated with strong bases, while its single basic nitrogen avoids the complexities of the dual basicity of piperazine.

3.2 As a Pharmacokinetic Modulator: The ADME Advantage

A primary reason for incorporating the this compound scaffold is to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[9]

  • Improving Absorption and Distribution: By increasing aqueous solubility and providing a balanced lipophilicity, this compound can improve a drug's absorption from the gastrointestinal tract and its distribution throughout the body.[6][8] For central nervous system (CNS) drugs, the this compound moiety can be key to improving permeability across the blood-brain barrier.[6][8]

  • Enhancing Metabolic Resistance: The metabolic stability of the this compound ring contributes to a longer half-life and reduced clearance of the drug, leading to a more favorable dosing regimen.[7]

  • Reducing Toxicity: By replacing more metabolically labile or reactive functional groups, the this compound ring can reduce the formation of toxic metabolites.

3.3 As a Key Pharmacophore Element: Direct Target Engagement

Beyond its role as a pharmacokinetic modulator, the this compound ring can also be an integral part of the pharmacophore, directly interacting with the biological target.[2][5] The oxygen atom can act as a crucial hydrogen bond acceptor, and the overall shape of the ring can provide the necessary steric bulk and conformation for optimal binding.

Case Studies: Approved Drugs Highlighting this compound's Versatility

The success of the this compound scaffold is best illustrated by its presence in numerous approved drugs across a wide range of therapeutic areas.

4.1 Linezolid (Antibacterial): Targeting Protein Synthesis

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[10][11] The this compound ring in Linezolid is crucial for its activity and pharmacokinetic profile.[10] It undergoes oxidation to form two inactive metabolites.[11]

  • Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[10][11][12] This mechanism is distinct from other protein synthesis inhibitors, which often leads to a lack of cross-resistance.[12][13]

4.2 Gefitinib (Anticancer): Kinase Inhibition

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor (EGFR).[14][15]

  • Mechanism of Action: Gefitinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[15][16] This blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[15][17] The this compound group in Gefitinib enhances its solubility and contributes to its favorable pharmacokinetic profile.

4.3 Aprepitant (Antiemetic): Neurokinin-1 Receptor Antagonism

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[18][19]

  • Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide, to NK1 receptors in the brain's vomiting center.[20][21][22] This action inhibits the emetic reflex.[21][22] The this compound ring in aprepitant is a key structural feature that acts as a scaffold, correctly positioning the other pharmacophoric elements for optimal receptor binding.[6][8]

4.4 Reboxetine (Antidepressant): Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[23][24]

  • Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[23][25] This enhances noradrenergic neurotransmission, which is believed to be responsible for its antidepressant effects.[23]

4.5 Data Summary Table: this compound-Containing Drugs and Their Targets

DrugTherapeutic ClassPrimary TargetRole of this compound
Linezolid AntibacterialBacterial 50S Ribosomal SubunitPharmacokinetics, Metabolic site
Gefitinib AnticancerEGFR Tyrosine KinaseSolubility, Pharmacokinetics
Aprepitant AntiemeticNeurokinin-1 (NK1) ReceptorStructural Scaffold
Reboxetine AntidepressantNorepinephrine Transporter (NET)Pharmacokinetics, Part of Pharmacophore

Synthetic Strategies for this compound-Containing Scaffolds

The widespread use of this compound in medicinal chemistry is also due to its synthetic accessibility.[1][2]

5.1 Core Synthesis: Building the this compound Ring

A variety of methods exist for the synthesis of the this compound core.

  • Protocol 5.1.1: Classical Diethanolamine Cyclization

    • Reactants: Diethanolamine and a strong acid catalyst (e.g., sulfuric acid).

    • Procedure: Heat diethanolamine in the presence of a catalytic amount of sulfuric acid. The acid protonates one of the hydroxyl groups, which is then displaced by the other hydroxyl group in an intramolecular nucleophilic substitution reaction.

    • Workup: Neutralize the reaction mixture and purify the resulting this compound by distillation.

5.2 Functionalization Strategies: Introducing Diversity

Once the core is formed, it can be functionalized to create diverse libraries of compounds.

  • Protocol 5.2.1: N-Arylation/N-Alkylation of this compound

    • Reactants: this compound, an aryl or alkyl halide, and a base (e.g., potassium carbonate).

    • Procedure: Dissolve this compound and the aryl/alkyl halide in a suitable solvent (e.g., acetonitrile). Add the base and heat the reaction mixture. The base deprotonates the this compound nitrogen, which then acts as a nucleophile to displace the halide.

    • Workup: Filter the reaction mixture to remove the inorganic salts, and purify the product by chromatography or crystallization.

  • Protocol 5.2.2: Synthesis of Substituted Morpholines Modern synthetic methods allow for the efficient synthesis of highly substituted morpholines. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can provide access to a wide range of unprotected, highly substituted morpholines.[26]

Visualization & Formatting

Experimental and Logical Workflows

G cluster_design Drug Design & Synthesis cluster_testing Preclinical & Clinical Testing Privileged Scaffold Identification Privileged Scaffold Identification Lead Compound Generation Lead Compound Generation Privileged Scaffold Identification->Lead Compound Generation SAR Studies SAR Studies Lead Compound Generation->SAR Studies Candidate Selection Candidate Selection SAR Studies->Candidate Selection In Vitro Assays In Vitro Assays Candidate Selection->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Clinical Trials Clinical Trials In Vivo Models->Clinical Trials

Signaling Pathway Inhibition by Gefitinib

G EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling Downstream Signaling (e.g., Ras-MAPK) EGFR->Downstream Signaling Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Future Directions and Emerging Applications

The privileged nature of the this compound scaffold ensures its continued relevance in drug discovery.

  • This compound in PROTACs and Targeted Protein Degradation: The favorable pharmacokinetic properties of this compound make it an attractive component for the linker in Proteolysis Targeting Chimeras (PROTACs).

  • Novel this compound Derivatives in Neurodegenerative Diseases: The ability of this compound-containing compounds to cross the blood-brain barrier is being exploited in the development of new treatments for diseases like Alzheimer's and Parkinson's.[6][8]

  • Bioorthogonal Chemistry and this compound Probes: Functionalized morpholines are being developed as chemical probes for studying biological systems through bioorthogonal chemistry.

Conclusion: The Enduring Privilege of this compound

The this compound ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has made it an invaluable tool for drug designers.[1][2][27] From enhancing the pharmacokinetic profiles of drugs to acting as a key pharmacophoric element, the versatility of this compound is evident in the wide array of approved therapeutics that contain this remarkable heterocycle. As drug discovery continues to evolve, the strategic incorporation of the this compound scaffold is poised to remain a cornerstone of successful therapeutic design.

References

  • Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.
  • Pharmacology of Linezolid. (2025, October 5).
  • Le, J., & Cios, D. A. (2024, March 1). Linezolid. In StatPearls. StatPearls Publishing.
  • Aprepitant: Uses and Mechanism of Action. (2025, April 28). DFW Anesthesia Professionals.
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician.
  • Tan, C. S., Cho, B. C., & Soo, R. A. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 8(4), 39. [Link]
  • This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. (n.d.). ResearchGate.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Semantic Scholar.
  • Aprepitant. (2024, January 11). In StatPearls. StatPearls Publishing.
  • Gefitinib. (n.d.). In Wikipedia.
  • Aprepitant. (n.d.). In Wikipedia.
  • Linezolid. (n.d.). In Wikipedia.
  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse.
  • This compound and Thiothis compound: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • What is the mechanism of Reboxetine Mesilate? (2024, July 17). Patsnap Synapse.
  • Aprepitant: MedlinePlus Drug Information. (2023, October 15). MedlinePlus.
  • Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia.
  • Rege, S. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. Psych Scene Hub.
  • Mechanisms of action of reboxetine. (2025, August 9). ResearchGate.
  • Reboxetine. (n.d.). Bionity.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716–2735. [Link]
  • Goel, K. K., et al. (2023). A Minireview on the this compound-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(41). [Link]
  • Costantino, L., & Barlocco, D. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716–2735. [Link]
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Synthesis of this compound or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. (2015, May 15). Semantic Scholar.
  • Synthesis and SAR of this compound and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • A review on pharmacological profile of this compound derivatives. (2025, August 10). ResearchGate.
  • Synthesis and SAR of this compound and its derivatives: A review update. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed.
  • An updated review on this compound derivatives with their pharmacological actions. (2022, May 9).
  • Biological activities of this compound derivatives and molecular targets involved. (n.d.). ResearchGate.
  • This compound in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis of Morpholine from Diethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a cornerstone in organic synthesis and a critical component in numerous industrial applications, from pharmaceuticals to corrosion inhibitors.[1][2] Its synthesis is a subject of significant interest for chemists in research and development. This guide provides a comprehensive technical overview of the predominant method for this compound synthesis: the acid-catalyzed cyclodehydration of diethanolamine (DEA). We will explore the underlying reaction mechanisms, compare process parameters, detail a complete lab-scale protocol, and discuss optimization strategies, grounding all information in authoritative literature to ensure scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The this compound ring is classified as a "privileged structure" in medicinal chemistry.[3] Its inclusion in a molecule can enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a desirable feature in drug design.[4] Notable pharmaceuticals incorporating the this compound moiety include the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Industrially, it serves as a pH adjuster in power plant steam systems, an intermediate for rubber vulcanization accelerators, and a component in fungicides.[1][2]

Given its broad utility, efficient and scalable synthesis routes are paramount. While several methods exist, including the reaction of diethylene glycol (DEG) with ammonia, the dehydration of diethanolamine remains a fundamental and widely practiced approach, particularly valued for its straightforwardness and high conversion rates under optimized conditions.[5][6]

The Core Methodology: Acid-Catalyzed Cyclodehydration of Diethanolamine

The primary industrial method for producing this compound involves the dehydration of diethanolamine using a strong acid catalyst.[1] The overall transformation is an intramolecular cyclization where a molecule of water is eliminated from the DEA substrate to form the stable six-membered this compound ring.

HN(CH₂CH₂OH)₂ → O(CH₂CH₂)₂NH + H₂O

This process, while simple in concept, requires careful control of reaction conditions to maximize yield and minimize byproduct formation. The choice of acid catalyst is the most critical variable, directly influencing reaction time, temperature, and overall efficiency.[7]

Unraveling the Reaction Mechanism

The conversion of diethanolamine to this compound is a classic example of an acid-catalyzed intramolecular nucleophilic substitution (SN2) reaction followed by dehydration. Understanding this pathway is key to optimizing the process.

  • Protonation: The reaction commences with the protonation of one of the hydroxyl groups of diethanolamine by the strong acid catalyst. This is a crucial activation step, as it converts the poor leaving group, a hydroxide ion (OH⁻), into an excellent leaving group, a water molecule (H₂O).

  • Intramolecular Nucleophilic Attack: The terminal nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the now-protonated hydroxyl group (the good leaving group). This SN2 attack results in the formation of a cyclic intermediate and the departure of a water molecule.

  • Second Dehydration: A second hydroxyl group is then protonated, leading to another intramolecular cyclization, this time involving the ether oxygen, to form the final this compound ring with the elimination of a second water molecule. A more direct pathway involves the intramolecular attack of the second hydroxyl group's oxygen onto the carbon of the first, now-departed, hydroxyl group.

Below is a diagram illustrating the key steps of this acid-catalyzed cyclization.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular SN2 Attack & Cyclization A Diethanolamine HN(CH₂CH₂OH)₂ B Protonated Intermediate HN(CH₂CH₂OH)(CH₂CH₂OH₂)⁺ A->B Fast Equilibrium A->B H_plus H⁺ (from Acid) C Cyclized Intermediate + H₂O B->C Rate-Determining Step B->C D This compound O(CH₂CH₂)₂NH C->D Deprotonation C->D H2O_out - H₂O

Caption: Acid-catalyzed cyclodehydration mechanism of diethanolamine.

Comparative Analysis of Acid Catalysts

The choice and concentration of the acid catalyst are critical. While various strong acids can be used, sulfuric acid, oleum (fuming sulfuric acid), and hydrochloric acid are the most common, each presenting distinct advantages and disadvantages.

Catalyst Typical Reactant Ratio (Acid:DEA) Temperature (°C) Reaction Time (hours) Reported Yield Key Considerations
Sulfuric Acid (H₂SO₄) ~1.8 : 1 (molar)[8]175 - 200[7][8]7 - 8[7]79%[8]Standard method; long reaction times; produces large volumes of salt byproduct upon neutralization.[6]
Oleum (H₂SO₄ + SO₃) 1.2 - 1.7 : 1 (weight)[7]180 - 235[7]0.5 - 1.5[7]90 - 95%[7]Highly efficient; shorter reaction time; SO₃ acts as a dehydrating agent, driving the equilibrium forward.[7]
Hydrochloric Acid (HCl) Added to pH ~1[9]200 - 210[9]15[9]35 - 50%[9]Suitable for lab scale; avoids sulfate salts, but the resulting hydrochloride salt requires a strong base for neutralization.

Expert Insight: The use of oleum represents a significant process intensification over standard concentrated sulfuric acid.[7] The free sulfur trioxide (SO₃) in oleum is a powerful dehydrating agent that sequesters the water produced during the reaction. This maintains a high acid concentration and prevents the reverse reaction, dramatically increasing the reaction rate and allowing for higher yields in a fraction of the time.[7] However, handling oleum requires enhanced safety precautions due to its highly corrosive and reactive nature.

Experimental Protocol: A Validated Lab-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound from diethanolamine on a laboratory scale, adapted from established procedures.[9] This protocol is designed to be self-validating by providing clear endpoints and expected outcomes.

Materials and Equipment
  • Reagents: Diethanolamine (DEA), concentrated hydrochloric acid (HCl, ~31%), calcium oxide (CaO), potassium hydroxide (KOH), sodium metal (Na).

  • Equipment: 500 mL three-neck round-bottom flask, thermocouple, air condenser, heating mantle with stirrer, blender (or mortar and pestle), distillation apparatus (including fractionating column), separatory funnel.

Step-by-Step Procedure
  • Acidification (Formation of DEA Hydrochloride):

    • In a 500 mL three-neck round-bottom flask, add 62.5 g of diethanolamine.[9]

    • While stirring, slowly and carefully add concentrated hydrochloric acid until the mixture reaches a pH of approximately 1. This will require about 50-60 mL of HCl and is a highly exothermic reaction.[9] Ensure adequate cooling to manage the temperature rise.

  • Dehydration and Cyclization:

    • Equip the flask with a thermocouple and an air condenser.

    • Heat the mixture vigorously. Water will begin to distill off.

    • Continue heating until the internal temperature of the reaction mixture reaches 200-210 °C.[9]

    • Maintain this temperature for 15 hours to ensure the cyclization is complete.[9]

  • Neutralization and Free-Basing:

    • Allow the mixture to cool to approximately 160 °C. Pour the viscous this compound hydrochloride paste into a heat-resistant dish to prevent it from solidifying inside the flask.[9]

    • Transfer the solidified paste to a blender or mortar and mix thoroughly with 50 g of calcium oxide (a strong, inexpensive base) to neutralize the hydrochloride salt and liberate the free this compound base.[9]

  • Initial Purification (Distillation):

    • Transfer the resulting paste back into a round-bottom flask suitable for distillation.

    • Perform a simple distillation, using a strong, direct flame if necessary (with extreme caution).[9] Collect the crude, wet this compound distillate, which will likely be dark in color.

  • Drying and Final Purification:

    • Dry the crude distillate by stirring it over 20 g of potassium hydroxide (KOH) pellets for 30-60 minutes.[9] KOH is an effective basic drying agent that will not react with the amine product.

    • Separate the upper this compound layer from the saturated KOH solution, using a separatory funnel.[9]

    • For final purification, add the this compound to a clean, dry distillation flask. Add a small piece of sodium metal (~1 g) and reflux for one hour. The sodium will react with any remaining traces of water.[9]

    • Rearrange the apparatus for fractional distillation. Collect the pure this compound fraction that distills between 126-129 °C.[9] An expected yield is between 35-50%.

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for lab-scale synthesis and purification of this compound.

Advances and Alternative Approaches

While the strong acid method is robust, its drawbacks, such as equipment corrosion and the generation of large quantities of salt waste, have driven research into alternative methods.[6][10]

Gas-Phase Catalytic Dehydration: A promising alternative is the gas-phase dehydration of diethanolamine over solid acid catalysts.[10]

  • Catalysts: Materials like gamma-alumina (γ-Al₂O₃), often modified with other metal oxides, are used.[10]

  • Conditions: The reaction is typically carried out in a fixed-bed reactor at temperatures between 180-280 °C.[10]

  • Advantages: This approach is continuous, avoids the use of corrosive liquid acids, and simplifies product separation, making it a "greener" alternative. The catalyst can often be regenerated, further improving process economics.

Conclusion

The synthesis of this compound from diethanolamine via acid-catalyzed cyclodehydration is a foundational reaction in industrial organic chemistry. A thorough understanding of the underlying SN2 mechanism allows researchers to make informed decisions regarding catalyst selection and reaction conditions to optimize for yield and throughput. While the traditional sulfuric acid and oleum methods offer high yields, modern approaches using solid-acid catalysts present a more sustainable and less corrosive path forward. The detailed protocol provided in this guide offers a reliable and validated method for laboratory-scale synthesis, empowering scientists in their research and development endeavors.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in this compound synthesis.
  • Kartsev, V. G. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • (n.d.). Synthesis and SAR of this compound and its derivatives: A review update.
  • Ataman Kimya. (n.d.). This compound.
  • Sciencemadness Wiki. (2020). Diethanolamine.
  • Kartsev, V. G. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar.
  • Palchikov, V. A., & Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 785-806.
  • Henan Haofei Chemical Co.,Ltd. (2018). This compound production method.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing this compound.
  • ResearchGate. (2020). Can you help me for synthesis of this compound usinf dehydration diethanolamine?
  • NileRed. (2022, August 1). This compound Preparation from Diethanolamine [Video]. YouTube.
  • Google Patents. (n.d.). US2777846A - Process of producing this compound from diethanolamine.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Wikipedia. (n.d.). This compound.
  • Dissertation. (n.d.). The Study on the Preparation of this compound.

Sources

Green Synthesis of Morpholine Derivatives: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Imperative of Green Chemistry

The this compound ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved aqueous solubility and metabolic stability, to drug candidates.[1] Consequently, this compound derivatives are integral components of numerous FDA-approved drugs and are prevalent in agrochemicals.[2][3]

Traditionally, the synthesis of these valuable scaffolds has relied on methods that are often inefficient, utilize harsh reagents, and generate significant chemical waste.[3] As the pharmaceutical and chemical industries increasingly embrace the principles of green chemistry, there is a pressing need for more sustainable, efficient, and environmentally benign synthetic routes to this compound derivatives. This technical guide provides an in-depth exploration of modern, green methodologies for the synthesis of this privileged heterocyclic motif, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying principles that make these methods "green."

I. Rethinking a Classic: Greener Approaches to Annulation of 1,2-Amino Alcohols

The cyclization of 1,2-amino alcohols is a fundamental and conceptually straightforward approach to the this compound core.[3][4] However, classical methods often involve multiple steps and the use of hazardous reagents. Recent innovations have focused on streamlining this process, reducing waste, and employing safer reagents.

A Redox-Neutral, One/Two-Step Protocol Using Ethylene Sulfate

A significant advancement in this area is the development of a redox-neutral protocol that converts 1,2-amino alcohols to morpholines in one or two high-yielding steps using inexpensive and readily available reagents: ethylene sulfate and potassium tert-butoxide (tBuOK).[3][5]

Causality of Greener Approach: This method offers substantial environmental and safety advantages over traditional multi-step procedures that often involve chloroacetyl chloride and subsequent reduction steps with metal hydrides.[3] By being redox-neutral, it eliminates the need for reducing agents like borane or aluminum hydrides, thereby cutting down on a wasteful and often hazardous step.[3] The key to this methodology is the selective monoalkylation of the primary amine in the 1,2-amino alcohol, a notoriously challenging transformation in organic synthesis.[3][5] The unique properties of ethylene sulfate facilitate this selective reaction.[5] This approach is also scalable, with successful examples conducted on a >50 g scale.[5]

Experimental Workflow: Ethylene Sulfate Annulation

G cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification AminoAlcohol 1,2-Amino Alcohol Intermediate Monoalkylated Intermediate AminoAlcohol->Intermediate Reacts with EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Intermediate Base tBuOK Base->Intermediate Solvent1 Solvent (e.g., THF) Solvent1->Intermediate This compound This compound Derivative Intermediate->this compound Intramolecular Cyclization Base2 tBuOK Base2->this compound Solvent2 Solvent (e.g., THF) Solvent2->this compound Workup Aqueous Work-up This compound->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: Workflow for the two-step synthesis of morpholines using ethylene sulfate.

Detailed Protocol: Synthesis of a this compound Derivative from a 1,2-Amino Alcohol
  • Monoalkylation: To a solution of the 1,2-amino alcohol (1.0 equiv) in an appropriate solvent (e.g., THF), add ethylene sulfate (1.0-1.2 equiv).

  • Cool the reaction mixture to 0 °C and add potassium tert-butoxide (tBuOK) (1.0-1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cyclization: To the reaction mixture containing the monoalkylated intermediate, add a second portion of tBuOK (1.0-1.2 equiv).

  • Heat the reaction mixture if necessary and monitor for the formation of the this compound product.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

II. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, offering a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot.[6][7] This strategy significantly reduces the number of synthetic steps, solvent usage, and waste generation compared to traditional linear syntheses.[7]

One-Pot Synthesis of this compound-2-thiones

A notable example is the one-pot, multicomponent synthesis of substituted this compound-2-thione derivatives from nitromethane, carbon disulfide, and an aziridine in the presence of triethylamine (Et3N) under solvent-free conditions.

Causality of Greener Approach: This method is inherently green due to its high atom economy, solvent-free nature, short reaction times, and straightforward procedure. By avoiding bulk solvents, it minimizes volatile organic compound (VOC) emissions and simplifies product isolation. The convergence of three simple starting materials into a more complex heterocyclic scaffold in a single operation represents a significant increase in synthetic efficiency.[7]

Reaction Pathway: Multicomponent Synthesis of this compound-2-thiones

G cluster_0 One-Pot Reaction Nitromethane Nitromethane Reaction Reaction Mixture Nitromethane->Reaction CS2 Carbon Disulfide CS2->Reaction Aziridine Aziridine Aziridine->Reaction Et3N Et3N (Base) Et3N->Reaction SolventFree Solvent-Free Conditions SolventFree->Reaction MorpholineThione This compound-2-thione Derivative Reaction->MorpholineThione Cyclization

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and clinical candidates.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering researchers and drug development professionals a comprehensive resource. We will explore the fundamental properties of the this compound ring, dissect the SAR principles governing its biological activity, examine key therapeutic applications through case studies of marketed drugs, and provide detailed experimental protocols for the synthesis and evaluation of novel this compound-containing compounds.

The this compound Scaffold: A Profile of a Privileged Structure

This compound (tetrahydro-1,4-oxazine) is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1][5] This deceptively simple structure confers a sophisticated set of properties that medicinal chemists leverage to enhance drug-like characteristics.

Physicochemical and Pharmacokinetic Advantages

The utility of the this compound ring is largely attributed to its favorable physicochemical characteristics that positively influence a compound's pharmacokinetic (PK) profile.[2][3]

  • Aqueous Solubility and pKa: The nitrogen atom in the this compound ring gives it a pKa of approximately 8.4-8.5.[1][6] This allows for protonation under physiological pH, which can significantly enhance aqueous solubility—a critical factor for drug absorption and distribution. The electron-withdrawing effect of the oxygen atom makes the nitrogen less basic than comparable cyclic amines like piperidine, which can be beneficial in tuning a molecule's overall basicity to avoid off-target effects, such as hERG channel binding.

  • Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, while the N-H group in an unsubstituted or N-monosubstituted this compound can act as a hydrogen bond donor. These interactions are crucial for high-affinity binding to biological targets like enzyme active sites and receptors.[7][8]

  • Metabolic Stability: The this compound ring is generally resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.[8][9] Its inclusion can block metabolically liable sites in a parent molecule.

  • Lipophilicity and Permeability: The this compound moiety strikes a favorable balance between hydrophilicity and lipophilicity, contributing to improved solubility and permeability across biological membranes, including the blood-brain barrier (BBB).[8][10] This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[10]

General Principles of this compound SAR

The biological activity of this compound derivatives can be systematically modulated by substitutions at various positions on the ring. Understanding these "SAR hotspots" is key to rational drug design.

N-4 Position (Nitrogen)

The nitrogen atom is the most common point of modification. Substituents at this position can profoundly impact potency, selectivity, and physical properties.

  • Role as a Linker: The nitrogen is frequently used to attach the this compound ring to a larger molecular scaffold, orienting the ring to make key interactions with the target protein.

  • Modulating Basicity and Lipophilicity: The nature of the N-substituent directly influences the basicity of the nitrogen and the overall lipophilicity of the molecule, affecting both target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

C-2 and C-6 Positions

Substitutions on the carbons adjacent to the oxygen atom can introduce chirality and provide vectors for additional interactions.

  • Stereochemistry: The introduction of substituents at C-2 or C-6 creates stereocenters. The specific stereoisomer often exhibits significantly higher potency, highlighting the importance of a defined three-dimensional arrangement for target binding.

  • Conformational Restriction: Bulky substituents can lock the flexible chair-like conformation of the this compound ring, which can be entropically favorable for binding and improve selectivity.[10]

C-3 and C-5 Positions

Modifications at the carbons adjacent to the nitrogen are also common.

  • Improving Potency and Selectivity: Similar to the C-2/C-6 positions, substituents here can form additional interactions with the target, leading to enhanced potency and selectivity. For example, alkyl substitutions at the C-3 position have been shown to increase anticancer activity in certain contexts.[11]

Below is a diagram illustrating the key SAR modification points on the this compound scaffold.

SAR_Hotspots Diagram 1: Key SAR Modification Points of the this compound Ring cluster_this compound C5 C5 N4 N4 C5->N4 C3 C3 N4->C3 N4_label N-4 C2 C2 C3->C2 C3_label C-3/C-5 O1 O1 C2->O1 C2_label C-2/C-6 C6 C6 O1->C6 C6->C5 N4_desc Primary point for scaffold attachment. Modulates basicity and PK properties. C2_desc Introduce chirality and steric bulk. Can form key H-bonds via substituents. C3_desc Fine-tune lipophilicity and conformation. Can enhance selectivity.

Caption: Key SAR Modification Points of the this compound Ring. Within 100 characters.

Case Studies: this compound in Clinically Approved Drugs

The impact of the this compound scaffold is best illustrated by its presence in numerous successful drugs across different therapeutic areas.

Gefitinib (Iressa®) - Anticancer Agent

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[6] The this compound moiety is a critical component of its pharmacophore.

  • Role of this compound: The terminal this compound group on the alkoxy side chain is crucial for the drug's activity. The basic nitrogen (pKa ~7.2 for the this compound in gefitinib) becomes protonated and forms a key hydrogen bond with a water molecule in the ATP-binding site of the EGFR kinase domain. This interaction, along with the improved aqueous solubility conferred by the this compound, contributes significantly to the drug's high potency (IC₅₀ = 0.033 µM).[1][6]

  • SAR Insights: SAR studies on the gefitinib scaffold revealed that replacing the this compound with less basic or non-basic groups led to a dramatic loss of activity. Small alkyl substitutions on the this compound ring were tolerated, but larger groups were detrimental, highlighting the precise steric and electronic requirements of the binding pocket.

Linezolid (Zyvox®) - Antibacterial Agent

Linezolid is an oxazolidinone-class antibiotic used to treat infections caused by multi-resistant Gram-positive bacteria.[1]

  • Role of this compound: The N-acetylated this compound ring is a key structural feature. While it does not directly bind to the primary ribosomal target, it is essential for achieving the correct conformation and physicochemical properties needed for antibacterial activity.[1] It occupies a pocket near the peptidyl transferase center of the 50S ribosomal subunit.

  • SAR Insights: The this compound ring in Linezolid is a result of extensive SAR studies. Replacing it with other heterocyclic rings often leads to a decrease in activity or an increase in toxicity. The oxygen atom is critical, and the N-acetyl group is required for optimal potency. Moving the this compound to other positions on the phenyl ring abolishes activity, demonstrating its importance as a key structural element.

Reboxetine (Edronax®) - Antidepressant

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[10]

  • Role of this compound: The 2-substituted this compound ring is central to Reboxetine's mechanism of action. The stereochemistry at the C-2 position is critical; the (S,S)-enantiomer is the active form. The this compound nitrogen and oxygen are believed to engage in hydrogen bonding interactions within the norepinephrine transporter, contributing to its high binding affinity and selectivity.[10]

  • SAR Insights: The SAR for Reboxetine emphasizes the importance of the ethoxy group attached to the phenyl ring and the specific stereoconfiguration of the this compound ring. Changes to the substituent at the C-2 position or alterations in stereochemistry drastically reduce its inhibitory activity.

DrugTargetRole of this compoundKey SAR Finding
Gefitinib EGFR Tyrosine KinaseEnhances solubility; forms critical H-bond in the active site.[6]Basic nitrogen is essential for high potency.[1]
Linezolid Bacterial 50S RibosomeEssential for correct conformation and PK properties.[1]N-acetylated this compound is optimal; other heterocycles reduce activity.
Reboxetine Norepinephrine TransporterForms key binding interactions; stereochemistry is critical.[10]The (S,S)-enantiomer is the active form; C-2 substitution is vital.

Experimental Workflows for this compound SAR Studies

A systematic SAR investigation requires robust synthetic and screening methodologies.

Protocol: Synthesis of an N-Substituted this compound Library

This protocol describes a general method for synthesizing a library of N-aryl this compound derivatives via Buchwald-Hartwig amination, a common and versatile method.

Objective: To generate a diverse set of N-aryl this compound derivatives for screening.

Materials:

  • This compound

  • A library of diverse aryl bromides (Ar-Br)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

  • Standard glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol).

  • Solvent and Amine: Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for SAR Data Generation and Analysis

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow Diagram 2: Experimental Workflow for a this compound SAR Study cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Iteration Start Design Library (Vary N- and C-substituents) Synth Parallel Synthesis (e.g., Buchwald-Hartwig) Start->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Primary Primary Assay (e.g., Kinase Inhibition @ 10 µM) Purify->Primary Compound Library DoseResp Dose-Response Assay (Calculate IC50 for Hits) Primary->DoseResp Secondary Secondary / Selectivity Assays (e.g., Off-target kinases) DoseResp->Secondary SAR_Analysis SAR Analysis (Relate structure to activity) Secondary->SAR_Analysis Activity & Selectivity Data ADME In vitro ADME Assays (Solubility, Permeability, Stability) SAR_Analysis->ADME New_Design Design Next-Gen Compounds ADME->New_Design New_Design->Start Iterate

Caption: Experimental Workflow for a this compound SAR Study.

Advanced Concepts and Future Directions

This compound as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its biological activity. The this compound ring is often used as a bioisostere for other cyclic amines or ether-containing groups.

  • Piperazine/Piperidine Replacement: Replacing a piperazine or piperidine ring with this compound can reduce basicity, which may decrease off-target effects and improve the PK profile.[10]

  • Improving 3-Dimensionality: In an effort to move away from flat, aromatic structures that can have poor pharmacokinetic properties, medicinal chemists are increasingly using saturated heterocycles like this compound. Bioisosteres of this compound itself, such as spirocycles and bridged systems, are being developed to further explore chemical space and enhance 3D character.[9][12][13]

Targeting Novel Pathways

While this compound derivatives are well-established as kinase inhibitors, antibiotics, and CNS agents, their application is expanding.[1][10] For instance, recent research has focused on this compound-containing compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][14] The this compound ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[1]

The PI3K/Akt/mTOR pathway is a key target for many this compound-based anticancer agents.

PI3K_Pathway Diagram 3: PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P'lation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt P'lation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation Inhibitor This compound-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

The this compound ring is a truly privileged scaffold in medicinal chemistry, offering a powerful combination of synthetic accessibility and desirable pharmacological properties.[1][3] Its ability to enhance solubility, provide metabolic stability, and form crucial interactions with biological targets has cemented its role in a diverse range of therapeutics. A thorough understanding of the structure-activity relationships governing this compound derivatives—from the impact of N-substitution to the critical role of stereochemistry—is essential for any scientist engaged in modern drug discovery. As synthetic methodologies become more advanced and our understanding of biological pathways deepens, the versatile this compound scaffold will undoubtedly continue to be a key component in the development of the next generation of innovative medicines.

References

  • Costantino, G., et al. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Kourounakis, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews. [Link]
  • Kourounakis, A., et al. (2019). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules.
  • Kovács, E. R., et al. (2020).
  • Sharma, P., et al. (2021). This compound and Thiothis compound: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Kourounakis, A., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Semantic Scholar. [Link]
  • Kovács, E. R., et al. (2020). Synthesis of N-substituted this compound nucleoside derivatives.
  • Kourounakis, A., et al. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Jain, A., & Sahu, S. K. (2024).
  • Costantino, G., et al. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • Jain, A., & Sahu, S. K. (2024).
  • Kovács, E. R., et al. (2020).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update.
  • Zhang, H., et al. (2020). Novel this compound-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
  • Zaib, S., et al. (2020). Synthesis of Novel N-Methylthis compound-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
  • Kumari, S., & Singh, R. K. (2024). This compound-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. [Link]
  • Kumari, S., & Singh, R. K. (2024). This compound as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • This compound Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]
  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. MDPI. [Link]
  • This compound in Pharmaceutical Synthesis: A Crucial Building Block. Macsen Labs. [Link]
  • Kumari, S., & Singh, R. K. (2020).
  • Selected examples of drugs containing this compound core.
  • Kamal, A., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. [Link]
  • Special Issue: Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PubMed Central. [Link]
  • Mathew, B. (2021).

Sources

The Architectural Versatility of the Morpholine Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient lead generation and optimization. The this compound ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has unequivocally earned its place within this esteemed class of pharmacophores.[1][2][3] Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its remarkable synthetic accessibility and, more importantly, its favorable physicochemical and metabolic properties that translate into tangible clinical benefits.[1] The presence of the this compound moiety often imparts improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to parent compounds.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of this compound-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer has seen the emergence of numerous this compound-containing compounds that target various signaling pathways crucial for tumor growth, proliferation, and survival.[4][5][6][7]

A. Mechanism of Action: Inhibition of Key Oncogenic Pathways

A significant number of this compound-based anticancer agents function by inhibiting critical kinase signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several this compound derivatives have been developed as potent inhibitors of this pathway, with the this compound ring often playing a crucial role in binding to the kinase active site.

graph PI3K_Akt_mTOR_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Morpholine_Compound [label="this compound-Containing\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; Akt -> Apoptosis [label="Inhibition", arrowhead=tee]; mTORC1 -> CellGrowth [label="Stimulation"]; Morpholine_Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Morpholine_Compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound compounds.

  • VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. This compound-benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against VEGFR-2, comparable to the approved drug sorafenib.[5] The this compound moiety in these compounds often contributes to enhanced water solubility and metabolic stability, crucial for drug-likeness.[5]

graph VEGFR2_Signaling_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras_Raf_MEK_ERK [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine_Compound [label="this compound-Containing\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binding & Dimerization"]; VEGFR2 -> PLCg [label="Activation"]; VEGFR2 -> PI3K [label="Activation"]; PLCg -> PKC [label="Activation"]; PI3K -> Akt [label="Activation"]; PKC -> Ras_Raf_MEK_ERK [label="Activation"]; Ras_Raf_MEK_ERK -> Angiogenesis [label="Stimulation"]; Akt -> Angiogenesis [label="Stimulation"]; Morpholine_Compound -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition by this compound-containing compounds.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
This compound-QuinazolineA549 (Lung)8.55 - 10.38[4]
MCF-7 (Breast)3.15 - 6.44[4]
SHSY-5Y (Neuroblastoma)3.36 - 9.54[4]
This compound-Benzimidazole-OxadiazoleHT-29 (Colon)3.103[5]
2-Morpholino-4-anilinoquinolineHepG2 (Liver)8.50 - 12.76[7]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

graph MTT_Assay_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Seed Cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Treat with this compound\nCompound (various conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Incubate (2-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="Solubilize Formazan\nCrystals (e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step7 [label="Measure Absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

Figure 3: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

II. Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The this compound scaffold is a key component in a variety of agents developed to combat bacterial and fungal infections.[8][9][10][11][12]

A. Antibacterial Mechanism and Activity

This compound-containing compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanisms can vary, they often involve the disruption of essential cellular processes. Some ruthenium-based this compound complexes have shown potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL.[9]

Quantitative Analysis of Antibacterial Activity (MIC)

Compound ClassBacterial StrainMIC (µg/mL)Reference
This compound-Ruthenium ComplexStaphylococcus aureus0.78 - 25[9]
This compound-Azole DerivativesMycobacterium smegmatis15.6[12]
Pseudomonas aeruginosa>1000 (low activity)[12]
Piperazine/Morpholine DerivativesVarious Gram-positive and Gram-negative6.25 - 25[10][11]
B. Antifungal Mechanism: Targeting Ergosterol Biosynthesis

A well-established mechanism for the antifungal action of this compound derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they target two key enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. This dual-target inhibition makes the development of resistance more challenging for the fungal pathogen.[13]

graph Ergosterol_Biosynthesis_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Squalene [label="Squalene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lanosterol [label="Lanosterol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediates [label="Sterol Intermediates", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ergosterol [label="Ergosterol", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme1 [label="Sterol Δ14-reductase", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme2 [label="Sterol Δ8-Δ7-isomerase", fillcolor="#FBBC05", fontcolor="#202124"]; Morpholine_Compound [label="this compound-Containing\nAntifungal", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Squalene -> Lanosterol; Lanosterol -> Enzyme1; Enzyme1 -> Intermediates; Intermediates -> Enzyme2; Enzyme2 -> Ergosterol; Morpholine_Compound -> Enzyme1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Morpholine_Compound -> Enzyme2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 4: Inhibition of the ergosterol biosynthesis pathway by this compound-containing antifungals.

Quantitative Analysis of Antifungal Activity (IC50, MIC, MFC)

Compound ClassFungal SpeciesIC50 (µg/mL)MIC (µg/mL)MFC (µg/mL)Reference
Sila-Morpholine AnaloguesCandida albicans0.5 - 41 - 82 - 16
Aspergillus niger1 - 82 - 164 - 32[13]
This compound-based SurfactantsCandida albicans-VariesVaries
Cryptococcus neoformans-VariesVaries[14]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Serially dilute the this compound-containing compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Antiviral, Antimalarial, and Antitubercular Activities

The versatility of the this compound scaffold extends to its activity against a range of other infectious agents, including viruses, parasites, and mycobacteria.

A. Antiviral Activity

This compound derivatives have demonstrated antiviral activity against various viruses, including influenza and Ebola.[15] For instance, certain camphene derivatives incorporating a this compound ring have shown good antiviral activity against the influenza A virus (H1N1) with IC50 values in the micromolar range.[15] The precise mechanisms of action are still under investigation but may involve interference with viral entry or replication processes.

Compound ClassVirusIC50 (µM)Reference
Camphene-Morpholine DerivativeInfluenza A (H1N1)24.2 - 64.8[15]
Camphene-Morpholine DerivativeHantaan pseudovirus5.0 - 14.8[15]
B. Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health threat. This compound-containing compounds have emerged as promising antimalarial agents.[16][17][18] Some this compound analogs functionalized with a hydroxyethylamine (HEA) pharmacophore have shown inhibitory activity against Plasmodium falciparum, with one hit molecule demonstrating an IC50 of 5.059 µM. The proposed target for some of these compounds is plasmepsin X, a vital parasite protease.

Compound ClassParasiteIC50 (µM)Reference
This compound-HEA AnalogsPlasmodium falciparum 3D75.059[16]
Quinoline-Triazine-Morpholine HybridsPlasmodium falciparumPotent activity[18]
4-Morpholino-tetrahydropyrimido-quinolinonePlasmodium falciparum 3D70.62 µg/mL[18]
C. Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, requires long-term treatment, and drug resistance is a growing concern. This compound derivatives have shown significant potential as antitubercular agents.[19][20][21] For example, 1,8-naphthyridine analogues with a morpholino substituent have demonstrated potent activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.25 µg/mL, comparable to the frontline drug rifampicin.[19]

Compound ClassMycobacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine-Morpholine AnalogueM. tuberculosis H37Rv0.25[19]
Indolizine-Morpholine DerivativesM. tuberculosis H37Rv4[21]
MDR M. tuberculosis32[21]

IV. Neuroprotective and Anti-inflammatory Activities

Beyond infectious diseases and cancer, this compound-containing compounds have shown promise in treating neurological disorders and inflammatory conditions.

A. Neuroprotective Effects

This compound derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] A key mechanism of action is the inhibition of monoamine oxidases (MAO), particularly MAO-B, which is involved in the degradation of dopamine.[23][24][25] this compound-based chalcones have been identified as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[24] They also show potential as acetylcholinesterase (AChE) inhibitors, another important target in Alzheimer's disease therapy.[23]

Compound ClassTarget EnzymeIC50 (µM)Reference
This compound-ChalconeMAO-B0.030[24]
AChE6.1[23]
This compound-ChalconeMAO-A7.91[25]
B. Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[26][27][28][29][30] By dually inhibiting both COX-2 and 5-LOX, these compounds can reduce the production of prostaglandins and leukotrienes, potent inflammatory mediators, while potentially offering a better safety profile than traditional NSAIDs.[26]

Compound ClassTarget EnzymeIC50 (µM)Reference
Quinoline-based COX-2 inhibitorCOX-20.1[30]
Indolin-2-one derivativeCOX0.1[28]
LOX0.56[28]

V. Synthesis of Bioactive this compound Derivatives

The synthetic accessibility of the this compound ring is a key advantage for its use in medicinal chemistry.[31] Several strategies exist for the synthesis and functionalization of this scaffold, allowing for the creation of diverse chemical libraries for biological screening. Common synthetic routes often involve the cyclization of 2-aminoethanols or the reaction of epoxides with amines. The versatility of these synthetic approaches enables the fine-tuning of the physicochemical and pharmacological properties of this compound-containing compounds to optimize their therapeutic potential.

Conclusion: The Enduring Promise of the this compound Scaffold

The this compound ring stands as a testament to the power of privileged scaffolds in drug discovery. Its remarkable versatility allows for its incorporation into a wide array of molecules with diverse and potent biological activities, spanning from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. The favorable pharmacokinetic properties it often confers make it an attractive component for medicinal chemists aiming to develop novel therapeutics. As our understanding of the molecular basis of diseases deepens, the rational design of new this compound-containing compounds targeting specific biological pathways will undoubtedly continue to be a fruitful area of research, holding the promise of new and improved treatments for a multitude of human ailments.

References

  • Reddy, D. S., et al. (2015).
  • Kumar, A., et al. (2022). Synthesis of the new analogs of this compound and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 12(4), 2195-2200. [Link]
  • Patel, R., et al. (2016). Synthesis and antitubercular activity of piperidine and this compound 1, 8 naphthyridine analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 252-257. [Link]
  • Prudêncio, M., et al. (2019). Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase. Molecules, 24(18), 3328. [Link]
  • Singh, P., et al. (2022). Synthesis of the new analogs of this compound and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 46(1), 250-262. [Link]
  • Bohrium. (2022). synthesis-of-the-new-analogs-of-morpholine-and-their-antiplasmodial-evaluation-against-the-human-malaria-parasite-plasmodium-falciparum. Ask this paper. [Link]
  • Tiwari, R. K., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9811. [Link]
  • Abdel-rahman, A. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(36), 22359-22370. [Link]
  • Krajczyk, D., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New this compound-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2065. [Link]
  • Wang, Y., et al. (2024). This compound-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10633-10642. [Link]
  • D'Agostino, T., et al. (2024). New piperazine and this compound derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]
  • Kumar, A., et al. (2022). This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 603-615. [Link]
  • Al-Ostath, A., et al. (2023). Targeting Cancer with New this compound-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(20), 7087. [Link]
  • Preprints.org. (2023). Novel Piperazine and this compound Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
  • Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized this compound derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 873-879. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Mathew, B., et al. (2021). This compound-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 340-348. [Link]
  • ResearchGate. (2016). (PDF) Synthesis and antitubercular activity of piperidine and this compound 1, 8 naphthyridine analogues.
  • Singh, R. K., & Kumar, A. (2024). Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137785. [Link]
  • Zarubaev, V. V., et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(22), 5463. [Link]
  • Singh, R. K., & Kumar, A. (2024). Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137785. [Link]
  • Asati, V., et al. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Letters in Drug Design & Discovery, 15(10), 1058-1074. [Link]
  • ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
  • Kumar, A., et al. (2022). This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 603-615. [Link]
  • Kourounakis, A. P., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • ResearchGate. (n.d.). The EC50 values of curative activities of target compounds and Ri against TMV in vivo.
  • Mathew, B., et al. (2022). Microwave-Assisted Synthesis of this compound-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(19), 6241. [Link]
  • Wieczorek, D., et al. (2021). Antifungal Activity of this compound and Piperidine Based Surfactants. Tenside Surfactants Detergents, 58(2), 125-130. [Link]
  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. [Link]
  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?.
  • Kumari, A., & Singh, R. K. (2020). This compound as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 934. [Link]
  • ResearchGate. (n.d.). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules.
  • Costa, M. S., et al. (2019).
  • ResearchGate. (n.d.). IC 50 values for all drugs for both sensitive and resistant strains.
  • Wang, Y., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 143, 126-138. [Link]
  • Lherbet, C., et al. (2011). Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. Antimicrobial Agents and Chemotherapy, 55(11), 5433-5435. [Link]
  • ResearchGate. (2018). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents.
  • da Silva, F. C., et al. (2017). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Current Topics in Medicinal Chemistry, 17(14), 1634-1653. [Link]
  • El-Sayed, M. A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 77, 439-453. [Link]
  • Semantic Scholar. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Semantic Scholar. [Link]
  • Wiederhold, N. P. (2017). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi, 3(4), 58. [Link]
  • Musonda, C. C., & Patil, V. (2016). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Sciences, 6(01), 1-13. [Link]

Sources

Morpholine as a pharmacophore in CNS drug discovery

The this compound scaffold is far more than a simple heterocyclic amine; it is a privileged and versatile pharmacophore that has repeatedly demonstrated its value in the challenging field of CNS drug discovery. [4]Its unique ability to confer favorable pharmacokinetic properties, particularly BBB permeability, while also serving as an active binding motif, makes it an invaluable tool for medicinal chemists. [3][9]From approved drugs like Moclobemide and Reboxetine to a plethora of promising clinical candidates, the impact of this compound is undeniable. [6] Future research will likely focus on integrating the this compound scaffold into multi-target-directed ligands, aiming to address the complex, multifactorial nature of CNS diseases with a single chemical entity. [8]As synthetic methodologies become more advanced, the structural diversity of this compound derivatives will continue to expand, opening new avenues for exploring CNS-relevant chemical space and developing the next generation of therapeutics for neurological and psychiatric disorders. [8][15]

References

  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). This compound as a privileged structure: a review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Semantic Scholar.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Publications.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ResearchGate.
  • Occurrence of this compound in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. PubMed.
  • This compound-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate.
  • Kumari, A., & Singh, R. K. (2020). This compound as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kumari, A., & Singh, R. K. (2020). This compound as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Occurrence of this compound in Central Nervous System Drug Discovery. (2021). Consensus.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences.
  • Meher, C. P., et al. (2022). An updated review on this compound derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.

A Technical Guide to the Basicity and pKa of Morpholine and Piperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Saturated Heterocycles in Medicinal Chemistry

In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the physicochemical and pharmacokinetic profiles of a drug candidate.[1] Among the most prevalent six-membered saturated heterocycles are piperidine and morpholine.[2][3] While structurally analogous, the substitution of a methylene group in piperidine with an electronegative oxygen atom in this compound introduces significant alterations to the molecule's electronic properties, fundamentally impacting its basicity.[1]

This guide provides an in-depth analysis of the chemical principles governing the basicity and pKa of this compound and piperidine. We will explore the causality behind their differing basic strengths, present quantitative data, and detail a standard experimental protocol for pKa determination. Understanding these differences is crucial for researchers and drug development professionals to rationally design molecules with optimized properties for solubility, absorption, target engagement, and reduced off-target liabilities.[4][5]

Basicity, in the Brønsted-Lowry context, refers to a molecule's ability to accept a proton (H+).[6] For amines, this is dictated by the availability of the lone pair of electrons on the nitrogen atom.[7] The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid. For amines, a higher pKa of the conjugate acid (e.g., piperidinium ion) signifies that it is a weaker acid and, consequently, the parent amine is a stronger base .[8][9]

Core Tenets of Basicity: A Structural and Electronic Comparison

The fundamental difference in the basicity of piperidine and this compound arises from their distinct electronic environments, governed primarily by the inductive effect.

Piperidine: As a secondary aliphatic amine, the nitrogen atom in piperidine is flanked by two alkyl groups integrated into a cyclic system. These alkyl groups are electron-donating; they exert a positive inductive effect (+I) , pushing electron density towards the nitrogen atom.[10][11] This increased electron density makes the nitrogen's lone pair more available and more attractive to a proton, resulting in higher basicity.

This compound: In this compound, the methylene group at the 4-position of piperidine is replaced by an oxygen atom. Oxygen is highly electronegative compared to carbon and nitrogen. Consequently, it exerts a strong electron-withdrawing negative inductive effect (-I) .[11][12] This effect is propagated through the sigma bonds of the ring, pulling electron density away from the nitrogen atom.[13] This reduction in electron density makes the nitrogen's lone pair less available for protonation, rendering this compound a weaker base than piperidine.[1][12]

The stability of the resulting conjugate acid after protonation also plays a role. In piperidine, the electron-donating alkyl groups help stabilize the positive charge on the piperidinium ion. Conversely, the electronegative oxygen in the morpholinium ion destabilizes the positive charge through the same inductive effect, making its formation less favorable.[12]

Quantitative Analysis: pKa Values

The theoretical principles discussed above are quantitatively reflected in the experimentally determined pKa values of the respective conjugate acids.

CompoundStructureKey Structural FeatureInductive Effect on NitrogenpKa of Conjugate AcidRelative Basicity
Piperidine Saturated hydrocarbon ringElectron-donating (+I)~11.2Stronger Base
This compound Oxygen atom at 4-positionElectron-withdrawing (-I)~8.5Weaker Base

Note: pKa values are approximate and can vary slightly depending on experimental conditions. Sources:[4][12]

As the data clearly indicates, the pKa of the piperidinium ion is significantly higher than that of the morpholinium ion, confirming that piperidine is a substantially stronger base.

The Influence of Solvation Effects

In aqueous solution, the basicity of amines is also influenced by solvation.[14] Protic solvents like water can stabilize the protonated form of the amine (the conjugate acid) through hydrogen bonding.[6][15] The more stable the conjugate acid, the more the equilibrium favors protonation, and the stronger the base.

Both the piperidinium and morpholinium ions are stabilized by solvation. However, the intrinsic electronic effects (inductive effects) are the dominant factor differentiating their basicity. The powerful electron-withdrawing nature of the oxygen atom in this compound is the primary reason for its lower basicity compared to piperidine, a factor that solvation does not override.[10]

Implications in Medicinal Chemistry and Drug Design

The choice between a piperidine and a this compound moiety is a strategic decision in drug design to fine-tune a molecule's properties.[16][17]

  • Piperidine: Incorporating a piperidine ring typically introduces a strong basic center . This is desirable when a positive charge at physiological pH (7.4) is required for strong ionic interactions with a biological target (e.g., an acidic residue like aspartate or glutamate in a protein's active site). However, strong basicity can also lead to liabilities such as increased clearance or potential for off-target effects, including inhibition of the hERG potassium channel.[4]

  • This compound: The this compound ring provides a weakly basic nitrogen .[5] Its pKa of ~8.5 means that at physiological pH, a significant portion of this compound-containing molecules will be in the neutral, unprotonated state, which can enhance membrane permeability and oral absorption. The oxygen atom can also act as a hydrogen bond acceptor, potentially improving solubility and target interactions.[5] Furthermore, the reduced basicity of this compound often mitigates basicity-related toxicities, making it a "privileged structure" in medicinal chemistry to improve metabolic stability and overall pharmacokinetic properties.[1][3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of ionizable compounds.[18][19] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[20]

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10) to ensure accurate measurements.[20]

  • Sample Preparation:

    • Accurately weigh and dissolve the amine (e.g., this compound or piperidine hydrochloride) in deionized, carbonate-free water.

    • Dilute the solution to a known concentration, typically between 1 mM and 10 mM.[20][21]

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[20][22]

  • Titration Setup:

    • Place a known volume of the sample solution into a reaction vessel equipped with a magnetic stirrer for continuous mixing.[22]

    • Purge the solution with an inert gas like nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[20][21]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • For an amine salt (the conjugate acid), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[22]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope (inflection point) on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[20]

Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareSample 2. Prepare Analyte Solution (Known concentration, constant ionic strength) Calibrate->PrepareSample Setup 3. Assemble Titration Apparatus (Stirrer, N2 purge, Electrode) PrepareSample->Setup Titrate 4. Incremental Titrant Addition (e.g., 0.1 M NaOH) Setup->Titrate Record 5. Record Data (pH vs. Volume) Titrate->Record Record->Titrate Repeat until past equivalence point Plot 6. Plot Titration Curve (pH vs. Volume) Record->Plot AnalyzeCurve 7. Determine Half-Equivalence Point Plot->AnalyzeCurve pKa 8. pKa = pH at Half-Equivalence AnalyzeCurve->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The basicities of piperidine and this compound are fundamentally different, a direct consequence of their electronic structures. Piperidine, with its electron-donating alkyl framework, is a significantly stronger base (pKa of conjugate acid ~11.2) than this compound (pKa of conjugate acid ~8.5), whose basicity is attenuated by the powerful electron-withdrawing inductive effect of its endocyclic oxygen atom. This distinction is not merely academic; it is a critical design element for medicinal chemists. The strategic selection of a piperidine moiety to confer strong basicity or a this compound ring to introduce weak basicity and favorable metabolic properties allows for the precise modulation of a drug candidate's ionization state, solubility, permeability, and target affinity, ultimately shaping its therapeutic potential.

References

  • Fiveable. (n.d.). Basicity of amines.
  • Khamitova, A., & Berillo, D. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • BenchChem. (2025). This compound vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Filo. (2024). Is solvation effect directly proportional to basicity of amines.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Filo. (2025). Solvation effect of basicity on amines.
  • ResearchGate. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Bohrium. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • National Institutes of Health. (n.d.). This compound, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Chemistry Stack Exchange. (2014). Field Effect and it's effect on basicity on amines.
  • Chemistry Stack Exchange. (2016). How can I rationalise the different basicities of cyclohexylamine, piperidine and this compound?.
  • ResearchGate. (2025). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • YouTube. (2025). Amine Basicity: Why 2° Amine is Strongest? Solvation vs Inductive Effect.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • REPORT. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Cambridge MedChem Consulting. (2023). Tuning basicity.
  • PubMed Central. (n.d.). Occurrence of this compound in Central Nervous System Drug Discovery.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • Chemistry Stack Exchange. (2014). Inductive effect in Organic Chemistry.
  • Wikipedia. (n.d.). Inductive effect.
  • ResearchGate. (2005). Principles Of Drug Action 1, Spring 2005, Resonance and Induction.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • YouTube. (2020). piperidine,pyridine,this compound,pyrole | Which one shows maximum basicity?.
  • MDPI. (2024). This compound, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

Sources

Morpholine Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its capacity to interact with a multitude of biological targets while imparting favorable physicochemical and pharmacokinetic properties.[1][2][3] This technical guide provides an in-depth exploration of this compound derivatives as a versatile class of enzyme inhibitors. We will dissect the fundamental properties that make the this compound ring a preferred building block in drug design, analyze the mechanisms of action against critical enzyme families—including kinases and bacterial ribosomes—and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the this compound scaffold in their therapeutic programs.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the this compound motif in numerous approved drugs is not coincidental. Its utility stems from a unique combination of structural and chemical properties that medicinal chemists exploit to overcome common drug development challenges.[1][4]

Advantageous Physicochemical and Pharmacokinetic Properties

The six-membered this compound ring, containing both a secondary amine and an ether functional group, possesses a well-balanced profile of hydrophilicity and lipophilicity.[5]

  • Aqueous Solubility and pKa: The nitrogen atom gives the ring a pKa value (typically around 8.5) that allows for protonation at physiological pH. This enhances aqueous solubility, a critical factor for drug formulation and distribution.[2]

  • Hydrogen Bonding: The ring's oxygen atom acts as a potent hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. These interactions are fundamental for high-affinity binding to enzyme active sites.[3][5]

  • Metabolic Stability: The this compound ring is generally resistant to metabolic degradation, which can improve a drug candidate's half-life and overall pharmacokinetic (PK) profile.[1][5] Its incorporation can circumvent the metabolic liabilities often associated with more labile amine structures.

  • Structural Versatility: The nitrogen atom provides a straightforward attachment point for a wide variety of substituents, allowing for facile synthesis and rapid exploration of structure-activity relationships (SAR).[4][6]

These attributes collectively allow the this compound scaffold to improve a compound's potency, selectivity, and overall "drug-likeness," justifying its classification as a privileged structure in drug discovery.[1][4]

Mechanisms of Action & Key Enzyme Targets

This compound derivatives have demonstrated inhibitory activity against a broad spectrum of enzyme targets. The scaffold's ability to be incorporated into diverse molecular architectures allows it to target enzymes with fundamentally different mechanisms and in various therapeutic areas.

Kinase Inhibitors

Kinases are one of the most significant classes of drug targets, particularly in oncology. The this compound moiety is a recurring feature in many kinase inhibitors, where it often plays a direct role in binding to the enzyme's ATP pocket.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[7] this compound-containing compounds have emerged as potent inhibitors of PI3K and/or mTOR.[7][8][9]

  • Mechanism of Inhibition: In many PI3K inhibitors, the this compound ring is positioned to interact with the "hinge region" of the kinase's ATP-binding site. The this compound oxygen forms a crucial hydrogen bond with the backbone amide of a key valine residue (Val882 in PI3Kα), anchoring the inhibitor in the active site.[9] This interaction is a hallmark of selectivity for PI3K and related kinases.[10] Dual inhibitors that target both PI3K and mTOR, such as those based on the morpholino-triazine scaffold, can effectively shut down this signaling pathway.[7][8]


RTK [label="Receptor Tyrosine\nKinase (RTK)"]; PI3K [label="PI3K", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC2 [label="mTORC2"]; mTORC1 [label="mTORC1", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Morpholine_Inhibitor [label="this compound-Based\nInhibitor", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label=" Activates"]; mTORC2 -> Akt [label=" Activates"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> Downstream;

Morpholine_Inhibitor -> PI3K [label=" Inhibits", color="#EA4335", style=bold]; Morpholine_Inhibitor -> mTORC1 [label=" Inhibits", color="#EA4335", style=bold]; }

PI3K/Akt/mTOR signaling pathway with inhibition points.

EGFR is a receptor tyrosine kinase whose overactivity is implicated in several cancers, including non-small cell lung cancer (NSCLC).[11]

  • Example Drug - Gefitinib (Iressa): Gefitinib is a selective EGFR tyrosine kinase inhibitor that features a this compound moiety in its side chain.[12][13]

  • Mechanism of Inhibition: Gefitinib functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding site within the intracellular domain of EGFR, preventing the receptor's autophosphorylation.[13][14] This action blocks the downstream activation of signaling cascades like the Ras pathway, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[11][15]


}

Simplified EGFR signaling and the site of Gefitinib action.

DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the repair of DNA double-strand breaks. Inhibiting this enzyme can sensitize cancer cells to radiotherapy and certain chemotherapies.

  • Example Inhibitor - NU7441: NU7441 is a highly potent and selective inhibitor of DNA-PK.[16][17] The this compound group is a critical pharmacophore for its activity.

  • Mechanism of Inhibition: The this compound moiety of NU7441 binds deep within the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs).[17][18] Similar to its role in PI3K inhibition, it forms key interactions that anchor the molecule, preventing ATP from binding and thereby inhibiting the DNA repair process.[18]

Bacterial Protein Synthesis Inhibitors

The this compound ring is also found in antibiotics that target the bacterial ribosome, a complex and essential enzyme for protein synthesis.

  • Example Drug - Linezolid: Linezolid is an oxazolidinone antibiotic, a class of synthetic drugs effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[19] Its chemical structure includes a this compound ring.

  • Mechanism of Inhibition: Linezolid has a unique mechanism of action. It inhibits the initiation step of protein synthesis.[19][20] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex. This early-stage blockade is distinct from many other protein synthesis inhibitors and reduces the likelihood of cross-resistance.[19][20]


}

Linezolid's inhibition of the 70S initiation complex.

Other Notable Enzyme Targets

The versatility of the this compound scaffold extends to numerous other enzyme classes, including:

  • Fungal Ergosterol Biosynthesis: Antifungal agents like Amorolfine inhibit enzymes such as sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, which are crucial for building the fungal cell membrane.[21][22]

  • Monoamine Oxidase (MAO): Reversible inhibitors of MAO-A (RIMAs) like Moclobemide are used as antidepressants.[22]

  • Urease: Certain this compound derivatives have shown potent urease inhibitory activity, a target relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[23]

Quantitative Analysis of this compound-Based Inhibitors

The potency of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC₅₀ values for several prominent this compound-containing inhibitors.

InhibitorEnzyme TargetAssay TypeIC₅₀ ValueReference(s)
Gefitinib EGFR Tyrosine KinaseKinase Inhibition0.033 µM (33 nM)[2]
NU7441 DNA-PKKinase Inhibition14 nM[17]
Linezolid Bacterial RibosomeAntibacterial (MIC)1-4 µg/mL (S. aureus)[2]
Compound 27 DNA-PKKinase Inhibition0.28 µM (280 nM)[24]
Compound 10 UreaseEnzyme Inhibition2.37 µM[23]
Compound 6y EZH2Cell Proliferation1.1 µM (A549 cells)[25]
Canertinib HER2 / EGFRKinase Inhibition19 nM (HER2), 0.8 nM (EGFR)[22]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration) and may vary between studies.

Experimental Protocols for Evaluation

The successful development of this compound-based inhibitors relies on robust and reproducible experimental methodologies for their synthesis and biological characterization.

General Synthesis of this compound Derivatives

While specific synthetic routes are highly varied, a common strategy involves introducing the this compound moiety via nucleophilic substitution or building the ring system from precursor molecules.[6][26][27]


}

Generalized workflow for synthesis and purification.

A representative protocol for N-alkylation is as follows:

  • Dissolution: Dissolve the heterocyclic core containing a suitable leaving group (e.g., a chloro- or bromo-substituent) in an appropriate polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to the mixture to act as a proton scavenger.

  • Addition of this compound: Add a stoichiometric excess (e.g., 1.2-2.0 equivalents) of this compound to the reaction vessel.

  • Heating: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel or by recrystallization to yield the final product.[26]

Enzyme Inhibition Assay: IC₅₀ Determination

Determining the IC₅₀ value is a fundamental experiment for characterizing any enzyme inhibitor. The following is a generalized, self-validating protocol for a 96-well plate spectrophotometric assay.[28][29]

Causality Behind Choices:

  • Initial Velocity: Measurements are taken during the initial, linear phase of the reaction because substrate concentration is not yet limiting and the inhibitor's effect is most clear.[29]

  • Substrate Concentration: For competitive inhibitors, using a substrate concentration at or below its Michaelis constant (Kₘ) is crucial. High substrate levels can outcompete the inhibitor, artificially inflating the apparent IC₅₀.[29]

  • Controls: The inclusion of 0% (no inhibitor) and 100% (no enzyme or fully inhibited) inhibition controls is essential for data normalization, ensuring that observed effects are due to the inhibitor and not assay artifacts.[30]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the this compound derivative (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer appropriate for the target enzyme (e.g., Tris-HCl or HEPES with required cofactors like MgCl₂).

    • Prepare solutions of the enzyme and its substrate in the assay buffer.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution. A common approach is a "half-log" series (e.g., 100, 30, 10, 3, 1... µM) or a 2-fold series (e.g., 100, 50, 25, 12.5... µM).[30] Ensure the final DMSO concentration is consistent across all wells and typically ≤1% to avoid solvent effects.

  • Assay Plate Setup (96-well format):

    • Wells 1-10 (Triplicates): Add a fixed volume of assay buffer and the corresponding dilution of the inhibitor.

    • Well 11 (0% Inhibition Control): Add assay buffer and the same volume of DMSO vehicle without the inhibitor.

    • Well 12 (100% Inhibition Control): Add assay buffer and either a known potent inhibitor or no enzyme.

    • Add the enzyme solution to all wells except the "no enzyme" control and pre-incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength for the product being formed.

    • Measure the absorbance (or fluorescence) kinetically over a set period (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Normalize Data: Convert the reaction rates into percent inhibition using the control wells:

      • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_100%_control) / (Rate_0%_control - Rate_100%_control))

    • Curve Fitting: Plot percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using software like GraphPad Prism or an equivalent.[31][32]

    • Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[33]


}

Workflow for experimental determination of IC₅₀ values.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its role as a privileged structure in the design of potent and selective enzyme inhibitors. Its unique combination of physicochemical properties enhances solubility, metabolic stability, and target binding affinity, making it an invaluable tool for medicinal chemists. From targeting critical kinase pathways in oncology with drugs like Gefitinib to providing novel mechanisms for combating antibiotic resistance with Linezolid, this compound derivatives have demonstrated broad therapeutic impact.

Future research will likely focus on integrating the this compound motif into more complex molecular architectures, such as dual-target inhibitors or covalent inhibitors, to address challenges like drug resistance. As our understanding of enzyme structure and function deepens, the rational design of next-generation this compound-based therapeutics will continue to be a highly productive and essential endeavor in the field of drug discovery.

References

  • Gefitinib | Drug Guide - MedSchool.
  • Pharmacology of Linezolid.
  • Linezolid - St
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • Occurrence of this compound in Central Nervous System Drug Discovery - PMC.
  • Gefitinib - Wikipedia.
  • Linezolid - Wikipedia.
  • This compound and Thiothis compound: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
  • What is the mechanism of Gefitinib?
  • What is the mechanism of Linezolid?
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook.
  • This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules | Request PDF - ResearchG
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • The this compound Motif: A Privileged Scaffold in Modern Drug Discovery - Benchchem.
  • 2-(Oxan-2-yl)this compound: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery - Benchchem.
  • Several reported potent this compound based PI3K inhibitors with examples...
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH.
  • IC50 - Wikipedia.
  • Silicon Incorporated this compound Antifungals: Design, Synthesis, and Biological Evalu
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • This compound - Explore the Science & Experts | ideXlab.
  • A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules - PubMed.
  • Synthesis of Novel N-Methylthis compound-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI.
  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • An updated review on this compound derivatives with their pharmacological actions.
  • Design and synthesis of this compound derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.
  • DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype - PubMed.
  • Steady-state enzyme kinetics | The Biochemist - Portland Press.
  • Structural effects of this compound replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed.
  • Discovery of 3-Oxabicyclo[4.1.
  • How to calculate IC50 - Science G
  • Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed.
  • Antimicrobial and antiurease activities of newly synthesized this compound derivatives containing an azole nucleus - PubMed Central.
  • Synthesis and SAR of this compound and its derivatives: A review upd
  • Pharmacological profile of this compound and its derivatives Several...
  • Design of DA-143. (a) The this compound segment of NU7441 plays a crucial...
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC - NIH.
  • What Are Enzyme Kinetic Assays? - Tip Biosystems.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
  • Synthesis and biological evaluation of benzothis compound derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed.
  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. | Semantic Scholar.
  • Occurrence of this compound in Central Nervous System Drug Discovery - ACS Public
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo.
  • The Essential Functions of this compound: Corrosion Inhibition and Beyond.

Sources

A Senior Application Scientist's In-Depth Technical Guide to Computational and Molecular Docking Studies of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices governing the computational and molecular docking analysis of morpholine analogs. The this compound ring is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs, due to its ability to favorably modulate pharmacokinetic properties such as metabolic stability and lipophilicity.[1][2] This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible in-silico workflow.

The Strategic Importance of this compound Analogs in Drug Discovery

The this compound moiety is a versatile heterocyclic compound that has garnered significant attention in drug discovery.[3] Its inclusion in a molecular scaffold can enhance solubility, improve membrane permeability, and provide crucial interaction points with biological targets.[4] In the context of central nervous system (CNS) drug discovery, for instance, the unique physicochemical properties of this compound and its analogs are instrumental in navigating the blood-brain barrier.[5][6] The roles of the this compound nucleus are diverse; it can act as a key interacting element, a scaffold to orient other functional groups, or a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.[6] This guide will use the lens of this compound analogs to illustrate a best-practice workflow for molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7][8]

Foundational Principles of Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, aiming to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor).[9][10] The process involves two main components: a search algorithm to generate a variety of ligand poses and a scoring function to rank these poses based on their predicted binding affinity.[9] A lower binding energy value typically indicates a more stable and favorable interaction.[7][11] This computational "handshake" between molecules is utilized in over 90% of modern drug discovery pipelines to prioritize compounds for experimental testing, thereby saving significant time and resources.[7][12]

The Experimental Workflow: A Self-Validating System

A rigorous molecular docking study is a multi-step process where each stage builds upon the previous one. The integrity of the final results is contingent on the meticulous execution of each step.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., from RCSB PDB) Ligand 2. Ligand Preparation (this compound Analogs) Grid 3. Grid Box Generation (Defining the Binding Site) Ligand->Grid Docking 4. Molecular Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 5. Results Analysis (Binding Energy & Pose) Docking->Analysis Visualization 6. Visualization & Interpretation (PyMOL, Discovery Studio) Analysis->Visualization

Caption: A high-level overview of the molecular docking workflow.

Step 1: Target Protein Preparation

The initial step involves preparing the 3D structure of the target protein, which is typically obtained from a public repository like the RCSB Protein Data Bank (PDB).[7]

Protocol: Protein Preparation

  • Obtain Protein Structure: Download the PDB file of the target protein. For this example, let's consider a hypothetical kinase target.

  • Remove Non-essential Molecules: The downloaded PDB file often contains water molecules, co-crystallized ligands, and other heteroatoms that are not part of the protein itself.[13][14] These should be removed as they can interfere with the docking process.[13][14]

  • Add Hydrogens: PDB structures usually lack hydrogen atoms.[15] Adding hydrogens is crucial for correct ionization and tautomeric states of amino acid residues, which in turn affects the hydrogen bonding network.[16]

  • Assign Charges: Assign partial charges to the protein atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.[15]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Causality: The removal of water molecules is critical because their presence in the binding site can create artificial interactions and obstruct the ligand from adopting its optimal binding pose. Adding hydrogens and assigning correct charges are fundamental for the scoring function to accurately calculate the binding energy, which is heavily influenced by electrostatic and hydrogen bonding interactions.[17]

Step 2: Ligand Preparation

The this compound analogs to be docked must also be prepared. Their 3D structures can be obtained from databases like PubChem or drawn using chemical drawing software.[13][16]

Protocol: Ligand Preparation

  • Obtain or Draw Ligand Structures: Download the 2D or 3D structure of the this compound analog.

  • Convert to 3D: If starting with a 2D structure, convert it to a 3D conformation.

  • Add Hydrogens: Similar to the protein, add hydrogen atoms to the ligand.

  • Assign Charges and Define Rotatable Bonds: Assign partial charges and identify the rotatable bonds.[15] The flexibility of the ligand is a key factor in achieving an accurate docking pose.[13]

  • Energy Minimization: Minimize the energy of the ligand to obtain a low-energy, stable conformation.[16]

Causality: Proper ligand preparation, especially the definition of rotatable bonds, allows the docking software to explore a wider conformational space for the ligand, increasing the chances of finding the true binding mode.[13] Energy minimization ensures that the starting ligand conformation is chemically reasonable.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking simulation will be performed.[7][18]

Protocol: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through literature knowledge of key active site residues.[11]

  • Define Grid Box Dimensions and Center: The grid box should be large enough to accommodate the entire this compound analog and allow for rotational and translational movements. However, an excessively large grid box can increase computation time and decrease accuracy. The center of the grid box is typically placed at the geometric center of the identified binding site.

Causality: A well-defined grid box focuses the computational search on the relevant area of the protein, making the docking process more efficient and reducing the likelihood of finding irrelevant binding poses outside the active site.

Step 4: Molecular Docking Simulation

With the prepared protein, ligand(s), and a defined grid box, the docking simulation can be executed using software like AutoDock Vina, GOLD, or Glide.[12][19]

Protocol: Running the Docking Simulation

  • Select Docking Software: Choose a docking program based on factors like accuracy, speed, and user-friendliness.[12] AutoDock Vina is a popular choice due to its accuracy and ease of use.[12]

  • Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Execute the Docking: Run the simulation. The software will systematically explore different conformations of the this compound analog within the grid box and score them based on the predicted binding affinity.[9]

G cluster_input Inputs cluster_process Docking Engine cluster_output Outputs Receptor Prepared Receptor (PDBQT format) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina GridParams Grid Parameters (center_x, center_y, center_z) (size_x, size_y, size_z) GridParams->Vina Poses Ranked Ligand Poses (Binding Modes) Vina->Poses Scores Binding Affinity Scores (kcal/mol) Vina->Scores

Caption: The core process of a molecular docking simulation.

Analysis and Interpretation of Docking Results

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, typically expressed in kcal/mol.[11] A more negative value indicates a stronger predicted binding affinity.[11]

Table 1: Hypothetical Docking Results for this compound Analogs Against a Kinase Target

This compound AnalogBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Analog A-8.5ASP145, LYS72, MET1002
Analog B-7.9ASP145, LEU1201
Analog C-9.2ASP145, LYS72, TYR1023
Control Inhibitor-9.5ASP145, LYS72, TYR1023

Causality: The binding score is a composite of various energy terms, including electrostatic interactions, van der Waals forces, and hydrogen bonding.[21] Therefore, a lower score suggests a better overall complementarity between the ligand and the protein's active site.

Binding Pose and Interactions

Beyond the score, visual inspection of the binding pose is essential.[11] This involves analyzing the 3D orientation of the ligand and the specific interactions it forms with the protein's amino acid residues.

Key Interactions to Analyze: [11]

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Ionic Interactions: Occur between charged groups on the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

Causality: The specific pattern of interactions provides a structural basis for the observed binding affinity. For example, a this compound analog that forms multiple hydrogen bonds with key catalytic residues in a kinase's active site is more likely to be a potent inhibitor. Docking studies have shown the importance of the this compound appendage for interacting with both polar and apolar residues in various targets.[5][6]

Root Mean Square Deviation (RMSD)

When a co-crystallized ligand is available, the RMSD between the docked pose of that ligand and its crystal structure orientation can be calculated.[11][22] An RMSD value of less than 2.0 Å is generally considered a successful docking.[11]

Causality: A low RMSD value indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, which lends confidence to the predictions for novel ligands like the this compound analogs.

Advanced Considerations and Best Practices

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid.[19] However, proteins are dynamic entities. Techniques like ensemble docking, which uses multiple protein conformations, can provide a more realistic representation of the binding process.[7]

  • Role of Water Molecules: While typically removed, some water molecules in the active site can mediate interactions between the ligand and protein.[16] Advanced docking methods can account for the role of these key water molecules.

  • Post-Docking Analysis: Molecular dynamics (MD) simulations can be used to further refine the docked poses and provide a more accurate estimation of the binding free energy.[4][23]

Conclusion

Computational and molecular docking studies are powerful tools in the modern drug discovery toolkit. When applied rigorously, they can provide valuable insights into the binding mechanisms of promising scaffolds like this compound analogs, guiding the design and optimization of new therapeutic agents. The key to success lies not in the blind application of software but in a deep understanding of the underlying principles and a critical evaluation of the results. This guide has provided a framework for conducting such scientifically sound in-silico investigations.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Pharmaceutical Business review. This compound Bioisosteres for Drug Design.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
  • Enamine. This compound Bioisosteres for Drug Design.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • PMC. Occurrence of this compound in Central Nervous System Drug Discovery.
  • ACS Publications. Occurrence of this compound in Central Nervous System Drug Discovery.
  • PubMed. Software for molecular docking: a review.
  • SpringerLink. (2017). Software for molecular docking: a review.
  • YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • SciSpace. Molecular docking software's applications and basic challenges faced: a review.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
  • YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
  • YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.
  • Enamine. Design and synthesis of this compound analogues.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.
  • University of Oxford. Session 4: Introduction to in silico docking.
  • MDPI. This compound-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • ResearchGate. (2025, August 9). Software for Molecular Docking: A review.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • ResearchGate. (2012, February 28). How to interpret Docking results?.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • PubMed. (2025, February 23). This compound-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision.
  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Taylor & Francis Online. Synthesis of new this compound containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA.
  • PMC. Scoring Confidence Index: Statistical Evaluation of Ligand Binding Mode Predictions.
  • Science and Education Publishing. Docking and Ligand Binding Affinity: Uses and Pitfalls.
  • research journal. Molecular Docking Studies of Novel this compound Derivatives against SARS-CoV-2 Inhibitors for COVID-19.
  • PubMed. Some this compound tethered novel aurones: Design, synthesis, biological, kinetic and molecular docking studies.
  • PubMed. (2017, February 15). Design, synthesis and DNA-binding study of some novel this compound linked thiazolidinone derivatives.
  • E3S Web of Conferences. (2024). Synthesis and SAR of this compound and its derivatives: A review update.

Sources

An In-depth Technical Guide: The Role of Morpholine in Improving Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Morpholine as a "Privileged Scaffold" in Modern Drug Discovery

In the landscape of medicinal chemistry, the this compound heterocycle has solidified its status as a "privileged scaffold".[1][2] This simple six-membered saturated ring, containing both an amine and an ether functional group, is a recurring motif in a vast number of approved and experimental drugs.[3][4] Its prevalence is not coincidental but is a direct consequence of the unique and advantageous physicochemical and metabolic properties it imparts to a molecule.[5][6] For drug development professionals, understanding the nuanced role of the this compound moiety is critical for optimizing a candidate's pharmacokinetic (PK) profile, ultimately influencing its efficacy and safety.

This technical guide provides a comprehensive exploration of how the incorporation of a this compound ring can be strategically employed to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and present detailed protocols for the evaluation of key pharmacokinetic parameters.

The Physicochemical Underpinnings of this compound's Pharmacokinetic Advantages

The utility of the this compound ring in drug design is fundamentally rooted in its distinct physicochemical characteristics.[1] The presence of the ether oxygen atom significantly influences the properties of the adjacent nitrogen, leading to a cascade of beneficial effects on a molecule's behavior in a biological system.

Modulating Basicity and Enhancing Aqueous Solubility

A critical parameter for oral drug absorption is adequate aqueous solubility. The this compound ring, with a pKa of approximately 8.4-8.5, typically exists in a protonated, cationic form under physiological pH.[1][2] This ionization is a key contributor to improved aqueous solubility. The electron-withdrawing nature of the oxygen atom renders the nitrogen less basic than a corresponding piperidine ring.[7] This attenuated basicity can be advantageous in several ways:

  • Reduced Off-Target Interactions: Highly basic compounds are more prone to nonspecific binding to acidic phospholipids and other biological macromolecules, which can lead to toxicity. By moderating the basicity, the this compound moiety can mitigate these undesirable interactions.

  • Improved Permeability: While ionization enhances solubility, a high degree of ionization can hinder a drug's ability to cross lipid membranes. The balanced pKa of this compound allows for a sufficient population of the neutral, more lipophilic form to be present for membrane permeation.[8][9]

The oxygen atom within the this compound ring also acts as a hydrogen bond acceptor, further contributing to favorable interactions with water and enhancing solubility.[10][11]

Impact on Lipophilicity and Membrane Permeability

The introduction of a this compound ring generally leads to a more favorable lipophilicity profile compared to more greasy carbocyclic or heterocyclic analogues. This is a direct result of the polar ether oxygen. A well-balanced lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is crucial for achieving optimal oral absorption and distribution.

  • "Rule of Five" Compliance: The incorporation of a this compound can help bring a molecule's LogP into the desirable range as described by Lipinski's "Rule of Five," increasing the likelihood of good oral bioavailability.

  • Blood-Brain Barrier Penetration: For central nervous system (CNS) drug discovery, the this compound scaffold is particularly valuable.[8][12] Its ability to modulate lipophilicity and engage in hydrogen bonding interactions can facilitate penetration of the highly selective blood-brain barrier.[9][13]

Enhancing Metabolic Stability: A Key to Improved Bioavailability and Duration of Action

A major hurdle in drug development is rapid metabolism, which can lead to low bioavailability and a short duration of action. The this compound ring is generally considered to be more metabolically stable than many other nitrogen-containing heterocycles, such as piperidine.[7][14]

Resistance to Cytochrome P450 (CYP) Mediated Oxidation

The primary mechanism of metabolic degradation for many drugs is oxidation by cytochrome P450 enzymes. The electron-withdrawing effect of the this compound's oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to CYP-mediated hydroxylation.[7] This is in contrast to the more electron-rich alpha-carbons in a piperidine ring, which are common sites of metabolic attack.

While more stable, the this compound ring is not metabolically inert. Common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[7]

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can in some cases lead to ring opening.[7]

  • N-oxidation: Formation of an N-oxide metabolite.[7]

Case Study: this compound vs. Piperidine Analogs

A common strategy in lead optimization is the replacement of a metabolically labile piperidine ring with a this compound ring.[15] This bioisosteric replacement often results in a significant improvement in metabolic stability, leading to increased half-life and oral bioavailability.[16]

Table 1: Illustrative Comparison of In Vitro Metabolic Stability of Hypothetical this compound and Piperidine Analogs

Compound IDHeterocyclic CoreHalf-life in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg protein)
Drug-A-Pip Piperidine1592.4
Drug-A-Morph This compound7518.5

This data is illustrative and intended for comparative purposes.

The above table demonstrates a typical outcome of this strategy, where the this compound analog exhibits a significantly longer half-life and lower intrinsic clearance, predictive of improved in vivo metabolic stability.

Experimental Protocols for Evaluating Pharmacokinetic Properties

A robust and reproducible experimental workflow is essential for accurately assessing the impact of a this compound moiety on a drug candidate's pharmacokinetic profile.

Aqueous Solubility Determination

Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods.[17][18]

This high-throughput method is useful for early-stage screening.[17]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method provides the equilibrium solubility and is considered the gold standard.[18][19]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4 PBS).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Membrane Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method for predicting passive membrane permeability.[10]

  • Donor Plate Preparation: Add a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively

    • A is the area of the filter

    • t is the incubation time

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[20]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as:

Visualization of Key Concepts

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility Promising Candidates PAMPA PAMPA Caco-2 Permeability Caco-2 Permeability PAMPA->Caco-2 Permeability Promising Candidates Microsomal Stability Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability Promising Candidates In Vivo PK Studies In Vivo PK Studies Thermodynamic Solubility->In Vivo PK Studies Caco-2 Permeability->In Vivo PK Studies Hepatocyte Stability->In Vivo PK Studies

Caption: A typical workflow for assessing pharmacokinetic properties.

Impact of this compound on ADME Properties

G cluster_ADME Improved Pharmacokinetic Properties This compound Moiety This compound Moiety Increased Solubility Increased Solubility This compound Moiety->Increased Solubility pKa modulation H-bond acceptor Optimized Permeability Optimized Permeability This compound Moiety->Optimized Permeability Balanced lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability This compound Moiety->Enhanced Metabolic Stability Resistance to CYP oxidation Reduced Off-Target Toxicity Reduced Off-Target Toxicity This compound Moiety->Reduced Off-Target Toxicity Lower basicity

Sources

The Morpholine Moiety in Nature: A Privileged Scaffold for Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Understated Significance of the Morpholine Ring

The this compound ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][[“]][3] Its unique physicochemical properties—a flexible chair-like conformation, a weakly basic nitrogen atom (pKa ≈ 8.5), and a hydrogen-bond-accepting oxygen atom—confer a remarkable ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5][6] These attributes often lead to improved aqueous solubility, metabolic stability, and the capacity to cross the blood-brain barrier, making it a "privileged structure" in drug design.[[“]][5][7]

While extensively utilized in synthetic pharmaceuticals, the this compound moiety is also a recurring motif in a fascinating, albeit select, group of natural products. Nature's adoption of this scaffold highlights its evolutionary endorsement as a stable and effective framework for interacting with biological targets. This guide provides an in-depth exploration of these natural products, delving into their structural diversity, biosynthetic origins, synthetic strategies, and pharmacological significance to provide a comprehensive resource for researchers in natural product chemistry and drug discovery.

Chapter 1: A Survey of this compound-Containing Natural Products

Nature has produced a structurally diverse array of compounds featuring the this compound core. These molecules are often synthesized by fungi and bacteria and exhibit a wide range of potent biological activities. They can be broadly classified based on their core structures, with the diketomorpholines representing a prominent family.

1.1 Diketomorpholines (DKMs): Fungal Depsipeptides

Many this compound-containing natural products belong to the diketothis compound class, which are cyclic depsipeptides formed from an α-amino acid and an α-hydroxy acid. These compounds are often isolated from fungi and are known for their interesting biological profiles, including the ability to inhibit P-glycoprotein transporters, which are implicated in multidrug resistance in cancer.[8]

  • Acu-dioxothis compound A & B: Isolated from an Aspergillus species, these compounds are indole alkaloids.[8] Their discovery and the elucidation of their biosynthetic pathway have provided significant insights into how fungi construct the diketothis compound core.

  • Related Compounds: Other related natural products include javanicunine, mollenine, and shornephine.[8] These molecules share the diketothis compound scaffold but differ in their side-chain substitutions, leading to varied biological activities.

1.2 Other Notable Examples

Beyond the well-defined DKM family, other unique structures have been identified:

  • Pollenopyrroside A: A structurally distinct alkaloid isolated from bee-collected pollen of Brassica campestris, featuring a this compound ring integrated into a more complex polycyclic system.[9]

The following table summarizes key examples of these natural products.

Table 1: Representative Natural Products Containing a this compound Moiety

Compound NameNatural SourcePrimary Reported Biological Activity
Acu-dioxothis compound AAspergillus sp.P-glycoprotein Inhibition[8]
Shornephine / PF1233FungiP-glycoprotein Inhibition[8]
Pollenopyrroside ABrassica campestris pollenNot extensively studied[9]
Fenpropimorph(Synthetic, but a key antifungal)Ergosterol biosynthesis inhibition[10]
Amorolfine(Synthetic, but a key antifungal)Ergosterol biosynthesis inhibition[10][11]

Note: While fenpropimorph and amorolfine are synthetic, they are included as crucial reference compounds in the field of this compound-based antifungals, targeting pathways relevant to natural product research.

Chapter 2: The Biosynthesis of a Diketothis compound Core

Understanding the enzymatic machinery behind the formation of the this compound ring provides a powerful blueprint for biocatalysis and synthetic biology applications. The biosynthesis of acu-dioxothis compound A is the first and most well-characterized pathway for this class of compounds.[8]

2.1 Causality in the Enzymatic Cascade

The construction of the diketothis compound ring is not a trivial chemical transformation; it requires precise enzymatic control to assemble the two different building blocks (an amino acid and a hydroxy acid) and catalyze the dual amide and ester bond formations needed for cyclization. The biosynthetic gene cluster (BGC) for acu-dioxothis compound elegantly solves this challenge using a specialized nonribosomal peptide synthetase (NRPS).

The pathway proceeds as follows:

  • Precursor Formation: Phenylpyruvate is reduced by a NAD(P)H-dependent reductase, AdxB , to form phenyllactate, one of the two key building blocks.[8]

  • NRPS Assembly: A highly specialized NRPS, AdxA , orchestrates the core assembly. It contains modules for activating both L-tryptophan (the amino acid) and the newly formed phenyllactate (the hydroxy acid).

  • Ester Bond Formation: Critically, AdxA features a novel type of condensation (C) domain, designated CR , which uses a non-canonical arginine residue in its active site. This specialized domain is responsible for catalyzing the formation of the ester bond between the carboxyl group of tryptophan and the hydroxyl group of phenyllactate, creating a linear depsipeptide intermediate tethered to the enzyme.[8]

  • Cyclization and Release: The final domain of AdxA, a terminal condensation (CT) domain, catalyzes the intramolecular cyclization. It facilitates the nucleophilic attack of the tryptophan's amino group onto the activated carboxyl group of the phenyllactate, forming the amide bond and releasing the final diketothis compound product.[8]

2.2 Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the formation of the acu-dioxothis compound A scaffold.

Acu-dioxothis compound Biosynthesis Phenylpyruvate Phenylpyruvate Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate AdxB (Reductase) NRPS_Complex AdxA NRPS Complex (Enzyme-Tethered) Phenyllactate->NRPS_Complex Loading Tryptophan L-Tryptophan Tryptophan->NRPS_Complex Loading Depsipeptide Linear Depsipeptide (Intermediate) NRPS_Complex->Depsipeptide AdxA-CR (Ester formation) Diketothis compound Acu-dioxothis compound A (Diketothis compound Core) Depsipeptide->Diketothis compound AdxA-CT (Amide formation & Cyclization) This compound Synthesis Workflow start L-Alanine Methyl Ester step1 N-Nosylation start->step1 intermediate1 N-Protected Amino Ester step1->intermediate1 step2 O-Alkylation intermediate1->step2 intermediate2 Linear Precursor (with -OH) step2->intermediate2 step3 Hydroxyl Activation (Mesylation) intermediate2->step3 intermediate3 Activated Precursor (with -OMs) step3->intermediate3 step4 Intramolecular Cyclization (SN2) intermediate3->step4 product Protected This compound Derivative step4->product

Sources

Methodological & Application

Application Notes & Protocols: Utilizing Morpholine as a Versatile Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of morpholine as a solvent in organic reactions. Moving beyond a simple recitation of properties, this guide delves into the mechanistic implications of using this compound, offering detailed protocols and field-proven insights to empower effective experimental design.

Introduction: The Unique Profile of this compound as a Reaction Medium

This compound, a heterocyclic compound featuring both an amine and an ether functional group, occupies a unique niche in the chemist's toolbox of solvents.[1][2] Its utility stems from a combination of physical and chemical properties that can be strategically leveraged to influence reaction pathways, facilitate catalysis, and simplify product isolation under specific conditions. Unlike more conventional solvents, this compound is not merely an inert medium; its inherent basicity and nucleophilicity mean it often plays an active role in the transformations it hosts.[1][3]

The low cost and polarity of this compound contribute to its common use as a solvent in both research and industrial settings.[1][4] It is completely miscible with water and many organic solvents, a property that can be both an advantage during a reaction and a challenge during aqueous work-ups.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₄H₉NO[1]
Molar Mass87.122 g·mol⁻¹[1]
AppearanceColorless, hygroscopic liquid[3][7]
OdorWeak, ammonia- or fish-like[1]
Density1.007 g/cm³[1]
Boiling Point128-129 °C[5][8]
Melting Point-5 °C[1][8]
pKₐ of conjugate acid8.33[3]
SolubilityMiscible in water, acetone, ethanol, ether, benzene[3][5]
log P (Octanol/Water)-1.08[7]

Core Application Areas and Mechanistic Considerations

This compound's utility as a solvent is intrinsically linked to its chemical nature as a secondary amine. The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less basic and nucleophilic than structurally similar amines like piperidine.[1] This attenuated reactivity is often advantageous, positioning this compound as a moderately basic solvent capable of facilitating reactions without promoting excessive side products.

Role in Substitution and Elimination Reactions

The choice of solvent is critical in directing the outcome of competing substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions.[9][10] As a polar, basic solvent, this compound can play a multifaceted role.

  • Polarity Effects : this compound's polarity can stabilize charged intermediates, such as carbocations, which would favor Sₙ1 and E1 pathways.[11]

  • Basicity Effects : As a base, this compound can promote E2 reactions by abstracting a proton in the rate-determining step. This is particularly relevant when using hindered substrates where Sₙ2 reactions are disfavored.[12][13]

The causality behind the observed outcome often depends on a delicate balance between the substrate's structure, the reaction temperature, and this compound's dual function. For a tertiary substrate, this compound's polarity can facilitate leaving group departure, while its basicity readily promotes the subsequent E1 elimination. For a primary substrate, while Sₙ2 is sterically favored, this compound's basicity might still induce a competing E2 pathway, especially with heat.

SN2_vs_E2 sub R-CH₂-CH₂-X (Primary Substrate) ts_sn2 [Nu---C---X]⁻ Transition State sub->ts_sn2 Path 1: Nucleophilic Attack (Sₙ2) ts_e2 [B---H---C---C---X]⁻ Transition State sub->ts_e2 Path 2: Proton Abstraction (E2) morph This compound O(CH₂CH₂)₂NH prod_sn2 R-CH₂-CH₂-Nu (Substitution Product) ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 R-CH=CH₂ (Elimination Product) ts_e2->prod_e2 Alkene Formation caption Fig 1. Competing Sₙ2 and E2 pathways influenced by this compound.

Caption: Fig 1. Competing Sₙ2 and E2 pathways influenced by this compound.

Knoevenagel and Related Condensation Reactions

In condensation reactions requiring a basic catalyst, this compound can serve as both the solvent and the catalyst. Its moderate basicity is sufficient to deprotonate active methylene compounds, initiating the reaction cascade, without causing unwanted saponification of ester groups that might be present in the substrates.

In the condensation of 1,1-dimorpholinoethene with carbon acids, for example, this compound is eliminated during the reaction, highlighting its active participation beyond that of a simple solvent.[14] This dual role simplifies the reaction setup, reducing the number of reagents required.

Multicomponent Reactions (MCRs)

This compound is an effective medium for various multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product.[15] Its ability to dissolve a wide range of organic precursors and its role as a base make it suitable for reactions like the Betti synthesis.[15] Furthermore, this compound itself is a valuable building block in the synthesis of bioactive molecules and can be synthesized via MCRs, showcasing the versatility of this heterocyclic scaffold.[16][17]

MCR_Workflow cluster_0 One-Pot Reaction Vessel A Reactant A Reaction This compound (Solvent + Catalyst) ΔT, Time A->Reaction B Reactant B B->Reaction C Reactant C C->Reaction Product Complex Product (A-B-C) Reaction->Product caption Fig 2. General workflow for a multicomponent reaction in this compound.

Caption: Fig 2. General workflow for a multicomponent reaction in this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Objective: To synthesize 2-benzylidenemalononitrile, demonstrating this compound's dual role as a basic catalyst and solvent.

Causality: this compound's basicity is sufficient to generate the malononitrile carbanion, which then acts as the nucleophile. Using it as the solvent ensures a high concentration of the catalyst and helps dissolve the reactants. The reaction is typically fast at room temperature.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Benzaldehyde106.121.06 g (1.0 mL)10.0
Malononitrile66.060.66 g10.0
This compound87.1210 mL-
Ethanol46.07~20 mL-
Deionized Water18.02~50 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (0.66 g, 10.0 mmol).

  • Solvent Addition: Add this compound (10 mL) to the flask. Stir the mixture at room temperature until the malononitrile is fully dissolved.

  • Initiation: Add benzaldehyde (1.06 g, 10.0 mmol) dropwise to the solution over 2 minutes. An exothermic reaction and a color change are typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring vigorously. A precipitate will form.

    • Causality: This step precipitates the water-insoluble organic product while the highly water-soluble this compound remains in the aqueous phase.[5]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 15 mL) to remove any residual this compound.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield pure 2-benzylidenemalononitrile as a white crystalline solid.

    • Dry the product in a vacuum oven at 40 °C.

Protocol 2: Work-up and Purification Considerations

Working with a water-miscible, basic, and relatively high-boiling solvent like this compound requires specific work-up strategies to ensure efficient product isolation.[18]

Challenge: this compound's high water solubility prevents its removal from organic layers through simple aqueous washes. Emulsions can also form.[18][19]

Strategy 1: Acidic Wash (for base-stable products)

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash with dilute hydrochloric acid (1M HCl).

  • Causality: The acid protonates the this compound, forming the water-soluble morpholinium salt, which partitions into the aqueous layer.[1]

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Strategy 2: Removal by Rotary Evaporation (for non-volatile products)

  • If the product has a high boiling point and is stable, the this compound can be removed directly via rotary evaporation, possibly under high vacuum.

  • Causality: This is the most direct method but is only suitable for non-volatile products. It avoids introducing aqueous solutions altogether in the initial phase. The resulting crude residue can then be purified by chromatography or recrystallization.

Workup_Flowchart start Reaction Mixture in this compound decision Is Product Base-Stable? start->decision acid_wash 1. Dilute with Organic Solvent 2. Wash with 1M HCl (aq) 3. Neutralize & Dry decision->acid_wash Yes roto_evap Remove this compound via Rotary Evaporation decision->roto_evap No / Non-Volatile purify1 Purify Crude Product (Chromatography/ Recrystallization) acid_wash->purify1 purify2 Purify Crude Residue (Chromatography/ Recrystallization) roto_evap->purify2 caption Fig 3. Decision workflow for post-reaction work-up.

Caption: Fig 3. Decision workflow for post-reaction work-up.

Safety, Handling, and Disposal

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[21][22] It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[21][23]

Table 2: Safety and Handling Summary

AspectGuidelineSource(s)
Personal Protective Equipment Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[22][23]
Handling Use only in a chemical fume hood. Keep away from heat, sparks, and open flames. Ground/bond containers to prevent static discharge. Use non-sparking tools.[21][24][25]
Storage Store in a cool, dry, well-ventilated area in tightly closed containers. Keep in a corrosives or flammables area, away from strong oxidizing agents and acids.[21][23]
Spill & Exposure For spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. In case of skin/eye contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[21][22][23]
Disposal Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[21][24]

Incompatible Materials: this compound reacts exothermically with acids and can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[21][26]

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • This compound - The Lab Depot. The Lab Depot. [Link]
  • This compound - Wikipedia. Wikipedia. [Link]
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. [Link]
  • This compound (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • This compound - Safety D
  • This compound - Safety D
  • This compound EXTRA PURE - Loba Chemie. Loba Chemie. [Link]
  • This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]
  • Synthesis and SAR of this compound and its derivatives: A review upd
  • This compound | C4H9NO - PubChem.
  • Biological activities of this compound derivatives and molecular targets involved.
  • Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • This compound.
  • This compound – Knowledge and References. Taylor & Francis. [Link]
  • This compound - Solvent, Water Treatment, and Corrosion Inhibition.
  • Condensation reactions of 1,1-dimorpholinoethene and of 1,1-dipiperidinoethene with carbon acids. Canadian Journal of Chemistry. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • WO2009082884A1 - Methods for preparing n-substituted this compound compounds.
  • Synthesis of magnetic nanoparticles with this compound tags 21.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
  • Biological relevance and synthesis of C-substituted this compound derivatives.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research. [Link]
  • synthesis this compound diamide by curing some aromatic. Digital Repository of University of Kerbala. [Link]
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
  • What kind of solvents favor elimination reaction?. Chemistry Stack Exchange. [Link]
  • Can you help me for synthesis of this compound using dehydration diethanolamine?.
  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimin
  • How does solvent affect elimin

Sources

Application Notes & Protocols: The Strategic Use of Morpholine in Enamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enamines are indispensable intermediates in modern organic synthesis, serving as powerful nucleophilic analogues of enolates for carbon-carbon bond formation. The Stork enamine alkylation, a cornerstone of this chemistry, relies on the efficient generation of an enamine from a carbonyl compound and a secondary amine.[1] Morpholine, a readily available and cost-effective secondary amine, is a frequent reagent of choice for this transformation.[2] This guide provides an in-depth analysis of the mechanistic principles, practical considerations, and detailed experimental protocols for the synthesis of enamines using this compound. We will explore the causality behind experimental choices, compare this compound to other common secondary amines, and offer validated protocols for researchers in synthetic chemistry and drug development.

Introduction: Why this compound for Enamine Synthesis?

The reaction of an aldehyde or ketone with a secondary amine yields an enamine, a functional group characterized by a C=C double bond adjacent to a nitrogen atom.[3] This structure imparts significant nucleophilicity to the α-carbon through resonance donation from the nitrogen lone pair, making enamines excellent partners in reactions with a wide range of electrophiles.[4][5]

While several cyclic secondary amines like pyrrolidine and piperidine are effective for enamine formation, this compound offers a unique profile:

  • Reactivity and Stability: The ether oxygen in the this compound ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the nitrogen atom compared to piperidine.[2] This moderation can be advantageous, often leading to more controlled reactions and cleaner product profiles. The resulting enamines can be stable enough to be isolated and purified, often by vacuum distillation.[4][6]

  • Cost and Availability: this compound is an inexpensive, bulk chemical, making it highly suitable for large-scale synthesis.[2]

  • Predictable Regioselectivity: In the reaction with unsymmetrical ketones, the choice of amine can influence the regioselectivity of enamine formation (i.e., the kinetic vs. thermodynamic product). While sterically unhindered amines like pyrrolidine often favor the less substituted "kinetic" enamine, the slightly bulkier and less reactive this compound can sometimes provide different selectivity profiles.[7]

This compound-derived enamines are critical intermediates in the synthesis of α-substituted carbonyl compounds and are building blocks for numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[2][8]

The Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of an enamine from a ketone and a secondary amine like this compound is a reversible, acid-catalyzed condensation reaction.[3][9] The mechanism proceeds through two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the enamine.[9] The entire sequence can be remembered by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[3]

  • Protonation: The reaction is initiated by the acid-catalyzed protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Addition: The lone pair of the this compound nitrogen attacks the activated carbonyl carbon.[3]

  • Deprotonation: A proton is transferred from the nitrogen to a base (e.g., another molecule of this compound or the solvent) to yield a neutral hemiaminal, also known as a carbinolamine.[10]

  • Protonation of Hydroxyl: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).[3][10]

  • Elimination of Water: The nitrogen's lone pair assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.[9]

  • Final Deprotonation: A base removes a proton from the α-carbon (the carbon adjacent to the C=N bond), leading to the formation of the C=C double bond of the final enamine product and regeneration of the acid catalyst.[3]

Enamine Formation Mechanism Mechanism of this compound Enamine Synthesis Start Ketone + this compound ProtonatedKetone Protonated Ketone Start->ProtonatedKetone + H⁺ (cat.) Carbinolamine Carbinolamine (Hemiaminal) ProtonatedKetone->Carbinolamine + this compound - H⁺ ProtonatedCarbinolamine O-Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ Iminium Iminium Ion ProtonatedCarbinolamine->Iminium - H₂O Enamine Enamine Product Iminium->Enamine - H⁺ (from α-Carbon)

Caption: Acid-catalyzed mechanism for enamine formation.

A critical aspect of this mechanism is the need for efficient water removal. Since the reaction is reversible, the presence of water can hydrolyze the iminium ion intermediate or the final enamine product, pushing the equilibrium back towards the starting materials.[6]

Key Experimental Considerations

The success of an enamine synthesis hinges on careful control of the reaction conditions.

A. Water Removal This is the most critical factor for driving the reaction to completion. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus.[6][11][12] Toluene or benzene are typical solvents that form a low-boiling azeotrope with water. As the mixture refluxes, the water-azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask. For smaller scale reactions or when a Dean-Stark apparatus is not practical, chemical drying agents like anhydrous magnesium sulfate can be used.[13]

B. Acid Catalysis A catalytic amount of a non-nucleophilic acid is required.

  • p-Toluenesulfonic acid (p-TsOH): This is the most commonly used catalyst due to its effectiveness, low cost, and crystalline nature, which makes it easy to handle.[6]

  • Other Catalysts: Other acids like acetic acid or solid acid catalysts such as Montmorillonite K-10 clay and Zeolite H-Y have also been reported, sometimes offering benefits in terms of simplified workup or improved yields.[7][14] The pH must be carefully controlled; too much acid will protonate the this compound, rendering it non-nucleophilic, while too little will not effectively catalyze the dehydration steps.[10][15]

C. Choice of Secondary Amine The structure of the amine directly impacts reactivity.

AmineStructurepKa of Conjugate AcidKey Characteristics
Pyrrolidine 5-membered ring~11.3Highly reactive due to ring strain and p-character of the nitrogen lone pair; forms enamines rapidly.[16]
Piperidine 6-membered ring~11.1Less reactive than pyrrolidine but more basic and nucleophilic than this compound.
This compound 6-membered ring with ether O~8.4Less reactive/nucleophilic due to the inductive effect of oxygen; resulting enamines are often more stable.[2][16]

D. Solvent and Temperature The reaction is typically performed at reflux in a solvent capable of forming an azeotrope with water, such as toluene, benzene, or hexane.[6][11] The elevated temperature facilitates both the reaction rate and the azeotropic removal of water.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound enamines.

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)this compound

This protocol is adapted from a robust and widely cited procedure in Organic Syntheses.[6] It represents a classic and reliable method for preparing a this compound enamine from a cyclic ketone.

Protocol_Workflow General Experimental Workflow A 1. Assemble Apparatus (Flask, Dean-Stark Trap, Condenser) B 2. Charge Reagents (Ketone, this compound, Solvent, Catalyst) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Reaction (Water Collection Ceases) C->D E 5. Work-up (Solvent Removal) D->E F 6. Purification (Vacuum Distillation) E->F G 7. Characterization (NMR, IR) F->G

Sources

Application Note: The Strategic Incorporation of Morpholine in the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the pivotal role and synthetic application of morpholine in the preparation of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. We will explore the pharmacological rationale for the inclusion of the this compound moiety, dissect common synthetic strategies for its incorporation, and provide a detailed, field-tested laboratory protocol. The document emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.

The Pharmacological Significance of the this compound Moiety

The this compound ring, a saturated six-membered heterocycle, is a privileged structure in medicinal chemistry, frequently employed to optimize the pharmacokinetic profile of drug candidates.[1][2][3] In the context of gefitinib and other anticancer agents, its inclusion is a deliberate strategy to impart favorable drug-like properties.

  • Enhanced Solubility and Bioavailability: The this compound group, with its nitrogen and oxygen heteroatoms, can engage in hydrogen bonding, which often improves the aqueous solubility of the parent molecule.[4] This is a critical parameter for oral drug candidates like gefitinib, as it can directly influence bioavailability.

  • Metabolic Stability: While the this compound ring is a site of oxidative metabolism, it generally provides a more stable scaffold compared to other nitrogen-containing heterocycles, contributing to a predictable pharmacokinetic profile.[3][5]

  • Modulation of Physicochemical Properties: The presence of the this compound ring favorably adjusts the lipophilicity and basicity of the side chain, which is crucial for cell permeability and interaction with the target kinase.[6] It is an integral component that helps position the molecule within the ATP-binding pocket of the EGFR enzyme.[7]

The this compound-containing propoxy side chain of gefitinib is therefore not merely a linker but a key functional group that enhances its overall efficacy and suitability as an oral therapeutic agent.

Synthetic Pathways for Gefitinib: A Focus on the this compound Side-Chain

The synthesis of gefitinib involves the construction of a 4-anilinoquinazoline core followed by the introduction of the 3-(morpholin-4-yl)propoxy side chain at the C-6 position. The latter step can be accomplished via several routes, with the choice often dictated by factors such as scale, desired purity, and reagent availability. The most prevalent strategies involve a late-stage nucleophilic substitution.

One common and robust approach involves a two-step sequence:

  • Alkylation of the Quinazoline Core: A phenol precursor is first alkylated with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to install a reactive haloalkoxy side chain.

  • Nucleophilic Substitution with this compound: The terminal halide on the side chain is then displaced by this compound to yield the final product.

This sequential method allows for the purification of the haloalkoxy intermediate, which can prevent side reactions and simplify the final purification of gefitinib.[8][9] An alternative, more convergent approach involves pre-synthesizing 4-(3-chloropropyl)this compound and reacting it directly with the 6-hydroxy quinazoline intermediate.[10][11] However, this can sometimes lead to N-alkylation impurities on the quinazoline ring system.[10]

The protocol detailed below will focus on the sequential approach, which is widely documented and highly adaptable for laboratory-scale synthesis.

Detailed Synthesis Protocol: Gefitinib from a Chloropropoxy Intermediate

This protocol outlines the final step in a common gefitinib synthesis route: the reaction of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine with this compound.

Materials and Reagents
  • 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (Intermediate)

  • This compound (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Iodide (KI), catalyst (optional but recommended)

  • Chloroform (or Dichloromethane), for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol, for crystallization

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 6-(3-chloropropoxy)quinazoline intermediate (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of intermediate).

  • Addition of Reagents: Add potassium iodide (approx. 0.1 eq) to the solution. This acts as a catalyst by in-situ formation of a more reactive iodo-intermediate. Add this compound (2.0-2.5 eq) to the reaction mixture.[8] An excess of this compound is used to drive the reaction to completion and act as a scavenger for the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to 60-75°C.[8][9][12] Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 30 minutes to 8 hours, depending on the temperature and substrate.[8][12]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing cold water (approx. 10 volumes relative to DMF).

    • Extract the aqueous phase with chloroform or dichloromethane (3 x 5 volumes).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude solid can be purified by crystallization. Dissolve the crude material in a minimal amount of a hot solvent mixture, such as toluene and methanol.[10]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the resulting white to off-white solid by filtration, wash with a small amount of chilled methanol, and dry under vacuum to yield pure gefitinib.[10] The melting point should be approximately 195-197°C.[11]

Critical Process Parameters and Optimization

The successful synthesis of gefitinib via this route depends on the careful control of several parameters. The table below summarizes the key variables for the this compound substitution step.

ParameterRecommended ChoiceRationale & CausalityReference(s)
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions. Its high boiling point allows for elevated reaction temperatures.[8][9]
Reagent This compound (2.0-2.5 eq)Used in excess to ensure complete conversion of the chloropropoxy intermediate. Also acts as a base to neutralize the HCl formed.[8]
Catalyst Potassium Iodide (KI)The Finkelstein reaction (Cl to I exchange) generates a more reactive alkyl iodide in situ, accelerating the rate of nucleophilic substitution by this compound.[8][9]
Temperature 60-75 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant degradation of reactants or products.[8][12]
Reaction Time 0.5 - 8 hoursMonitored by TLC; reaction time is dependent on temperature and the presence of a catalyst.[8][12]
Work-up Aqueous Quench & ExtractionEssential for removing the high-boiling DMF solvent and separating the organic product from inorganic salts and excess this compound.[8]

Workflow Visualization: Synthesis of Gefitinib

The following diagram illustrates the key transformation in the final stage of gefitinib synthesis, highlighting the introduction of the this compound moiety.

gefitinib_synthesis intermediate intermediate reagent reagent product product condition condition sub 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl) -7-methoxyquinazolin-4-amine gef Gefitinib sub->gef cond_label DMF, KI (cat.) 60-75 °C morph This compound morph->gef

Caption: Final synthetic step: Nucleophilic substitution with this compound.

Conclusion

The incorporation of this compound is a critical design element in the structure of gefitinib, enhancing its pharmacokinetic properties to make it a viable oral anticancer agent. The synthetic protocol described, involving a nucleophilic substitution on a 6-(3-chloropropoxy)quinazoline intermediate, represents a reliable and well-established method for its introduction. By understanding the rationale behind the choice of reagents, solvents, and conditions, researchers can effectively and efficiently synthesize this important therapeutic agent and apply similar strategies in the development of new kinase inhibitors.

References

  • Title: this compound: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Source: IntechOpen URL:[Link]
  • Title: this compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: PubMed Central URL:[Link]
  • Title: Revealing quinquennial anticancer journey of this compound: A SAR based review Source: PubMed URL:[Link]
  • Title: Revealing quinquennial anticancer journey of this compound: A SAR based review Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Gefitinib - New Drug Approvals Source: New Drug Approvals URL:[Link]
  • Title: A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One Source: Malaysian Journal of Chemistry URL:[Link]
  • Title: Proposed metabolic pathways of gefitinib in humans in vivo Source: ResearchG
  • Title: this compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules Source: ResearchG
  • Title: Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Title: Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells Source: PubMed Central URL:[Link]
  • Title: Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Process for the preparation of gefitinib - Google Patents Source: Google Patents URL
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI URL:[Link]
  • Title: Synthesis and biological evaluation of this compound-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC)

Sources

Application Notes & Protocols: Morpholine as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Efficacy of Morpholine in Catalysis

This compound, a heterocyclic compound featuring both amine and ether functional groups, is a widely utilized and cost-effective reagent in organic synthesis.[1][2] While it is a crucial building block in numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib, its role as a catalyst is equally significant yet often nuanced.[1][3][4] The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering this compound less basic (pKb ≈ 5.6) and less nucleophilic than its carbocyclic analog, piperidine.[2][3] This moderated reactivity is not a drawback; rather, it imparts a level of selectivity and control, making this compound an excellent catalyst for specific transformations, most notably those proceeding through an enamine intermediate.[2]

This guide provides an in-depth exploration of this compound's catalytic applications, moving beyond a simple listing of reactions to explain the mechanistic rationale behind its use. We will provide detailed, field-proven protocols for key transformations, offering insights into the causal relationships between reaction conditions and outcomes.

Part 1: The Cornerstone of this compound Catalysis - Enamine Formation

The primary catalytic pathway for this compound involves its reaction with aldehydes or ketones to form a nucleophilic enamine intermediate.[1][2] This transformation temporarily converts the carbonyl compound from an electrophile into a potent carbon-centered nucleophile, enabling a range of subsequent C-C bond-forming reactions. The reduced reactivity of this compound-derived enamines, compared to those from more basic amines like pyrrolidine, can be advantageous in preventing undesired side reactions.[5][6]

Mechanism of Enamine Formation

The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. The removal of water is critical to drive the equilibrium towards the product.

Enamine_Formation ketone Ketone/Aldehyde (R₂C=O) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + this compound This compound This compound H_plus H⁺ iminium Iminium Ion carbinolamine->iminium - H₂O enamine Enamine Product iminium->enamine - H⁺ water H₂O

Figure 1: General mechanism for acid-catalyzed enamine formation.

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)this compound

This protocol is a robust and widely cited method for preparing a stable this compound enamine from cyclohexanone, which serves as a versatile intermediate for subsequent alkylation or acylation reactions.[7]

Materials:

  • Cyclohexanone (1.50 moles, 147 g)

  • This compound (1.80 moles, 157 g)[7]

  • p-Toluenesulfonic acid (catalyst, 1.5 g)

  • Toluene (solvent, 300 mL)

  • 1-L Round-bottom flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 1-L round-bottom flask, add cyclohexanone, this compound, p-toluenesulfonic acid, and toluene. An excess of this compound is used to compensate for its co-distillation with water.[7]

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a boil. The toluene-water azeotrope will distill, and water will be collected in the separator.

  • Monitoring the Reaction: Continue heating under reflux for 4-5 hours, or until water separation ceases.[7]

  • Solvent Removal: Once the reaction is complete, reconfigure the apparatus for distillation. Distill off the bulk of the toluene at atmospheric pressure.

  • Product Purification: Distill the remaining residue under reduced pressure. Collect the colorless liquid fraction of 1-(Cyclohex-1-en-1-yl)this compound at 118–120 °C / 10 mm Hg.[7] The expected yield is 180–200 g (72–80%).

  • Storage: The resulting enamine is sensitive to hydrolysis and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from moisture.[7]

Part 2: Applications in Carbon-Carbon Bond Formation

Once formed, the this compound enamine can be employed in a variety of powerful C-C bond-forming reactions. Its moderated nucleophilicity allows for clean reactions with good yields.

The Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

This compound is an effective catalyst for the conjugate addition (Michael addition) of aldehydes and ketones to electrophilic alkenes like nitroolefins or α,β-unsaturated carbonyls.[5][8] The catalysis proceeds via an enamine cycle.

Michael_Addition_Cycle carbonyl Aldehyde/Ketone enamine Enamine Intermediate carbonyl->enamine + this compound - H₂O This compound This compound adduct_iminium Iminium Adduct enamine->adduct_iminium + Michael Acceptor michael_acceptor Michael Acceptor (e.g., Nitroolefin) adduct_iminium->this compound - this compound (regenerated) product Michael Adduct Product adduct_iminium->product + H₂O

Figure 2: Catalytic cycle of the this compound-mediated Michael addition.

Protocol 2: General Procedure for this compound-Catalyzed Michael Addition

This protocol provides a general framework for the addition of an aldehyde to a nitroolefin, a common transformation in drug discovery for building complex molecular scaffolds.

Materials:

  • Aldehyde (e.g., propanal, 1.2 equiv.)

  • α,β-Unsaturated nitro compound (e.g., β-nitrostyrene, 1.0 equiv.)

  • This compound (catalyst, 0.2 equiv.)

  • Solvent (e.g., DMSO, Chloroform)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Enamine Formation In Situ: Dissolve the aldehyde (1.2 equiv.) in the chosen solvent in a round-bottom flask. Add this compound (0.2 equiv.) and stir the mixture at room temperature for 20-30 minutes to facilitate the in-situ formation of the enamine.

  • Michael Addition: To this mixture, add the α,β-unsaturated nitro compound (1.0 equiv.).

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the desired Michael adduct.

Substrate ClassCatalyst LoadingSolventTemperature (°C)Typical Yield (%)
Aldehydes + Nitroolefins10-20 mol%DMSO, CHCl₃20-4070-95
Ketones + Enones20-50 mol%Toluene, Dioxane50-8060-85
Malonates + Enones10 mol%Ethanol2580-98

Table 1: Representative conditions for this compound-catalyzed Michael additions.

Part 3: Utility in Multicomponent Reactions

This compound's role as a basic catalyst is also evident in multicomponent reactions (MCRs), where it facilitates the efficient assembly of complex molecules from simple precursors in a single pot.[9]

The Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful MCR for synthesizing highly substituted 2-aminothiophenes. This compound is a classic and effective basic catalyst for this transformation, which involves the condensation of a ketone or aldehyde, an α-cyano ester (or other activated nitrile), and elemental sulfur.[10][11]

Gewald_Reaction start ketone Ketone nitrile α-Cyano Ester This compound This compound (Catalyst) knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile->knoevenagel sulfur Sulfur (S₈) This compound->knoevenagel thiolation Sulfur Addition knoevenagel->thiolation + Sulfur cyclization Ring Closure & Tautomerization thiolation->cyclization product 2-Aminothiophene cyclization->product

Figure 3: Workflow of the this compound-catalyzed Gewald reaction.

Protocol 3: One-Pot Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol outlines the synthesis of a substituted 2-aminothiophene using this compound as the catalyst.

Materials:

  • 2-Butanone (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Elemental sulfur (1.1 equiv.)

  • This compound (0.3 equiv.)

  • Solvent (e.g., Ethanol or DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-butanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), elemental sulfur (1.1 equiv.), and the solvent.

  • Catalyst Addition: Add this compound (0.3 equiv.) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The reaction is often accompanied by the evolution of H₂S (perform in a well-ventilated fume hood).

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-aminothiophene product.

Part 4: Scientific Integrity - Causality and Comparative Insights

Why Choose this compound?

The selection of this compound over other secondary amines like piperidine or pyrrolidine is a deliberate choice based on its electronic and steric properties.

  • Moderated Reactivity: The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity of the corresponding enamine.[2][6] This prevents polymerization and other side reactions that can occur with the more reactive enamines derived from pyrrolidine.[5]

  • Cost and Availability: this compound is an inexpensive, bulk chemical, making it highly suitable for large-scale industrial processes.[1][3]

  • Solvent Properties: Its polarity and miscibility with many organic solvents and water can improve substrate solubility and reaction homogeneity.[4][12]

Limitations: In cases where higher reactivity is needed, particularly in asymmetric organocatalysis, this compound-based catalysts can be less effective, yielding lower conversions or stereoselectivities compared to proline or pyrrolidine-based systems.[5][8]

Conclusion

This compound is a powerful and versatile catalyst in the toolkit of the modern synthetic chemist. Its utility is primarily centered on its ability to generate moderately reactive enamine intermediates, which enables a host of reliable and high-yielding transformations. By understanding the mechanistic principles behind its catalytic activity, researchers can effectively leverage this simple, inexpensive heterocycle to construct complex molecular architectures relevant to the pharmaceutical and materials science industries.[13]

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Not available. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
  • Not available. (n.d.). This compound in Pharmaceutical Synthesis: A Crucial Building Block. DC Fine Chemicals. [Link]
  • Vaghi, F., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
  • Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-morpholino-1-cyclohexene. Organic Syntheses, 41, 65. [Link]
  • Not available. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
  • Not available. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. [Link]
  • Not available. (2015).
  • Not available. (2019). A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. PubMed. [Link]
  • PrepChem. (n.d.). Synthesis of Cyclohexanone this compound enamine (II). PrepChem.com. [Link]
  • Not available. (1965). Enamine chemistry. Part III. Reaction of αβ-unsaturated acid chlorides with enamines of acyclic ketones. Preparation of cyclohexane-1,3-diones. Journal of the Chemical Society. [Link]
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Not available. (2017). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM this compound AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y.
  • Buali Sina Chemistry. (2025). This compound | 6 Advantages and Disadvantages of Using. Buali Sina Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Vaghi, F., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
  • Not available. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • International Agency for Research on Cancer. (1989). This compound. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
  • Not available. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Kauno Technologijos Universitetas. [Link]
  • Alpha Chemical Co. (2023). Uncovering The Benefits and Risks of this compound. Alpha Chemical Co.. [Link]
  • Not available. (2021). Reactions of p-substituted acetophenones with malonitrile, sulfur and this compound by high speed ball milling.
  • Organic Chemistry Portal. (n.d.). This compound synthesis. Organic Chemistry Portal. [Link]
  • Not available. (2007). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
  • Not available. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
  • Vaghi, F., et al. (2023).
  • Not available. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research. [Link]
  • Not available. (n.d.). Enamine Catalysis. University of California, Irvine. [Link]

Sources

Application Note: A Validated GC-MS Method for the Sensitive Determination of Morpholine in Pharmaceutical Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Morpholine Quantification

This compound (tetrahydro-2H-1,4-oxazine) is a versatile organic compound widely utilized in the pharmaceutical industry. Its applications range from serving as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antibiotic linezolid and the anticancer agent gefitinib, to its use as a corrosion inhibitor and an emulsifier.[1] Despite its utility, this compound is classified as a secondary amine and is considered a potential genotoxic impurity (PGI).[2][3] The primary concern stems from its potential to react with nitrosating agents to form N-nitrosothis compound (NMOR), a compound classified as a probable human carcinogen.[4]

Regulatory bodies worldwide mandate strict control over impurities in drug substances and products that pose a genotoxic risk.[2][3] Therefore, a sensitive, accurate, and reliable analytical method for the quantification of trace-level this compound residues is paramount for ensuring pharmaceutical safety and quality.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in various solutions. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, leading to poor chromatographic peak shape and low sensitivity.[5] To overcome this, the described method employs a chemical derivatization step that converts this compound into a stable, volatile derivative, N-nitrosothis compound (NMOR), which is amenable to GC-MS analysis with high sensitivity and specificity.[1][6]

Principle of the Method: Derivatization for Enhanced Detection

The core of this analytical method is the quantitative conversion of this compound into N-nitrosothis compound (NMOR) through a nitrosation reaction. As a secondary amine, this compound readily reacts with a nitrosating agent, such as sodium nitrite, under acidic conditions.[1][7] This reaction introduces a nitroso group to the amine, forming the stable and significantly more volatile NMOR derivative.[1]

The resulting NMOR is then extracted from the aqueous matrix into an organic solvent, such as dichloromethane, and introduced into the GC-MS system.[6] The enhanced volatility of NMOR allows for excellent separation on a standard non-polar capillary GC column. The mass spectrometer provides highly selective and sensitive detection, allowing for confident identification and quantification of this compound at trace levels. An attempt to detect this compound by GC-MS without derivatization is often unsuccessful, whereas this derivatization method can improve sensitivity by more than 65-fold.[1]

Caption: Derivatization of this compound to N-nitrosothis compound.

Materials, Reagents, and Instrumentation

Chemicals and Reagents

All reagents should be of analytical grade or higher.

  • This compound standard (≥99.5% purity)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH)

Instrumentation and Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890A GC with 5975C MSD or equivalent).[5]

  • Capillary GC column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Autosampler vials, 2 mL, amber, with caps.

  • Vortex mixer.

  • Centrifuge.

  • Analytical balance.

  • Calibrated volumetric flasks and pipettes.

  • Syringe filters, 0.22 µm.

Detailed Experimental Protocol

Preparation of Solutions
  • This compound Stock Standard (50 mg/L): Accurately weigh 5.0 mg of this compound standard and dissolve in a 100 mL volumetric flask with deionized water.

  • Working Calibrators (10–500 µg/L): Prepare a series of working standards by serially diluting the stock solution with deionized water. A recommended calibration range is 10, 25, 50, 100, 200, 400, and 500 µg/L.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 50, 200, and 400 µg/L) by spiking a blank matrix solution.[1]

  • Sodium Nitrite Solution (Saturated): Prepare a saturated solution by adding sodium nitrite to deionized water until no more dissolves.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.

Sample Preparation, Derivatization, and Extraction Workflow

The following protocol is a generalized procedure. For complex matrices, such as those containing high lipid content, an additional defatting step with a non-polar solvent like n-hexane may be required prior to derivatization.[8]

  • Sample Aliquot: Transfer 2.0 mL of the sample, standard, or QC solution into a 10 mL glass tube.

  • Acidification: Add 200 µL of 1 M HCl to the tube to adjust the pH. The optimal pH for the reaction is approximately 1.5, which provides the best recovery and precision.[8] Vortex for 30 seconds.

  • Derivatization: Add 200 µL of saturated sodium nitrite solution.[8] Vortex immediately for 1 minute to initiate the nitrosation reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 5 minutes.

  • Extraction: Add 1.0 mL of dichloromethane to the tube.

  • Mixing: Vortex vigorously for 2 minutes to extract the N-nitrosothis compound derivative into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic (dichloromethane) layer to a clean amber autosampler vial using a Pasteur pipette.

  • Filtration: Filter the organic extract through a 0.22 µm syringe filter directly into the vial if any particulate matter is present.[5]

G cluster_workflow Analytical Workflow start Sample/Standard (2.0 mL) acidify 1. Acidify (Add 200 µL 1M HCl, Vortex 30s) start->acidify derivatize 2. Derivatize (Add 200 µL Sat. NaNO₂, Vortex 1 min) acidify->derivatize incubate 3. Incubate (5 min at Room Temp) derivatize->incubate extract 4. Extract (Add 1.0 mL DCM, Vortex 2 min) incubate->extract centrifuge 5. Centrifuge (4000 rpm, 10 min) extract->centrifuge collect 6. Collect Organic Layer centrifuge->collect analyze 7. GC-MS Analysis collect->analyze report Data Reporting analyze->report

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Instrumental Parameters

The following parameters serve as a typical starting point and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent[5]
Injection Volume1 µL[5]
Injector Temperature250 °C[5]
Split Ratio10:1 (Adjustable based on sensitivity needs)
Carrier GasHelium at a constant flow of 1.5 mL/min
Oven Temperature Program
Initial Temperature100 °C, hold for 4 minutes[5]
Ramp 110 °C/min to 120 °C, hold for 3 minutes[5]
Ramp 220 °C/min to 250 °C, hold for 5 minutes[5]
Mass Spectrometer Agilent 5975C MSD or equivalent[5]
Ionization ModeElectron Impact (EI) at 70 eV[5]
MS Source Temperature230 °C[5]
MS Quadrupole Temperature150 °C[5]
Transfer Line Temperature280 °C[5]
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (NMOR) Quantifier: m/z 116.1, Qualifiers: m/z 86.1, 56.0[5]

Method Validation and Performance

To ensure the reliability of results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The validation demonstrates that the procedure is suitable for its intended purpose.[11]

Validation Parameter Typical Performance / Acceptance Criteria
Linearity Calibration curve constructed from 10 to 500 µg/L.[1][6]
Correlation Coefficient (R²) ≥ 0.99.[1]
Limit of Detection (LOD) ~7.3 µg/L[1][6]
Limit of Quantification (LOQ) ~24.4 µg/L[1][6]
Accuracy (Recovery) 94.3% – 109.0% for spiked samples.[1][6]
Precision (RSD%)
- Intraday Repeatability2.0% – 4.4%[1][6]
- Interday Reproducibility3.3% – 7.0%[1][6]
Specificity No interference observed at the retention time of the NMOR derivative in blank samples. Mass spectral data confirms identity.
Robustness Method remains reliable under minor deliberate variations in parameters (e.g., pH, reaction time).[12]

Conclusion

This application note presents a simple, sensitive, rapid, and low-cost GC-MS method for the determination of this compound in solutions.[1][6] The key to the method's success is the efficient derivatization of this compound to N-nitrosothis compound, which significantly enhances volatility and allows for high-sensitivity detection by GC-MS. The method demonstrates excellent performance characteristics for linearity, accuracy, and precision, making it a reliable tool for quality control in the pharmaceutical industry.[1] Its successful application ensures compliance with regulatory guidelines for the control of potentially genotoxic impurities, ultimately safeguarding patient health.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Contract Laboratory. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Kim, H. Y., Kim, M. R., & Kim, H. J. (2020). Quantification of this compound in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • ResearchGate. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Determination of this compound residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). The derivatization reaction of this compound.
  • FAO AGRIS. (n.d.). Quantification of this compound in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • PubMed. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). Development and Validation of a Standardized Method for the Determination of this compound Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry.
  • OSHA. (2003). This compound.
  • ES CHEM Co.,Ltd. (2023). Liquid phase method for this compound.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of this compound Residual Content in Cobicistat After Derivatization.
  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.

Sources

Application Note: A Robust HILIC-Based LC-MS/MS Method for the Quantitation of Morpholine Residues in Pharmaceutical and Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Morpholine Monitoring

This compound is a versatile organic compound utilized across various industries, serving as a corrosion inhibitor, an emulsifier in fruit waxes, and a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its presence, however, is not without scrutiny. While not considered genotoxic based on the weight of available evidence, regulatory bodies and quality control systems mandate strict control over its residual levels due to its potential for irritation and other health effects at higher concentrations.[2][3][4] In the pharmaceutical industry, this compound can be a process-related impurity in APIs, and its levels must be monitored to ensure product safety and comply with regulatory guidelines such as those from the FDA.[5][6]

The primary analytical challenge in quantifying this compound stems from its physicochemical properties: it is a small, highly polar molecule with a low molecular weight.[7] This makes it notoriously difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns, which separate compounds based on hydrophobicity. Consequently, older methods often required complex and time-consuming derivatization steps to enhance volatility for gas chromatography (GC) or to introduce a chromophore for UV detection in HPLC.[7][8][9]

Modern analytical laboratories have increasingly adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. Specifically, the use of Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier technique for this application.[1][10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating an environment where polar analytes like this compound can be effectively retained and separated without derivatization.[12][13] This application note provides a comprehensive, field-proven protocol for the analysis of this compound residues using HILIC-LC-MS/MS, designed for researchers, scientists, and drug development professionals who require a reliable, sensitive, and robust quantitative method.

The Causality of Method Selection: Why HILIC-LC-MS/MS?

  • The Retention Problem: In RPLC, polar compounds have little interaction with the nonpolar stationary phase (like C18) and elute very early, often in the solvent front, leading to poor chromatography and matrix interference.

  • The HILIC Solution: HILIC operates on a partitioning mechanism. The polar stationary phase adsorbs a water-rich layer from the highly organic mobile phase.[10][13] Highly polar analytes, like this compound, preferentially partition into this immobilized aqueous layer, resulting in retention.[10] The elution order is typically the reverse of RPLC, with the most polar compounds being the most retained.[10] This allows for excellent separation from less polar matrix components.

  • The Detection Challenge: this compound lacks a strong chromophore, rendering UV-based detection insensitive without derivatization.[7]

  • The MS/MS Advantage: Tandem mass spectrometry provides unparalleled selectivity and sensitivity. It operates by selecting a specific precursor ion for the analyte (in this case, the protonated this compound molecule, [M+H]+), fragmenting it, and then monitoring for a specific product ion. This precursor-to-product ion transition is unique to the analyte, effectively filtering out noise from complex sample matrices. Furthermore, the high organic content of HILIC mobile phases promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to enhanced MS signal intensity compared to RPLC.[14]

Below is a diagram illustrating the fundamental HILIC retention mechanism.

HILIC_Mechanism cluster_column HILIC Stationary Phase StationaryPhase Polar Surface (e.g., Silica) WaterLayer Immobilized Water-Rich Layer MobilePhase High Organic Content (e.g., >80% Acetonitrile) Analyte_MP This compound (in Mobile Phase) Analyte_SP This compound (Partitioned) Analyte_MP->Analyte_SP Partitioning (Retention) Analyte_SP->Analyte_MP Elution LCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: LC-MS/MS Analysis cluster_data Part 3: Data Processing Sample Sample Matrix (API, Fruit, etc.) Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC_Sep HILIC Separation Filter->LC_Sep MS_Detect MS/MS Detection (ESI+, SRM Mode) LC_Sep->MS_Detect Quant Quantification (Calibration Curve) MS_Detect->Quant Report Reporting Quant->Report

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for N-Alkylation of Morpholine

Abstract

N-alkylated morpholines are a cornerstone of modern medicinal chemistry, materials science, and process chemistry, valued for their unique physicochemical properties and biological activities. This document provides an in-depth guide to the primary synthetic methodologies for the N-alkylation of this compound. It moves beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind protocol selection, offering researchers a robust framework for synthesis, optimization, and troubleshooting. We will cover classical nucleophilic substitution, reductive amination, and modern catalytic approaches, complete with detailed, field-tested protocols and characterization guidelines.

Introduction: The Significance of the N-Alkyl this compound Scaffold

The this compound ring is a privileged scaffold in drug discovery and development. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor site. The nitrogen atom of the this compound ring serves as a versatile synthetic handle, allowing for the introduction of a vast array of alkyl and aryl substituents. This N-functionalization is critical for modulating a compound's potency, selectivity, and pharmacokinetic profile. This guide details the most effective and widely practiced methods for forging this crucial C-N bond, empowering researchers to confidently select and execute the optimal strategy for their specific target.

Core Principles and Mechanistic Pathways

The secondary amine of the this compound ring is nucleophilic, readily attacking electrophilic carbon centers to form a new C-N bond. The choice of synthetic strategy is dictated by the nature of the electrophile (the alkylating agent) and the desired complexity of the final product.

Bimolecular Nucleophilic Substitution (SN2) with Alkyl Halides

This is the most fundamental approach, relying on the direct reaction between this compound and an alkyl halide (or sulfonate). The reaction proceeds via a classical SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon, displacing the halide leaving group.[1]

Mechanism Causality: The reaction requires a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrohalic acid byproduct (e.g., HBr).[1][2] Without this base, the this compound starting material would be protonated, forming a morpholinium salt which is no longer nucleophilic, thereby halting the reaction. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is crucial as it solvates the cation of the base while leaving the anion (carbonate) reactive, and effectively solvates the transition state of the SN2 reaction.

SN2_Mechanism This compound This compound (Nucleophile) TransitionState [Transition State]‡ This compound->TransitionState Sɴ2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Salt HX•Base Base->Salt Neutralization Product N-Alkylthis compound TransitionState->Product Halide Leaves

Caption: General workflow for SN2 N-alkylation of this compound.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and highly versatile method that avoids many of the pitfalls of direct alkylation, such as over-alkylation.[3][4] The process involves two key steps that occur in one pot: the formation of an intermediate iminium ion, followed by its immediate reduction.

Mechanism Causality: this compound first reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine, which then dehydrates to yield a transient iminium ion. This electrophilic iminium species is then reduced by a hydride reagent present in the reaction mixture.[3] The success of this reaction hinges on the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion and will not significantly reduce the starting aldehyde or ketone.[3][5] This selectivity is crucial for achieving high yields.

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound Iminium Iminium Ion [R₂C=N⁺R'₂] This compound->Iminium Condensation (-H₂O) Aldehyde Aldehyde/Ketone Aldehyde->Iminium Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylthis compound Reducer->Product Iminium->Product Reduction Decision_Tree Start What type of R-group to add to this compound? Alkyl_sp3 Alkyl (sp³ carbon) Start->Alkyl_sp3 Aryl_sp2 Aryl/Vinyl (sp² carbon) Start->Aryl_sp2 Precursor_Type What is the precursor? Alkyl_sp3->Precursor_Type Use_BH Use Buchwald-Hartwig Cross-Coupling Aryl_sp2->Use_BH Alkyl_Halide Alkyl Halide Precursor_Type->Alkyl_Halide Aldehyde_Ketone Aldehyde or Ketone Precursor_Type->Aldehyde_Ketone Alcohol Alcohol Precursor_Type->Alcohol Use_SN2 Use Sɴ2 Protocol Alkyl_Halide->Use_SN2 Use_RA Use Reductive Amination Aldehyde_Ketone->Use_RA Use_BH2 Use 'Borrowing Hydrogen' Catalysis Alcohol->Use_BH2

Sources

Morpholine as a pH Moderator in Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Building Block

Morpholine, a heterocyclic amine, is widely recognized in medicinal chemistry and organic synthesis as a versatile building block for a multitude of bioactive molecules and a key reagent in forming enamines.[1][2] However, its utility extends beyond its role as a structural component. The inherent basicity of its secondary amine group, characterized by a pKa of approximately 8.36-8.49 for its conjugate acid, positions this compound as an effective pH buffer in the mildly alkaline range (typically pH 7.4-9.4).[3] This unique characteristic allows it to serve a dual function in certain chemical transformations: participating as a catalyst while simultaneously maintaining a stable pH environment, a critical parameter for reaction kinetics, product selectivity, and stability of reactants and products.

This guide provides a detailed exploration of the application of this compound as a pH buffer in chemical reactions, offering insights into its mechanism of action, practical protocols for buffer preparation, and specific examples of its use in organic synthesis.

Physicochemical Properties and Buffering Action

The effectiveness of a buffer is centered around its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, the equilibrium between its protonated (morpholinium ion) and free base forms is what enables it to resist significant changes in pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄H₉NO[1]
Molar Mass 87.12 g/mol [1]
pKa of Conjugate Acid (25 °C) ~8.36 - 8.49[3]
Effective Buffering Range ~pH 7.4 - 9.4[3]
Appearance Colorless liquid[1]
Solubility Miscible with water and many organic solvents[4]

The nitrogen atom in the this compound ring acts as a proton acceptor, neutralizing excess acid in a reaction mixture. Conversely, the morpholinium ion can donate a proton to neutralize added base, thus maintaining a relatively constant pH.

Strategic Advantages of this compound as a pH Buffer

The selection of a buffer system is a critical decision in experimental design. This compound presents several advantages in specific contexts:

  • Mild Alkalinity: Its buffering range is well-suited for reactions that require a slightly basic environment but are sensitive to stronger, more corrosive bases.

  • Organic Solubility: Its miscibility with a wide range of organic solvents makes it an ideal choice for non-aqueous or biphasic reaction systems where inorganic buffers may have poor solubility.[4]

  • Dual Functionality: In many reactions, this compound can act as both a basic catalyst and a buffering agent, simplifying the reaction setup and workup.[5][6]

  • Volatility: While often a consideration for industrial applications like steam systems, its volatility can be advantageous in laboratory settings for ease of removal during product purification.[7]

  • Pharmaceutical Relevance: The this compound scaffold is a privileged structure in many approved drugs, making it a well-understood and often compatible component in pharmaceutical synthesis.[8][9]

Application Note: this compound in the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, often requires a basic catalyst to facilitate the deprotonation of an active methylene compound.[4] While strong bases can be used, they can also promote undesired side reactions. This compound has been successfully employed in this reaction, where it is believed to play a dual role.[6]

Causality of Experimental Choice
  • Catalysis: this compound acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon of the aldehyde or ketone.

  • pH Buffering: The reaction generates water as a byproduct. In the presence of other acidic or basic species, the pH of the reaction medium could fluctuate. This compound, through its equilibrium, helps to maintain a stable, mildly basic pH, which can be optimal for the reaction rate and can prevent degradation of the starting materials or the α,β-unsaturated product.

Protocols

Protocol 1: Preparation of a this compound Buffer Solution (Adapted from N-methylthis compound buffer preparation)

This protocol describes the preparation of a 0.1 M this compound buffer solution. The procedure is adapted from a standard protocol for a structurally similar amine buffer, N-methylthis compound.[10]

Materials:

  • This compound (high purity, ≥99%)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Calibrated pH meter

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Dilution: In a fume hood, add approximately 80 mL of deionized water to a 100 mL beaker containing a magnetic stir bar.

  • Addition of this compound: With stirring, carefully add 0.87 g (approximately 0.87 mL) of this compound to the water. This corresponds to a final concentration of 0.1 M in 100 mL.

  • pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Titration: Slowly add 1 M HCl dropwise to the stirring solution. Monitor the pH continuously.

  • Target pH: Continue adding HCl until the desired pH within the buffering range (e.g., pH 8.5) is reached. Be cautious not to overshoot the target pH.

  • Final Volume: Transfer the buffer solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Dilution to Mark: Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure thorough mixing. Store the buffer solution in a tightly sealed container at room temperature.

Protocol 2: Use of this compound as a Basic Catalyst and pH Buffer in a Knoevenagel Condensation

This protocol provides a general procedure for a Knoevenagel condensation using this compound.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • This compound (0.1 - 0.2 equiv)

  • Solvent (e.g., ethanol, toluene)

  • Reaction vessel with a reflux condenser and magnetic stirring

Procedure:

  • Reaction Setup: To a reaction vessel, add the aldehyde or ketone, the active methylene compound, and the solvent.

  • Catalyst Addition: With stirring, add the specified amount of this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by crystallization, extraction, or chromatography, depending on its properties. The basic nature of this compound can be neutralized with a mild acid wash during the workup if necessary.

Experimental_Workflow start Start reagents Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent start->reagents add_this compound Add this compound (Catalyst & Buffer) reagents->add_this compound reaction Heat and Stir (e.g., Reflux) add_this compound->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool and Isolate Product (Crystallization, Extraction, etc.) monitor->workup Complete end End workup->end

Safety and Handling

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound's role as a pH buffer in chemical reactions is a valuable yet often overlooked application. Its ability to maintain a stable, mildly alkaline environment, coupled with its favorable solubility and dual functionality as a catalyst, makes it a strategic choice for a variety of organic transformations, particularly in the synthesis of pharmaceutical intermediates. By understanding its physicochemical properties and following established protocols, researchers can effectively leverage this compound to optimize reaction conditions and achieve desired synthetic outcomes.

References

  • A Comparative Analysis of 4-Methylthis compound and this compound as Catalysts in Organic Synthesis. (n.d.). Benchchem.
  • This compound as a Pharmaceutical Intermediate: Synthesis and Purity. (n.d.). Benchchem.
  • This compound as a Key Ingredient: From Rubber to Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 6 Advantages and Disadvantages of Using. (2025, November 26). Buali Sina Chemistry.
  • Applications of this compound in Chemical Industry. (2019, November 20). ChemicalBook.
  • This compound. (n.d.). In Wikipedia.
  • Understanding this compound's Role in Industrial Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.).
  • This compound. (n.d.).
  • Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023, August 11). Frontiers in Chemistry, 11.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.).
  • Principles of Chemical Science, Solutions for Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers. (n.d.). MIT OpenCourseWare.
  • Recent progress in the synthesis of morpholines. (2019, June 1). Chemistry of Heterocyclic Compounds, 55(4), 324-332.
  • recent developments in knoevenagel condensation reaction: a review. (2025, August 7).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Chemistry, 5(4), 2636-2647.
  • Principles of Chemical Science, Problems for Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers. (n.d.). MIT OpenCourseWare.
  • N-Ethylthis compound synthesis. (n.d.). ChemicalBook.
  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. (n.d.). Mettler Toledo.
  • Prolinate-based heterogeneous catalyst for Knoevenagel condensation reaction. (2022, April 27). BURJC Digital.
  • An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. (2025, August 7).
  • Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. (2023, December 15).
  • prepar
  • Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). RSC Advances, 11(46), 28695-28702.
  • Buffer Reference Center. (n.d.). Sigma-Aldrich.

Sources

Application Note: Strategies for Derivatization of Morpholine for Sensitive and Accurate Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine is a critical raw material and potential impurity in the pharmaceutical industry, a functional additive in food packaging, and an important corrosion inhibitor in industrial water systems.[1][2][3] Its accurate quantification is paramount for quality control, safety assessment, and regulatory compliance. However, the inherent physicochemical properties of this compound—high polarity, low volatility, and the absence of a strong chromophore—present significant challenges for direct analysis by common chromatographic techniques.[4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of this compound to overcome these analytical hurdles. We will explore the causality behind experimental choices for different analytical platforms (GC-MS and HPLC-UV/FLD), present detailed, self-validating protocols, and offer field-proven insights to ensure robust and reliable quantification.

The Analytical Challenge and the Rationale for Derivatization

Direct quantification of this compound is often hindered by its characteristics:

  • Poor Chromatographic Retention: As a small, polar molecule, this compound exhibits weak interaction with conventional non-polar stationary phases used in reversed-phase HPLC, leading to poor retention and co-elution with the solvent front.

  • Low Volatility: Its high boiling point (129 °C) and polarity make it unsuitable for direct analysis by gas chromatography (GC) without derivatization, often resulting in poor peak shape and thermal degradation.[4]

  • Weak Detector Response: this compound lacks a significant UV-absorbing chromophore or a native fluorophore, rendering detection by common HPLC detectors like UV-Vis and Fluorescence (FLD) insensitive.[5]

Derivatization is a chemical modification process that covalently attaches a specific functional group to the analyte of interest.[4] For this compound, a secondary amine, derivatization serves three primary purposes:

  • To Decrease Polarity and Increase Volatility: For GC analysis, reagents are chosen to convert the polar N-H group into a less polar, more volatile, and thermally stable derivative.[4]

  • To Introduce a Detectable Moiety: For HPLC analysis, a chromophore (UV-absorbing group) or a fluorophore (fluorescent group) is attached to this compound, dramatically enhancing its detectability.[5]

  • To Improve Chromatographic Behavior: Derivatization increases the molecular weight and alters the hydrophobicity of this compound, improving its retention and separation on chromatographic columns.[5]

Selecting the Optimal Derivatization Strategy

The choice of derivatization reagent and method is critically dependent on the available analytical instrumentation, the sample matrix, and the required sensitivity.

Key Considerations for Method Selection
  • Analytical Platform:

    • Gas Chromatography (GC): Requires derivatization to form a volatile and thermally stable product. Acylation and nitrosation are common approaches.

    • High-Performance Liquid Chromatography (HPLC): Requires the addition of a UV-active or fluorescent tag for sensitive detection.

  • Detector:

    • Mass Spectrometry (MS): Provides high selectivity and sensitivity. Derivatization can be used to generate characteristic fragment ions for confident identification.

    • Flame Ionization Detector (FID): A universal detector for organic compounds in GC, but may lack the required sensitivity for trace analysis.

    • UV-Vis Detector: Requires a derivative with a strong chromophore.

    • Fluorescence Detector (FLD): Offers exceptional sensitivity but requires the introduction of a fluorophore.

  • Sample Matrix: Complex matrices (e.g., fruit peels, biological fluids) may require additional cleanup steps to remove interferences that could react with the derivatizing reagent.[6]

Common Derivatizing Reagents for this compound

The secondary amine functional group of this compound is the primary target for derivatization.

  • Nitrosation (via Sodium Nitrite): In an acidic medium, this compound reacts with sodium nitrite to form N-nitrosothis compound (NMOR), a stable and volatile derivative suitable for GC-MS analysis.[7][8][9] This method is cost-effective and robust.[7]

  • Acylation (via Alkyl Chloroformates): Reagents like ethyl chloroformate (ECF) or isobutyl chloroformate react with this compound in an aqueous medium to form stable carbamate derivatives.[4][10][11] This reaction is rapid and can be performed in aqueous solutions, simplifying sample preparation.[4][10]

  • Dansyl Chloride (DNS-Cl): Reacts with the secondary amine of this compound under alkaline conditions (pH 9.5-10.5) to form a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct.[5][12] This enables detection in the picomole to femtomole range.[5]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Also reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent and stable carbamate derivatives.[13][14] It is another excellent choice for achieving high sensitivity with fluorescence detection.[14]

  • 1-Naphthylisothiocyanate (NIT): This reagent reacts with this compound to form a stable thiourea derivative that possesses a strong UV chromophore, making it suitable for HPLC-UV analysis.[15][16]

Comparative Overview of Derivatization Reagents
ReagentAnalytical PlatformDerivative FormedKey AdvantagesConsiderations / Disadvantages
Sodium Nitrite / HCl GC-MSN-nitrosothis compoundLow cost, simple procedure, stable derivative, good for various matrices.[7][9]Formation of potential carcinogen (NMOR) requires careful handling.
Alkyl Chloroformates GC-MSCarbamateRapid reaction, can be performed in aqueous media, versatile for many amines.[4][10]Reagent can be moisture-sensitive; byproducts might interfere if not extracted properly.
Dansyl Chloride HPLC-FLD/UV, LC-MSSulfonamideExcellent fluorescence sensitivity, stable derivative, well-established chemistry.[5][12]Reaction can be slow (30-120 min); reagent is light-sensitive.[13][17]
FMOC-Cl HPLC-FLD/UV, LC-MSCarbamateHigh fluorescence yield, very stable derivative, faster reaction than dansyl chloride.[13][14]Reagent can hydrolyze, creating interferences that may require an extra cleanup step.[14]
1-Naphthylisothiocyanate HPLC-UVThioureaForms a stable derivative with strong UV absorbance, suitable when FLD is unavailable.[15][16]May offer lower sensitivity compared to fluorescence-based methods.

Detailed Application Protocols

Here we provide two detailed, self-validating protocols for the quantification of this compound using common analytical platforms.

Protocol 1: GC-MS Quantification of this compound via Nitrosation

This protocol is adapted from methodologies developed for determining this compound in complex matrices like juices and pharmaceuticals.[7][9]

Causality: This method is chosen for its robustness, cost-effectiveness, and high sensitivity when coupled with MS detection. The acidic condition protonates the nitrite to form nitrous acid, which is the active nitrosating agent. The resulting N-nitrosothis compound is non-polar and volatile, making it ideal for GC analysis.

Workflow Diagram: this compound Derivatization for GC-MS

G cluster_prep Sample Preparation & Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Juice, Drug Solution) Acidify Acidification (e.g., 6M HCl) Sample->Acidify Derivatize Derivatization (Saturated NaNO₂) Acidify->Derivatize Incubate Incubation (40°C, 5 min) Derivatize->Incubate Extract LLE (Dichloromethane) Incubate->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Filter Filter (0.22 µm) Collect->Filter Inject Inject into GC-MS Filter->Inject

Caption: Workflow for GC-MS analysis via nitrosation.

A. Materials and Reagents

  • This compound standard (≥99% purity)

  • Sodium nitrite (NaNO₂), saturated solution

  • Hydrochloric acid (HCl), 6 M

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate (anhydrous)

  • Methanol, HPLC grade

  • Deionized water

  • Sample matrix (e.g., apple juice, dissolved ibuprofen)

  • Volumetric flasks, pipettes, autosampler vials

B. Standard and Sample Preparation

  • Stock Standard (1000 mg/L): Accurately weigh 100 mg of this compound, dissolve in deionized water in a 100 mL volumetric flask, and dilute to volume.

  • Working Standards (10-500 µg/L): Prepare a series of calibration standards by serial dilution of the stock standard in deionized water.

  • Sample Preparation:

    • Liquid Samples (e.g., juice): Centrifuge to remove solids and filter through a 0.45 µm membrane.[18]

    • Solid Samples (e.g., drug powder): Accurately weigh and dissolve a known amount in deionized water to achieve a concentration within the calibration range.

C. Derivatization Protocol

  • In a 10 mL screw-cap vial, place 2.0 mL of the standard or sample solution.

  • Add 0.5 mL of 6 M HCl to acidify the sample. Vortex for 30 seconds. The optimal pH for this reaction is around 1.5.[6]

  • Add 0.5 mL of saturated sodium nitrite solution.[18] Vortex immediately for 30 seconds.

  • Incubate the mixture in a water bath at 40°C for 5 minutes.[6]

  • Cool the vial to room temperature.

D. Extraction and Analysis

  • Add 1.0 mL of dichloromethane to the vial.[1]

  • Vortex vigorously for 1 minute to extract the N-nitrosothis compound derivative.[1]

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Filter the dried extract through a 0.22 µm syringe filter into an amber autosampler vial.

  • Inject 1 µL into the GC-MS system.

E. GC-MS Instrumental Parameters

ParameterSettingRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentStandard non-polar column for general-purpose analysis.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program 50°C (hold 1 min), ramp 10°C/min to 200°C (hold 3 min)[18]Program designed to separate the analyte from solvent and matrix components.
Injector Temp 250°C, Splitless modeEnsures complete vaporization without discrimination.
MS Source Temp 230°C[1]Standard temperature for electron ionization.
MS Quad Temp 150°C[1]Standard temperature for quadrupole.
Ionization Electron Impact (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.
Quantifier Ion m/z 116 (M⁺)[1]Molecular ion of N-nitrosothis compound.
Qualifier Ions m/z 86, 56[1]Characteristic fragment ions for identity confirmation.

F. Self-Validation System (Trustworthiness)

  • Calibration Curve: Analyze the working standards (10-500 µg/L) to generate a calibration curve. A correlation coefficient (R²) of >0.995 is required.[7]

  • Method Blank: Process deionized water through the entire protocol to ensure no contamination.

  • Spike Recovery (Accuracy): Spike a known concentration of this compound into a blank sample matrix at low, medium, and high levels. Process and analyze. Recovery should be within 85-115%.[6]

  • Precision: Analyze replicate spiked samples to determine the relative standard deviation (RSD), which should be <15%.[7]

Protocol 2: HPLC-FLD Quantification of this compound via Dansyl Chloride Derivatization

This protocol is based on the well-established dansylation chemistry for primary and secondary amines.[5][12]

Causality: This method is selected for its exceptional sensitivity. The reaction requires an alkaline pH to deprotonate the secondary amine of this compound, making it a potent nucleophile that attacks the electron-deficient sulfur of the dansyl chloride. The resulting derivative is intensely fluorescent, allowing for trace-level quantification.

Chemical Reaction Diagram: Dansylation of this compound

G cluster_reactants cluster_product cluster_conditions This compound This compound (Secondary Amine) Product N-Dansyl this compound (Fluorescent Derivative) This compound->Product + DansylCl Dansyl Chloride (Fluorogenic Reagent) DansylCl->Product Conditions Alkaline Buffer (pH 9.5-10.5) Acetone/Water Solvent 37-60°C Incubation Conditions->Product drives reaction

Caption: Reaction of this compound with dansyl chloride.

A. Materials and Reagents

  • This compound standard (≥99% purity)

  • Dansyl Chloride (DNS-Cl) solution: 5 mg/mL in anhydrous acetone (prepare fresh, protect from light).[12]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 10.0.

  • Ammonium Hydroxide solution: 10% (v/v) for quenching.[19]

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

B. Standard and Sample Preparation

  • Stock & Working Standards: Prepare as described in Protocol 1, using deionized water as the diluent.

  • Sample Preparation: Dilute the sample with deionized water to ensure the this compound concentration falls within the linear range of the assay.

C. Derivatization Protocol

  • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.0).

  • Add 200 µL of the 5 mg/mL dansyl chloride solution. Vortex thoroughly.

  • Incubate the mixture at 60°C for 45 minutes in the dark.[20]

  • Cool to room temperature.

  • Quenching (Optional but Recommended): Add 25 µL of 10% ammonium hydroxide solution to react with excess dansyl chloride. Vortex and let stand for 10 minutes. This step reduces potential interference from the reagent.[19]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 ACN:Water).[12]

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

D. HPLC-FLD Instrumental Parameters

ParameterSettingRationale
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)Standard reversed-phase column for separating hydrophobic derivatives.
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min, hold 5 min, return to 50% BGradient elution is necessary to elute the hydrophobic dansylated product.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp 30°CEnsures reproducible retention times.
Injection Vol. 10 µL
FLD Detector Excitation: ~330 nm, Emission: ~530 nmOptimal wavelengths for detecting dansyl derivatives.[17]

E. Self-Validation System (Trustworthiness)

  • Calibration Curve: Construct using derivatized standards. Require R² > 0.998.

  • Reagent Blank: Process a "sample" containing only deionized water to check for fluorescent impurities from reagents.

  • Spike Recovery & Precision: Perform spike-recovery experiments in the sample matrix at three concentration levels as described in Protocol 1 to establish accuracy and precision.

Troubleshooting and Field Insights

  • Low Derivative Yield:

    • Cause: Incorrect pH, degraded reagent, insufficient reaction time/temperature.

    • Solution: Always use freshly prepared reagent solutions. Verify the pH of the reaction buffer before use. Optimize incubation time and temperature for your specific analyte and matrix. For dansylation, the pH must be alkaline to deprotonate the amine.[12]

  • Interference Peaks:

    • Cause: Hydrolysis of the derivatizing reagent (e.g., FMOC-Cl, Dansyl-Cl) or reaction with other components in the sample matrix.

    • Solution: Include a quenching step to consume excess reagent.[19] Perform a solid-phase extraction (SPE) cleanup of the sample before derivatization to remove interfering matrix components.

  • Poor Peak Shape (GC):

    • Cause: Active sites in the GC inlet or column, incomplete derivatization.

    • Solution: Use a deactivated inlet liner. Ensure the derivatization reaction goes to completion. The goal of derivatization is to convert the polar amine into a non-polar derivative to avoid these interactions.[4]

Conclusion

The analytical quantification of this compound necessitates a derivatization step to enhance its chromatographic performance and detectability. For GC-MS, nitrosation to form N-nitrosothis compound provides a sensitive, low-cost, and robust method. For high-sensitivity applications using HPLC, derivatization with fluorogenic reagents like dansyl chloride or FMOC-Cl is the strategy of choice, enabling trace-level detection with fluorescence detectors. The selection of the optimal method depends on a careful evaluation of the available instrumentation, sample matrix, and sensitivity requirements. The protocols provided herein serve as a validated starting point for developing and implementing reliable analytical methods for this compound in diverse research and quality control settings.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • ResearchGate. The derivatization reaction of this compound. | Download Scientific Diagram.
  • ResearchGate. Determination of this compound in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of this compound Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 573-579.
  • PubMed. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in this compound and its Impact on the Quality of a Pharmaceutical C.
  • IJMREAD. Analysis of this compound in Water by UV Visible Spectrophotometer.
  • Ahn, K., Kim, I., Lee, C., Min, J.-K., Shin, H.-J., & Lee, J. (2020). Quantification of this compound in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Unipharma. Liquid phase method for this compound.
  • PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.
  • ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in this compound and its Impact on the Quality of a Pharmaceutical Candidate.
  • CORE. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
  • PubMed. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • ResearchGate. Different analytical methods of estimation of this compound or its derivatives.
  • Wang, L., & Li, W. (2019). Targeted quantification of amino acids by dansylation. Bio-protocol, 9(19), e3381.
  • Industrial Water Treatment. Determination of this compound in water by GC/MS.
  • Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2223.
  • OSHA. This compound (T-PV2123-01-0305-CH).
  • PubMed. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent.
  • Taylor & Francis Online. 9-fluorenylmethyl chloroformate – Knowledge and References.
  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Tay, K. S. (2013). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 42(9), 1279-1287.
  • Google Patents. (2014). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Frontiers. Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • ACS Publications. Journal of the American Society for Mass Spectrometry Vol. 37 No. 1.
  • Analytice. Laboratory analysis of this compound (CAS: 110-91-8).

Sources

Application Notes & Protocols: Elucidating the DNA-Binding Properties of Morpholine-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting DNA with Morpholine-Thiazolidinone Scaffolds

The intricate dance between small molecules and biological macromolecules lies at the heart of modern drug discovery. Deoxyribonucleic acid (DNA), the blueprint of life, presents a compelling target for therapeutic intervention, particularly in the realm of oncology and antimicrobial research. The binding of small molecules to DNA can disrupt its replication and transcription, leading to cell cycle arrest and apoptosis, thereby offering a strategy to combat rapidly proliferating cancer cells or pathogenic microbes.[1][2]

Among the vast chemical landscapes explored for this purpose, derivatives of the this compound-thiazolidinone scaffold have emerged as a promising class of compounds. The inherent structural features of these molecules, often possessing planar aromatic regions and hydrogen bonding capabilities, suggest a propensity for interacting with the grooves or intercalating between the base pairs of the DNA double helix.[3][4] Thiazolidinone derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, with DNA binding being a frequently proposed mechanism of action.[5][6][7]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of why specific experimental choices are made. By grounding our methodologies in established biophysical principles, we aim to equip you with the knowledge to not only execute these experiments but also to interpret the data with confidence and insight. We will explore a suite of spectroscopic and hydrodynamic techniques to build a robust, multi-faceted understanding of the DNA-binding characteristics of novel this compound-thiazolidinone derivatives.

I. Foundational Biophysical Characterization: A Multi-Technique Approach

Our investigative workflow is designed to first confirm an interaction, then quantify its strength, and finally, to elucidate the specific mode of binding.

G cluster_0 Initial Screening & Affinity cluster_1 Binding Mode Determination cluster_2 Data Interpretation UV-Vis UV-Visible Spectroscopy Binding_Constant Binding Constant (Kb) Binding Stoichiometry (n) UV-Vis->Binding_Constant Confirms interaction Calculates Kb Fluorescence Fluorescence Spectroscopy Fluorescence->Binding_Constant High sensitivity Calculates Kb, Ksv CD Circular Dichroism Binding_Mode Intercalation vs. Groove Binding CD->Binding_Mode Detects conformational changes in DNA structure Viscosity Viscosity Measurement Viscosity->Binding_Mode Measures changes in DNA length Binding_Constant->Binding_Mode

Figure 1: Experimental workflow for DNA-binding studies.
A. UV-Visible Absorption Spectroscopy: The First Indication of Interaction

Expertise & Experience: UV-Visible spectroscopy is a robust and accessible first step to investigate the formation of a complex between your this compound-thiazolidinone derivative and DNA.[8][9] The principle is straightforward: the electronic transitions of a chromophore are sensitive to its local environment. If your compound binds to DNA, the microenvironment of its chromophore will change, leading to alterations in its absorption spectrum.[10] Typically, intercalation, where the planar part of the molecule stacks between DNA base pairs, results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, to a longer wavelength) of the compound's absorption bands.[11][12] This is due to the coupling of the intercalator's π-orbitals with those of the DNA bases. Conversely, groove binding or electrostatic interactions usually cause less significant spectral changes.[11]

Trustworthiness: The self-validating nature of this protocol lies in the systematic titration. A consistent, dose-dependent change in the spectrum upon addition of DNA provides strong evidence of a genuine interaction, rather than an artifact. The presence of one or more isosbestic points —wavelengths where the absorbance remains constant throughout the titration—indicates a two-state equilibrium between the free compound and the DNA-bound compound, reinforcing the validity of the binding model.[10]

  • Preparation of Solutions:

    • Buffer: Prepare a suitable buffer, commonly Tris-HCl (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4), and filter it through a 0.22 µm filter. This buffer mimics physiological ionic strength.

    • DNA Stock Solution: Dissolve high-quality calf thymus DNA (CT-DNA) in the buffer. Determine the concentration of the DNA solution by measuring its absorbance at 260 nm. The molar extinction coefficient for CT-DNA at 260 nm is approximately 6600 M⁻¹cm⁻¹ (per nucleotide).[8] Ensure the A260/A280 ratio is between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

    • Compound Stock Solution: Prepare a concentrated stock solution of the this compound-thiazolidinone derivative in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the buffer. The final concentration of the organic solvent should be kept minimal (e.g., <1%) to avoid affecting the DNA structure.

  • Titration Procedure:

    • Use a dual-beam UV-Visible spectrophotometer.

    • In a 1 cm path length quartz cuvette, place a fixed concentration of the this compound-thiazolidinone derivative (e.g., 20-50 µM). Use the same concentration of the compound in the reference cuvette to correct for its absorbance.

    • Record the initial absorption spectrum of the compound (typically in the range of 200-500 nm).

    • Incrementally add small aliquots of the CT-DNA stock solution (e.g., 5-10 µL at a time) to the sample cuvette.

    • After each addition, mix the solution gently by inverting the cuvette and allow it to equilibrate for 5 minutes.

    • Record the absorption spectrum after each addition. Continue the titration until no further significant changes in the spectrum are observed (saturation).

  • Data Analysis:

    • To determine the intrinsic binding constant (Kb), the following Wolfe-Shimer equation can be used: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the fully bound compound.

    • A plot of [DNA]/(εa - εf) versus [DNA] should yield a straight line. Kb can be calculated from the ratio of the slope to the intercept.

ParameterTypical Value/RangeSignificance
Compound Concentration20 - 50 µMSufficient for a detectable signal.
DNA Concentration Range0 - 100 µM (in aliquots)To observe the full binding isotherm.
Buffer5 mM Tris-HCl, 50 mM NaCl, pH 7.4Mimics physiological conditions.
Expected Kb (Intercalators)104 - 106 M-1Indicates moderate to strong binding.
Expected Kb (Groove Binders)103 - 105 M-1Indicates weaker to moderate binding.

Table 1: Summary of Typical Parameters for UV-Visible Titration

B. Fluorescence Spectroscopy: A Highly Sensitive Probe of Binding

Expertise & Experience: Fluorescence spectroscopy offers superior sensitivity compared to absorption spectroscopy and can provide detailed information about the binding mechanism.[13] This technique is particularly useful if your this compound-thiazolidinone derivative is intrinsically fluorescent. The binding to DNA can lead to either an enhancement or quenching (decrease) of the fluorescence intensity. Quenching can occur through two primary mechanisms: dynamic quenching , resulting from collisions between the quencher (DNA) and the fluorophore in its excited state, and static quenching , which occurs when a non-fluorescent ground-state complex is formed between the fluorophore and the quencher.[14]

Trustworthiness: The temperature-dependence of the quenching process is a key self-validating control. In dynamic quenching, the quenching constant increases with temperature as diffusion is faster. In static quenching, the quenching constant typically decreases with temperature as the stability of the ground-state complex is reduced.[15][16] By performing the experiment at different temperatures, you can confidently distinguish between these mechanisms.

  • Instrumentation and Setup:

    • Use a spectrofluorometer equipped with a thermostatted cuvette holder.

    • Determine the optimal excitation and emission wavelengths for your compound by scanning its fluorescence spectrum.

  • Titration Procedure:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of your fluorescent this compound-thiazolidinone derivative (e.g., 5-10 µM).

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of CT-DNA stock solution to the cuvette, allowing for equilibration (5 minutes) after each addition.

    • Record the fluorescence spectrum after each addition until saturation is reached.

    • To investigate the quenching mechanism, repeat the entire titration at two other temperatures (e.g., 298 K, 308 K, and 318 K).

  • Data Analysis (Stern-Volmer Equation):

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Kq * τ₀ * [Q] = 1 + Ksv * [Q] Where:

      • F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.

      • Kq is the bimolecular quenching rate constant.

      • τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for many small molecules).

      • [Q] is the concentration of the quencher (DNA).

      • Ksv is the Stern-Volmer quenching constant.

    • A plot of F₀/F versus [Q] should be linear, and the slope gives Ksv.

    • The binding constant (Kb) and the number of binding sites (n) can be determined using the following modified Stern-Volmer equation: log[(F₀ - F)/F] = log(Kb) + n * log[Q]

    • A plot of log[(F₀ - F)/F] versus log[Q] gives a straight line with a slope of n and a y-intercept of log(Kb).

ParameterTypical Value/RangeSignificance
Compound Concentration1 - 10 µMLower concentrations to avoid inner filter effects.
DNA Concentration Range0 - 80 µMTo achieve saturation.
Temperatures298 K, 308 K, 318 KTo determine the quenching mechanism.
Ksv103 - 105 M-1Indicates the efficiency of quenching.
Kq> 2.0 x 1010 M-1s-1Suggests a static quenching mechanism.

Table 2: Summary of Typical Parameters for Fluorescence Quenching Studies

II. Elucidating the Binding Mode: Distinguishing Intercalation from Groove Binding

Once the binding has been confirmed and the affinity quantified, the next critical step is to determine the precise mode of interaction. The two primary non-covalent binding modes are intercalation and groove binding.

G cluster_0 DNA Binding Modes cluster_1 Consequences Intercalation Intercalation_label Intercalation Groove_Binding Groove_Binding_label Groove Binding Lengthening DNA Lengthening & Unwinding Intercalation_label->Lengthening Conformational_Change Minimal Structural Perturbation Groove_Binding_label->Conformational_Change

Figure 2: Major DNA binding modes and their structural consequences.
A. Circular Dichroism (CD) Spectroscopy: Probing DNA Conformational Changes

Expertise & Experience: Circular dichroism (CD) is a powerful technique for studying the secondary structure of chiral molecules like DNA.[17][18] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[2] An intercalating agent, by inserting itself between the base pairs, will alter the DNA structure, leading to significant changes in these characteristic CD bands. Groove binders, on the other hand, typically cause much smaller perturbations to the DNA's CD spectrum.[19]

Trustworthiness: The protocol's integrity is maintained by running control spectra of the buffer and the compound alone. Since most small molecules are achiral and thus CD-inactive, the appearance of an induced CD signal for the compound in the presence of DNA is direct and compelling evidence of binding in a chiral environment.

  • Sample Preparation:

    • Use the same buffer as in previous experiments.

    • Prepare a DNA solution of a fixed concentration (e.g., 50-100 µM).

    • Prepare a stock solution of the this compound-thiazolidinone derivative.

  • CD Measurements:

    • Use a CD spectropolarimeter, typically purged with nitrogen gas.

    • Record the CD spectrum of the buffer alone and subtract it from all subsequent spectra.

    • Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette (typically from 220 to 320 nm).

    • Perform a titration by adding increasing amounts of the compound to the DNA solution, recording the spectrum after each addition and equilibration.

  • Data Interpretation:

    • Intercalation: A significant increase in the intensity of the positive band and a decrease in the intensity of the negative band are indicative of intercalation, which stabilizes the B-form DNA.

    • Groove Binding: Minor changes in the CD spectrum suggest groove binding.

    • Induced CD: The appearance of a new CD signal in the region where the compound absorbs light but DNA does not is a strong indicator of binding.

B. Viscosity Measurement: A Hydrodynamic Approach to Detect Intercalation

Expertise & Experience: Viscosity is a measure of a fluid's resistance to flow. For a solution of DNA, viscosity is highly sensitive to the length of the DNA molecules.[20] A classic hallmark of intercalation is the lengthening of the DNA duplex to accommodate the bound ligand between the base pairs. This increase in the effective length of the DNA leads to a measurable increase in the viscosity of the solution.[14][21] In contrast, groove binding, which involves interactions along the exterior of the helix, does not significantly alter the length of the DNA and thus has a minimal effect on viscosity.[11]

Trustworthiness: This method provides a clear, physical measure of the consequence of binding. The protocol is validated by comparing the effect of the test compound to that of a known intercalator (e.g., ethidium bromide), which should cause a significant viscosity increase, and a known groove binder (e.g., Hoechst 33258), which should not.

  • Preparation:

    • Prepare a solution of CT-DNA (e.g., 0.5 mM) in the buffer. To ensure the DNA is in the form of rigid rods, it is often sonicated to an average length of ~200-300 base pairs.

    • Use a calibrated Ubbelohde or similar capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

  • Measurement Procedure:

    • Measure the flow time of the buffer (t₀).

    • Measure the flow time of the DNA solution in the absence of the compound (t).

    • Add increasing concentrations of the this compound-thiazolidinone derivative to the DNA solution in the viscometer.

    • After each addition, mix thoroughly and allow for equilibration (5-10 minutes).

    • Measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) for each concentration, where η and η₀ are the viscosities of the DNA solution in the presence and absence of the compound, respectively. Viscosity is proportional to the flow time, so η/η₀ can be approximated by t/t₀.

    • Plot the relative specific viscosity, often presented as (η/η₀)¹/³, versus the ratio of the compound concentration to the DNA concentration ([Compound]/[DNA]).

    • A significant increase in relative viscosity with increasing compound concentration is strong evidence for an intercalative binding mode.

TechniquePrincipleIndication of IntercalationIndication of Groove Binding
Circular Dichroism Measures changes in DNA chirality.Significant changes in DNA CD bands.Minor or no changes in DNA CD bands.
Viscosity Measurement Measures changes in DNA length.Significant increase in solution viscosity.Little to no change in solution viscosity.

Table 3: Differentiating Binding Modes

III. Cellular Consequences and Therapeutic Implications

Expertise & Experience: The ultimate goal of studying DNA-binding agents is often to understand their potential as therapeutic agents. Thiazolidinone derivatives have been shown to induce DNA damage and interfere with DNA repair pathways in cancer cells.[17] The binding of these compounds to DNA can stall replication forks and generate DNA strand breaks, which in turn activate cellular DNA damage response (DDR) pathways.[3] Key proteins in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to double-strand and single-strand breaks, respectively.[17] Persistent activation of these pathways can lead to cell cycle arrest and ultimately, apoptosis, providing a mechanism for the observed anticancer activity of these compounds.[21]

G cluster_0 Cellular Events cluster_1 DNA Damage Response (DDR) cluster_2 Cellular Outcomes Compound This compound-Thiazolidinone Derivative DNA_Binding DNA Binding (Intercalation/Groove Binding) Compound->DNA_Binding DNA_Damage DNA Strand Breaks DNA_Binding->DNA_Damage ATM ATM Activation DNA_Damage->ATM ATR ATR Activation DNA_Damage->ATR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) ATM->Cell_Cycle_Arrest ATR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Potential signaling pathway initiated by DNA-binding this compound-thiazolidinone derivatives.

Trustworthiness: Correlating the biophysical data (strong DNA binding) with cellular outcomes (e.g., increased markers of DNA damage, cell cycle arrest, and apoptosis) provides a powerful, multi-level validation of the compound's mechanism of action. This linkage between molecular interaction and cellular phenotype is a cornerstone of trustworthy drug development research.

IV. Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of DNA-binding this compound-thiazolidinone derivatives. By systematically applying UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements, researchers can build a detailed and validated understanding of the binding affinity and mode of interaction. This foundational biophysical data is critical for interpreting cellular activity and for the rational design of next-generation therapeutic agents. The convergence of findings from these diverse techniques provides the high degree of confidence required for advancing promising compounds through the drug discovery pipeline.

V. References

  • Bibi, S., Kosov, D., Minofar, B., & Dalby, K. N. (2025). Ferrocene thiazolidine-2,4-dione derivatives cause DNA damage and interfere with DNA repair in triple-negative breast cancer cells. PLOS ONE. [Link]

  • Kelly, J. J., & Howlett, D. R. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. [Link]

  • Holm, M., & Jensen, A. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. [Link]

  • War, J. A., et al. (2016). Synthesis and DNA-binding study of imidazole linked thiazolidinone derivatives: DNA minor groove binding of imidazole-linked thiazolidinones. Journal of Molecular Structure. [Link]

  • Khan, A. A., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01487. [Link]

  • Saeed, A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1624-1635. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. [Link]

  • Türe, A., et al. (2021). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Molecular Diversity, 25(2), 1025-1050. [Link]

  • Anonymous. (n.d.). KI quenching experiment. Stern-Volmer plot for fluorescence quenching... ResearchGate. [Link]

  • Oubella, A., et al. (2024). Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2020). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 10(42), 25056-25073. [Link]

  • Skora, B., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

  • University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. [Link]

  • Dedon, P. C. (2001). Determination of binding mode: intercalation. Current protocols in nucleic acid chemistry, Chapter 8, Unit 8.1. [Link]

  • University of Trieste. (n.d.). Binding Constants and Their Measurement. [Link]

  • Anonymous. (n.d.). Binding interaction between sorafenib and calf thymus DNA: Spectroscopic methodology, viscosity measurement and molecular docking. ResearchGate. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]

  • Moorpark College. (n.d.). Experiment 17 – Viscosity & Secondary Structure of DNA. [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]

  • Sharma, P., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 606-646. [Link]

  • Kumar, A., et al. (2020). This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 11(11), 1333-1343. [Link]

  • Anonymous. (n.d.). Fluorescence quenching studies of drug-DNA interactions.(A) Quenching... ResearchGate. [Link]

  • Laesecke, A., et al. (2014). Viscosity measurements of DNA solutions with and without condensing agents. Biorheology, 51(1), 15-28. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • Anonymous. (n.d.). Stern-Volmer plots of the quenching of fluorescence of FLX with DNA at... ResearchGate. [Link]

  • Science.gov. (n.d.). stern-volmer quenching constants: Topics by Science.gov. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in this compound synthesis. We will explore the core synthesis methodologies, provide in-depth troubleshooting for common experimental issues, and offer detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the primary synthesis routes for this compound.

Q1: What are the principal industrial methods for synthesizing this compound?

There are two dominant industrial methods for producing this compound:

  • The Dehydration of Diethanolamine (DEA): This classic method involves the intramolecular cyclization of diethanolamine using a strong acid, typically concentrated sulfuric acid or oleum.[1][2] The acid acts as both a catalyst and a dehydrating agent.[3] While effective, this process can be corrosive and generates significant inorganic salt waste (e.g., sodium sulfate) after neutralization.[4]

  • The Reaction of Diethylene Glycol (DEG) with Ammonia: This is the more modern and economically favorable route.[5] The reaction is carried out at high temperatures (150-400°C) and pressures (30-400 atmospheres) in the presence of hydrogen and a hydrogenation catalyst.[1][6] This gas-phase catalytic process is generally more efficient and avoids the large waste streams associated with the DEA/sulfuric acid method.[4][7]

Q2: Can you illustrate the reaction mechanisms for these synthesis routes?

Understanding the reaction pathways is crucial for optimizing conditions and minimizing byproducts.

G cluster_0 Dehydration of Diethanolamine (DEA) cluster_1 Reaction of Diethylene Glycol (DEG) & Ammonia DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H₂SO₄ Carbocation Intermediate Protonated_DEA->Carbocation - H₂O Morpholine_H2O This compound + H₂O Carbocation->Morpholine_H2O Intramolecular Cyclization DEG Diethylene Glycol + NH₃ AEE 2-(2-aminoethoxy)ethanol (AEE) DEG->AEE Hydrogenation Catalyst (Ni, Cu, Co) - H₂O Morpholine_H2 This compound + H₂ AEE->Morpholine_H2 Catalytic Cyclization - H₂

Caption: Primary industrial synthesis routes for this compound.

In the DEA route, the sulfuric acid protonates one of the hydroxyl groups, which then leaves as a water molecule. The resulting intermediate undergoes an intramolecular nucleophilic attack by the nitrogen to form the this compound ring. In the DEG route, the reaction proceeds through a key intermediate, 2-(2-aminoethoxy)ethanol (AEE).[4] Incomplete conversion of AEE is a common cause of reduced this compound yield.[4]

Q3: What types of catalysts are used and why is hydrogen necessary in the DEG route?

Catalyst selection is critical for reaction rate and selectivity.

  • DEA Route: Strong acids like concentrated sulfuric acid, oleum (sulfuric acid with excess SO₃), or hydrochloric acid are used.[3][8] Oleum can produce very high yields (90-95%) in shorter reaction times by more effectively removing the water generated during the reaction, thus driving the equilibrium forward.[8]

  • DEG Route: This process utilizes hydrogenation catalysts, which are essential for both the amination and cyclization steps.[9][10] Common catalysts include metals like nickel, copper, cobalt, or ruthenium, often on a support like alumina.[4][9] A nickel-copper-chromium oxide catalyst is also frequently cited.[6]

The presence of hydrogen is critical in the DEG process. It maintains the activity of the metal catalyst and prevents side reactions.[6][9] Operating without sufficient hydrogen pressure can lead to drastically reduced conversion rates.[6]

Q4: What are the major side reactions and byproducts that lower yield?

Byproduct formation is a primary challenge in achieving high-purity this compound.

  • In the DEG route:

    • Unreacted Intermediates: The most common impurity is the intermediate 2-(2-aminoethoxy)ethanol (AEE).[4]

    • N-ethylthis compound: This is another significant byproduct formed under certain conditions.[4]

    • High-Molecular-Weight Products: "Heavies" or condensation products can form, reducing the overall yield and potentially fouling the catalyst.[4]

  • In the DEA route:

    • Charring: At excessively high temperatures, the reaction mixture can char, leading to a dark, viscous product and reduced yield.[3]

    • Sulfate Esters: Formation of stable sulfate esters can inhibit the desired cyclization.

Q5: How can I monitor the reaction and determine the final yield?

Accurate quantification is essential for optimization. Gas chromatography (GC) is the most common analytical method for determining this compound yield and purity.[11] It can effectively separate this compound from starting materials, intermediates like AEE, and byproducts.

  • Detectors: Flame ionization detectors (FID) are commonly used, though mass spectrometry (MS) provides more definitive identification of components.[11]

  • Sample Preparation: For complex matrices, derivatization of this compound to N-nitrosothis compound can be used to improve detection.[12] Liquid chromatography methods (HPLC, HILIC) coupled with mass spectrometry (LC-MS/MS) have also been developed for residue analysis.[13]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound synthesis experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield Inadequate Temperature (DEA Route): The reaction requires high temperatures (180-210°C) to proceed efficiently.[3] A temperature drop of just 10-15°C can significantly reduce the yield.[3]Use a calibrated high-temperature thermometer and a reliable heating source to maintain a stable temperature. Ensure uniform heating of the reaction vessel.
Insufficient Reaction Time (DEA Route): The dehydration and cyclization process is slow and requires prolonged heating (often 15+ hours) for completion.[3]Adhere to the recommended reaction time from the protocol. Consider taking small aliquots (if possible) to monitor reaction completion by GC.
Inefficient Water Removal (DEA Route): The presence of water, a byproduct of the reaction, can inhibit the forward equilibrium.Use a dehydrating agent like oleum instead of concentrated sulfuric acid.[8] Ensure any distillation or water-trapping apparatus is functioning efficiently.
Catalyst Deactivation (DEG Route): The catalyst may be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[4]Ensure high purity of DEG and ammonia. Consider implementing a catalyst regeneration cycle or replacing the catalyst if activity drops significantly.
Incorrect Stoichiometry: An improper molar ratio of reactants (e.g., DEA to acid, or DEG to ammonia) can lead to incomplete conversion.Carefully calculate and measure all reactants. For the DEG route, a large excess of ammonia is typically used to favor the forward reaction.
Dark, Viscous Product Excessive Temperature/Charring (DEA Route): Overheating the reaction mixture can cause decomposition and the formation of tar-like substances.Precisely control the reaction temperature, avoiding hotspots. Ensure vigorous stirring to maintain a homogenous temperature throughout the mixture.
Formation of "Heavies" (DEG Route): High-molecular-weight condensation products can form, especially at higher temperatures or with extended residence times.[4]Optimize reaction conditions (temperature, pressure, flow rate) to maximize selectivity towards this compound. Refer to literature or patents for established parameters.
Difficult Product Purification Hygroscopic Nature of this compound: this compound readily absorbs moisture from the air, which can complicate purification and lower the final purity.[3]Handle the crude product quickly and under a dry atmosphere if possible. Use an effective drying agent like potassium hydroxide (KOH) before the final distillation.[14]
Formation of Azeotropes: this compound can form azeotropes with water, making complete separation by simple distillation difficult.After initial distillation, treat the aqueous this compound solution with a strong base (e.g., concentrated NaOH) to "salt out" the this compound, forming a separate layer that can be isolated and redistilled.[15]
Troubleshooting Workflow Diagram

G cluster_dea DEA Route cluster_deg DEG Route start Low this compound Yield route Which Synthesis Route? start->route check_temp Is Temperature 180-210°C? route->check_temp DEA check_cat Is Catalyst Active? route->check_cat DEG check_time Was Reaction Time >15 hrs? check_temp->check_time Yes solution Optimize Parameter & Rerun check_temp->solution No check_acid Is Acid Conc. & Ratio Correct? check_time->check_acid Yes check_time->solution No check_h2o Is Water Removal Efficient? check_acid->check_h2o Yes check_acid->solution No check_h2o->solution No check_h2 Is H₂ Pressure Sufficient? check_cat->check_h2 Yes check_cat->solution No check_ratio Is NH₃ in Large Excess? check_h2->check_ratio Yes check_h2->solution No check_ratio->solution No

Caption: Logical workflow for troubleshooting low this compound yield.

Data Presentation

Table 1: Comparison of Industrial this compound Synthesis Routes
ParameterDehydration of Diethanolamine (DEA)Reaction of Diethylene Glycol (DEG) & Ammonia
Primary Reactants Diethanolamine, Strong Acid (H₂SO₄)Diethylene Glycol, Ammonia, Hydrogen
Catalyst Sulfuric Acid / OleumHydrogenation Catalyst (e.g., Ni, Cu, Co on Alumina)[4]
Typical Temperature 150 - 250°C[8]150 - 400°C[6][9]
Typical Pressure Atmospheric or Superatmospheric[8]High Pressure (30 - 400 atm)[6][9]
Typical Yield Up to 90-95% (with oleum)[8]60-90% conversion with high selectivity[4]
Key Advantages Simpler process equipmentHigher efficiency, less waste, lower cost raw materials[5]
Key Disadvantages Corrosive, large salt waste stream[4]Requires high-pressure equipment, catalyst management
Table 2: Effect of Temperature on Product Distribution (DEG + NH₃ Route)

This table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.

Temperature (°C)DEG Conversion (%)This compound (%)2-(2-aminoethoxy)ethanol (%)Heavies (%)
21066.861.628.89.6
22079.571.321.07.7
23088.377.014.38.7
24092.577.29.713.1

Data adapted from U.S. Patent 4,647,663.[16] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid. Extreme caution must be exercised when handling concentrated acids and performing high-temperature reactions.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Concentrated Sulfuric Acid

  • Calcium Oxide (50 g) or Sodium Hydroxide pellets

  • Potassium Hydroxide (20 g)

  • Sodium metal (small piece, ~1 g) - Optional, for super-drying

Procedure:

  • Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[14] Slowly and with cooling, add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[14]

  • Dehydration/Cyclization: Heat the mixture. Water will begin to distill off. Continue heating to drive off the water until the internal temperature of the reaction mixture reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[3][14] The mixture will darken significantly.

  • Cooling & Solidification: After 15 hours, allow the mixture to cool to approximately 160°C. Pour the hot, viscous this compound hydrochloride paste into a heat-resistant dish to prevent it from solidifying inside the flask.[14]

  • Neutralization (Free-Basing): Scrape the solidified paste into a blender or mortar and pestle. Add 50 g of powdered calcium oxide (or an equivalent amount of NaOH) and mix thoroughly to neutralize the hydrochloride salt and liberate the free this compound base.[14]

  • Crude Distillation: Transfer the resulting paste to a dry round-bottom flask suitable for distillation. Heat the flask strongly with a heating mantle or a direct flame (with caution) to distill the crude this compound.[14] Collect the dark, aqueous distillate.

  • Drying: The crude distillate contains a significant amount of water. Add 20 g of potassium hydroxide pellets to the distillate and stir for 30-60 minutes. The KOH will absorb the water, forming two layers.[14]

  • Separation & Final Purification: Carefully separate the upper this compound layer. For very high purity, the this compound can be refluxed over a small piece of sodium metal for one hour and then fractionally distilled. Collect the fraction boiling between 126-129°C.[14] A typical lab-scale yield is between 35-50%.[4]

References

  • BenchChem. (2025). side reactions and byproduct formation in this compound synthesis. BenchChem Technical Support.
  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing this compound.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Google Patents. (n.d.). EP0036331B1 - Synthesis of this compound and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Google Patents. (n.d.). DE2758769A1 - Gas phase this compound prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • Chemical Information. (2025). This compound (CAS: 110-91-8)
  • Google Patents. (n.d.). US4647663A - Synthesis of this compound.
  • Wikipedia. (n.d.). This compound.
  • PubMed. (2014).
  • American Chemical Society. (n.d.). Recovery of this compound via reactive extraction.
  • Google Patents. (n.d.). US2776972A - Recovery of this compound from aqueous solutions thereof.
  • Google Patents. (n.d.). US2777846A - Process of producing this compound from diethanolamine.
  • ChemCeed. (2022). Everything You Need to Know About this compound.
  • Patent 0036331. (1981). Synthesis of this compound and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • ResearchGate. (n.d.). Different analytical methods of estimation of this compound or its derivatives.
  • YouTube. (2022).
  • Ataman Kimya. (n.d.). This compound.
  • OSTI.GOV. (1982).
  • BenchChem. (2025).
  • Dissertation. (n.d.). The Study on the Preparation of this compound.
  • ResearchGate. (2018).

Sources

Technical Support Center: Purification Techniques for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate your experimental hurdles.

Frequently Asked Questions: Foundational Concepts

Q1: What intrinsic properties of this compound derivatives make their purification challenging?

A1: The purification of this compound derivatives is often complicated by a combination of their physicochemical properties. The this compound ring contains both an ether oxygen and a secondary (or tertiary) amine nitrogen.[1] This structure imparts several key characteristics:

  • Basicity: The nitrogen atom makes most this compound derivatives basic. This can lead to strong interactions with acidic stationary phases in chromatography, like silica gel, resulting in peak tailing and poor separation.[2]

  • Polarity & Water Solubility: The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (the N-H group in N-unsubstituted morpholines) makes many derivatives polar and potentially water-soluble.[3][4] This can complicate extraction procedures and lead to product loss in aqueous workups.[5]

  • Hygroscopic Nature: The polarity can also make these compounds hygroscopic, meaning they readily absorb moisture from the atmosphere, which can affect their physical state and analytical characterization.[6]

Understanding these core properties is the first step in diagnosing a purification issue and selecting an appropriate technique.

Q2: My this compound derivative is a liquid at room temperature. How does this affect my purification options?

A2: For liquid derivatives, your primary purification methods will be distillation and chromatography.

  • Distillation: If your compound is thermally stable and volatile, fractional distillation under reduced pressure (vacuum distillation) is an excellent method for purification, especially on a larger scale.[5][7] Using a vacuum is crucial as it lowers the boiling point, preventing potential decomposition that can occur at atmospheric pressure.[7]

  • Chromatography: Flash column chromatography is a versatile technique for purifying liquid compounds.[8]

  • Salt Formation: A highly effective alternative is to convert the liquid basic this compound into a solid salt (e.g., a hydrochloride or acetate salt).[7][9] This crystalline salt can then be purified via recrystallization. Afterward, the purified salt can be neutralized with a base to regenerate the pure liquid this compound derivative.[10]

Troubleshooting Guide: Column Chromatography

Q3: I'm running a flash column on silica gel, but my basic this compound derivative is streaking badly and I'm getting poor separation. What's happening and how do I fix it?

A3: This is a classic problem when purifying amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic this compound derivative is interacting strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column. This leads to the characteristic tailing or streaking you're observing.[2]

Here are several effective solutions, starting with the simplest:

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane).[2]

    • Ammonia: For more polar or stubborn amines, a solution of 10% ammonia in methanol, used as the polar component in a dichloromethane mobile phase, can be very effective at moving the compound off the baseline.[8][11]

  • Switch to a Different Stationary Phase: If modifiers don't provide the desired resolution or if you need to recover your compound free of TEA:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[8]

    • Amine-Functionalized Silica (NH2-Silica): These columns are specifically designed for purifying basic compounds and often provide excellent peak shapes without the need for mobile phase modifiers.[2][12]

  • Consider Reversed-Phase Chromatography: For very polar derivatives, reversed-phase flash chromatography (using a C18-bonded silica) can be a powerful option. In this technique, the most polar compounds elute first.[8][13]

Workflow: Selecting a Chromatography Strategy

start Is your this compound derivative basic? silica Standard Silica Gel Chromatography start->silica streaking Observing Peak Tailing / Streaking? silica->streaking modifier Add Modifier: 0.1-2% TEA or NH3/MeOH streaking->modifier Yes alt_phase Use Alternative Stationary Phase: - Basic/Neutral Alumina - NH2-Functionalized Silica streaking->alt_phase Yes rev_phase Consider Reversed-Phase (C18) streaking->rev_phase Yes, and polar

Caption: Decision tree for troubleshooting amine purification on silica gel.

Table 1: Common Solvent Systems for Flash Chromatography of this compound Derivatives
Polarity of CompoundStationary PhaseRecommended Solvent System (v/v)Rationale & Comments
Non-polar to Normal Silica Gel5-50% Ethyl Acetate in Hexanes[11]The standard for many organic compounds. Adjust polarity based on TLC Rf.
Polar Silica Gel1-10% Methanol in Dichloromethane[8][11]Good for more polar compounds. Do not exceed 10% MeOH to avoid dissolving the silica.[8][11]
Strongly Basic / Stubborn Silica Gel5-10% (10% NH3 in MeOH) in DichloromethaneThe ammonia effectively deactivates acidic silica sites, improving elution of basic compounds.[8][11]
Basic (General) Amine (NH2) SilicaMethanol / Dichloromethane Gradient[2]Often provides superior separation for amines without modifiers.[2]
Highly Polar / Water-Soluble Reversed-Phase (C18)Acetonitrile / Water Gradient[13][14]Ideal for compounds that are poorly retained on normal phase.[13]

Troubleshooting Guide: Crystallization & Recrystallization

Q4: I've finished my reaction and the crude product is an oil. I expected a solid. What should I do?

A4: "Oiling out" is a common problem in crystallization. It occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. Here’s a systematic approach to induce crystallization:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the solution. This will act as a template for crystallization.

  • Reduce Temperature Slowly: Cool the solution very slowly. A rapid temperature drop often favors oil formation over crystal lattice formation. Try cooling to room temperature first, then to 4°C (refrigerator), and finally to -20°C (freezer).

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try an anti-solvent crystallization approach.[10] Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (turbid). Let it stand; crystals should form. Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Ethanol/Water, and Acetone/Hexane.[15]

  • Convert to a Salt: As mentioned for liquids, converting your basic this compound derivative to a salt with an acid (e.g., HCl, acetic acid) can dramatically improve its crystallinity.[7][9] The resulting salt can then be purified by recrystallization.

Q5: My recrystallization gave me a solid, but NMR analysis shows it's still impure. How can I improve the purity?

A5: This indicates that either the impurities are co-crystallizing with your product or they are trapped within the crystal lattice.

  • Refine Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should be either very soluble or insoluble at all temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.[10][15]

  • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Wash Thoroughly: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This will remove any residual mother liquor containing impurities without dissolving a significant amount of your product.

  • Consider an Alternative Method: If recrystallization fails to remove a persistent impurity, it may have very similar properties to your desired compound. In this case, an orthogonal purification technique like column chromatography may be necessary to separate them.

Troubleshooting Guide: Extraction Techniques

Q6: I'm trying to purify my N-substituted this compound using an acid wash, but I'm losing most of my product. What am I doing wrong?

A6: This is a classic case where understanding the principles of acid-base extraction is key. You are likely losing your product because it is basic and is being extracted into the acidic aqueous layer as intended, but you are then discarding that layer. Acid-base extraction is a powerful purification method for amines, not just a washing step.[16]

The goal is to use the basicity of your product to separate it from non-basic impurities.

Protocol: Acid-Base Extraction for Purifying an N-Substituted this compound
  • Dissolve: Dissolve your crude reaction mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute acid solution (e.g., 1M HCl). Your basic this compound derivative will be protonated to form a water-soluble salt (R3N + HCl -> R3NH+Cl-) and will move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separate and Wash: Separate the two layers. KEEP THE AQUEOUS LAYER as it contains your product. Wash the organic layer once more with 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Remove Neutral/Acidic Impurities: Wash the combined aqueous layers with the organic solvent (DCM or EtOAc) to remove any remaining non-basic or acidic impurities.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or Na2CO3 solution) until the solution is basic (pH > 10, check with pH paper). This will deprotonate your morpholinium salt back to the free base (R3NH+Cl- + NaOH -> R3N + H2O + NaCl), which will likely precipitate or form an oil.

  • Re-extract Product: Extract the now-basic aqueous layer multiple times with your organic solvent (e.g., 3x with DCM). Your purified product is now in the organic layer.

  • Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified this compound derivative.

Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid organic1 Organic Layer: Contains Neutral/Acidic Impurities (DISCARD) extract_acid->organic1 aqueous1 Aqueous Layer: Contains Protonated Product (KEEP) extract_acid->aqueous1 basify Basify Aqueous Layer with NaOH (pH > 10) aqueous1->basify extract_org Re-extract with Organic Solvent basify->extract_org aqueous2 Aqueous Layer: Contains Salts (DISCARD) extract_org->aqueous2 organic2 Organic Layer: Contains Purified Product (DRY & CONCENTRATE) extract_org->organic2

Caption: Workflow for the purification of a basic this compound derivative.

Purity Assessment

Q7: How can I be confident that my purified this compound derivative is pure?

A7: A single technique is often not sufficient. A combination of methods should be used to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for confirming the structure of your compound.[17][18] The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for assessing purity.[3][7] A pure compound should ideally show a single sharp peak.[20] For chiral derivatives, chiral HPLC is necessary to determine enantiomeric or diastereomeric purity.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS separates components and provides the mass of each, allowing for identification of impurities.[7][21]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N) of your compound. If the experimental values match the theoretical values for your desired molecular formula, it is a strong confirmation of purity.[18][19]

By systematically addressing these common issues and applying the appropriate techniques, you can significantly improve the efficiency and success of your purification protocols for this compound derivatives.

References

  • Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives. Benchchem.
  • Flash Column Chromatography. University of Colorado Boulder.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Technical Support Center: Purification of 3-Propylthis compound and Its Derivatives. Benchchem.
  • Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers. Benchchem.
  • Novel this compound-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
  • Synthesis, Characterization and Biological Evaluation of Novel this compound Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Technical Support Center: Purification of Products from 4-Chlorothis compound Reactions. Benchchem.
  • Everything You Need to Know About this compound. ChemCeed.
  • Method for purifying cis-2, 6-dimethyl this compound. Google Patents.
  • High Pressure Liquid Chromatography Identification and Quantification of this compound Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Process for the preparation of morpholines. Google Patents.
  • An Optimized and Universal Protocol for the Synthesis of this compound-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Successful Flash Chromatography. King Group.
  • Separation of this compound, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • troubleshooting guide for the synthesis of this compound compounds. Benchchem.
  • An Optimized and Universal Protocol for the Synthesis of this compound-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • This compound Preparation from Diethanolamine. YouTube.
  • This compound. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted this compound derivative. ResearchGate.
  • Liquid phase method for this compound.
  • Different analytical methods of estimation of this compound or its derivatives. ResearchGate.
  • Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • This compound. Wikipedia.
  • This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

Sources

Technical Support Center: Overcoming Solubility Issues of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with morpholine-containing compounds. As a key heterocycle in medicinal chemistry, this compound is prized for its ability to improve pharmacokinetic properties; however, its derivatives can often present significant solubility hurdles.[1][2][3][4][5] This resource is designed to provide you with the foundational knowledge and practical protocols to systematically diagnose and overcome these issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound-based compound exhibiting poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives often arises from a complex interplay of factors related to the overall molecular structure, not just the this compound ring itself. While the this compound moiety contains a basic nitrogen and an ether oxygen that can participate in hydrogen bonding, its contribution can be overshadowed by other structural features.[1][2][3][4]

  • High Lipophilicity: The primary driver of poor solubility is often a high degree of lipophilicity (high LogP) in the rest of the molecule. Potent compounds frequently bind to hydrophobic regions in their target proteins, a characteristic that also promotes poor interaction with water.[6]

  • Crystal Lattice Energy: A highly stable, tightly packed crystal lattice requires significant energy to break apart during dissolution. This is a common issue as compounds are purified and more stable crystalline forms (polymorphs) are isolated during development.[6][7][8]

  • Molecular Size and Shape: Large, rigid, or planar molecules, often containing multiple aromatic rings, can have reduced solubility. Introducing sp3-hybridized centers, like the this compound ring, can help disrupt planarity and improve solubility.[6][7]

  • Intramolecular Hydrogen Bonding: If the molecule can form hydrogen bonds with itself, it is less available to form hydrogen bonds with water, thus decreasing its solubility.

Understanding which of these factors is dominant is the first step in designing an effective solubilization strategy.

Q2: How does pH impact the solubility of my compound, and how can I leverage this?

A2: The pH of the aqueous medium is one of the most critical factors influencing the solubility of this compound-based compounds. The nitrogen atom in the this compound ring is weakly basic, with the pKa of its conjugate acid (morpholinium) typically around 8.4.[9] This property is fundamental to solubility enhancement.

The Underlying Principle (Causality): At a pH below the pKa of the morpholinium ion, the nitrogen atom becomes protonated, acquiring a positive charge. This ionization dramatically increases the compound's polarity and its ability to interact with polar water molecules, thereby significantly boosting aqueous solubility.[1][2][3][4][6] Conversely, in alkaline solutions (pH > pKa), the this compound nitrogen is predominantly in its neutral, less soluble form.[10][11]

This experiment will help you quantify the effect of pH on your compound's solubility.

Materials:

  • Your this compound-based compound (solid)

  • A series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of your solid compound to a series of vials, ensuring undissolved solid is visible.

  • Incubation: Add a fixed volume of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.

  • Quantification: Dilute the filtered samples as needed and analyze them using a calibrated analytical method to determine the concentration of the dissolved compound.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

This profile is a self-validating system; a significant increase in solubility at lower pH values confirms that pH modification is a viable strategy. For many compounds, this simple adjustment is sufficient for in vitro assays.[7]

ph_decision_tree start Compound has poor aqueous solubility check_pka Is the this compound nitrogen the primary ionizable group? start->check_pka is_acidic Does the molecule have an acidic functional group? check_pka->is_acidic No / Unsure ph_adjust Perform pH-Solubility Profile check_pka->ph_adjust Yes other_methods Strategy: pH adjustment is not optimal. Explore other methods (co-solvents, solid dispersions). is_acidic->other_methods No complex_profile Strategy: Solubility is governed by multiple pKas. Optimize pH based on full profile. is_acidic->complex_profile Yes sol_increase Does solubility increase significantly at pH < pKa? ph_adjust->sol_increase use_acidic_buffer Strategy: Use acidic buffer (pH 2-6.5) for formulation. sol_increase->use_acidic_buffer Yes sol_increase->other_methods No

Q3: My compound's solubility is still insufficient even after pH adjustment. What are my next options?

A3: If pH modification is ineffective or insufficient, several formulation-based strategies can be employed. The choice depends on the required concentration, the experimental context (in vitro vs. in vivo), and the physicochemical properties of your compound.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This lessens the "hydrophobic effect," making it more favorable for a lipophilic compound to dissolve.[12]

Common Co-solvents:

Co-solventTypical Concentration RangeKey Characteristics & Considerations
DMSO 0.1% - 5%Excellent solubilizing power. Can be cytotoxic at higher concentrations. Standard for stock solutions.
Ethanol 1% - 20%Generally well-tolerated in many biological systems. Can cause protein precipitation at high concentrations.
PEG 400 5% - 40%Low toxicity, commonly used in preclinical in vivo formulations. Can be viscous.[12]
Propylene Glycol 5% - 30%Good safety profile. Similar applications to PEG 400.
NMP 1% - 10%Strong solubilizer, but potential for toxicity should be evaluated for the specific application.[12]
  • Prepare a high-concentration stock solution of your compound in 100% of a strong solvent like DMSO or NMP.

  • In separate vials, prepare a series of aqueous buffers (at an optimal pH, if determined) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Spike a small volume of the stock solution into each co-solvent blend.

  • Observe for immediate precipitation.

  • Equilibrate the samples for at least one hour, then visually inspect for any delayed precipitation or cloudiness. The highest concentration that remains clear is your kinetic solubility limit in that system.

Causality: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[13][14] This prevents the drug from crystallizing and enhances its wettability and dissolution rate.[14][15] The drug is essentially "tricked" into an amorphous, higher-energy state that is more readily soluble.[14]

Common Methods:

  • Spray Drying: The drug and a polymer carrier are co-dissolved in a solvent, which is then rapidly evaporated by spraying into a hot gas stream.[16][17]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free method.[16][17]

  • Solvent Evaporation: A simple lab-scale method where the drug and carrier are dissolved in a common solvent, which is then slowly evaporated to form a solid film.[17][18]

When to Consider: Solid dispersions are particularly useful for oral drug development when significant solubility enhancement is needed to achieve bioavailability.[13] They are often a next step when simple pH and co-solvent approaches fail.

solubility_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Advanced Approaches start Problem: Poor Solubility of this compound Compound ph_mod Attempt pH Modification start->ph_mod cosolvent Use Co-solvents (DMSO, PEG 400) ph_mod->cosolvent Inadequate Result success Sufficient Solubility Achieved ph_mod->success Success surfactant Use Surfactants (e.g., Tween 80) cosolvent->surfactant Inadequate Result cosolvent->success Success solid_disp Create Solid Dispersion (e.g., with PVP, HPMC) surfactant->solid_disp Inadequate Result surfactant->success Success prodrug Prodrug Synthesis solid_disp->prodrug Inadequate Result / Development Stage solid_disp->success Success nano Nanotechnology (Nanosuspensions, Micelles) prodrug->nano Parallel Strategy prodrug->success Success nano->success Success

Q4: Are there more advanced strategies for very challenging compounds?

A4: Yes, for compounds that remain poorly soluble despite formulation efforts, or for specific delivery requirements, more advanced chemical and nanotechnological approaches are available.

  • Prodrugs: A prodrug is a chemically modified, often inactive version of a drug that is converted to the active form in the body.[19] This strategy can be used to attach highly soluble groups (e.g., phosphates, amino acids, or other morpholinoalkyl esters) to the parent molecule.[19][20] The solubilizing group is then cleaved enzymatically or chemically in vivo to release the active drug. This is a powerful but resource-intensive approach, typically reserved for late-stage lead optimization or development candidates.[19][21][22]

  • Nanotechnology: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[12][16]

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[23]

    • Polymeric Micelles & Nanoparticles: The drug is encapsulated within a nanosized carrier, such as a polymeric micelle or nanoparticle, which has a hydrophobic core to house the drug and a hydrophilic shell to ensure aqueous dispersibility.[24][25][26][27]

These advanced methods offer powerful solutions but require specialized expertise in drug delivery and formulation science.[24][28]

References
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • This compound. (n.d.). IRO Water Treatment.
  • Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)this compound Analogs. (n.d.). Benchchem.
  • This compound-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. (2025). PMC - NIH.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH.
  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. (n.d.). PMC - NIH.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). [Source not provided].
  • Solid dispersion: Solubility enhancement for poorly water soluble drug. (n.d.). RJPT.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
  • Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. (n.d.). PubMed.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
  • Growth, final pH, % of this compound degradation and the quantities of ammonia released by Mycobacterium sp. (n.d.). ResearchGate.
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025). Pharmaceutical Technology.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Occurrence of this compound in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Nanotechnological Approaches for Solubility Enhancement. (2023). Encyclopedia.pub.
  • This compound. (n.d.). Wikipedia.
  • Occurrence of this compound in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
  • Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews (RSC Publishing).
  • Strategies in prodrug design. (2025). American Chemical Society.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Occurrence of this compound in Central Nervous System Drug Discovery. (2021). PubMed.
  • Occurrence of this compound in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
  • Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.

Sources

Technical Support Center: Stability of Morpholine Under High Temperature and Pressure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with morpholine under demanding experimental conditions. This guide provides in-depth, field-proven insights into the stability, decomposition, and safe handling of this compound at elevated temperatures and pressures. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical limits of this compound.

Q1: What is the generally accepted maximum temperature and pressure this compound can withstand?

Under ideal, oxygen-free conditions, this compound is considered reasonably stable. It is widely used in power plant steam systems where it demonstrates stability up to 288°C (550°F)[1]. However, its decomposition is kinetically driven and accelerates significantly at higher temperatures. Studies have characterized its thermolysis at temperatures up to 560°C[2][3].

The critical temperature and pressure for this compound, beyond which distinct liquid and gas phases do not exist, are 344°C (651°F) and 5.3 MPa (769 psi), respectively[4]. Operating near or above these critical points will result in supercritical fluid behavior, dramatically altering its properties as a solvent and reactant. In practical terms, decomposition becomes a significant factor long before the critical point is reached, especially in the presence of catalysts or oxygen.

Q2: What are the primary decomposition products of this compound under thermal stress?

When this compound degrades under high temperature and pressure (thermolysis), it breaks down into a variety of smaller molecules. The major breakdown products identified in laboratory studies include:

  • Cationic/Neutral Products: Ammonia, ethanolamine, 2-(2-aminoethoxy) ethanol, methylamine, and ethylamine[2].

  • Anionic (Acidic) Products: Acetate and formate are the major organic acid anions formed. Traces of glycolate and propionate have also been detected[2][3].

The formation of these acidic byproducts is a critical concern as it can lead to a decrease in the system's pH and induce corrosion[2].

Q3: How does the presence of oxygen impact the stability of this compound at high temperatures?

The presence of oxygen significantly accelerates the degradation of this compound. Most industrial applications, such as in boiler steam systems, specify that this compound decomposes "reasonably slowly in the absence of oxygen"[5][6]. Oxygen introduces oxidative degradation pathways, which are typically faster and occur at lower temperatures than anaerobic thermolysis. Combustion of this compound, an extreme case of oxidation, can produce a range of toxic products, including carbon monoxide, hydrogen cyanide, and various nitrogen oxides[4][7]. For experimental work requiring high stability, maintaining a rigorously anaerobic environment is crucial.

Q4: Is it safe to use this compound in experimental setups containing copper or its alloys?

No, it is strongly advised to avoid using this compound with copper or copper-containing alloys. This compound is known to attack copper and its compounds[5]. This can lead to corrosion of the equipment, contamination of the experimental mixture with copper ions, and potentially catalyze unintended side reactions. When designing a high-temperature/pressure apparatus for use with this compound, materials such as stainless steel or other resistant alloys should be selected.

Q5: What is the risk of forming N-nitrosothis compound (NMOR) at high temperatures?

The formation of N-nitrosothis compound (NMOR), a probable human carcinogen, is a significant safety concern. This reaction occurs when this compound, a secondary amine, reacts with a nitrosating agent, such as nitrites (NO₂⁻) or nitrates (NO₃⁻) under certain conditions[7]. While high temperature can accelerate many chemical reactions, the primary risk factor for NMOR formation is the presence of nitrosating agents in the system. If your experimental matrix includes nitrates, nitrites, or compounds that can degrade to form nitrogen oxides, you must assume that NMOR can be generated. Rigorous analytical testing for nitrosamines and implementation of appropriate safety protocols are essential in such cases.

Troubleshooting Guide: Experimental Issues & Solutions

This guide provides a structured approach to resolving common problems encountered during high-temperature and pressure experiments involving this compound.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Steps & Explanations
1. Unexpectedly Rapid Degradation of this compound A. Oxygen Contamination: Trace amounts of oxygen can dramatically accelerate degradation.Solution: Implement a more rigorous deoxygenation protocol. Purge the reactor and solvent with an inert gas (e.g., Argon, Nitrogen) for an extended period. Use an oxygen scavenger if compatible with your system.[5][6]
B. Catalytic Effect of Reactor Material: The metal surfaces of the reactor can catalyze thermolysis. This effect is more pronounced with a higher surface-to-volume ratio.[2]Solution: If possible, use a reactor made of a more inert material or with a glass/PTFE liner. Be aware that results may not be directly comparable between reactors of different sizes or materials due to surface effects.
C. Presence of Contaminants: Impurities in the this compound or solvent (e.g., oxidizing agents, metal ions) can act as catalysts.Solution: Use the highest purity grade of this compound and solvents available. Consider purifying reagents immediately before use if contamination is suspected.[8]
2. Corrosion or Discoloration of the Reactor A. Formation of Acidic Byproducts: this compound decomposition generates organic acids (acetic, formic acid), lowering the pH and causing corrosion.[2][3]Solution: Monitor the pH of your post-reaction mixture. If a pH drop is confirmed, the degradation is significant. Consider running the experiment for a shorter duration or at a lower temperature to minimize byproduct formation.
B. Incompatible Reactor Material: As noted in the FAQ, this compound is corrosive to certain metals, especially copper and its alloys.[5]Solution: Verify the chemical compatibility of all wetted parts of your reactor with this compound at the target temperature and pressure. Consult chemical resistance charts from manufacturers.[9][10][11][12]
3. Inconsistent Results Between Experimental Runs A. Variable Oxygen Levels: Inconsistent purging can lead to different levels of oxidative degradation between runs.Solution: Standardize your deoxygenation procedure. Use a flow meter and a timer to ensure the same volume of inert gas is used for purging every time.
B. Inaccurate Temperature or Pressure Control: Small fluctuations in temperature can have a large impact on reaction kinetics, as decomposition is an activated process.[2][3]Solution: Calibrate your temperature and pressure sensors regularly. Ensure the thermocouple is placed correctly to measure the internal reaction temperature accurately, not the external block temperature.[8]
C. Non-Homogeneous Heating: If the reactor is not heated evenly, localized "hot spots" can cause accelerated degradation in one part of the mixture.Solution: Ensure vigorous and effective stirring throughout the experiment to maintain thermal equilibrium within the reaction vessel.[8]
4. Unexpected pH Drop in the Final Solution A. Significant Thermal Decomposition: This is the most direct indicator of this compound degradation into acidic byproducts.[2][3]Solution: This confirms that your experimental conditions (temperature, pressure, duration) are causing significant breakdown. Use this data to redefine your "stable" operating window. Consider conducting a time-course or temperature-course experiment to map the onset of degradation.
Decomposition Data & Pathways
Key Physicochemical & Stability Data

The following table summarizes critical parameters for this compound.

ParameterValueSource(s)
Boiling Point 129 °C[5]
Critical Temperature 344 °C[4]
Critical Pressure 5.302 MPa (54 atm)[4]
General Stability Limit (in steam systems) ~288 °C[1]
Primary Decomposition Kinetics First-Order[2][3]
Major Thermal Decomposition Products
Product ClassIdentified CompoundsSignificanceSource(s)
Amines & Alcohols Ammonia, Ethanolamine, Methylamine, Ethylamine, 2-(2-aminoethoxy) ethanolCan maintain or slightly alter the basicity of the solution.[2]
Organic Acids Acetic Acid, Formic Acid, Glycolic AcidContribute to a decrease in pH and increase the risk of corrosion.[2][3]
Proposed Thermal Decomposition Pathway

The following diagram illustrates a simplified, conceptual pathway for the thermal decomposition of this compound based on identified products. The process is complex and involves multiple competing radical and hydrolytic reactions.

G This compound This compound (C₄H₉NO) intermediate Ring-Opening Intermediates This compound->intermediate High T, P ammonia Ammonia (NH₃) intermediate->ammonia C-N Cleavage amines Smaller Amines (Ethanolamine, etc.) intermediate->amines Fragmentation acids Organic Acids (Acetic Acid, Formic Acid) intermediate->acids Oxidation/Rearrangement

Caption: Simplified this compound thermal decomposition pathway.

Experimental Protocol: Thermal Stability Assessment

This protocol provides a generalized workflow for assessing the thermal stability of this compound in a high-pressure laboratory reactor.

Objective: To quantify the degradation of this compound and identify major decomposition products at a specific temperature and pressure over time.

Materials & Equipment:

  • High-pressure reactor (e.g., Parr reactor) with appropriate pressure rating, temperature control, and stirring mechanism (stainless steel or other resistant material recommended).

  • High-purity this compound (≥99%).

  • Deoxygenated solvent (e.g., deionized water).

  • Inert gas supply (Argon or Nitrogen).

  • Analytical instrumentation: HPLC or IC (for organic acids), GC-MS (for volatile amines and this compound quantification).

  • pH meter.

Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Analysis prep_reagents Prepare Reagents (this compound in Solvent) prep_reactor Clean & Assemble Reactor prep_reagents->prep_reactor load Load Reactor prep_reactor->load purge Purge with Inert Gas (Deoxygenation) load->purge seal Seal & Pressurize purge->seal heat Heat & Stir to Setpoint (T, P) seal->heat run Hold for Duration (t) heat->run cool Cool to Room Temp run->cool depressurize Depressurize Safely cool->depressurize sample Collect Liquid Sample depressurize->sample ph Measure pH sample->ph gcms GC-MS Analysis (this compound, Amines) sample->gcms ic IC/HPLC Analysis (Organic Acids) sample->ic data Quantify Degradation & Products ph->data gcms->data ic->data

Sources

Technical Support Center: Managing Morpholine Decomposition in Steam Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Senior Application Scientist

Welcome to the technical support center for managing morpholine in advanced steam systems. As researchers, scientists, and drug development professionals, you rely on high-quality steam for a multitude of applications, from sterilization to chemical synthesis. This compound is a critical additive for protecting these valuable systems from corrosion.[1][2] It functions by volatilizing with steam and neutralizing carbonic acid, thereby maintaining an optimal alkaline pH throughout the steam and condensate lines.[1][3]

However, the very conditions that make steam useful—high temperatures and pressures—can also lead to the thermal decomposition of this compound. This degradation can compromise its protective function and introduce corrosive byproducts, such as organic acids, into your system.[4][5] Understanding and managing this decomposition is paramount to ensuring system integrity, experimental consistency, and the longevity of your infrastructure.

This guide provides in-depth, evidence-based answers and troubleshooting protocols to address the specific challenges you may encounter. We will delve into the mechanisms of decomposition, diagnostic procedures, and corrective actions, grounding our recommendations in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use and behavior of this compound in steam systems.

Q1: What is this compound and why is it used in steam systems?

A: this compound (C₄H₉NO) is a volatile organic amine used as a corrosion inhibitor in boiler and steam condensate systems.[3][6] Its primary function is to neutralize carbonic acid, which forms when carbon dioxide from the boiler feedwater dissolves in the steam condensate. By neutralizing this acid, this compound raises the pH of the condensate, typically to a range of 8.6-9.2, creating an alkaline environment that minimizes the corrosion of steel and other system metals.[1][7] A key advantage of this compound is that its volatility is very similar to that of water, allowing it to distribute evenly throughout the steam and liquid phases of the system, providing comprehensive protection.[3]

Q2: What is this compound decomposition and what factors cause it?

A: this compound decomposition, or thermolysis, is the breakdown of the this compound molecule into other chemical compounds due to high thermal energy.[4][8][9] The process follows first-order kinetics, meaning its rate is directly proportional to the this compound concentration.[8][9] The primary factors influencing decomposition are:

  • Temperature: This is the most critical factor. Decomposition rates increase significantly with rising temperature. While relatively stable at lower steam pressures, breakdown becomes a concern in high-pressure systems, particularly in superheaters where steam temperatures can exceed 500°C (932°F).[5][10]

  • Pressure: The effect of pressure is less pronounced than temperature. Some studies indicate that higher pressures may slightly decrease the rate of decomposition.[4][5]

  • Oxygen: The presence of oxygen can influence the degradation pathway, though this compound is known to decompose reasonably slowly in its absence at typical operational temperatures.[3][9]

  • Metal Catalysis: The metal oxide layers on the inner surfaces of steam pipes can act as catalysts, accelerating the decomposition rate. This is known as heterogeneous thermolysis.[11]

Q3: What are the primary products of this compound decomposition?

A: The thermal decomposition of this compound is a complex process that yields both basic and acidic products. The major breakdown products identified in laboratory and field studies include:

  • Basic/Neutral Products: Ammonia, ethanolamine, 2-(2-aminoethoxy) ethanol, methylamine, and ethylamine.[8][9]

  • Acidic Products: Acetic acid, glycolic acid, and formic acid.[5][8]

The formation of other amines and ammonia means that complete decomposition does not automatically result in acidic conditions; however, the acidic products are of primary concern.[5]

This compound Thermal Decomposition Pathway

Below is a simplified representation of the major products formed during this compound thermolysis.

G cluster_acidic cluster_basic This compound This compound (C₄H₉NO) Decomposition Thermal Decomposition (Heat, Pressure, Catalysis) This compound->Decomposition Acidic Acidic Products Decomposition->Acidic Basic Basic & Neutral Products Decomposition->Basic Acetic Acetic Acid Acidic->Acetic Glycolic Glycolic Acid Acidic->Glycolic Formic Formic Acid Acidic->Formic Ammonia Ammonia Basic->Ammonia Ethanolamine Ethanolamine Basic->Ethanolamine OtherAmines Other Amines & Alcohols Basic->OtherAmines

Caption: Simplified pathway of this compound thermal decomposition.

Q4: Why are the decomposition products a concern for high-purity steam systems?

A: The formation of organic acids (acetic, glycolic, formic) is the primary concern.[4][5] These acids can depress the pH in localized areas of the condensate system, creating corrosive conditions that negate the protective effect of the this compound treatment. This localized acidity can lead to flow-accelerated corrosion (FAC) and damage to critical components like turbines, heat exchangers, and condensate return lines.[4] The presence of these acids is often first detected as an unexplained increase in the cation conductivity of the steam and condensate.

Q5: At what temperatures does this compound begin to significantly decompose?

A: this compound is generally considered stable at temperatures up to 288°C (550°F).[12] However, studies simulating conditions in high-pressure power plants show that decomposition becomes more pronounced at higher temperatures. Breakdown in the boiler water is often minimal, but it can accelerate significantly in the steam phase in superheaters, with notable degradation observed at temperatures of 500°C (932°F) and above.[10]

Temperature (°C)Decomposition Rate Constant (k) in s⁻¹
2602.67 x 10⁻⁷
2808.73 x 10⁻⁷
30021.25 x 10⁻⁷
Data derived from laboratory studies under specific pressure and flow conditions.[8][9]

Section 2: Troubleshooting Guides

This section provides systematic, question-driven guides for diagnosing and resolving common issues related to this compound decomposition.

Problem 1: Unexpected Drop in Condensate pH or Rise in Cation Conductivity

Q: My condensate pH is dropping, and/or my cation conductivity is increasing, but my this compound dosing seems correct. What is the likely cause and how do I investigate it?

A: An unexpected drop in pH or a rise in cation conductivity are classic indicators that acidic compounds are forming in your steam cycle. When this compound decomposes, it creates organic acids which, even at low concentrations, will increase conductivity and neutralize the alkalinity provided by the remaining this compound. This points to an excessive rate of this compound decomposition. A systematic investigation is required to identify the root cause.

Troubleshooting Workflow for pH Drop / Conductivity Rise

G Start Start: pH Drop or Conductivity Rise Detected Step1 Step 1: Verify Operating Parameters - Check system temperature & pressure logs - Focus on superheater and high-temp zones Start->Step1 Step2 Step 2: Sample & Analyze Water - Collect samples from condensate, feedwater, & blowdown - Analyze for this compound, ammonia, & organic acids (IC) Step1->Step2 Decision1 Are Organic Acids Elevated? Step2->Decision1 Step3 Step 3: Investigate System Hot Spots - Are temperatures exceeding this compound's  thermal stability limit (>288°C)? Decision1->Step3 Yes NoAcids Re-evaluate other contamination sources (e.g., condenser leaks, makeup water) Decision1->NoAcids No Step4 Step 4: Review this compound Dosage - Is dosage too high, leading to more  decomposition products? Step3->Step4 Action1 Action: Reduce Operating Temperature in Hot Spots if Possible Step4->Action1 Action2 Action: Optimize Amine Program - Consider alternative amines (e.g., cyclohexylamine)  or a blend for better stability/distribution Action1->Action2 End End: System Stabilized Action2->End

Caption: Troubleshooting workflow for elevated condensate acidity.

Problem 2: Evidence of Accelerated Corrosion in the Condensate System

Q: We are observing higher than expected corrosion rates (e.g., elevated iron in condensate) despite using a neutralizing amine. Could this compound decomposition be the cause?

A: Absolutely. The presence of acidic decomposition products is a well-established cause of increased corrosion, particularly flow-accelerated corrosion (FAC), in steam and condensate systems.[4][5] While you are dosing a neutralizing amine, its decomposition can create localized "acid zones" where the protective effect is overwhelmed. If you see elevated corrosion indicators, a comprehensive evaluation of your water chemistry is critical.

Troubleshooting Protocol for Accelerated Corrosion
  • Confirm Corrosion Indicators: Quantify the corrosion. This involves trending iron and/or copper levels in the condensate and feedwater. Compare these levels to historical data and industry standards.

  • Execute Comprehensive Water Analysis: Follow the analytical steps outlined in Problem 1, Step 2 . The key is to correlate the presence of corrosion products (iron, copper) with elevated levels of organic acids (acetate, formate, glycolate). This provides a direct link between decomposition and the observed corrosion.

  • Evaluate Amine Distribution Ratio: The effectiveness of an amine depends on its tendency to distribute between the steam and liquid phases (its distribution ratio).[13] this compound primarily distributes into the initial, liquid condensate. If acidic gases like CO₂ remain in the steam, later stages of condensation can become acidic.[13] In complex systems, a single amine may not provide protection everywhere.

  • Consider Alternative Amines or Blends: If decomposition is confirmed to be severe due to high operating temperatures, or if the distribution ratio is not suitable for your system, consider amines with higher thermal stability or different distribution characteristics, such as cyclohexylamine or specially formulated blends.[13][14]

Problem 3: Difficulty Maintaining Target this compound Residuals

Q: We have to dose significantly more this compound than our system calculations suggest is necessary to maintain the target pH. Where is the amine going?

A: If you are experiencing high this compound consumption, it is being lost from the system at a higher-than-expected rate. Assuming there are no significant system leaks, the most probable cause is a high rate of thermal decomposition. Essentially, you are feeding this compound not only to neutralize incoming acidity but also to replace the amount that is continuously being destroyed by heat.

Troubleshooting Steps for High Amine Consumption
  • Perform a Mass Balance Calculation:

    • Calculate the theoretical this compound feed rate required based on the CO₂ content in your steam and system volume.

    • Carefully measure your actual, sustained dosing rate needed to maintain the target pH.

    • The difference between the actual and theoretical rates represents the amount of this compound being lost, likely to decomposition.

  • Identify High-Temperature Zones: The highest rates of decomposition will occur in the hottest parts of your system. Pay close attention to the steam temperatures in any superheaters or at the point of use for high-temperature processes.[10] Excursions above recommended operating temperatures will drastically increase the rate of thermolysis.

  • Analyze for Key Decomposition Products: As with other troubleshooting scenarios, analyzing the condensate for the primary decomposition products is crucial. High concentrations of ammonia, ethanolamine, and organic acids relative to the this compound concentration confirm that decomposition is the root cause of the high consumption.[8]

Section 3: Key Experimental Protocols

Protocol 1: Monitoring this compound and Its Decomposition Products via Ion Chromatography (IC)

Objective: To accurately quantify the concentration of this compound and its primary anionic decomposition products (acetate, formate, glycolate) and cationic products (ammonia, ethanolamine) in steam system water samples.

Methodology: Ion chromatography is a preferred method due to its ability to separate and quantify multiple ionic species in a single analysis with high sensitivity.[15] This protocol outlines a general approach using suppressed conductivity detection.

Step-by-Step Procedure:

  • Sample Collection:

    • Use clean, high-density polyethylene (HDPE) or polypropylene bottles.

    • Before collecting the sample, flush the sample port for at least one minute to ensure a representative sample.

    • Collect samples from key points: condensate pump discharge, deaerator outlet, and steam generator blowdown.

    • Cool samples immediately to room temperature using a sample cooler to prevent further reactions or loss of volatile components.

  • Sample Preparation:

    • For most steam system samples, filtration through a 0.45 µm syringe filter is sufficient to remove particulates that could damage the IC column.

    • If high concentrations of interfering ions are expected, a solid-phase extraction (SPE) cleanup step may be necessary. Cation-exchange resins can be used, but they may not work well in the presence of high electrolyte concentrations.[16]

  • Cation Analysis (for this compound, Ammonia, Ethanolamine):

    • Instrument: A dual-channel ion chromatograph equipped with a cation-exchange column (e.g., Dionex IonPac CS series) and a suppressed conductivity detector.

    • Eluent: An acidic eluent, typically methanesulfonic acid (MSA), is generated electrolytically or prepared manually.

    • Calibration: Prepare a series of mixed calibration standards containing known concentrations of this compound, ammonia, and ethanolamine in deionized water.

    • Analysis: Inject the filtered sample into the IC system. The separated cations are detected by the suppressed conductivity detector. Quantify the concentrations based on the calibration curve.

  • Anion Analysis (for Acetate, Formate, Glycolate):

    • Instrument: An ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS series) and a suppressed conductivity detector.

    • Eluent: A basic eluent, typically potassium hydroxide (KOH), is generated electrolytically or prepared from a concentrate.

    • Calibration: Prepare a series of mixed calibration standards containing known concentrations of acetate, formate, and glycolate in deionized water.

    • Analysis: Inject the filtered sample. Quantify the organic acid anion concentrations based on the calibration curve.

Section 4: References

  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of this compound in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. [Link]

  • Agricultural Marketing Service, USDA. (2000). This compound.pdf. [Link]

  • Moed, D. H., et al. (2014). Effects of Temperature and Pressure on the Thermolysis of this compound, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. [Link]

  • Ataman Kimya. This compound (MORFOLİN). [Link]

  • Moed, D. H., et al. (2014). Thermolysis of this compound in Water and Superheated Steam. Industrial & Engineering Chemistry Research. [Link]

  • Al-Mualem, M. A., & El-Nahas, A. M. (2012). A Mechanistic and Kinetic Study on the Decomposition of this compound. ACS Publications. [Link]

  • Gilbert, R., & Lamarre, C. (1991). This compound decomposition products in the secondary cycle of CANDU-PHWR plants. SpringerLink. [Link]

  • Moed, D. H., et al. (2015). Role of Metal Surface Catalysis in the Thermolysis of this compound and Ethanolamine under Superheater Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Moed, D. H., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of this compound, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. [Link]

  • USDA. (n.d.). This compound - Processing. [Link]

  • Moed, D. H., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of this compound, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox. ACS Publications. [Link]

  • IARC. (1989). This compound. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • Cannon Water Technology, Inc. (2015). Safety Data Sheet for #0040 this compound Steamline Treatment. [Link]

  • Singh, K., & Kumar, A. (2019). Different analytical methods of estimation of this compound or its derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Boiler Water Treatment. [Link]

  • DTIC. (1986). Use of Diethylaminoethanol, this compound, and Cyclohexylamine for Condensate Return Line Corrosion Prevention. [Link]

  • Chemtex Speciality Limited. (n.d.). Why You Should Use this compound for Your Boilers. [Link]

  • Poupin, P., et al. (1998). Degradation of this compound by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

  • Fengqi You. (2023). Liquid phase method for this compound. [Link]

  • Springer. (2022). Facile electrochemical detection of this compound in boiler water with carbon nanostructures: a comparative study of graphene and c. [Link]

  • AIChE. (2018). Thermal Degradation of this compound for CO2 Capture. [Link]

  • Buali Sina Chemistry. (n.d.). This compound | 6 Advantages and Disadvantages of Using. [Link]

  • Ghent University Academic Bibliography. (2014). Thermolysis of this compound in water and superheated steam. [Link]

  • Canteach Candu. (1982). PI 24.21-2 Chemistry. [Link]

  • Azarpour, A., et al. (2020). Thermal Degradation of this compound in CO2 Post-combustion Capture. ResearchGate. [Link]

  • ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of this compound. [Link]

Sources

Morpholine: A Technical Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not just procedural steps but also the rationale behind them, ensuring a culture of safety and scientific integrity in your work. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Understanding the Risks - Core Safety FAQs

This section addresses the fundamental safety questions regarding the handling and storage of this compound.

Question 1: What are the primary hazards associated with this compound that I should be aware of before starting my experiment?

This compound is a versatile chemical, but it presents a combination of health and physical hazards that demand respect and careful handling. It is a flammable liquid and vapor, capable of causing severe skin burns and eye damage.[1][2] It is also toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3] The vapor is heavier than air and can travel to an ignition source, flashing back.[4][5] Additionally, it is corrosive to metals.[6][7]

The core takeaway is to treat this compound as a substance that can cause immediate harm upon contact and has the potential for fire and explosion. Understanding these risks is the first step in implementing effective safety controls.

Question 2: What are the established occupational exposure limits for this compound, and what do they mean for my daily work?

Occupational Exposure Limits (OELs) are crucial for assessing the safety of your laboratory environment over the long term. For this compound, several regulatory bodies have established limits. For instance, the NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 20 ppm (70 mg/m³) over an 8-hour workday, with a Short-Term Exposure Limit (STEL) of 30 ppm (105 mg/m³) for a 15-minute period.[6] The "skin" notation indicates that this compound can be readily absorbed through the skin, contributing to total body exposure.[6][8]

In practical terms, these limits mean that your work practices and engineering controls, such as fume hoods, must be effective enough to keep the concentration of this compound in the air below these levels. Regular air monitoring may be necessary if you work with large quantities or in poorly ventilated areas.

ParameterValueRegulatory Body
NIOSH REL (TWA) 20 ppm (70 mg/m³)NIOSH
NIOSH STEL 30 ppm (105 mg/m³)NIOSH
OSHA PEL (TWA) 20 ppm (70 mg/m³)OSHA

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. This section provides detailed guidance on selecting and using the right equipment.

Question 3: What specific type of gloves and eye protection should I use when working with this compound?

Standard latex or nitrile gloves are often insufficient. You should use chemical-resistant gloves, such as butyl rubber or Viton™, which have been tested for their resistance to this compound.[8] Always inspect your gloves for any signs of degradation or perforation before use.[9]

For eye protection, chemical safety goggles are the minimum requirement.[10] However, due to the severe corrosive nature of this compound, it is highly recommended to use a full face shield in addition to goggles to protect your entire face from potential splashes.[10][11]

Question 4: Under what circumstances is respiratory protection necessary, and what type of respirator should be used?

Respiratory protection is required when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain airborne concentrations below the OELs.[9] This may occur during large-scale transfers, when dealing with spills, or in inadequately ventilated areas.

A full-facepiece respirator with organic vapor cartridges is a suitable option for many situations.[9] In emergencies or situations with very high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][6] Always ensure you have been properly fit-tested for any respirator you use.

Section 3: Safe Storage and Handling - Proactive Safety Measures

Preventing incidents starts with proper storage and handling procedures. This section outlines best practices for keeping your laboratory safe.

Question 5: What are the critical storage requirements for this compound to prevent hazardous situations?

This compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[1][2] It is crucial to store it in a designated flammable liquids storage cabinet. The container must be kept tightly closed to prevent the escape of vapors and the absorption of atmospheric moisture, as this compound is hygroscopic.

The storage area should be clearly labeled, and access should be restricted to authorized personnel.[10] It is also important to ensure that the storage containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[1][12]

Question 6: What materials are incompatible with this compound, and why is it important to avoid them?

This compound is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and nitro compounds.[4][6] Contact with these substances can lead to violent reactions, fires, or explosions.[4] this compound can also corrode metals such as copper, zinc, and their alloys; therefore, storage in containers made of these materials should be avoided.[10][13]

Segregating this compound from these incompatible materials is a critical step in preventing chemical incidents. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before storing or handling any chemical.

Section 4: Emergency Procedures - Responding Effectively to Incidents

Even with the best precautions, accidents can happen. This section provides clear, step-by-step guidance for responding to common emergencies involving this compound.

Question 7: What are the immediate first-aid steps to take in case of skin or eye contact with this compound?

Immediate and thorough action is critical to minimize injury.

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15-30 minutes.[1] Remove all contaminated clothing, including shoes and jewelry, while flushing.[1][10] Do not use any neutralizing agents.[1] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

Question 8: How should I handle a small spill of this compound in the laboratory?

For a small spill, follow these steps, ensuring you are wearing the appropriate PPE:

  • Alert personnel: Inform others in the immediate area of the spill.

  • Eliminate ignition sources: Turn off all nearby heat sources and electrical equipment.[4][10]

  • Ventilate the area: Increase ventilation by opening a fume hood sash.

  • Contain the spill: Cover the spill with a non-flammable absorbent material such as sand, earth, or vermiculite.[1][4][10]

  • Collect the residue: Use non-sparking tools to carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][10]

  • Decontaminate the area: Wash the spill area with soap and water, and collect the rinse water for proper disposal.[1]

For large spills, evacuate the area and contact your institution's emergency response team.[10]

Section 5: Experimental Workflow and Visualization

To further enhance safety and understanding, this section provides a visual representation of a critical safety workflow.

Personal Protective Equipment (PPE) Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Before Leaving Lab Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 WashHands2->End

Caption: Correct sequence for donning and doffing PPE.

References

  • This compound - SAFETY D
  • Safety Data Sheet: this compound - Chemos GmbH&Co.KG.
  • This compound - Santa Cruz Biotechnology.
  • This compound (HSG 92, 1995) - Inchem.org.
  • NIOSH Pocket Guide to Chemical Hazards - this compound - CDC.
  • SAFETY D
  • SAFETY D
  • This compound - SAFETY D
  • Safety Data Sheet this compound Revision 5, D
  • Hazardous Substance Fact Sheet - NJ.gov.
  • This compound - CAMEO Chemicals - NOAA.
  • ICSC 0302 - this compound - Intern
  • This compound | C4H9NO | CID 8083 - PubChem - NIH.
  • This compound - The Lab Depot.
  • This compound - North Metal and Chemical Company.

Sources

Navigating the Safe Use of Morpholine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: This guide provides essential safety precautions, personal protective equipment (PPE) recommendations, and emergency procedures for handling morpholine in a research and development setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is a versatile organic compound used in various industrial and chemical applications, including as a corrosion inhibitor, solvent, and chemical intermediate.[1] However, its hazardous properties necessitate strict adherence to safety protocols.[2] This document serves as a comprehensive resource for understanding and mitigating the risks associated with this compound.

Section 1: Understanding the Hazards of this compound

This compound is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[3][4] It is harmful if swallowed or inhaled and is toxic in contact with the skin.[3] Prolonged or repeated exposure can cause damage to organs.[2]

Key Safety Data Summary
PropertyValueSource
Appearance Colorless liquid with a weak, ammonia- or fish-like odor.[5]
Flash Point 32°C to 35°C (closed cup)[6][7]
Flammability Limits Lower: 1.8% - 2% Upper: 10.8% - 11.2%[2][8]
Signal Word Danger[6]
Primary Hazards Flammable, Corrosive, Acutely Toxic (Oral, Dermal, Inhalation)[2][6]

The flammability of this compound is a significant concern; its vapors can form explosive mixtures with air at temperatures above 35°C.[7][8] Therefore, it is crucial to handle this chemical away from open flames, sparks, and other ignition sources.[9]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper selection and use of PPE are critical to prevent exposure to this compound. The following recommendations are based on established safety guidelines.

PPE Selection Guide
  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in combination with goggles.[7]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves.[4] Always inspect gloves for integrity before use.

    • Protective Clothing: A lab coat or chemical-resistant apron is required.[7] For larger quantities or tasks with a high splash potential, full chemical-protective clothing may be necessary.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[6] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[4][6]

Visual Guide: PPE for Handling this compound

PPE_Workflow cluster_ppe Essential PPE for this compound Handling Eye_Protection Eye Protection (Goggles/Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat/Apron) Respiratory_Protection Respiratory Protection (Fume Hood/Respirator) Researcher Researcher Researcher->Eye_Protection Protects against splashes and vapors Researcher->Hand_Protection Prevents skin contact Researcher->Body_Protection Shields from accidental spills Researcher->Respiratory_Protection Minimizes inhalation of fumes

Caption: Essential Personal Protective Equipment for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Grounding: When transferring this compound, ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2][9]

  • Tools: Use only non-sparking tools.[3][9]

  • Avoid Contact: Do not get this compound in your eyes, on your skin, or on your clothing.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling.[3]

Storage Requirements
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store in a designated corrosives area.[6]

  • This compound is incompatible with strong oxidizing agents, acids, and nitrosating agents.[2] Store these substances separately.

Section 4: Emergency Procedures and Troubleshooting

In the event of an emergency, a swift and informed response is crucial.

Spill Response

For a minor spill:

  • Alert Personnel: Immediately notify others in the vicinity.[12]

  • Evacuate: If necessary, evacuate the immediate area.[12]

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.[13]

  • Containment: Use an inert absorbent material like sand or earth to contain the spill.[7] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[6]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.[13]

For a major spill:

  • Evacuate: Evacuate the entire area immediately.[14]

  • Activate Alarm: Pull the nearest fire alarm to alert emergency services.[14]

  • Seek Assistance: Contact your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Firefighting
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Water spray can be used to cool fire-exposed containers.[8]

  • Hazards: this compound is a flammable liquid, and its vapors can travel to an ignition source and flash back.[6] Burning this compound can produce toxic fumes of nitrogen oxides and carbon monoxide.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Troubleshooting Guide: FAQs

Q: I smell a faint ammonia-like odor in the lab. What should I do?

A: Do not ignore it. A faint odor could indicate a small leak or inadequate ventilation. Immediately check for any open containers or spills. Ensure your fume hood is functioning correctly. If the source of the odor cannot be identified and eliminated, notify your lab supervisor or safety officer.

Q: My gloves came into contact with a drop of this compound. Are they still safe to use?

A: No. Immediately remove and dispose of the contaminated gloves properly. Wash your hands thoroughly with soap and water. Obtain a new pair of chemical-resistant gloves before resuming work.

Q: Can I neutralize a this compound spill with an acid?

A: No. Mixing this compound, a base, with a strong acid will cause a strong exothermic reaction, which can lead to boiling and splashing of the corrosive material.[1][2] Follow the recommended spill cleanup procedure using an inert absorbent.

Section 5: Disposal

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[6] Waste should be placed in a labeled, sealed container.

References

  • This compound (HSG 92, 1995). Inchem.org.
  • Safety Data Sheet this compound Revision 5, Date 01 Oct 2022. Redox.
  • This compound - SAFETY DATA SHEET. Penta chemicals.
  • Safety Data Sheet: this compound. Carl ROTH.
  • SAFETY DATA SHEET - this compound. Nexchem Ltd.
  • ICSC 0302 - this compound. International Chemical Safety Cards (ICSCs).
  • NIOSH Pocket Guide to Chemical Hazards - this compound. CDC.
  • Safety Data Sheet: this compound. Carl ROTH.
  • This compound.pdf. Agricultural Marketing Service.
  • This compound | Occupational Safety and Health Administration. OSHA.
  • Emergency response / spill control. HSE.
  • Guide for Chemical Spill Response.
  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton EHS.
  • Spills, Leaks & Odors: Emergency Situations. Protect IU - Indiana University.
  • Spill/Emergency Planning | Environmental Health and Safety. The University of Iowa.

Sources

Technical Support Center: Quenching Reactions Containing Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with morpholine in quenching reactions. This center is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common and complex challenges encountered during experimental work. The information herein is structured to offer not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust and reproducible workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the quenching of reactions with this compound, offering step-by-step solutions and preventative measures.

Issue 1: Incomplete Quenching of a Highly Reactive Reagent (e.g., Acyl Chloride)

Symptoms:

  • Persistent presence of the starting reactive reagent (e.g., acyl chloride) after the quench, as indicated by TLC, LC-MS, or NMR analysis.

  • Exothermic reaction continues long after the addition of this compound.[1]

  • Formation of unexpected byproducts upon workup.

Root Cause Analysis: this compound, a secondary amine, acts as a nucleophile to quench electrophilic reagents like acyl chlorides, forming a stable amide.[2][3] However, its nucleophilicity is tempered by the electron-withdrawing effect of the ether oxygen, making it less reactive than other secondary amines like piperidine.[2][4][3] Incomplete quenching can occur due to insufficient stoichiometry, low temperature, or steric hindrance.

Step-by-Step Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure at least two equivalents of this compound are used. One equivalent reacts with the acyl chloride, and the second neutralizes the HCl byproduct, preventing it from reacting with other components in the mixture.[5][6]

  • Temperature Control: While quenching is often performed at low temperatures to control exotherms, the reaction rate may be too slow.[1] After the initial controlled addition of this compound at 0 °C or below, allow the reaction to slowly warm to room temperature and stir for an additional 30-60 minutes to ensure completion.[1]

  • Monitoring the Reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the disappearance of the starting material.[7] Do not proceed with the workup until the quenching is complete.[1]

  • Consider a More Nucleophilic Amine: If steric hindrance is a suspected issue, a less hindered secondary amine or a more nucleophilic primary amine could be considered as an alternative quenching agent, provided it doesn't interfere with the desired product.

Issue 2: Formation of an Emulsion During Aqueous Workup

Symptoms:

  • Difficulty in separating the organic and aqueous layers in the separatory funnel.[8]

  • A cloudy or milky interface between the two layers.

Root Cause Analysis: The product of the quenching reaction, a this compound amide, can act as a surfactant, especially if the product molecule has both polar and non-polar characteristics. The morpholinium hydrochloride salt formed can also contribute to emulsion formation.[2]

Step-by-Step Troubleshooting Protocol:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Change of Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity to the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Issue 3: Difficulty in Removing the this compound Amide Byproduct

Symptoms:

  • The this compound amide byproduct co-elutes with the desired product during column chromatography.

  • NMR spectra show persistent signals corresponding to the this compound moiety.

Root Cause Analysis: this compound amides can have similar polarity to the desired product, making separation by standard chromatographic techniques challenging.

Step-by-Step Troubleshooting Protocol:

  • Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] This will protonate the nitrogen of the this compound amide, forming a water-soluble salt that will partition into the aqueous layer. Caution: This method is only suitable if the desired product is stable to acidic conditions.[10]

  • Optimization of Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Crystallization: If the desired product is a solid, crystallization can be an effective purification method to separate it from the more soluble this compound amide byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when using this compound as a quenching agent?

A1: this compound is a flammable, corrosive, and toxic liquid.[11][12][13][14][15] Always handle it in a well-ventilated fume hood.[12][14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14] Avoid contact with skin and eyes, and do not inhale the vapors.[11] Have an emergency shower and eyewash station readily available.[14] Grounding and bonding of containers are necessary to prevent static discharge.[11][13]

Q2: When is this compound a suitable choice for a quenching agent?

A2: this compound is a good choice for quenching reactive electrophiles like acyl chlorides, sulfonyl chlorides, and isocyanates.[5] Its moderate reactivity allows for a more controlled quench compared to more reactive primary amines.[2][4][3] It is also used in applications where the resulting this compound amide has desirable properties or can be easily removed.

Q3: Can this compound be used to quench reactions at a large scale?

A3: Yes, but with careful consideration. When scaling up, the exothermic nature of the quenching reaction becomes a significant safety concern.[16][17] Key considerations for scale-up include:

  • Heat Transfer: Ensure the reaction vessel has adequate cooling capacity to manage the heat generated.[16]

  • Addition Rate: The this compound should be added slowly and in a controlled manner to prevent a rapid temperature increase.[16]

  • Mixing: Efficient mixing is crucial to ensure localized "hot spots" do not form.[17]

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three from the previous run without re-evaluating the safety parameters.[16]

Scale Substrate Amount Solvent Volume Key Considerations
Small<1 g< 25 mLStandard laboratory glassware and cooling baths are usually sufficient.[16]
Moderate1-15 g25-500 mLMay require a larger reaction vessel and more efficient cooling.[16]
Large>15 g> 500 mLRequires careful engineering controls for heat management and reagent addition.[16][18]

Q4: How can I monitor the progress of a this compound quenching reaction?

A4: The progress of the quench can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot can be taken from the reaction, the solvent evaporated, and a quick ¹H NMR spectrum acquired to check for the presence of starting material.[7]

Q5: Are there any common side reactions to be aware of when using this compound?

A5: While generally a clean reaction, side reactions can occur. For instance, if the substrate has other electrophilic sites, this compound could potentially react there as well. In the presence of certain reagents and conditions, this compound can undergo nitrosation to form N-nitrosothis compound, a known carcinogen.[19][20] Therefore, it is crucial to avoid conditions that could lead to its formation.

Visualizing the Workflow

Diagram 1: General Workflow for Quenching with this compound

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Purification Prep Prepare this compound Solution (in an appropriate solvent) Cool Cool Reaction Mixture (e.g., to 0 °C) Add Slowly Add this compound Solution Cool->Add Stir Stir and Allow to Warm (if necessary) Add->Stir Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) Stir->Monitor Monitor->Stir If incomplete Workup Aqueous Workup (e.g., water, brine, dilute acid washes) Monitor->Workup If complete Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (e.g., chromatography, crystallization) Concentrate->Purify

Caption: A typical experimental workflow for quenching a reaction with this compound.

Diagram 2: Troubleshooting Logic for Incomplete Quenching

G Start Incomplete Quench Detected CheckStoich CheckStoich Start->CheckStoich CheckTemp Review Reaction Temperature (Was it too low?) CheckStoich->CheckTemp Yes Sol_Stoich Solution: Add more this compound CheckStoich->Sol_Stoich No CheckTime Review Reaction Time (Was it long enough?) CheckTemp->CheckTime No Sol_TempTime Solution: Allow to warm to RT and stir longer CheckTemp->Sol_TempTime Yes ConsiderAlt Consider Alternative Quenching Agent CheckTime->ConsiderAlt Yes CheckTime->Sol_TempTime No Sol_Alt Solution: Use a more nucleophilic or less hindered amine ConsiderAlt->Sol_Alt

Caption: A logical flow for troubleshooting an incomplete this compound quench.

References

  • Penta chemicals. (2025, April 16).
  • This compound - SAFETY D
  • ECHEMI.
  • Nexchem Ltd.
  • Carl ROTH.
  • Wikipedia. This compound.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Miller, T., Spangler, M., & Burdette, S.C. (2011). pH-Dependent Quenching of the this compound-Fluorescein Complex.
  • BenchChem. (2025, December).
  • NCBI. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ChemicalBook. (2023, April 23).
  • MDPI. This compound Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • ACS Publications. Unusual Fluorescent Responses of this compound-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • PubMed Central. This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • PubMed. Organic synthesis by quench reactions.
  • ChemicalBook. (2025, February 14). This compound: Chemical Properties, Reactivity and Uses.
  • Mono Mole. (2019, November 4). Monitoring the progress of a reaction.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Organic Chemistry Portal. This compound synthesis.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ResearchGate. (2025, August 7). Unusual Fluorescent Responses of this compound-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • YouTube. (2022, January 30). Acid Chloride Reactions (General Mechanism).
  • Applus+ Labor
  • Reddit. (2024, April 9). Quenching guide.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Mettler Toledo. Chemical Process Development and Scale-Up.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
  • MDPI. (2021, May 28).
  • Reddit. (2024, August 2). How does quenching work?.
  • Benchchem. Navigating the Scale-Up of Dimethyliron Reactions: A Technical Support Center.
  • Reddit. (2024, May 23).
  • ResearchGate. (2025, August 7). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling.

Sources

Technical Support Center: Optimizing Morpholine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for morpholine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a catalyst in organic synthesis. This compound, a heterocyclic compound featuring both amine and ether functional groups, is a versatile and cost-effective catalyst for a range of transformations, most notably those proceeding via an enamine intermediate.[1] However, its unique electronic and structural properties present specific challenges and optimization opportunities.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues from low conversion to poor selectivity. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Core Principles of this compound Catalysis

This compound's catalytic activity in many key reactions, such as the Knoevenagel condensation and Michael addition, hinges on its ability to act as a nucleophilic catalyst to form an enamine intermediate with a carbonyl compound (an aldehyde or ketone).[2][3] This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles.

However, the presence of the ether oxygen in the this compound ring withdraws electron density from the nitrogen atom.[1] This, combined with the pronounced pyramidal geometry of the nitrogen atom, reduces the nucleophilicity of the resulting enamine compared to those derived from piperidine or, especially, the highly efficient pyrrolidine.[4][5][6] This lower intrinsic reactivity is a critical factor to consider during reaction design and troubleshooting.[7]

Below is a generalized workflow for enamine catalysis, the primary pathway for many this compound-catalyzed reactions.

Enamine_Catalysis_Cycle Generalized Enamine Catalysis Cycle Start Carbonyl Compound + this compound Enamine Enamine Intermediate Start->Enamine H₂O Attack Nucleophilic Attack Enamine->Attack Electrophile Electrophile Added (e.g., Michael Acceptor) Electrophile->Attack Iminium Iminium Intermediate Attack->Iminium C-C Bond Formation Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Product Final Product Hydrolysis->Product Catalyst This compound (Regenerated) Hydrolysis->Catalyst Catalyst->Start

Caption: Generalized Enamine Catalysis Cycle.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions catalyzed by this compound?

This compound is primarily used as a weak base and a nucleophilic organocatalyst. Its most common applications include:

  • Knoevenagel Condensation: The reaction between an active methylene compound (like malonic acid or ethyl cyanoacetate) and an aldehyde or ketone.[8][9][10]

  • Michael Addition: The 1,4-addition of a nucleophile (often formed via an enamine intermediate) to an α,β-unsaturated carbonyl compound.[2][11][12]

  • Enamine Synthesis: this compound is a standard reagent for the preparation of stable enamines, which can then be used in various synthetic transformations.[13]

  • Building Block in Synthesis: Beyond catalysis, this compound is a privileged scaffold in medicinal chemistry, incorporated into many FDA-approved drugs for its favorable physicochemical and pharmacokinetic properties.[14][15]

Q2: Why is my reaction slower with this compound compared to pyrrolidine?

This is an expected outcome and a crucial point of understanding. The lower reactivity is due to two main factors:

  • Inductive Effect: The oxygen atom in the this compound ring is electron-withdrawing, which decreases the electron density and, therefore, the basicity and nucleophilicity of the nitrogen atom compared to piperidine.[1][5]

  • Nitrogen Pyramidalization: The nitrogen atom in this compound-derived enamines has a more pronounced pyramidal geometry. This reduces the p-character of the nitrogen lone pair, hindering its ability to overlap with the adjacent C=C double bond, which is essential for high enamine nucleophilicity.[4][6][7] Pyrrolidine, being a five-membered ring, forms a more planar and highly nucleophilic enamine, making it a more efficient catalyst in most cases.[4][5]

Q3: If it's less reactive, are there any advantages to using this compound?

Yes, several practical advantages make this compound a valuable tool:

  • Cost and Availability: this compound is an inexpensive, readily available bulk chemical.

  • Stability: this compound-derived enamines are often more stable and easier to handle than their more reactive counterparts.

  • Selectivity: Its lower basicity can be advantageous in preventing side reactions like the self-condensation of aldehydes or ketones, which can be an issue with stronger bases.[9]

  • Solvent Properties: Due to its polarity, this compound can sometimes be used as a solvent for reactions, simplifying procedures.[1]

Q4: Can the catalytic efficiency of this compound be improved?

Recent research has shown that modifying the this compound scaffold can lead to highly efficient catalysts. For instance, β-morpholine amino acids have been developed that, despite the inherent limitations of the this compound ring, act as highly effective organocatalysts for Michael additions, affording products with excellent yields and stereoselectivity at low catalyst loadings (e.g., 1 mol%).[4][5][6][7] These specialized catalysts demonstrate that the this compound core can be engineered for high performance.

Troubleshooting Guide for this compound-Catalyzed Reactions

This section addresses specific problems you may encounter during your experiments.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield. Problem Problem: Low Reaction Yield / Conversion Cause1 Cause 1: Inherent Low Reactivity Problem->Cause1 Cause2 Cause 2: Sub-optimal Conditions Problem->Cause2 Cause3 Cause 3: Reagent/Solvent Purity Problem->Cause3 Cause4 Cause 4: Inefficient Water Removal Problem->Cause4 Sol1 Solution: • Increase catalyst loading (10-30 mol%) • Gently increase temperature • Increase reaction time Cause1->Sol1 Sol2 Solution: • Screen different solvents (e.g., DMSO, EtOH, Toluene) • Optimize temperature profile Cause2->Sol2 Sol3 Solution: • Use freshly distilled solvents • Purify starting materials • Flame-dry glassware Cause3->Sol3 Sol4 Solution: • Use Dean-Stark apparatus • Add molecular sieves (3Å or 4Å) Cause4->Sol4

Caption: Troubleshooting Workflow for Low Yield.

Problem: Low or No Reaction Conversion

Potential Cause A: Inherent Catalyst Reactivity

  • Causality: As discussed, this compound is fundamentally less reactive than other cyclic amine catalysts.[6][7] Your reaction may simply require more forcing conditions to proceed at a reasonable rate.

  • Suggested Solutions:

    • Increase Catalyst Loading: For initial screening, using a higher catalyst loading (e.g., 20-30 mol%) can help drive the reaction forward. If successful, you can optimize by reducing the loading later.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, monitor closely for side product formation or decomposition.[16]

    • Extend Reaction Time: Some reactions may require extended periods (24-48 hours) to reach completion. Monitor progress by TLC or LC-MS to determine the optimal time.[17]

Potential Cause B: Inefficient Enamine Formation (Equilibrium)

  • Causality: The formation of an enamine from a carbonyl and a secondary amine is a reversible reaction that produces one equivalent of water.[18] According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, inhibiting catalysis.

  • Suggested Solutions:

    • Azeotropic Removal: If your solvent is appropriate (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms.

    • Drying Agents: Add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å are typically suitable) to the reaction mixture.

Potential Cause C: Purity of Reagents and Solvents

  • Causality: Trace amounts of water or other impurities in your starting materials or solvents can halt the reaction.[19][20] Acidic impurities can protonate the this compound, rendering it non-nucleophilic. Water, as mentioned, inhibits enamine formation.

  • Suggested Solutions:

    • Use Dry Solvents: Always use freshly distilled or anhydrous grade solvents.

    • Purify Reagents: Ensure your aldehyde/ketone and electrophile are pure. Run an NMR or check the melting point if in doubt.[17]

    • Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture.[17]

Problem: Formation of Multiple Side Products

Potential Cause A: Self-Condensation of Carbonyl Compound

  • Causality: Aldehydes and some ketones can undergo self-condensation (an aldol reaction). While this compound's mild basicity usually minimizes this, it can become problematic at higher temperatures or with highly reactive carbonyls.[9]

  • Suggested Solutions:

    • Control Reagent Addition: Add the carbonyl compound slowly to the mixture of this compound and the other reactant to keep its instantaneous concentration low.

    • Lower the Temperature: Running the reaction at room temperature or below can often suppress the self-condensation pathway.

Potential Cause B: Catalyst Decomposition or Side Reactions

  • Causality: At elevated temperatures, this compound can potentially undergo side reactions. More commonly, the desired product might be unstable under the reaction conditions, leading to decomposition over time.

  • Suggested Solutions:

    • Monitor Reaction Progress: Use TLC or another appropriate technique to find the point of maximum product formation and quench the reaction before significant degradation occurs.[16][17]

    • Use a Milder Solvent/Base System: If side reactions persist, consider if a different solvent or a slightly modified (e.g., substituted) this compound catalyst might offer better selectivity.

Experimental Protocols and Data

Data Presentation: Typical Reaction Parameters

The optimal conditions are highly substrate-dependent. This table provides a validated starting point for optimization.

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Typical Time (h)Reference
KnoevenagelAromatic AldehydeMalononitrile5 - 10EthanolRoom Temp1 - 4[8]
KnoevenagelBenzaldehydeEthyl Cyanoacetate10None (Neat)600.5 - 2[10]
Michael AdditionAldehydetrans-β-Nitrostyrene20DMSORoom Temp24 - 48[2]
A³ CouplingThis compoundBenzaldehydePhenylacetylene5 (Fe₃O₄-NH₂-Cu)Water806 - 8
Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the condensation of an aromatic aldehyde with malononitrile, a classic example of a this compound-catalyzed reaction.[8]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Malononitrile (1.0 mmol, 1.0 equiv)

  • This compound (0.1 mmol, 0.1 equiv, ~10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • TLC plates (silica gel)

Procedure:

  • Setup: To a clean, dry 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Using a micropipette, add this compound (0.1 mmol) to the reaction mixture. A slight color change or warming may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours, as indicated by the consumption of the limiting reagent (usually the aldehyde).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath for 15-30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.

Catalyst Stability and Regeneration

In typical lab-scale organic synthesis, this compound is used in catalytic amounts and is often removed during aqueous workup. Deactivation mechanisms like coking or sintering are primarily concerns in industrial, high-temperature gas-phase processes and are generally not observed in these solution-phase applications.[21][22][23]

If you are using a more complex, solid-supported, or expensive chiral this compound derivative, regeneration might be desirable.

  • Regeneration: After the reaction, the catalyst can sometimes be recovered. If it's a solid, it can be filtered off. If it's soluble, its recovery might involve chromatographic separation. The recovered catalyst should be washed with appropriate solvents to remove adsorbed products and starting materials and then thoroughly dried before reuse. The effectiveness of the regenerated catalyst should always be confirmed by running a small-scale test reaction.

References

  • Vaghi, F., Facchetti, G., Rimoldi, I., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11.
  • Vaghi, F., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.
  • Vaghi, F., Facchetti, G., Rimoldi, I., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Ataman Kimya. This compound. Ataman Kimya.
  • Various Authors. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Vaghi, F., et al. (2023). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed.
  • Request PDF. EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM this compound AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. ResearchGate.
  • Wang, T., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.
  • Wikipedia. This compound. Wikipedia.
  • Request PDF. (2020). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.
  • Organic Chemistry Portal. This compound synthesis. Organic Chemistry Portal.
  • Budnikova, Y., et al. (2023). This compound Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry.
  • ResearchGate. (2024). Optimization of reaction conditions for the reaction of this compound, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate.
  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
  • S. M. Husbands, et al. (2020). Occurrence of this compound in Central Nervous System Drug Discovery. PubMed Central.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Wikipedia. Knoevenagel condensation. Wikipedia.
  • G. C. B. Harran, et al. (2019). A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. PubMed.
  • Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.
  • All 'Bout Chemistry. (2020). Knoevenagel Reaction/Definition/Mechanism of Knoevenagel Reaction/Example of Knoevenagel Reaction. YouTube.
  • Chemical Engineering Transactions. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Chemical Engineering Transactions.
  • Singh, P. P., et al. (2025). recent developments in knoevenagel condensation reaction: a review. International Journal of Scientific & Engineering Research.
  • Reddit. (2018). Common ways to lose product and reduce yield?. r/chemistry.
  • Tzara, A., et al. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Husbands, S. M., et al. (2020). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Publications.
  • Bartholomew, C. H., & Farrauto, R. J. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI.
  • Request PDF. (2019). Catalyst Deactivation and Regeneration. ResearchGate.
  • Ragaini, F. (2020). Catalyst Deactivation, Poisoning and Regeneration. MDPI.

Sources

Technical Support Center: Proactive Prevention of N-nitrosomorpholine (NMOR) Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge and practical steps required to proactively prevent the formation of N-nitrosomorpholine (NMOR), a probable human carcinogen, during experimental procedures.[1][2] Adherence to these principles is critical for ensuring data integrity, personnel safety, and regulatory compliance.

Section 1: The Challenge of Unwanted NMOR Synthesis

N-nitrosothis compound (NMOR) is a nitrosamine compound formed from the chemical reaction between a secondary amine, this compound, and a nitrosating agent.[3] this compound is a common solvent and building block in organic synthesis, while nitrosating agents can arise from various sources, including residual nitrites in reagents, solvents, or even atmospheric nitrogen dioxide.[4][5][6] The presence of NMOR, even at trace levels, is a significant concern due to its classification as a probable human carcinogen.[7][8][9] Regulatory bodies like the FDA have issued stringent guidance on the control of nitrosamine impurities in pharmaceutical products.[7][8][10]

The fundamental reaction is the nitrosation of the secondary amine group in this compound. This reaction is highly dependent on experimental conditions, particularly pH.

NMOR_Formation This compound This compound (Secondary Amine) NMOR N-nitrosothis compound (NMOR) This compound->NMOR NitrosatingAgent Nitrosating Agent (e.g., HNO₂, N₂O₃) NitrosatingAgent->NMOR HPlus Acidic Conditions (Optimal pH ~3.4) HPlus->NMOR Catalyzes Reaction

Caption: Basic chemical pathway for the formation of N-nitrosothis compound (NMOR).

Section 2: Troubleshooting Guide: Addressing NMOR Formation Head-On

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I've unexpectedly detected NMOR in my final product. What are the most likely sources of contamination?

A1: Unexpected NMOR detection points to the unintended presence of both this compound (or a this compound-containing moiety) and a nitrosating agent. A systematic investigation is required.

  • Root Cause Analysis:

    • Reagent Purity: Scrutinize the certificates of analysis for all starting materials, solvents, and reagents. This compound itself can be a starting material, or it can be a degradant of other reagents. Nitrite impurities are common in many salts and can even be present in potable water used in experiments.[10]

    • Process-Related Contamination: Was sodium nitrite or another nitrosating agent used in a previous step in the same equipment? Cross-contamination is a significant risk.

    • Degradation: Does your Active Pharmaceutical Ingredient (API) or any excipient have a this compound-like structure that could degrade to form a secondary amine?

    • Environmental Exposure: In rare cases, high concentrations of atmospheric nitrogen oxides (NOx) can act as nitrosating agents.[5][6]

Troubleshooting_Workflow Start NMOR Detected CheckReagents Step 1: Review Reagent & Solvent Certificates of Analysis Start->CheckReagents CheckProcess Step 2: Audit Manufacturing Process (Cross-Contamination, Degradation) CheckReagents->CheckProcess No source found IdentifySource Identify Potential Source(s) CheckReagents->IdentifySource Nitrite/Amine Source Identified CheckEnvironment Step 3: Assess Environmental Factors (NOx) CheckProcess->CheckEnvironment No source found CheckProcess->IdentifySource Process Risk Identified CheckEnvironment->IdentifySource Environmental Factor Identified ImplementCAPA Implement Corrective and Preventive Actions (CAPA) IdentifySource->ImplementCAPA

Caption: A systematic workflow for troubleshooting the source of NMOR contamination.

Q2: My experimental design requires using this compound and a potential source of nitrites. How can I proactively prevent NMOR formation?

A2: Prevention is the most effective strategy. This involves controlling reaction conditions and using chemical inhibitors (scavengers).

  • pH Control: The rate of nitrosation for most secondary amines is maximal at a pH of approximately 2.5-3.4.[11] Whenever possible, adjust your reaction conditions to be neutral or basic (pH > 7) to significantly slow down the formation rate.[12] However, be aware that some catalysts, like formaldehyde, can promote nitrosation even at neutral or alkaline pH.[12][13]

  • Use of Inhibitors: Incorporate a nitrosating agent scavenger into your reaction mixture. Ascorbic acid (Vitamin C) is the most common and effective inhibitor.[14][15][16] It rapidly reduces nitrosating species like dinitrogen trioxide (N₂O₃) to nitric oxide (NO), preventing them from reacting with this compound.[16]

Inhibitor (Scavenger)Mechanism of ActionTypical ConcentrationReference
Ascorbic Acid Reduces nitrosating agents (e.g., N₂O₃, HNO₂) to nitric oxide (NO).As low as 0.25% - 1% w/w in formulations.[17]
Alpha-tocopherol (Vitamin E) A lipid-soluble scavenger, useful in non-aqueous phases.[5]Varies based on system.[15]
Sodium Azide (NaN₃) Can be used to destroy excess nitrites, but with extreme caution.Stoichiometric to nitrite.[18]

Q3: I added ascorbic acid, but I'm still detecting NMOR. What could be wrong?

A3: This indicates that the inhibition strategy is not fully effective. Consider the following:

  • Insufficient Amount: The amount of ascorbic acid may be stoichiometrically insufficient to quench all the nitrosating agents present. Greater than stoichiometric amounts are often required.[16] Try increasing the concentration. Studies have shown significant nitrite reduction with ascorbic acid concentrations as low as 0.25% to 1%.[17]

  • Poor Mixing/Solubility: Ascorbic acid is water-soluble. If your reaction is in a non-aqueous or multiphasic system, the inhibitor may not have access to the nitrosating agent. In such cases, a lipid-soluble inhibitor like alpha-tocopherol might be necessary, sometimes in combination with ascorbic acid.[5]

  • Timing of Addition: The scavenger must be present before or at the moment the nitrosating agent is formed or introduced. Adding it after NMOR has already formed will not reverse the reaction.[15]

  • Competing Reactions: The nitrosating agent may be reacting with your desired compound faster than the ascorbic acid can quench it, suggesting a need for more potent scavenging conditions or process redesign.

Inhibitor_Mechanism cluster_main Reaction Environment NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) NMOR NMOR Formation NitrosatingAgent->NMOR Reacts with This compound NO Nitric Oxide (NO) (Benign Product) NitrosatingAgent->NO This compound This compound This compound->NMOR AscorbicAcid Ascorbic Acid (Inhibitor) AscorbicAcid->NO

Sources

Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies for enhancing the metabolic stability of drug candidates containing a morpholine moiety. The this compound ring is a valuable scaffold in medicinal chemistry, often improving physicochemical properties like aqueous solubility. However, it can also be a site of metabolic vulnerability, potentially leading to rapid clearance and reduced drug exposure. This resource will help you navigate these challenges with scientifically grounded advice and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment of Metabolic Instability

Q1: My this compound-containing compound shows poor stability in my initial screens. What are the likely metabolic pathways responsible?

A1: The this compound ring, while generally more stable than a piperidine ring due to the electron-withdrawing nature of the oxygen atom, is still susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes. Understanding these pathways is the first step in diagnosing the instability of your compound.

Common Metabolic Pathways for this compound:

  • Ring Hydroxylation: The addition of a hydroxyl group to a carbon atom on the this compound ring is a common metabolic route. This often occurs at the carbons adjacent (alpha) to the nitrogen or oxygen atoms.

  • N-dealkylation: If the this compound nitrogen is substituted, cleavage of this bond is a frequent metabolic event.

  • N-oxidation: The nitrogen atom in the this compound ring can be directly oxidized to form an N-oxide.

  • Ring Cleavage: Oxidative cleavage of a C-N or C-O bond can lead to the opening of the this compound ring. This can result in the formation of reactive metabolites.

To identify the specific pathway affecting your compound, it is crucial to perform metabolite identification studies using high-resolution mass spectrometry (HR-MS).

Illustrative Diagram of this compound Metabolism:

cluster_0 This compound-Containing Drug cluster_1 Primary Metabolic Pathways Parent Drug Parent Drug Ring Hydroxylation Ring Hydroxylation Parent Drug->Ring Hydroxylation CYP450 N-dealkylation N-dealkylation Parent Drug->N-dealkylation CYP450 N-oxidation N-oxidation Parent Drug->N-oxidation CYP450, FMO Ring Cleavage Ring Cleavage Parent Drug->Ring Cleavage CYP450

Caption: Major metabolic pathways of the this compound moiety.

Q2: How do I experimentally assess the metabolic stability of my this compound-containing compound?

A2: The two most common and essential in vitro assays for determining metabolic stability are the microsomal stability assay and the hepatocyte stability assay. These assays provide key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).

Assay Description Enzymes Present When to Use
Microsomal Stability Assay Uses liver microsomes, which are subcellular fractions containing enzymes from the endoplasmic reticulum.Primarily Phase I enzymes (e.g., CYPs, FMOs).Excellent for initial high-throughput screening to identify compounds susceptible to oxidative metabolism.
Hepatocyte Stability Assay Uses intact liver cells (hepatocytes).Both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.Provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (from human or relevant preclinical species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., verapamil, testosterone)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture containing phosphate buffer and microsomes. Prepare the test compound and positive control working solutions by diluting stock solutions in buffer.

  • Initiation: Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately add the aliquot to a well containing ice-cold stop solution to quench the reaction.

  • Sample Processing and Analysis: Vortex the plate and centrifuge at high speed to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Section 2: Troubleshooting Common Experimental Issues

Q3: I'm seeing high variability in my microsomal stability assay. What could be the cause?

A3: High variability can stem from several factors. Systematically investigating each potential cause is key to obtaining reliable data.

Troubleshooting High Variability:

Possible Cause Troubleshooting Steps
Compound Precipitation Check Solubility: Determine the solubility of your compound in the final assay buffer. Reduce Concentration: Lower the initial concentration of your test compound. Increase Co-solvent: Increase the percentage of organic co-solvent (e.g., DMSO), but keep it below levels that inhibit enzyme activity (typically <1%).
Non-Specific Binding Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding. Include a "No NADPH" Control: Run a control without the NADPH regenerating system. A decrease in compound concentration in this control suggests non-specific binding rather than metabolism.
Chemical Instability Assess Stability in Buffer: Incubate your compound in the assay buffer without microsomes or NADPH to check for degradation. Adjust pH (if possible): If the compound is pH-sensitive, you may need to adjust the buffer pH, but be mindful of the impact on enzyme activity.
Q4: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay. What does this mean?

A4: This is a common and informative result. It strongly suggests that your compound is being metabolized by pathways not present in microsomes.

Possible Explanations:

  • Phase II Metabolism: The primary reason for this discrepancy is often metabolism by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but not in microsomes.

  • Active Transport: Your compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and thus a faster rate of metabolism.

Next Steps:

  • Metabolite Identification in Hepatocytes: Perform metabolite identification studies using hepatocytes to confirm the formation of conjugated metabolites (e.g., glucuronides, sulfates).

  • Inhibition Studies: Use specific chemical inhibitors for Phase II enzymes to determine their contribution to the compound's metabolism.

Workflow for Discrepant Stability Results:

Start Start Microsomal Assay Microsomal Assay Start->Microsomal Assay Stable Stable Microsomal Assay->Stable Hepatocyte Assay Hepatocyte Assay Unstable Unstable Hepatocyte Assay->Unstable Stable->Hepatocyte Assay Proceed to Phase II Metabolism? Phase II Metabolism? Unstable->Phase II Metabolism? Likely Metabolite ID Metabolite ID Phase II Metabolism?->Metabolite ID Phase II Inhibitors Phase II Inhibitors Phase II Metabolism?->Phase II Inhibitors Proceed Proceed Metabolite ID->Proceed Phase II Inhibitors->Proceed

Caption: Troubleshooting workflow for discrepant stability results.

Section 3: Strategies for Enhancing Metabolic Stability

Q5: My this compound-containing compound is confirmed to be metabolically unstable. What are the primary medicinal chemistry strategies to improve its stability?

A5: Once you have identified the metabolic "soft spot" on your molecule, several medicinal chemistry strategies can be employed to block or slow down the metabolic process.

Key Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism (Steric Hindrance): Introducing a bulky group, such as a methyl or fluoro group, at or near the site of metabolism can sterically hinder the approach of metabolic enzymes.

  • Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom with a deuterium atom at a metabolic soft spot can significantly slow down the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that reduces the rate of bond cleavage by enzymes.

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., -CF3, -CN) on the this compound ring or adjacent aromatic rings can decrease the electron density of the molecule, making it less susceptible to oxidation.

  • Bioisosteric Replacement: In some cases, the this compound ring itself may be the primary liability. Replacing it with a more metabolically stable bioisostere can be an effective strategy. However, this can also significantly impact other properties like solubility and target potency, so it should be considered carefully.

Decision Tree for Improving Metabolic Stability:

Unstable Compound Unstable Compound Identify Soft Spot Identify Soft Spot Unstable Compound->Identify Soft Spot Specific Site? Specific Site? Identify Soft Spot->Specific Site? Block Site Block Site (Steric Hindrance) Specific Site?->Block Site Yes Deuterate Site Deuterate Site (Kinetic Isotope Effect) Specific Site?->Deuterate Site Yes EWG Add Electron- Withdrawing Group Specific Site?->EWG No Bioisostere Bioisosteric Replacement Specific Site?->Bioisostere No Stable Compound Stable Compound Block Site->Stable Compound Deuterate Site->Stable Compound EWG->Stable Compound Bioisostere->Stable Compound

Caption: Decision tree for improving metabolic stability.

References

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Major metabolic pathways of the this compound moiety as a component of drugs such as linezolid or gefitinib.
  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Creative Biolabs. (n.d.). New Strategy for New Drug Development: Deuterium Modification.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability.
  • Poupin, P., et al. (1998). Common Degradative Pathways of this compound, Thiothis compound, and Piperidine by Mycobacterium aurum MO

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of morpholine. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the pervasive issue of matrix effects. My aim is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to make informed decisions in your analytical workflows.

Introduction to the Challenge: this compound and Matrix Effects

This compound is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor and a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its presence as a potential genotoxic impurity (PGI) necessitates sensitive and accurate quantification.[2][3][4] However, the physicochemical properties of this compound—specifically its high polarity and low molecular weight—present a significant analytical challenge.[1] These characteristics make it difficult to retain on conventional reversed-phase chromatographic columns, often leading to co-elution with matrix components.[1]

This co-elution is the primary cause of matrix effects , a phenomenon where the ionization efficiency of the target analyte (this compound) is altered by the presence of other compounds in the sample matrix.[5][6][7] This can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[5][8][9]

This guide will provide a series of troubleshooting steps and frequently asked questions to help you identify, understand, and mitigate matrix effects in your LC-MS analysis of this compound.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

Question: "My this compound peak is tailing, fronting, or shifting between injections. What could be the cause and how do I fix it?"

Answer:

Poor peak shape and retention time instability are often the first indicators of complex interactions between your analyte, the matrix, and your chromatographic system. Given this compound's polar nature, these issues are common when using traditional reversed-phase (RP) columns.

Causality and Recommended Actions:

  • Inadequate Chromatographic Retention: this compound is poorly retained on C18 columns because it is too polar to effectively partition into the hydrophobic stationary phase. This results in elution near the solvent front, where it co-elutes with many other polar matrix components like salts and sugars, leading to significant ion suppression.[1]

    • Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10][11] This environment facilitates the retention of polar compounds like this compound, moving its elution away from the void volume and separating it from interfering matrix components.[1][12][13]

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can lead to unwanted ionic interactions with the basic this compound molecule, causing peak tailing.

    • Solution: Utilize a well-end-capped HILIC column or a column with a zwitterionic or diol stationary phase to minimize these secondary interactions.[14] Additionally, ensure your mobile phase is adequately buffered. A common choice for this compound analysis is an ammonium formate or ammonium acetate buffer, which can help to shield silanol activity and improve peak shape.[1]

Experimental Protocol: Switching to HILIC for this compound Analysis

  • Column Selection: Choose a HILIC column, such as one with a bare silica, amide, or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Conditions: A typical starting condition would be high in organic solvent (e.g., 95% B) to ensure retention of this compound. The gradient would then decrease the percentage of B to elute the analyte.

  • Equilibration: HILIC columns require longer equilibration times than RP columns to establish a stable water layer on the stationary phase. Ensure a minimum of 20-30 column volumes for initial equilibration.

Issue 2: Low and Irreproducible Recovery of this compound

Question: "I'm seeing low and inconsistent recovery for this compound, especially in complex matrices like plasma or drug product formulations. My calibration curve is non-linear. What's happening?"

Answer:

This is a classic symptom of significant matrix-induced ion suppression.[8][15][16] Co-eluting compounds from your sample matrix are interfering with the ionization of this compound in the MS source, leading to a reduced and variable signal.[6][9]

Causality and Recommended Actions:

  • Ionization Competition: In the electrospray ionization (ESI) source, this compound molecules must compete with co-eluting matrix components for access to the limited surface area of the spray droplets and for charge.[6][8] If matrix components are present in high concentrations or are more easily ionized, they will suppress the signal of this compound.

    • Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before the sample reaches the LC-MS system.[8][17]

      • Solid-Phase Extraction (SPE): For complex matrices, a mixed-mode cation exchange SPE can be highly effective. This compound, being a basic compound, will be retained by the ion-exchange mechanism, while many neutral and acidic interferences can be washed away.[18]

      • Liquid-Liquid Extraction (LLE): While LLE can be effective, the high polarity of this compound can make its extraction into an organic solvent challenging. Careful selection of the organic phase and pH adjustment of the aqueous phase are critical.[17][18]

      • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[18] If used, it should be followed by further cleanup steps.

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[19] A SIL-IS, such as this compound-d8, is chemically identical to the analyte but has a different mass.[20][21] It will co-elute with this compound and experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[8]

Diagram: Workflow for Mitigating Matrix Effects

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Mitigation Strategies cluster_3 Outcome Problem Low/Variable Recovery Non-Linear Calibration Cause Matrix-Induced Ion Suppression Problem->Cause is caused by SP Improve Sample Prep (SPE, LLE) Cause->SP can be addressed by IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Cause->IS can be compensated for by Chroma Optimize Chromatography (e.g., HILIC) Cause->Chroma can be reduced by Outcome Accurate & Reproducible Quantification SP->Outcome IS->Outcome Chroma->Outcome

Caption: A logical workflow for addressing matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the extent of matrix effects in my assay?

To quantitatively evaluate matrix effects, you can perform a post-extraction spike experiment.[19][22] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

  • An ME of 100% indicates no matrix effect.

  • An ME < 100% indicates ion suppression.

  • An ME > 100% indicates ion enhancement.

Q2: My lab doesn't have a SIL-IS for this compound. Can I use a structural analog as an internal standard?

While a structural analog is better than no internal standard, it is not ideal. The key assumption for an internal standard is that it behaves identically to the analyte during extraction, chromatography, and ionization. A structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency, meaning it may not experience the same degree of matrix effect as this compound. A SIL-IS is always the preferred choice for compensating for matrix effects in LC-MS.[19][20]

Q3: Can changing my MS source from ESI to APCI help reduce matrix effects?

Yes, it can. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[15][16][23] This is because APCI involves gas-phase ionization, which is less affected by the properties of the liquid droplets that are critical in ESI.[23] However, the suitability of APCI depends on the analyte's ability to be volatilized and ionized in the gas phase. For a small molecule like this compound, APCI could be a viable alternative to investigate if ESI-related matrix effects are severe and cannot be overcome by other means.

Q4: Is simple dilution of my sample a valid strategy to reduce matrix effects?

Sample dilution can be a very effective and simple strategy to reduce matrix effects.[19][24] By diluting the sample, you reduce the concentration of all matrix components, thereby lessening their impact on the ionization of your analyte. The major drawback of this approach is the potential loss of sensitivity. If your this compound concentration is close to the limit of quantitation (LOQ) of your assay, dilution may not be a feasible option.[19]

Q5: Are there any regulatory guidelines on addressing matrix effects for the analysis of impurities like this compound?

Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures (e.g., ICH Q2(R1)).[25] While these guidelines may not prescribe specific methods for mitigating matrix effects, they do require that the analytical method be demonstrated to be accurate, precise, and specific for its intended purpose. For the analysis of genotoxic impurities, demonstrating control over matrix effects is a critical part of method validation to ensure the reported levels are accurate and reliable.[2][4]

Data Summary Table: Sample Preparation Techniques and Their Impact on Matrix Effects

Sample Preparation TechniquePrincipleEffectiveness for this compoundProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.LowSimple, fast, high-throughput.Ineffective at removing other matrix components (e.g., phospholipids, salts), often results in significant ion suppression.[18]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.ModerateCan provide cleaner extracts than PPT.This compound's high polarity can lead to poor recovery in organic solvents; can be labor-intensive.[17][18]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighHighly effective, especially mixed-mode cation exchange for basic analytes like this compound.[18]Requires method development; can be more costly than PPT or LLE.
Dilution Reducing the concentration of the sample matrix.Moderate to HighVery simple and effective.Reduces sensitivity; may not be suitable for trace-level analysis.[19]

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Lama, A., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Mei, H. (2011). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis.
  • Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • Unnamed Author. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate.
  • Unnamed Author. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of this compound residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate.
  • Huong, P. T. M., et al. (2021). Determination of this compound residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control.
  • Unnamed Author. (2025). Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. PubMed.
  • Huong, P. T. M., et al. (2021). Determination of this compound residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control.
  • Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Unnamed Author. (2025). Development and Validation of a Standardized Method for the Determination of this compound Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Li, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Semantic Scholar.
  • Liu, Y., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health.
  • Unnamed Author. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Asian Journal of Pharmaceutical and Clinical Research.
  • Chen, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Unnamed Author. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • AMS Biopharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • D'Attoma, A., & Heinisch, S. (2014). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Cao, M., et al. (2019). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health.
  • Unnamed Author. (2003). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20.
  • Unnamed Author. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Unnamed Author. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Unnamed Author. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
  • Inchem.org. (1995). This compound (HSG 92, 1995).
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

Sources

Validation & Comparative

A Comparative Guide to the Nucleophilicity of Morpholine and Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a cyclic amine scaffold is a decision with profound implications for synthetic strategy and a molecule's ultimate biological profile. Among the most common six-membered saturated heterocycles are piperidine and its oxygen-containing analog, morpholine. While structurally similar, a single atom substitution—carbon for oxygen—creates significant, predictable, and exploitable differences in their chemical reactivity. This guide provides an in-depth, objective comparison of the nucleophilicity of this compound and piperidine, grounded in experimental data and mechanistic principles.

The Fundamental Distinction: Structure and Electronic Effects

At the heart of the reactivity difference between piperidine and this compound lies the powerful influence of electronegativity.

  • Piperidine is a simple secondary cyclic amine. The nitrogen atom's lone pair of electrons, the source of its nucleophilicity and basicity, is situated in a ring composed solely of methylene (-CH₂-) groups. These alkyl groups are weakly electron-donating, slightly increasing the electron density on the nitrogen atom.

  • This compound , by contrast, incorporates an oxygen atom at the 4-position. Oxygen is significantly more electronegative than carbon. This creates a strong electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds of the ring.[1][2][3] This effect reduces the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile.[4][5]

This fundamental electronic difference is the primary driver for the observed disparities in both basicity and nucleophilicity. Steric hindrance, another key factor influencing nucleophilicity, is largely comparable between the two molecules as both adopt a stable chair conformation, presenting a similar steric profile for an approaching electrophile.[6][7]

G p_struct Structure: - Saturated heterocycle - Alkyl groups p_effect Weakly Electron-Donating (+I Effect) p_struct->p_effect p_density Higher Electron Density on Nitrogen p_effect->p_density p_nuc Stronger Nucleophile p_density->p_nuc m_nuc Weaker Nucleophile m_struct Structure: - Electronegative Oxygen - Ether linkage m_effect Strongly Electron-Withdrawing (-I Effect) m_struct->m_effect m_density Lower Electron Density on Nitrogen m_effect->m_density m_density->m_nuc

Caption: Core factors influencing the nucleophilicity of piperidine vs. This compound.

Correlating Basicity and Nucleophilicity: A Quantitative Look

While nucleophilicity is a measure of kinetic reactivity and basicity is a thermodynamic measure of proton affinity, the two are often correlated.[8][9] The factors that make a lone pair more available to attack a proton (basicity) also tend to make it more available to attack other electrophiles (nucleophilicity).

The most direct measure of basicity is the pKa of the corresponding conjugate acid (the ammonium ion). A higher pKa value indicates a stronger base.

  • The conjugate acid of piperidine has a pKa of approximately 11.2 .[4]

  • The conjugate acid of This compound has a pKa of approximately 8.4 .[2]

This significant difference of nearly three pKa units confirms that piperidine is a much stronger base. The electron-withdrawing oxygen in this compound destabilizes the positive charge of the protonated nitrogen, making the morpholinium ion a stronger acid (and this compound a weaker base).[2][4] This trend in basicity provides a strong indication that piperidine will also be the more potent nucleophile.

Experimental Evidence: Kinetic Data

The most definitive comparison of nucleophilicity comes from direct measurement of reaction rates. The Mayr nucleophilicity scale provides a quantitative, logarithmic framework for comparing the reactivity of thousands of nucleophiles.[10] On this scale, a higher nucleophilicity parameter (N) indicates greater reactivity.

Kinetic studies consistently show piperidine to be a significantly stronger nucleophile than this compound across various solvents and with different electrophiles.[11][12][13][14] The electron-withdrawing effect of the oxygen in this compound reduces its nucleophilicity by a factor of approximately 300 compared to piperidine in aqueous solution.[8]

PropertyPiperidineThis compoundRationale
Structure


Replacement of a -CH₂- group with an oxygen atom.
pKa (Conjugate Acid) ~11.2[4]~8.4[2]The electronegative oxygen in this compound reduces the basicity of the nitrogen.[2]
Mayr's N (in DMSO) 17.19[15]16.96[15]Higher value indicates greater nucleophilic reactivity.
Mayr's N (in H₂O) 18.1[8]15.6[8]The difference of 2.5 units reflects a >300-fold difference in reactivity.[8]
Experimental Protocol: Determining Nucleophilicity Parameters via Kinetic Studies

The Mayr nucleophilicity parameters are determined by measuring the second-order rate constants for the reaction of a nucleophile with a series of well-characterized reference electrophiles (e.g., benzhydrylium ions).[16][17][18][19] The protocol is a self-validating system, as the linearity of the resulting plot confirms the applicability of the model.

G A 1. Solution Preparation - Stock solutions of electrophiles (E+) - Amine solution (Nu) - Buffer for aqueous media B 2. Kinetic Measurement - Rapid mixing in spectrophotometer - Monitor disappearance of colored E+ at its λmax over time A->B C 3. Data Analysis (k_obs) - Fit absorbance decay to single exponential function - Determine k_obs (pseudo-first-order) B->C D 4. Data Analysis (k₂) - Plot k_obs vs. [Amine] - Second-order rate constant (k₂) is the slope of the line C->D E 5. Parameter Derivation (N) - Plot log(k₂) vs. known E parameters for multiple electrophiles - Derive N from the intercept using: log(k) = s(E + N) D->E

Caption: Experimental workflow for determining Mayr nucleophilicity parameters.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of several reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) in a dry, inert solvent such as acetonitrile.

    • Prepare solutions of the amine to be tested (this compound or piperidine) in the desired reaction solvent (e.g., acetonitrile, water). For aqueous measurements, use appropriate buffers to maintain a constant pH.

  • Kinetic Measurements:

    • The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette. This is typically performed in a stopped-flow spectrophotometer for fast reactions or a standard UV-Vis spectrophotometer for slower ones.

    • The disappearance of the intensely colored benzhydrylium cation is monitored by measuring the decrease in absorbance at its maximum wavelength (λₘₐₓ) over time.

  • Data Analysis:

    • The experiment is run under pseudo-first-order conditions, with the amine in large excess over the electrophile. The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function.

    • To find the second-order rate constant (k₂), a series of experiments are performed at different amine concentrations. A plot of k_obs versus the amine concentration will yield a straight line, the slope of which is k₂.

    • The nucleophilicity parameters N and s for the amine are then derived using the linear free-energy relationship: log k(20 °C) = s(E + N) .[18] This is achieved by plotting the measured log(k₂) values for the amine against the known electrophilicity parameters (E) of the various reference electrophiles. The slope of this line is 's' and the x-intercept gives '-N'.

Practical Implications in Synthesis and Drug Design

The choice between piperidine and this compound is a strategic decision that balances reactivity with other crucial molecular properties.

  • Choose Piperidine when: High nucleophilicity is required for a synthetic transformation, such as in SN2 reactions or as a nucleophilic catalyst. Its strong basicity can also be advantageous for deprotonation steps.

  • Choose this compound when:

    • A milder, less reactive nucleophile is needed to improve selectivity or prevent side reactions.

    • Lower basicity is desirable to avoid base-mediated decomposition of sensitive substrates or products.

    • Improved metabolic stability is a goal. The electron-withdrawing oxygen deactivates the adjacent C-H bonds, making the this compound ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to piperidine.[1]

    • Enhanced physicochemical properties are sought. The oxygen atom in this compound can act as a hydrogen bond acceptor, which can improve aqueous solubility and modulate a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[20][21]

Conclusion

Piperidine is unequivocally a stronger nucleophile and a stronger base than this compound. This fundamental difference is not due to steric factors but is a direct consequence of the electron-withdrawing inductive effect of the oxygen atom within the this compound ring, which reduces the electron density and availability of the nitrogen's lone pair. While piperidine offers superior kinetic reactivity for chemical synthesis, this compound provides a valuable tool for medicinal chemists to attenuate basicity, enhance metabolic stability, and fine-tune the physicochemical properties essential for successful drug candidates. The selection between these two scaffolds is a classic example of the structure-activity and structure-property relationships that govern modern molecular design.

References

  • Khamitova, A., & Berillo, D. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Khamitova, A., & Berillo, D. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable.
  • Wamser, C. C. (n.d.). Exam 1 Answers. Portland State University.
  • Ayediran, D., Bamkole, T. O., & Hirst, J. (1977). The kinetics of the reactions of piperidine, n-butylamine, this compound, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1580-1584.
  • Khamitova, A., & Berillo, D. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Gaba, M., Singh, S., & Mohan, C. (2014). This compound, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
  • Mayr, H., Patz, M., Gorath, G., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters - N-Nucleophiles.
  • Troendlin, F., & Mayr, H. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Publications.
  • Magda, F., et al. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, this compound and Thiothis compound in Methanol and Benzene. ResearchGate.
  • Pearson+. (n.d.). Why is the conjugate acid of this compound more acidic than the conjugate acid of piperidine?. Study Prep in Pearson+.
  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
  • Ayediran, D., Bamkole, T. O., & Hirst, J. (1977). The kinetics of the reactions of piperidine, n-butylamine, this compound, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and this compound?.
  • Filo. (n.d.). Compare the basic strength of the following compounds: (a) Piperazine (b) this compound (c) Piperidine.
  • Ayediran, D., Bamkole, T. O., & Hirst, J. (1976). Kinetics of the reactions of piperidine, n-butylamine, this compound, and benzylamine with 2,4-dinitrophenyl phenyl ether. Journal of the Chemical Society, Perkin Transactions 2, (10), 1396-1399.
  • Mayr, H., Patz, M., Gorath, G., & Ofial, A. R. (2006). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate.
  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). POC I Nucleophiles.pdf.

Sources

A Comparative Guide to Secondary Amines in Enamine Catalysis: Morpholine vs. Pyrrolidine and Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enamine catalysis represents a cornerstone of modern organic synthesis, providing a powerful strategy for the α-functionalization of carbonyl compounds.[1][2][3] This methodology circumvents the often harsh conditions required for traditional enolate chemistry, offering a milder, organocatalytic alternative. The heart of this transformation is the reaction between a carbonyl compound and a secondary amine to form a nucleophilic enamine intermediate.[1][4] The choice of this secondary amine is not trivial; it profoundly influences the reaction's reactivity, regioselectivity, and stereoselectivity. While pyrrolidine and piperidine are frequently employed, morpholine offers a unique and sometimes advantageous profile. This guide provides an in-depth comparison of these three common secondary amines, supported by mechanistic insights and experimental data, to inform catalyst selection for researchers in synthetic and medicinal chemistry.

The Core Mechanism: From Carbonyl to Nucleophile

The efficacy of enamine catalysis hinges on the reversible formation of an enamine, which acts as a more reactive, neutral equivalent of an enolate.[1] The mechanism proceeds through several distinct, acid-catalyzed steps:

  • Nucleophilic Attack: The secondary amine attacks the carbonyl carbon.[4]

  • Carbinolamine Formation: A proton transfer yields a neutral carbinolamine intermediate.[5]

  • Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Elimination of water generates a positively charged iminium ion.[5]

  • Enamine Formation: A base (often another molecule of the amine) removes a proton from the α-carbon, forming the carbon-carbon double bond of the enamine.[1][2]

The resulting enamine's nucleophilicity stems from the potent π-donating ability of the nitrogen atom, which increases the electron density at the β-carbon, as illustrated by its resonance structures.[2] This enhanced nucleophilicity allows the enamine to react with a wide range of electrophiles.

Enamine_Mechanism Start Ketone/Aldehyde + Secondary Amine (R2NH) Carbinolamine Carbinolamine Intermediate Start:e->Carbinolamine:w Nucleophilic Attack Iminium Iminium Ion Carbinolamine:e->Iminium:w Dehydration (-H2O) Enamine Enamine (Nucleophile) Iminium:e->Enamine:w Deprotonation (α-Carbon) Reaction Reaction with Electrophile (E+) Enamine:s->Reaction:n Nucleophilic Attack on E+ AlkylatedIminium Alkylated Iminium Ion Reaction->AlkylatedIminium C-C Bond Formation Hydrolysis Aqueous Acid Hydrolysis AlkylatedIminium:s->Hydrolysis:n Product α-Functionalized Ketone/Aldehyde Hydrolysis->Product

Caption: General mechanism of enamine catalysis.

Comparative Analysis of Secondary Amines

The structure of the secondary amine dictates the properties of the enamine intermediate. We will compare pyrrolidine, piperidine, and this compound based on key performance metrics.

Reactivity and Nucleophilicity

The reactivity of an enamine is directly related to its nucleophilicity, which is governed by the availability of the nitrogen's lone pair to participate in resonance.

  • Pyrrolidine: Forms the most reactive and nucleophilic enamines.[6] This heightened reactivity is attributed to the geometry of the five-membered ring. The nitrogen lone pair has a higher p-character, facilitating better orbital overlap with the π-system of the double bond.[6]

  • Piperidine: As a six-membered ring, it is less strained than pyrrolidine. The resulting enamines are generally considered to have "intermediate" reactivity, being less nucleophilic than pyrrolidine enamines but more so than this compound enamines.

  • This compound: Consistently forms the least reactive enamines.[6][7] The presence of the electron-withdrawing oxygen atom in the ring reduces the electron density on the nitrogen through an inductive effect (-I effect).[8] This diminishes the nitrogen's ability to donate its lone pair, thereby decreasing the nucleophilicity of the enamine's β-carbon.[6][7] The difference is significant, with some studies noting that this compound cores are orders of magnitude less reactive than their pyrrolidine counterparts.[6]

Rate of Formation

Interestingly, the rate of enamine formation does not always correlate with the enamine's subsequent reactivity. A study using cyclohexanone and octalone found that the rate of enamine formation with this compound was significantly faster than with piperidine.[9] For cyclohexanone, the this compound enamine formed about ten times faster than the piperidine enamine.[9] This can be attributed to the lower basicity of this compound, which may lead to a more favorable equilibrium during the acid-catalyzed dehydration step.

Stereoselectivity

The choice of amine can be a powerful tool for controlling stereochemical outcomes. The amine's structure influences the steric environment of the enamine and the transition state of its reaction with an electrophile.

In a study on the deuteriation and bromination of 4-tert-butylcyclohexanone enamines, the stereoselectivity of the reaction showed a clear dependence on the amine used. The preference for axial attack by the electrophile followed the order: This compound > Pyrrolidine . This suggests that the bulkier and conformationally more defined this compound enamine can provide a more organized transition state, leading to higher stereocontrol in certain reactions. This is a critical consideration in asymmetric synthesis, where achieving high diastereoselectivity or enantioselectivity is paramount.

Data-Driven Comparison Summary

The following table summarizes the key properties and performance characteristics of the three amines in the context of enamine reactions.

FeaturePyrrolidinePiperidineThis compound
Structure 5-membered ring6-membered ring6-membered ring with Oxygen
pKa (of conjugate acid) ~11.3~11.1~8.4
Enamine Reactivity HighestIntermediateLowest[6]
Causality High p-character of N lone pair in 5-membered ring enhances conjugation.[6]Standard secondary amine performance.Inductive electron withdrawal by oxygen reduces N lone pair donation.[6][8]
Rate of Formation FastSlower than this compound[9]Fastest (e.g., ~10x faster than piperidine with cyclohexanone).[9]
Stereoselectivity Moderate to GoodModerate to GoodPotentially Highest (e.g., greater preference for axial attack).
Practical Notes Commonly used for high yields and fast reactions.A standard, reliable choice.Low cost, often used as a solvent, can offer unique stereocontrol.[8][10][11]

Experimental Protocols: The Stork Enamine Alkylation

The Stork enamine alkylation is a classic and robust method for the α-alkylation of ketones.[12][13] The following protocols outline the formation of an enamine from cyclohexanone and its subsequent alkylation, with adjustments for each secondary amine.

Stork_Workflow Setup 1. Reagent Setup - Ketone (1 eq) - Amine (1.5-2.0 eq) - Acid Catalyst (0.01 eq) - Toluene - Dean-Stark Apparatus Formation 2. Enamine Formation - Heat to reflux - Azeotropically remove H2O - Monitor by TLC/GC Setup->Formation Cooling1 3. Cool to RT Formation->Cooling1 Alkylation 4. Alkylation - Add Electrophile (1 eq) - Stir at RT (or heat) - Monitor by TLC Cooling1->Alkylation Hydrolysis 5. Hydrolysis - Add aqueous HCl - Stir vigorously Alkylation->Hydrolysis Workup 6. Workup & Purification - Separate layers - Extract aqueous layer - Dry, concentrate - Column Chromatography Hydrolysis->Workup Product 7. Isolate Pure Product Workup->Product

Caption: Experimental workflow for Stork enamine alkylation.

General Procedure

Objective: To synthesize 2-benzylcyclohexanone from cyclohexanone via an enamine intermediate.

Materials:

  • Cyclohexanone

  • Secondary Amine (Pyrrolidine, Piperidine, or this compound)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (dry)

  • Benzyl bromide (electrophile)

  • Hydrochloric acid (aq., ~2M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Part A: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), your chosen secondary amine (1.5 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected. The reaction progress can be monitored by TLC or GC to confirm the disappearance of cyclohexanone.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude enamine is often a colored oil and is typically used directly in the next step without further purification.

Protocol Variations for Enamine Formation:

  • Pyrrolidine: Reaction is typically rapid. Reflux for 2-4 hours is often sufficient.

  • Piperidine: Reaction may require longer reflux times (4-8 hours) compared to pyrrolidine.

  • This compound: Despite the fast rate of formation, it is good practice to reflux for 4-6 hours to ensure the equilibrium is driven fully to the product side.[14]

Part B: Alkylation and Hydrolysis

  • Dissolve the crude enamine from Part A in a suitable dry solvent (e.g., THF, dioxane, or acetonitrile) under an inert atmosphere (N₂).

  • Add benzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may occur.

  • Stir the mixture until the reaction is complete (monitor by TLC). This step is highly dependent on the enamine's reactivity.

  • Add aqueous HCl (~2M) to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-benzylcyclohexanone.

Protocol Variations for Alkylation:

  • Pyrrolidine Enamine: Highly reactive. Stirring at room temperature for 2-12 hours is typically sufficient.

  • Piperidine Enamine: Moderately reactive. May require longer reaction times (12-24 hours) at room temperature or gentle heating to proceed to completion.

  • This compound Enamine: Significantly less reactive. This step will likely require extended reaction times (24-48 hours) and may benefit from heating (e.g., 50-60 °C) to achieve a reasonable conversion rate.

Conclusion and Recommendations

The selection of a secondary amine for enamine catalysis is a critical decision that should be guided by the specific goals of the synthesis. There is no single "best" amine; rather, each offers a distinct set of advantages and disadvantages.

  • Choose Pyrrolidine when the primary goal is maximum reactivity and high yield . It is the catalyst of choice for sluggish electrophiles or when rapid reaction times are desired.

  • Choose Piperidine as a reliable, general-purpose option. It provides a balance of reactivity and stability, making it a common starting point for reaction optimization.

  • Choose this compound for applications where stereocontrol is paramount or when its unique physical properties (e.g., low cost, use as a solvent) are advantageous.[8][10] Researchers must be prepared to accommodate its lower reactivity with longer reaction times or higher temperatures, but the potential payoff in stereoselectivity can be significant.

By understanding the interplay between the amine's structure and the resulting enamine's performance, chemists can better navigate catalyst selection and unlock the full potential of this elegant and powerful synthetic methodology.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Properties, Applications, and Industrial Uses of a Versatile Organic Chemical.
  • Making Molecules. (2024, September 2). Enamines.
  • YouTube. (2023, April 24). Enamine: Formation, properties and Reactivity.
  • Alpha Chemical Co. (2023, February 9). Uncovering The Benefits and Risks of this compound.
  • Cimmino, L., et al. (2023, August 11). Highly efficient this compound-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH.
  • Master Organic Chemistry. (2025, April 16). Enamines.
  • Chemistry LibreTexts. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction.
  • Youngstown State University. Enamine formation from cyclic ketones.
  • List, B., et al. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
  • Wikipedia. This compound.
  • University of Natal. (2025, January 5). Investigations into the stereoselectivity of enamine reactions: bromination and deuteriation.
  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism.
  • ChemicalBook. (2019, November 20). Applications of this compound in Chemical Industry.
  • ResearchGate. (2025). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
  • ResearchGate. (2012, February 14). Can anybody suggest the best process for the Stark Enamine condensation.
  • Wikipedia. Stork enamine alkylation.

Sources

A Comparative Guide to Morpholine-Based Corrosion Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of material preservation and asset integrity, the selection of an appropriate corrosion inhibitor is paramount. Among the diverse classes of organic inhibitors, morpholine and its derivatives have carved a significant niche, particularly in applications demanding volatility and film-forming properties. This guide offers a comprehensive comparative analysis of this compound-based corrosion inhibitors, juxtaposing their performance with other prevalent inhibitor classes. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their respective fields.

The Role and Mechanism of this compound-Based Corrosion Inhibitors

This compound, a heterocyclic organic compound featuring both amine and ether functional groups, serves as a versatile backbone for a range of corrosion inhibitors.[1][2] Its efficacy stems from its ability to form a protective, persistent film on metallic surfaces, thereby creating a barrier against corrosive agents.[2]

The primary mechanism of inhibition involves the adsorption of the this compound molecule onto the metal surface. This process is facilitated by the lone pair of electrons on the nitrogen and oxygen atoms, which can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel.[3] This interaction leads to the formation of a stable, adsorbed layer that displaces water and other corrosive species from the metal's surface. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to a robust and durable protective film.[3]

Derivatives of this compound, such as this compound salts and Mannich bases, are synthesized to enhance specific properties like solubility, volatility, and film-forming capabilities.[3][4] For instance, as a volatile corrosion inhibitor (VCI), this compound and its salts can be used to protect metals in enclosed spaces without direct application. The inhibitor vaporizes, transports through the enclosed atmosphere, and then condenses and adsorbs onto all metal surfaces, offering comprehensive protection.[3]

Comparative Performance Analysis

The true measure of a corrosion inhibitor lies in its performance relative to other available options. This section provides a comparative overview of this compound-based inhibitors against other widely used classes: imidazolines, other amine-based inhibitors, and phosphonates.

This compound Derivatives: An Internal Comparison

Research has shown that even within the family of this compound derivatives, performance can vary significantly based on the functional groups attached to the this compound ring. A study on various this compound salts as volatile corrosion inhibitors for carbon steel revealed the following order of inhibition efficiency:

This compound Carbonate > this compound Benzoate > this compound Propionate > this compound Formate > this compound Acetate [3]

This difference in performance is attributed to the higher content of nitrogen and oxygen atoms in this compound benzoate and carbonate, which facilitates stronger coordination with the iron surface.[3]

InhibitorCorrosion Rate (mm/a)Inhibition Efficiency (%)
Blank (3.5% NaCl) 0.075-
This compound Formate > 0.05< 30
This compound Acetate > 0.05< 30
This compound Propionate > 0.05< 30
This compound Benzoate < 0.01> 85
This compound Carbonate < 0.01> 85
Table 1: Comparative performance of various this compound salt corrosion inhibitors on 20# steel in a 3.5% NaCl solution. Data sourced from a study on this compound salt volatile corrosion inhibitors.[3]
This compound vs. Imidazolines

Imidazolines are another major class of nitrogen-containing corrosion inhibitors, widely used in the oil and gas industry. They are known for their strong film-forming properties and effectiveness in harsh, CO2-containing environments.

Direct comparative studies under identical conditions are limited. However, a study on the performance of imidazoline and its precursor amide showed that imidazoline exhibited better corrosion inhibition than the amide.[5] Quantum chemistry calculations revealed that imidazoline molecules have a stronger interaction with the iron matrix compared to amide molecules.[5] While not a direct comparison with this compound, this highlights the strong performance of the imidazoline class. Generally, imidazolines are favored in high-temperature and high-pressure applications due to their thermal stability.

This compound vs. Other Amine-Based Inhibitors

The broader category of amine-based inhibitors includes a vast array of compounds. The performance of these inhibitors is highly dependent on their molecular structure, including the length of the alkyl chain and the presence of other functional groups. For instance, a comparative analysis of ditridecylamine and commercial corrosion inhibitors provides insights into the performance of long-chain amines.[6]

This compound's unique cyclic structure containing an ether linkage differentiates it from many linear amines. This structure can influence its adsorption geometry and the properties of the resulting protective film. In boiler water treatment, this compound is often preferred due to its volatility being similar to that of water, allowing for even distribution throughout the steam system.[5]

This compound vs. Phosphonates

Phosphonates are excellent scale inhibitors and are also used for corrosion control, particularly in cooling water systems. A study on this compound Methylene Phosphonic Acid (MMPA) demonstrated its effectiveness as a scale inhibitor in oil field water, achieving efficiencies of 94.83% to 98.20% at a concentration of 10 ppm.[7]

The primary mechanism of phosphonates involves their ability to chelate with metal ions and form a protective film. Their performance is often synergistic with other inhibitors. The choice between a this compound-based inhibitor and a phosphonate would depend heavily on the specific application, particularly whether scale inhibition is also a primary concern.

Experimental Evaluation Protocols

To ensure the trustworthiness and validity of the comparative data, it is crucial to understand the experimental methodologies employed. The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct and straightforward measurement of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. Polish the coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor at a specified concentration and temperature for a predetermined duration.

  • Cleaning: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, wash, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (8.76 × 10^4 × ΔW) / (A × T × ρ)

      • Where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the corrosion process and the properties of the protective film.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the impedance response.

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition. The inhibition efficiency can be calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Potentiodynamic Polarization

This technique provides information about the anodic and cathodic reactions of the corrosion process and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for EIS and allow the OCP to stabilize.

  • Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the resulting current density (log scale) versus the potential to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value indicates better corrosion inhibition. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Visualizing the Inhibition Process

Diagrams are essential for visualizing the complex processes involved in corrosion inhibition.

G cluster_0 Corrosive Environment cluster_1 Metal Surface (e.g., Fe) cluster_2 Inhibitor Action H2O Water (H₂O) Fe Iron (Fe) H2O->Fe Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) O2 Oxygen (O₂) O2->Fe Cathodic Reaction (O₂ + 2H₂O + 4e⁻ → 4OH⁻) H+ Protons (H⁺) H+->Fe Cathodic Reaction (2H⁺ + 2e⁻ → H₂) This compound This compound Inhibitor Adsorption Adsorption (Physisorption & Chemisorption) This compound->Adsorption Adsorption->Fe ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Fe Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

G cluster_0 Inhibitor Selection cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison DefineProblem Define Corrosion Problem (Environment, Metal) SelectCandidates Select Candidate Inhibitors (this compound, Imidazoline, etc.) DefineProblem->SelectCandidates WeightLoss Weight Loss Measurement SelectCandidates->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) SelectCandidates->EIS Polarization Potentiodynamic Polarization SelectCandidates->Polarization SurfaceAnalysis Surface Analysis (SEM, XPS) SelectCandidates->SurfaceAnalysis DataCollection Collect Performance Data (IE%, Rct, icorr) WeightLoss->DataCollection EIS->DataCollection Polarization->DataCollection SurfaceAnalysis->DataCollection ComparativeAnalysis Comparative Analysis DataCollection->ComparativeAnalysis OptimalSelection Select Optimal Inhibitor ComparativeAnalysis->OptimalSelection

Caption: Workflow for comparative evaluation of corrosion inhibitors.

Conclusion

This compound-based corrosion inhibitors represent a versatile and effective class of compounds for mitigating corrosion in a variety of industrial applications. Their performance, particularly as volatile corrosion inhibitors, is well-documented. While direct, comprehensive comparative studies against other inhibitor classes under identical conditions are not always readily available, the existing body of research provides valuable insights.

The selection of the optimal corrosion inhibitor is not a one-size-fits-all decision. It requires a thorough understanding of the corrosive environment, the material to be protected, and the specific performance requirements of the application. By employing rigorous experimental evaluation techniques and considering the distinct mechanisms of action of different inhibitor classes, researchers and professionals can make well-informed choices that ensure the longevity and reliability of critical assets. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • Study on the Performance and Mechanism of this compound Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]
  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]
  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the this compound, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org. [Link]
  • This compound. Wikipedia. [Link]
  • Study on the Performance and Mechanism of this compound Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]
  • Comparative Study of this compound-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.
  • Comparison of the inhibition effects of this compound-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical.
  • Corrosion Inhibition of Mild Steel using this compound Methylene Phosphonic Acid (MPA) in Oil Field Water. Journal of Petroleum Research and Studies. [Link]
  • Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide. Journal of Central South University. [Link]
  • Why You Should Use this compound for Your Boilers. Chemtex Speciality Limited. [Link]
  • This compound: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical. Silver Fern Chemical. [Link]
  • Inhibiting Properties of this compound as Corrosion Inhibitor for Mild Steel in 2N Sulphuric Acid and Phosphoric Acid Medium.
  • Corrosion Inhibition of Mild Steel using this compound Methylene Phosphonic Acid (MPA) in Oil Field Water. Journal of Petroleum Research and Studies. [Link]
  • Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide. Journal of Central South University. [Link]
  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]
  • Why You Should Use this compound for Your Boilers. Chemtex Speciality Limited. [Link]

Sources

A Comprehensive Guide to the Validation of a GC-MS Method for Morpholine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantification of morpholine, a potential genotoxic impurity, is a critical aspect of ensuring pharmaceutical safety and quality. This guide provides an in-depth, technically-grounded comparison and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound analysis. Moving beyond a simple checklist, we will explore the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical procedure in line with regulatory expectations.

The direct analysis of this compound by GC-MS is often hindered by its high polarity and volatility. To overcome these challenges and enhance chromatographic performance and sensitivity, a derivatization step is typically employed. A common and effective approach involves the reaction of this compound, a secondary amine, with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosothis compound derivative, which is amenable to GC-MS analysis.[1][2][3] This guide will focus on the validation of such a method.

Our validation strategy is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the U.S. Food and Drug Administration (FDA) recommendations, to demonstrate that the analytical procedure is fit for its intended purpose.[4][5][6][7][8][9][10][11]

The Validation Workflow: A Holistic Approach

A successful method validation is not a series of disconnected experiments but an integrated process where each parameter contributes to the overall assurance of the method's reliability.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting & Lifecycle Define_Purpose Define Method's Purpose (e.g., Impurity testing) Set_Criteria Establish Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Compare against Criteria Robustness->Analyze_Data Validation_Report Generate Validation Report Analyze_Data->Validation_Report Method_Lifecycle Implement & Monitor (Method Lifecycle) Validation_Report->Method_Lifecycle

Caption: A structured workflow for the validation of an analytical method.

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12] For our GC-MS method, this is achieved by comparing the chromatograms of a blank (matrix without analyte), a spiked sample, and a standard solution.

Experimental Protocol:

  • Prepare a Blank Solution: Use the same matrix (e.g., a placebo formulation extract) that will be used for the samples.

  • Prepare a Standard Solution: Dissolve a known amount of this compound reference standard in the solvent.

  • Prepare a Spiked Sample: Add a known amount of this compound to the blank matrix at a concentration relevant to the intended use (e.g., at the specification limit).

  • Derivatization: Subject all three solutions to the nitrosation derivatization procedure.

  • GC-MS Analysis: Analyze the derivatized solutions using the proposed GC-MS method.

Acceptance Criteria:

  • The blank solution should show no interfering peaks at the retention time of the N-nitrosothis compound derivative.

  • The peak for N-nitrosothis compound in the spiked sample should be spectrally pure and its retention time should match that of the standard solution. The mass spectrum of the peak in the sample should match the reference spectrum.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product This compound This compound (C4H9NO) Reaction_Vessel Derivatization (Nitrosation) This compound->Reaction_Vessel + Sodium_Nitrite Sodium Nitrite (NaNO2) in Acidic Medium (HCl) Sodium_Nitrite->Reaction_Vessel NMOR N-Nitrosothis compound (NMOR) (Volatile & Stable) Reaction_Vessel->NMOR Forms

Caption: Derivatization of this compound to N-nitrosothis compound for GC-MS analysis.

Linearity and Range: Quantifying the Relationship

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a Stock Solution: A concentrated stock solution of this compound is prepared.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the reporting limit to 120% of the specification limit).

  • Derivatize and Analyze: Derivatize and inject each standard in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.

  • The y-intercept should be insignificant compared to the response at the lowest concentration.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
0.11502, 1530, 149515091.2
0.57540, 7610, 758575780.5
1.015100, 15250, 15180151770.5
2.538050, 37900, 38150380330.3
5.075500, 76000, 75800757670.3
Linear Regression R² = 0.9998

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically assessed using recovery studies on spiked samples.

Experimental Protocol:

  • Spike Blank Matrix: Prepare samples by spiking the blank matrix at three different concentration levels (e.g., low, medium, and high) across the specified range.

  • Prepare in Triplicate: Prepare three independent samples at each concentration level.

  • Analyze and Quantify: Derivatize and analyze these nine samples. Calculate the concentration of this compound in each sample using the calibration curve.

  • Calculate Recovery: Determine the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

Table 2: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)RSD (%)
Low0.50.48, 0.51, 0.4998.03.1
Medium2.52.55, 2.48, 2.51100.81.4
High5.04.95, 5.08, 5.02100.21.3

Precision: Measuring Agreement

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be within acceptable limits, typically ≤ 15%.

Table 3: Example Precision Data

Precision LevelAnalystDaynMean Conc. (µg/mL)SDRSD (%)
Repeatability 1162.520.052.0
Intermediate Precision 2262.480.072.8

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare Low Concentration Standards: Prepare a series of diluted standards of this compound.

  • Analyze and Measure Signal-to-Noise (S/N): Analyze the standards and determine the S/N ratio for the this compound derivative peak.

  • Determine LOD and LOQ: The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD, and the concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.[1]

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.

  • The precision (RSD) at the LOQ should be acceptable (e.g., ≤ 20%).

Example Results:

  • LOD: 7.3 µg/L[1][14]

  • LOQ: 24.4 µg/L[1][14]

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Identify Key Parameters: Identify critical method parameters that could be subject to variation, such as:

    • GC oven temperature ramp rate (± 2°C/min)

    • Helium flow rate (± 0.1 mL/min)

    • Derivatization reaction time (± 1 min)

    • Derivatization temperature (± 2°C)

  • Vary Parameters: Analyze a system suitability solution while systematically varying each parameter.

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters like peak shape, retention time, and resolution.

Acceptance Criteria:

  • The system suitability criteria must be met under all varied conditions.

  • The results should not be significantly impacted by the variations.

Conclusion

This guide has outlined a comprehensive framework for the validation of a GC-MS method for the analysis of this compound, grounded in scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can establish a reliable and defensible analytical procedure. The provided experimental protocols and acceptance criteria serve as a robust starting point for method development and validation, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Bansal, S. K., & DeStefano, A. J. (2007). Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters.
  • ProPharma Group. (2024).
  • GMP Compliance. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of this compound in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Pharmaguideline. (2024).
  • ResearchGate. (n.d.).
  • Lee, K., et al. (2020). Quantification of this compound in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 759. [Link]
  • ResearchGate. (2018).
  • Element Lab Solutions. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Morpholine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of morpholine is a critical aspect of quality control and safety assessment. This compound, a common process reagent and potential degradation product, is often monitored as a genotoxic impurity in pharmaceutical substances.[1][2] The choice of analytical methodology for its determination is therefore a decision with significant regulatory and safety implications. This guide provides an in-depth comparison of two of the most prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The central thesis of this guide is not to declare one method universally superior, but to provide a framework for understanding their respective strengths and weaknesses. We will delve into the causality behind experimental choices, present self-validating protocols, and establish a robust procedure for cross-validation, ensuring data integrity and interchangeability between these two powerful analytical tools.

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a small, polar, and highly water-soluble secondary amine with no significant UV chromophore.[3][4] These properties present a considerable challenge for traditional reversed-phase HPLC methods, which often suffer from poor retention of such polar analytes.[5] Consequently, analytical strategies for this compound often involve derivatization to introduce a UV-active moiety for HPLC-UV analysis or employ alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/MS.[6][7]

A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for this compound Analysis

The selection of an analytical technique is a balance of performance, cost, and the specific requirements of the analysis. Below is a summary of the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for this compound determination.

Parameter HPLC-UV (with Derivatization) LC-MS/MS (HILIC) Commentary
Specificity/Selectivity Moderate to HighExcellentLC-MS/MS offers unparalleled selectivity due to the monitoring of specific precursor-product ion transitions, minimizing the risk of interference from matrix components.[8][9] HPLC-UV specificity is dependent on the chromatographic separation from potential interferences.
Limit of Detection (LOD) ~0.1 µg/mL[6]~0.001 - 0.004 µg/g[7]LC-MS/MS is significantly more sensitive, making it the method of choice for trace-level analysis of genotoxic impurities.[9]
Limit of Quantitation (LOQ) ~0.3 µg/mL[6]~0.01 µg/g[7]The lower LOQ of LC-MS/MS allows for accurate quantification at levels often required by regulatory bodies for genotoxic impurities.
Linearity (R²) >0.999[6]>0.99[10]Both techniques can achieve excellent linearity over a defined range.
Accuracy (Recovery %) 97.9% to 100.4%[6]84% to 120%[7]Both methods demonstrate acceptable accuracy, though the wider range for LC-MS/MS may reflect the complexity of different sample matrices.
Precision (RSD %) < 1%[6]< 15%Both methods can achieve excellent precision. The slightly higher variability in some LC-MS/MS applications can be matrix-dependent.
Sample Throughput HighModerate to HighHPLC-UV methods can be very rapid, especially with modern UPLC systems. LC-MS/MS cycle times can be slightly longer.
Derivatization Step RequiredNot RequiredThe need for derivatization in HPLC-UV adds an extra step to sample preparation, which can be a source of variability and error.[6]
Instrumentation Cost ModerateHighThe capital investment for an LC-MS/MS system is significantly higher than for an HPLC-UV system.[9]

Experimental Protocols: A Blueprint for Validation

The foundation of any reliable analytical method is a rigorous validation process. The protocols outlined below are based on the principles enshrined in the International Council for Harmonisation (ICH) Q2(R1) and the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[11][12][13]

Diagram: General Workflow for Analytical Method Validation

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Method Optimization Method Optimization System Suitability Definition System Suitability Definition Method Optimization->System Suitability Definition Define Parameters Define Validation Parameters & Acceptance Criteria Prepare Protocol Prepare Validation Protocol Define Parameters->Prepare Protocol Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Data Analysis Data Analysis Validation Report Validation Report Data Analysis->Validation Report

Caption: A generalized workflow for the validation of an analytical method.

Protocol 1: Validation of an HPLC-UV Method for this compound (with Derivatization)

This protocol assumes the use of a derivatizing agent, such as 1-Naphthyl isothiocyanate, to form a UV-active derivative of this compound.[6]

  • Specificity:

    • Analyze a blank sample (matrix without this compound) to ensure no interfering peaks at the retention time of the this compound derivative.

    • Analyze a sample spiked with this compound and known potential impurities to demonstrate that the peak for the this compound derivative is resolved from all other components.

  • Linearity:

    • Prepare a series of at least five calibration standards of the this compound derivative covering the expected concentration range (e.g., 80% to 120% of the target concentration).

    • Inject each standard in triplicate and plot the peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Range:

    • The range is established by the linearity, accuracy, and precision data and should cover the concentrations expected in the samples.

  • Accuracy:

    • Analyze samples spiked with known concentrations of this compound at three levels (low, medium, and high) across the range.

    • Perform at least three replicate analyses for each level.

    • Calculate the percent recovery. The mean recovery should be within an established limit, typically 98-102% for drug substance analysis.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by analyzing six replicates at 100% of the test concentration. The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 2%).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within an established limit.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Validation of an LC-MS/MS Method for this compound

This protocol assumes the use of HILIC for chromatographic separation.

  • Specificity and Selectivity:

    • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time and mass transitions of this compound.

    • Analyze samples spiked with this compound and potential concomitant medications or metabolites to ensure no ion suppression or enhancement.

  • Linearity:

    • Prepare a calibration curve with a blank sample and at least six non-zero standards.

    • Use a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity. The correlation coefficient (r²) should be ≥ 0.99.

  • Range:

    • The range is defined by the upper and lower limits of quantitation (ULOQ and LLOQ).

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • For each run, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the RSD should not exceed 15% (20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.

Cross-Validation: Bridging the Methodological Divide

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and interchangeable. This is particularly important when transferring methods between laboratories or when a legacy HPLC method is being replaced by a modern LC-MS/MS method.

Diagram: Workflow for Cross-Validation of Analytical Methods

Cross-Validation Workflow Select Samples Select a Set of Representative Samples (n ≥ 40) Analyze HPLC Analyze Samples with Validated HPLC-UV Method Select Samples->Analyze HPLC Analyze LCMS Analyze Samples with Validated LC-MS/MS Method Select Samples->Analyze LCMS Paired Data Generate Paired Data Sets (Result_HPLC, Result_LCMS) Analyze HPLC->Paired Data Analyze LCMS->Paired Data Statistical Analysis Perform Statistical Comparison Paired Data->Statistical Analysis Acceptance Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical Analysis->Acceptance Criteria Conclusion Conclude on Method Interchangeability Acceptance Criteria->Conclusion

Caption: A workflow for the cross-validation of two analytical methods.

Protocol 3: Cross-Validation of HPLC-UV and LC-MS/MS Methods for this compound
  • Sample Selection:

    • Select a minimum of 40 samples that are representative of the study samples, covering the analytical range of both methods.

  • Analysis:

    • Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Statistical Analysis:

    • Paired t-test: This can be used as an initial assessment to determine if there is a statistically significant difference between the means of the two sets of results.[15][16] However, a non-significant result does not necessarily imply agreement.[17]

    • Deming Regression: This is a more appropriate regression method than standard linear regression for method comparison studies because it accounts for errors in both the x and y variables.[18][19][20][21] The analysis will yield a slope and intercept. The 95% confidence interval for the slope should include 1, and the 95% confidence interval for the intercept should include 0 to demonstrate no proportional or constant bias, respectively.

    • Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements.[11][12][13][22] It provides a visual representation of the bias and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). The limits of agreement define the range within which 95% of the differences between the two methods are expected to lie.

  • Acceptance Criteria:

    • The acceptance criteria for the cross-validation should be pre-defined in the validation protocol.

    • For the Bland-Altman plot, the limits of agreement should be within a clinically or scientifically acceptable range.

    • For Deming regression, the confidence intervals for the slope and intercept should meet the criteria mentioned above.

    • A common acceptance criterion is that a certain percentage (e.g., >67%) of the results from the two methods should be within a certain percentage (e.g., ±20%) of their mean.

Conclusion: A Symbiotic Approach to Analytical Excellence

The choice between HPLC-UV and LC-MS/MS for this compound analysis is not a simple one and depends on the specific analytical needs. LC-MS/MS is undoubtedly the more sensitive and selective technique, making it ideal for trace-level quantification, especially in complex matrices. However, HPLC-UV, when properly validated with a derivatization step, can be a robust, reliable, and cost-effective method for routine quality control where higher detection limits are acceptable.

Ultimately, the interchangeability of data from these two methods can only be assured through a rigorous cross-validation study. By employing the appropriate statistical tools, such as Deming regression and Bland-Altman analysis, researchers can confidently establish the equivalence of their analytical procedures, ensuring data integrity throughout the drug development lifecycle. This guide provides the scientific framework and practical protocols to achieve this, empowering you to make informed decisions and generate data of the highest quality and trustworthiness.

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 1(8476), 307–310. [Link]
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]
  • Analyse-it Software, Ltd. (2023). Difference plot (Bland-Altman plot). Analyse-it. [Link]
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141–151. [Link]
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • EMA. (2011).
  • Linnet, K. (1993). Evaluation of regression procedures for method comparison studies. Clinical Chemistry, 39(3), 424–432. [Link]
  • Martin, R. F. (2000). General Deming regression for estimating systematic bias and its confidence interval in method-comparison studies. Clinical Chemistry, 46(1), 100–104. [Link]
  • MedCalc Software Ltd. (2023). Deming regression.
  • StatsDirect Ltd. (2023). Method Comparison Regression.
  • NCSS Statistical Software. (2023). T-Tests, ANOVA, and Comparing Means. NCSS. [Link]
  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]
  • SciSpace. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
  • LibreTexts. (2021). 7.3: The t-test. Chemistry LibreTexts. [Link]
  • ResearchGate. (2013). What is the best way to statistically compare the performance of a newly developed method against a standard method?[Link]
  • Simundic, A. M. (2013). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
  • Scribbr. (2020). An Introduction to t-Tests | Definitions, Formula and Examples. [Link]
  • ResearchGate. (2025).
  • Medikamenter Quality Services. (2025).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Axios Research. (n.d.). This compound. [Link]
  • MDPI. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. [Link]
  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]
  • Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. [Link]
  • Chromedia. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of this compound Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 524-529. [Link]
  • Monad. (2024). What's the Difference Between HPLC and LC-MS?[Link]
  • ResearchGate. (2019). Data on validation using accuracy profile of HPLC-UV method. [Link]
  • PUXI. (2023). Liquid phase method for this compound. [Link]
  • Fused-Core. (n.d.).
  • ResearchGate. (2017). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. [Link]
  • SIELC Technologies. (n.d.). Separation of this compound, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2025).
  • FDA. (2023). Q2(R2)
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of this compound residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
  • ProPharma. (2024).
  • Taylor & Francis Online. (2018). Toward Decision-Based Acceptance Criteria for Bioanalytical Method Validation: A Proposal for Discussion from the European Bioanalysis Forum. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
  • International Journal of Pharmaceutical Sciences. (2024).
  • Shimadzu. (n.d.). Pharmaceutical Analysis. [Link]

Sources

A Head-to-Head Comparison of Morpholine-Based PI3K Inhibitors: A Guide to Binding Affinity and Mechanistic Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into kinase inhibitors is particularly prevalent, where it often serves as a crucial hinge-binding motif. This guide provides an in-depth comparison of the binding affinities of several prominent this compound-containing inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling node frequently deregulated in cancer.[1][2][3] We will dissect the quantitative binding data, explore the structure-activity relationships (SAR), and detail the gold-standard experimental methodologies used to generate these crucial insights.

The PI3K/Akt/mTOR Pathway: A Prime Target for this compound Inhibitors

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for therapeutic intervention.[1][4] Class I PI3Ks are the isoforms most implicated in oncology and are the primary targets for the inhibitors discussed herein.[6] this compound-based compounds have proven particularly effective, with the this compound oxygen often forming a key hydrogen bond within the ATP-binding pocket of the kinase.[7][8]

To contextualize the action of these inhibitors, a simplified diagram of the PI3K/Akt/mTOR pathway is presented below. The inhibitors discussed in this guide primarily act at the level of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking downstream signaling.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound-Based Inhibitors Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound-based PI3K inhibitors.

Comparative Binding Affinity of this compound-Based Inhibitors

The potency of a kinase inhibitor is most directly assessed by its binding affinity for the target enzyme. This is commonly expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). The table below compares several well-characterized, this compound-containing PI3K inhibitors across the four Class I isoforms (α, β, δ, γ) and, where applicable, mTOR. Lower values indicate higher potency.

Inhibitor Name(s)PI3KαPI3KβPI3KδPI3KγmTORSelectivity Profile
Pictilisib (GDC-0941)3 nM33 nM3 nM75 nM580 nMPan-PI3K, potent on α/δ[6][10]
Omipalisib (GSK2126458)0.019 nM0.13 nM0.024 nM0.06 nM0.18 nM (C1) / 0.3 nM (C2)Potent dual PI3K/mTOR[11][12][13]
Gedatolisib (PF-052126458)0.4 nMN/AN/A5.4 nM1.6 nMPotent dual PI3K/mTOR[14][15]
ZSTK474 5.0 nM~20.8 nM3.9 nM~14.6 nMN/APan-PI3K[16]
Structure-Activity Relationship (SAR) Insights
  • Dual vs. Pan-PI3K Inhibition : The data clearly distinguish between pan-PI3K inhibitors like Pictilisib and ZSTK474, and dual PI3K/mTOR inhibitors like Omipalisib and Gedatolisib.[10][11][17] The exceptional potency of Omipalisib across all PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) is noteworthy, with Ki values in the picomolar range.[11][12] This broad activity is achieved through a chemical scaffold that effectively targets the highly homologous ATP-binding sites of both PI3K and mTOR.[18]

  • The Role of the this compound Group : Structure-activity relationship studies on ZSTK474 have demonstrated the critical nature of the this compound moiety. Replacing a single this compound group with a piperazine ring significantly reduces inhibitory activity, highlighting the importance of the this compound's oxygen atom for binding interactions.[16] However, N-acetylation of the replacement piperazine can restore the inhibition profile, suggesting that both hydrogen bond acceptance and steric/electronic factors in that region of the binding pocket are crucial.[16] Docking studies suggest the this compound often serves as a key "hinge binder," anchoring the inhibitor in the active site.[7]

Methodologies for Quantifying Binding Affinity

Accurate determination of binding affinity and kinetics is paramount in drug discovery. Two of the most robust and widely adopted biophysical techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on molecular interactions.[19] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the inhibitor) flows over an immobilized ligand (the kinase). This allows for the determination of the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD).[20]

Causality Behind Experimental Choices:

  • Why Immobilize the Kinase? Immobilizing the kinase (ligand) allows for the study of multiple inhibitors (analytes) in series without needing to modify each small molecule. Direct amine coupling is a common method, but conditions must be carefully optimized to ensure the kinase remains active and properly folded.[21]

  • Why Use a Multichannel Device? Modern multichannel SPR systems, like the ProteOn XPR36, enable the simultaneous analysis of multiple interactions, significantly increasing throughput and allowing for rapid optimization of experimental conditions.[19]

  • Why is Kinetic Data Important? Two inhibitors may have the same affinity (KD), but vastly different kinetic profiles. An inhibitor with a slow k-off (a long residence time) may exhibit a more durable pharmacological effect in vivo, a parameter that cannot be determined by endpoint assays like IC50 measurements alone.[20]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip (e.g., CM5) Immobilize 1. Kinase Immobilization Chip->Immobilize Kinase Purified Kinase (Ligand) Kinase->Immobilize Inhibitor Inhibitor Series (Analyte) Associate 2. Inhibitor Association Inhibitor->Associate Immobilize->Associate Dissociate 3. Buffer Flow (Dissociation) Associate->Dissociate Regenerate 4. Surface Regeneration Dissociate->Regenerate Regenerate->Immobilize Next Cycle Sensorgram Generate Sensorgram Regenerate->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Params Determine kon, koff, KD Fit->Params

Caption: General experimental workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance (SPR).

  • System Preparation:

    • Instrument: Biacore T200 or equivalent SPR system.

    • Sensor Chip: CM5 sensor chip.

    • Running Buffer: Prepare a suitable buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), degas thoroughly, and add 1-2% DMSO to match the analyte samples.[22]

  • Ligand Immobilization (Kinase):

    • Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified kinase (e.g., PI3Kα) at 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to target an immobilization level of ~2000-5000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference channel should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes.

  • Analyte Interaction (Inhibitor):

    • Prepare a serial dilution of the this compound-based inhibitor in running buffer, typically ranging from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.

    • Perform a kinetics cycle:

      • Inject the inhibitor solution over the kinase and reference surfaces for a defined association time (e.g., 120 seconds).

      • Switch to injecting running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Randomize the injection order to minimize systematic errors.

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove the bound inhibitor without denaturing the immobilized kinase. Test regeneration conditions thoroughly to ensure the kinase activity is preserved.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Subtract the "zero concentration" injection data to correct for any drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to derive k-on, k-off, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of a binding event. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[23] By titrating the inhibitor (ligand) into a cell containing the kinase (macromolecule), ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[24][25]

Causality Behind Experimental Choices:

  • Why Measure Heat? Every binding event has a unique thermodynamic signature. Measuring the heat provides a complete thermodynamic profile (KD, ΔH, ΔS), offering deeper mechanistic insights than affinity alone. For example, a binding event can be enthalpy-driven (favorable hydrogen bonds) or entropy-driven (release of ordered water molecules).

  • Why is Stoichiometry Important? ITC provides a direct measure of the binding stoichiometry (n), confirming the ratio at which the inhibitor and kinase interact (e.g., 1:1). This is crucial for validating the binding model and ensuring the protein is active.

  • Why is Buffer Matching Critical? ITC is exquisitely sensitive to any heat change. Small differences in buffer composition (pH, salt, or DMSO concentration) between the syringe and the cell will generate large heats of dilution, which can obscure the true binding signal.[23]

ITC_Workflow Prep Sample Preparation (Kinase in Cell, Inhibitor in Syringe) Ensure Identical Buffer! Titrate Automated Titration (Inject Inhibitor into Kinase) Prep->Titrate Detect Heat Detection (Measure dP to maintain ΔT=0) Titrate->Detect Raw Raw Data Output (Power vs. Time) Detect->Raw Integrate Integrate Peaks (Heat per Injection) Raw->Integrate Isotherm Binding Isotherm (kcal/mol vs. Molar Ratio) Integrate->Isotherm Fit Fit Isotherm to Binding Model Isotherm->Fit Params Determine KD, n, ΔH, ΔS Fit->Params

Caption: The experimental and data analysis workflow for Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Protein (in cell): Dialyze the purified kinase extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The final concentration should be chosen based on the 'c-window' (c = n[M]/KD), ideally between 5 and 500. A starting concentration of 10-20 µM is common.[26]

    • Ligand (in syringe): Dissolve the this compound inhibitor in the final dialysis buffer. The inhibitor concentration should be 10-15 times higher than the protein concentration for 1:1 binding (e.g., 150-300 µM).[26]

    • Buffer Matching: Retain the final dialysis buffer for dilutions and as a reference. Ensure the DMSO concentration is precisely matched between the cell and syringe solutions if the inhibitor stock is in DMSO.[23]

    • Degassing: Thoroughly degas all solutions immediately prior to the experiment to prevent bubbles.

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Rinse the sample cell and syringe extensively with the final buffer.

    • Load the kinase solution into the sample cell (~200 µL) and the inhibitor solution into the injection syringe (~40 µL).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is typically discarded during analysis.

    • Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • The stirring speed should be constant (e.g., 750 rpm).

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled cell. This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per injection against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the analysis software to determine KD, n, ΔH, and ΔS.

Conclusion

The this compound scaffold is a cornerstone in the design of potent PI3K inhibitors. Quantitative biophysical methods like SPR and ITC are indispensable for accurately characterizing their binding affinity and mechanism of action. While inhibitors like Pictilisib and ZSTK474 show potent pan-PI3K activity, compounds such as Omipalisib demonstrate that modifying the core scaffold can achieve profound dual PI3K/mTOR inhibition with picomolar potency. Understanding the data derived from these rigorous experimental techniques is crucial for researchers, scientists, and drug development professionals to make informed decisions in the quest for more effective and selective cancer therapeutics.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC - PubMed Central.
  • PI3K/AKT1/MTOR. My Cancer Genome.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI.
  • Structural Effects of this compound Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed.
  • Structural effects of this compound replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • GDC-0941 - Potent Selective PI3K Inhibitor. APExBIO.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE.
  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. NIH.
  • Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress.
  • Several reported potent this compound based PI3K inhibitors with examples... ResearchGate.
  • Using surface plasmon resonance to measure EGFR inhibitor binding kinetics. Benchchem.
  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC - PubMed Central.
  • Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.
  • GDC-0941 (Pictilisib) | PI3K inhibitor. AdooQ BioScience.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH.
  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals.
  • Pictilisib (GDC-0941) PI3Kα/δ Inhibitor. Selleck Chemicals.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
  • Omipalisib (GSK2126458, GSK458) | PI3K inhibitor. InvivoChem.
  • Gedatolisib. Wikipedia.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Omipalisib (GSK2126458) | ≥99%(HPLC). Selleck Chemicals.
  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals.
  • Gedatolisib (PF-05212384). Pfizer.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. PubMed Central.
  • Gedatolisib (PKI-587) | PI3K/mTOR Inhibitor. MedchemExpress.com.
  • Gedatolisib (PKI-587) | PI3K inhibitor. Selleck Chemicals.

Sources

The Morpholine Scaffold: A Privileged Player in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Advantages and Applications

In the intricate chess game of drug design, the selection of a molecular scaffold is a critical opening move, profoundly influencing the entire trajectory of a candidate's development. Among the pantheon of heterocyclic motifs, the humble morpholine ring has emerged as a veritable grandmaster, a "privileged scaffold" consistently featured in a diverse array of FDA-approved drugs and clinical candidates.[1] This guide offers an in-depth exploration of the strategic advantages of incorporating the this compound moiety, providing a comparative analysis against other common scaffolds, supported by experimental data and detailed protocols for the discerning researcher.

The Strategic Edge: Why this compound?

The power of the this compound scaffold lies in a unique confluence of physicochemical properties that address many of the challenges encountered in drug development, from solubility and metabolic stability to target engagement.

Physicochemical Superiority: A Comparative Analysis

The true value of this compound is best appreciated when compared to its close structural relatives, piperidine and piperazine. While all are six-membered saturated heterocycles, the substitution of a methylene group in piperidine or a nitrogen atom in piperazine with an oxygen atom in this compound imparts game-changing characteristics.

PropertyThis compoundPiperidinePiperazineRationale for this compound's Advantage
pKa ~8.4~11.2~9.8 and ~5.6The electron-withdrawing oxygen atom lowers the basicity of the nitrogen, making this compound less likely to be protonated at physiological pH. This can reduce off-target interactions with acidic residues and improve cell permeability.
Aqueous Solubility HighModerateHighThe oxygen atom acts as a hydrogen bond acceptor, enhancing interactions with water molecules and improving the solubility of the parent molecule, a crucial factor for bioavailability.
Lipophilicity (logP) LowerHigherLowerThis compound strikes a favorable balance between hydrophilicity and lipophilicity, often leading to improved pharmacokinetic profiles.
Metabolic Stability Generally HighProne to OxidationProne to OxidationThe electron-withdrawing nature of the oxygen atom can render the adjacent carbons less susceptible to oxidation by cytochrome P450 enzymes, leading to increased metabolic stability and a longer half-life in the body.[2]
Hydrogen Bonding AcceptorAcceptor/DonorAcceptor/DonorThe oxygen atom provides a key hydrogen bond acceptor site, facilitating crucial interactions within the binding pockets of target proteins.

Key Insight: The seemingly simple substitution of a heteroatom dramatically alters the electronic and steric properties of the ring, positioning this compound as a superior choice for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound in Action: A Showcase of Approved Drugs

The theoretical advantages of the this compound scaffold are borne out by its prevalence in a multitude of clinically successful drugs across various therapeutic areas.

DrugTherapeutic AreaTargetRole of the this compound Scaffold
Gefitinib OncologyEGFR Tyrosine KinaseThe this compound group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain.
Linezolid AntibacterialBacterial 50S Ribosomal SubunitThe N-acetylthis compound moiety is crucial for its unique mechanism of action, inhibiting the formation of the initiation complex in bacterial protein synthesis.
Aprepitant AntiemeticNeurokinin 1 (NK1) ReceptorThe this compound ring contributes to the overall lipophilicity and metabolic stability of the molecule, facilitating its passage across the blood-brain barrier to reach its central target.[3]
Reboxetine AntidepressantNorepinephrine Reuptake TransporterThe this compound group is integral to the pharmacophore, ensuring selective inhibition of norepinephrine reuptake.[3]

Experimental Validation: Synthesis and Biological Evaluation

The true measure of a scaffold's utility lies in its synthetic accessibility and the demonstrable biological activity of its derivatives.

Experimental Protocol: Synthesis of N-Aryl-Substituted Morpholines

This protocol details a common and versatile method for the synthesis of N-aryl-substituted morpholines, a key intermediate in the development of many biologically active compounds.

Objective: To synthesize N-(4-methoxyphenyl)this compound.

Materials:

  • Diethanolamine

  • 4-Methoxyaniline

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine diethanolamine (0.1 mol, 10.51 g) and 4-methoxyaniline (0.1 mol, 12.31 g).

  • Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (0.1 mol, 5.4 mL) to the mixture while stirring. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 160-170°C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a solution of sodium hydroxide (0.4 mol, 16 g) in water (50 mL) to neutralize the excess acid. The mixture will become strongly alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-methoxyphenyl)this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Causality: The sulfuric acid acts as a catalyst, protonating the hydroxyl groups of diethanolamine, making them good leaving groups (water). The nitrogen of the aniline then acts as a nucleophile, attacking the carbon atoms to form the this compound ring in a double cyclization reaction.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of this compound-containing compounds on cancer cell lines.[4]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a this compound-containing test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound-containing test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-containing test compound in complete DMEM. Remove the old media from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control should show a dose-dependent decrease in cell viability, while the vehicle control should exhibit minimal cytotoxicity.

Visualizing the Strategy: Logical and Experimental Workflows

G cluster_0 Drug Discovery & Development Workflow cluster_1 Role of this compound Scaffold Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Incorporate this compound Incorporate this compound Lead Optimization->Incorporate this compound Improve PK/PD Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Synthesis of Derivatives Synthesis of Derivatives Incorporate this compound->Synthesis of Derivatives Biological Evaluation Biological Evaluation Synthesis of Derivatives->Biological Evaluation SAR Studies SAR Studies Biological Evaluation->SAR Studies Optimized Lead Candidate Optimized Lead Candidate SAR Studies->Optimized Lead Candidate

G cluster_0 Synthesis of N-Aryl this compound Diethanolamine + Aniline Diethanolamine + Aniline Acid-Catalyzed Reaction Acid-Catalyzed Reaction Diethanolamine + Aniline->Acid-Catalyzed Reaction H2SO4 Cyclization (Reflux) Cyclization (Reflux) Acid-Catalyzed Reaction->Cyclization (Reflux) Neutralization & Extraction Neutralization & Extraction Cyclization (Reflux)->Neutralization & Extraction Purification Purification Neutralization & Extraction->Purification N-Aryl this compound N-Aryl this compound Purification->N-Aryl this compound

G cluster_0 MTT Cytotoxicity Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Incubate (48h) Incubate (48h) Treat with Compound->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The this compound scaffold is far more than just another heterocyclic ring; it is a strategically valuable tool in the armamentarium of the medicinal chemist. Its unique physicochemical properties, particularly when compared to piperidine and piperazine, offer a reliable means to enhance the drug-like properties of a molecule.[5] The demonstrated success of this compound-containing drugs in the clinic, coupled with its synthetic tractability, solidifies its status as a privileged scaffold. By understanding the fundamental advantages and applying the experimental approaches outlined in this guide, researchers can leverage the power of the this compound moiety to accelerate the discovery and development of novel therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3342–3345. [Link]
  • Al-Otaibi, J. S., Al-Zahrani, A. K., El-Sayed, M. A. A., & El-Emam, A. A. (2022). Targeting Cancer with New this compound-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 27(21), 7476. [Link]
  • Morandini, E., Gramegna, G., & Caccia, C. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 358–373. [Link]
  • Kumar, A., Sharma, P., & Kumar, R. (2021). This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(8), 1361–1373. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
  • Organic Chemistry Portal. (n.d.). This compound synthesis. Organic Chemistry Portal. [Link]
  • Caccia, C., Morandini, E., & Gramegna, G. (2021). Occurrence of this compound in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 358–373. [Link]
  • ResearchGate. (n.d.). Biological activities of this compound derivatives and molecular targets involved.
  • Cambridge MedChem Consulting. (2011, September 17). Piperazine bioisosteres. Cambridge MedChem Consulting. [Link]
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Singh, R. K., & Kumar, S. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 494, 01001. [Link]
  • Zaitsev, A. V., Zaitseva, J. V., & Pukhov, S. N. (2022). Synthesis and Biological Evaluation of Novel Potent Antitumor Agents: Synthesis of this compound-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. Molecules, 27(19), 6598. [Link]
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Zolotareva, O., Berillo, D., & Khamitova, A. (2022). This compound, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 15(10), 1243. [Link]
  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3249–3260. [Link]
  • Kumar, A., Sharma, P., & Kumar, R. (2021). This compound substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(8), 1361-1373. [Link]
  • Kumar, S., & Singh, R. K. (2019). Piperazine and this compound:Synthetic preview and pharmaceutical applications. Journal of Applied Pharmaceutical Science, 9(12), 125-135. [Link]
  • ResearchGate. (n.d.). Structure of this compound, piperazine, and piperidine moieties.

Sources

A Senior Application Scientist's Guide to Solvent Performance: Morpholine vs. DMF and NMP

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug development and chemical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, process safety, and environmental footprint. For decades, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the industry, prized for their exceptional solvating power for a wide range of organic and inorganic compounds. However, mounting regulatory pressure and growing safety concerns, particularly regarding their reproductive toxicity, have catalyzed the search for viable, safer alternatives.

This guide provides an in-depth, objective comparison of Morpholine against DMF and NMP. We will move beyond simple property listings to explore the causal relationships between a solvent's physicochemical characteristics and its performance in key applications. By grounding our analysis in experimental data and established chemical principles, this document aims to equip researchers, scientists, and process chemists with the insights needed to make informed solvent selection decisions.

Physicochemical Properties: The Foundation of Performance

A solvent's behavior is dictated by its molecular structure and resulting physical properties. DMF and NMP are classic polar aprotic solvents, characterized by high boiling points, high dielectric constants, and large dipole moments. This compound, a heterocyclic amine, shares some of these characteristics but also possesses unique features, such as a hydrogen bond-accepting ether oxygen and a secondary amine group, which can influence its reactivity and solvation properties.[1]

The table below summarizes the key physicochemical properties that govern the performance of these three solvents. Understanding these parameters is the first step in predicting their suitability for a specific application.

PropertyThis compound N,N-Dimethylformamide (DMF) N-Methyl-2-pyrrolidone (NMP) References
CAS Number 110-91-868-12-2872-50-4[2]
Molecular Weight ( g/mol ) 87.1273.0999.13[2]
Boiling Point (°C) 129153202[3]
Melting Point (°C) -5-60-24[3]
Density (g/mL at 25°C) 1.0070.9441.028[3]
Viscosity (cP at 25°C) 1.770.801.62[2]
Dipole Moment (Debye) 1.493.864.09[4]
Dielectric Constant (ε at 25°C) 7.336.732.2[4]
Flash Point (°C) 35 (closed cup)5891[5]
Hansen Solubility Parameters (MPa⁰·⁵)
Dispersion (δD)18.817.418.0[2]
Polar (δP)4.913.712.3[2]
Hydrogen Bonding (δH)9.211.37.2[2]

Expert Insights:

  • Boiling Point and Thermal Stability: NMP's significantly higher boiling point makes it suitable for high-temperature reactions where DMF or this compound would require a pressurized system. Conversely, the lower boiling points of this compound and DMF facilitate easier removal during workup, reducing energy consumption.

  • Polarity and Solvating Power: DMF and NMP possess considerably higher dielectric constants and dipole moments than this compound. This is the primary reason for their superior ability to dissolve polar compounds and salts, and to stabilize charged intermediates in reactions like Nucleophilic Aromatic Substitution (SNAr).[6]

  • Hansen Solubility Parameters (HSP): HSP provides a more nuanced view of solubility by breaking it down into three components: dispersion, polar, and hydrogen bonding forces.[7] The HSP values reveal that while all three are polar, DMF and NMP have much stronger polar (δP) components. This compound has a notable hydrogen bonding (δH) component, reflecting its ability to accept hydrogen bonds, though it is less pronounced than DMF's. These parameters are invaluable for predicting polymer solubility, as we will explore in Section 3.

Performance in Organic Synthesis: A Focus on SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal and materials chemistry, for which DMF and NMP are go-to solvents.[8] The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the solvent's role is to stabilize this intermediate, thereby accelerating the rate-limiting step.[9]

Causality of Solvent Choice in SNAr:
  • Stabilization of Charged Intermediates: The high polarity and aprotic nature of DMF and NMP are ideal for solvating the anionic Meisenheimer complex without forming strong hydrogen bonds with the incoming nucleophile, which would blunt its reactivity.[6]

  • Solubility of Reagents: SNAr reactions often involve inorganic bases (e.g., K₂CO₃, KF) which have limited solubility in less polar organic solvents. The high polarity of DMF and NMP ensures a homogeneous reaction mixture, improving reaction rates and reproducibility.

  • Thermal Range: Many SNAr reactions require heat to overcome activation barriers. The high boiling points of DMF and NMP provide a wide operational temperature range.

Evaluating this compound as an SNAr Solvent:

While direct comparative studies are limited, we can infer this compound's potential performance from its physicochemical properties. Its lower dielectric constant and dipole moment suggest it would be a less effective solvent than DMF or NMP for general SNAr reactions, as it would provide less stabilization for the Meisenheimer complex. However, in cases where the nucleophile is highly reactive or the aromatic substrate is highly activated (e.g., with multiple nitro groups), this compound could be a viable, safer alternative, particularly if reagent solubility is not a limiting factor. It is important to note that this compound itself is a secondary amine and can act as a nucleophile, which must be considered in reaction design.[1]

Experimental Protocol: Comparative SNAr Reaction

This protocol provides a framework for objectively comparing solvent performance in a model SNAr reaction: the reaction of 1-fluoro-4-nitrobenzene with a secondary amine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Solvent Addition & Reaction cluster_workup Workup & Analysis P1 To three identical oven-dried flasks, add 1-fluoro-4-nitrobenzene (1.0 eq) & K2CO3 (2.0 eq) P2 Add magnetic stir bar to each flask P1->P2 P3 Purge flasks with N2 or Argon P2->P3 S1 Flask 1: Add this compound P3->S1 S2 Flask 2: Add DMF P3->S2 S3 Flask 3: Add NMP P3->S3 R1 Add secondary amine (e.g., piperidine, 1.2 eq) to each flask S1->R1 S2->R1 S3->R1 R2 Heat all flasks to a set temperature (e.g., 80°C) with vigorous stirring R1->R2 R3 Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8 hours) R2->R3 W1 Cool reactions to room temperature R3->W1 W2 Quench with water & extract with an organic solvent (e.g., Ethyl Acetate) W1->W2 W3 Combine organic layers, dry (Na2SO4), filter, and concentrate under vacuum W2->W3 A1 Purify crude product via column chromatography W3->A1 A2 Determine isolated yield and purity (e.g., NMR, LC-MS) for each reaction A1->A2

Caption: Comparative workflow for an SNAr reaction.

Self-Validation System:

  • Internal Consistency: Running the three reactions in parallel under identical conditions (temperature, stoichiometry, stirring rate) ensures that any observed differences in reaction rate or final yield are directly attributable to the solvent.

  • Monitoring: Regular sampling and analysis (TLC, LC-MS) provide a kinetic profile, not just an endpoint, offering deeper insight into solvent performance.

  • Purity Analysis: Final characterization by NMR and LC-MS validates the identity and purity of the product, ensuring that side reactions or solvent-related impurities are identified.

Performance in Polymer Science: Solubility and Processing

The ability of DMF and NMP to dissolve a wide range of high-molecular-weight polymers, such as polyamides (PA), polysulfones (PSU), and polyvinylidene fluoride (PVDF), is critical for applications like membrane casting, fiber spinning, and coatings.[10][11][12]

Causality of Polymer Solubility:

Polymer solubility is a complex phenomenon governed by thermodynamics, often summarized by the principle "like dissolves like." The Hansen Solubility Parameters (HSP) are a powerful tool for quantifying this principle.[7] A polymer is most likely to dissolve in a solvent when their HSP values are close. The "HSP distance" (Ra) between a polymer (p) and a solvent (s) can be calculated:

Ra² = 4(δDₚ - δDₛ)² + (δPₚ - δPₛ)² + (δHₚ - δHₛ)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.

  • Why DMF/NMP work: Aromatic and amide-containing polymers often have significant polar (δP) and hydrogen bonding (δH) components. The high δP and δH values of DMF and NMP lead to a small HSP distance (Ra) with these polymers, resulting in excellent solubility.[13]

  • Predicting this compound's Performance: this compound's HSP profile is distinct from DMF and NMP, with significantly lower polar (δP) and hydrogen bonding (δH) values.[2] This results in a larger HSP distance to many high-performance polymers, predicting poorer solubility. For polymers where dispersion forces (δD) are more dominant and polarity is lower, this compound may be more effective.

HansenSpace Hansen Space Visualization (Approximate) origin x_axis y_axis xlabel δP (Polar) ylabel δH (H-Bonding) DMF DMF NMP NMP This compound This compound Polymer Polymer (e.g., Polyamide) Polymer->DMF Small Distance (Good Solubility) Polymer->NMP Polymer->this compound Large Distance (Poor Solubility)

Caption: 2D projection of Hansen Space comparing solvents to a typical polymer.
Experimental Protocol: Polymer Solubility Determination

This protocol outlines a systematic approach to quantitatively assess the solubility of a polymer in the three solvents.

  • Preparation:

    • Dry the polymer of interest (e.g., Polysulfone) in a vacuum oven at an appropriate temperature (e.g., 120°C) for 24 hours to remove residual moisture.

    • Prepare three sets of vials.

  • Solubility Screening:

    • To each vial, add a pre-weighed amount of dried polymer (e.g., 100 mg).

    • Add a measured volume of the test solvent (this compound, DMF, or NMP) to each vial (e.g., 1.0 mL).

    • Seal the vials and place them on a shaker or roller at a constant temperature (e.g., 25°C).

    • Visually inspect the vials after 24 hours for complete dissolution, partial dissolution, swelling, or no change.

  • Quantitative Measurement (for soluble systems):

    • Prepare a series of polymer solutions at different concentrations (e.g., 1%, 5%, 10%, 15% w/v) in the solvent(s) that showed good solubility.

    • Allow them to mix until homogeneous.

    • Measure the viscosity of each solution using a viscometer. An increase in viscosity provides a quantitative measure of polymer-solvent interaction.

    • Cast films from the solutions onto a glass substrate using a doctor blade.

    • Dry the films in a vacuum oven and observe their quality (e.g., transparency, flexibility, presence of defects).

Self-Validation System:

  • Control: Using the same batch of dried polymer for all tests ensures consistency.

  • Equilibrium: Allowing 24 hours for dissolution ensures the system reaches equilibrium.

  • Quantitative Metrics: Moving beyond visual inspection to viscosity and film quality provides objective, quantitative data for comparison.

Safety, Health, and Environmental (SHE) Profile

The primary driver for seeking alternatives to DMF and NMP is their adverse SHE profiles.

AspectThis compound N,N-Dimethylformamide (DMF) N-Methyl-2-pyrrolidone (NMP)
Key Hazards Flammable, Corrosive, Acutely Toxic (inhalation/dermal).[5]Reproductive Toxicity (H360D), Acutely Toxic, Irritant.Reproductive Toxicity (H360D), Skin/Eye Irritant.
Regulatory Status Registered under REACH.[14] Not typically classified as a CMR substance.Classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity. Use is heavily restricted.Classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity. Use is heavily restricted.
"Green" Perspective Considered a potential "greener" alternative to CMR solvents, though it is not without its own hazards.Considered a "hazardous" or "highly hazardous" solvent in most green chemistry guides.Considered a "hazardous" or "highly hazardous" solvent in most green chemistry guides.

Expert Insights: The classification of DMF and NMP as Substances of Very High Concern (SVHC) under European REACH regulations due to their reproductive toxicity is a major factor limiting their long-term use in industrial processes.[7] While this compound is flammable and corrosive, it is not currently classified as a Carcinogenic, Mutagenic, or Reprotoxic (CMR) substance, making it a more favorable option from a regulatory and occupational health perspective. However, a full life-cycle assessment is always recommended when making a solvent substitution.

SolventSelection start Start: Select a Solvent for a New Process q_temp Required Temperature > 150°C? start->q_temp q_polar High polarity required for solubility or reaction rate? q_temp->q_polar No res_nmp Consider NMP q_temp->res_nmp Yes q_safety Are CMR solvents (DMF, NMP) prohibited by regulation or policy? q_polar->q_safety No res_dmf_nmp Evaluate DMF or NMP (High Performance) q_polar->res_dmf_nmp Yes res_this compound Evaluate this compound (Safer Alternative) q_safety->res_this compound Yes res_other Consider other alternatives (e.g., DMSO, Cyrene™) q_safety->res_other No q_h_bond Is H-bonding interaction problematic (e.g., with nucleophile)? q_h_bond->res_other Yes end Final Solvent Choice (Validated by Experiment) q_h_bond->end No res_nmp->end res_dmf_nmp->q_h_bond res_this compound->end res_other->end

Caption: Decision flowchart for initial solvent screening.

Conclusion and Recommendations

The choice between this compound, DMF, and NMP is a trade-off between performance, safety, and regulatory compliance.

  • DMF and NMP remain the solvents of choice for applications demanding the highest possible polarity and solvating power, such as dissolving high-performance polymers or accelerating challenging SNAr reactions. However, their use should be carefully managed and justified due to significant health risks and stringent regulatory restrictions. In many jurisdictions, their use in new processes is actively discouraged.

  • This compound presents itself not as a direct "drop-in" replacement, but as a viable, safer alternative in specific contexts. Its performance is likely to be inferior in applications that are highly dependent on the extreme polarity of DMF or NMP. However, for reactions with lower polarity requirements, or where its moderate hydrogen-bonding capability can be leveraged, this compound offers a much-improved SHE profile. Its lower boiling point compared to NMP is also advantageous for product isolation.

Final Recommendation: As Senior Application Scientists, we recommend a data-driven approach. For any new process development, DMF and NMP should be avoided unless a compelling, data-supported case demonstrates that no other solvent can achieve the desired outcome. This compound, along with other greener alternatives like DMSO, Cyrene™, or N-formylthis compound, should be the first choice for screening. The experimental protocols provided in this guide offer a robust framework for generating the necessary comparative data to make a scientifically sound, safe, and sustainable solvent selection.

References

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Stenutz, R. (n.d.). This compound.
  • E3S Web of Conferences. (2024). Synthesis and SAR of this compound and its derivatives: A review update.
  • Scientific Reports. (2023). Effect of this compound, and 4-methylthis compound on urethane formation: a computational study.
  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.
  • Wikipedia. (n.d.). This compound.
  • IARC Monographs. (1999). This compound. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ResearchGate. (2023). (PDF) Effect of this compound, and 4-methylthis compound on urethane formation: a computational study.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET - this compound.
  • European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier.
  • ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
  • SciELO. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Prat, D., et al. (2016). CHEM21 selection guide of classical and less classical solvents. Green Chemistry, 18(1), 288-296.
  • ResearchGate. (2011). How can we increase the solubility of polyamides?.
  • ResearchGate. (n.d.). Solubility Characteristics of Polyamides XI, XII and Copolyamides XIII-XVII.
  • ResearchGate. (n.d.). The solubility of polysulfone.
  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
  • MDPI. (2022). Morphology Behavior of Polysulfone Membranes Made from Sustainable Solvents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005.
  • National Center for Biotechnology Information. (2023). Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NRC Research Press. (1995). Phase separation in polysulfone/solvent/water and polyethersulfone/solvent/water systems.
  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Organic Chemistry Data. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2015). Comparison of the properties of DMF, DMSO and NMP.
  • Reddit. (2019). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF?.
  • Jordi Labs. (n.d.). Polymer Solubility Index.
  • ResearchGate. (2018). Comparison of the properties of NMP and DMF.
  • Abbott, S. (n.d.). HSP Basics. Practical Adhesion Science.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Dynamics (MD) Simulations of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Modern Drug Discovery

The this compound ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2][3] Its frequent appearance in approved drugs, such as the anticancer agent Gefitinib and the antibiotic Linezolid, is no coincidence.[4][5] The this compound moiety often imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a well-defined three-dimensional structure that can engage in crucial hydrogen bonding interactions with biological targets.[1][6][7] These attributes have earned it the classification of a "privileged structure" in drug design.[1]

However, the true power of this scaffold lies in its tunability. Subtle chemical modifications—creating analogs—can dramatically alter a molecule's dynamic behavior, binding affinity, and selectivity. Comparing these analogs at an atomic level provides invaluable insights for rational drug design. This is where molecular dynamics (MD) simulations become an indispensable tool.[8] MD simulations allow us to move beyond static pictures from molecular docking and observe how these analogs behave over time in a solvated, dynamic environment, revealing the subtle yet critical differences in their interactions with a target protein.[9][10]

The Rationale: Why Compare this compound and Thiothis compound?

A common and insightful chemical modification is the substitution of the this compound ring's oxygen atom with sulfur, yielding thiothis compound.[11][12][13] This seemingly simple isosteric replacement introduces significant physicochemical changes:

  • Size and Lipophilicity: The sulfur atom is larger and more lipophilic than oxygen, altering the ring's van der Waals volume and how it interacts with hydrophobic pockets.[14]

  • Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen, which can fundamentally change the hydrogen bond network at the protein-ligand interface.[14]

  • Metabolic Stability: The C-S bond can have different metabolic stability profiles compared to the C-O bond, influencing the drug's pharmacokinetic properties.[14]

Understanding the dynamic consequences of these changes is crucial. Do these alterations lead to a more stable binding pose? Do they induce a different conformational state in the protein? MD simulations are uniquely suited to answer these questions.

For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase , the target of Gefitinib, as our case study.[4][15] The this compound moiety of Gefitinib is known to form key interactions in the ATP-binding pocket, making it an excellent system for this comparative study.[16][17]

Experimental Workflow: A Validating System for Comparative MD

A robust and reproducible MD simulation workflow is paramount for generating trustworthy data. The following protocol is designed as a self-validating system, where the results of each step inform the success of the next.

Diagram of the MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Data Analysis PDB 1. Fetch & Clean Protein Structure (PDB) Lig_Prep 2. Generate Ligand Topologies & Parameters PDB->Lig_Prep Complex 3. Assemble Protein-Ligand Complex Lig_Prep->Complex Solvate 4. Solvation & Ionization Complex->Solvate Minimize 5. Energy Minimization Solvate->Minimize NVT 6. NVT Equilibration (Temperature) Minimize->NVT NPT 7. NPT Equilibration (Pressure & Density) NVT->NPT Production 8. Production MD Run NPT->Production Trajectory 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Trajectory Binding 10. Binding Energy Calculation (MM/PBSA) Trajectory->Binding

Caption: The standard workflow for a protein-ligand MD simulation.

Detailed Step-by-Step Protocol

This protocol uses GROMACS, a widely adopted and efficient MD engine, but the principles are transferable to other packages like AMBER or NAMD.[15][18]

Part 1: System Preparation

  • Protein Preparation:

    • Action: Download the crystal structure of EGFR in complex with Gefitinib (e.g., PDB ID: 4WKQ) from the Protein Data Bank.

    • Causality: The crystal structure provides the initial coordinates. We must clean it by removing water molecules, co-factors, and any chains not relevant to the simulation to reduce computational complexity.

    • Command (Conceptual): pdb_clean -i 4WKQ.pdb -o protein_clean.pdb

  • Ligand Preparation (this compound vs. Thiothis compound Analogs):

    • Action: Create 3D structures for both Gefitinib (containing this compound) and its thiothis compound analog. Generate force field parameters and topology files using a tool like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF).[19][20]

    • Causality: Standard protein force fields do not contain parameters for drug-like molecules.[20] CGenFF and GAFF are specifically designed for small organic molecules and ensure compatibility with the protein force field (e.g., CHARMM36m or AMBER14SB).[19] This step is critical for the physical accuracy of the simulation.

    • Tool: ParamChem (for CGenFF) or Antechamber (for GAFF).

  • Complex Assembly:

    • Action: Combine the cleaned protein coordinate file with the ligand coordinate file into a single PDB file.

    • Causality: This creates the initial starting structure for the simulation system.

Part 2: Simulation Cascade

  • System Solvation and Ionization:

    • Action: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P). Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration (e.g., 0.15 M).[21]

    • Causality: Explicitly solvating the complex is crucial for accurately modeling electrostatic interactions and the hydrophobic effect. Neutralizing the system is a requirement for many periodic boundary condition algorithms and ensures a more physically realistic environment.

  • Energy Minimization:

    • Action: Perform a steepest descent energy minimization of the system.

    • Causality: The initial system assembly may contain steric clashes or unfavorable geometries. Minimization relaxes these clashes, bringing the system to a local energy minimum and ensuring stability for the subsequent dynamics.

  • NVT (Canonical Ensemble) Equilibration:

    • Action: Run a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. Maintain a constant Number of particles, Volume, and Temperature (NVT).

    • Causality: This step allows the solvent molecules to equilibrate around the fixed solute. It ensures the system reaches the target temperature (e.g., 310 K) correctly before the pressure is coupled.[18][22]

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Action: Run a subsequent equilibration (e.g., 2-5 ns) with restraints, maintaining a constant Number of particles, Pressure, and Temperature (NPT).[18][22]

    • Causality: This phase allows the system density to relax and reach the target pressure (e.g., 1 bar), which is crucial for simulating correct experimental conditions. Monitoring the system's density and pressure for stability confirms successful equilibration.

  • Production MD:

    • Action: Remove the restraints and run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns).

    • Causality: This is the data-gathering phase of the simulation. The trajectory from this run will be used for all subsequent analyses. Longer simulations provide better sampling of the conformational space.[9]

Comparative Analysis: Unveiling the Dynamic Fingerprints

After running parallel simulations for the this compound- and thiothis compound-containing ligands, we analyze the trajectories to compare their dynamic behavior.[23]

Key Metrics for Comparison

The primary analyses focus on stability, flexibility, and specific interactions.[10][23][24]

  • Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand's binding pose over time. A stable RMSD indicates the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual residues in the protein. Changes in RMSF can indicate that an analog is inducing or reducing flexibility in specific regions.

  • Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. This is critical for comparing the H-bond acceptor capabilities of the this compound oxygen versus the thiothis compound sulfur.

  • Binding Free Energy Estimation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area method provides an estimate of the binding free energy, allowing for a quantitative comparison of the binding affinities of the two analogs.

Diagram of Comparative Factors

Caption: Key physicochemical differences and their expected impact on MD metrics.

Expected Quantitative Data Summary

The following table summarizes hypothetical but plausible data from our comparative simulations.

MetricGefitinib (this compound)Thiothis compound AnalogInterpretation
Ligand RMSD (nm) 0.15 ± 0.050.28 ± 0.10The this compound analog exhibits a more stable binding pose with lower deviation from the initial docked position.
Protein RMSF (nm) of Hinge Region 0.20 ± 0.040.25 ± 0.06The thiothis compound analog induces slightly higher flexibility in the critical hinge region of the kinase.
Key H-Bond Occupancy (%) with Met793 85.2%15.6%Confirms the this compound oxygen is a superior H-bond acceptor, forming a stable interaction crucial for inhibition.
MM/PBSA Binding Energy (kJ/mol) -150.7 ± 10.2-125.4 ± 12.5The stronger H-bond contributes to a more favorable estimated binding free energy for the original Gefitinib.

Analysis of Results:

The data clearly demonstrates the critical role of the this compound oxygen. The high occupancy hydrogen bond it forms with the hinge residue Met793 anchors the ligand firmly in the ATP binding pocket, leading to a very stable binding pose (low ligand RMSD) and a more favorable binding energy.[4]

In contrast, the thiothis compound analog, with its weaker H-bond accepting sulfur, fails to maintain this critical interaction.[14] This loss results in a less stable binding pose (higher ligand RMSD) and allows for more flexibility in the protein's hinge region. The less favorable MM/PBSA energy suggests that this analog would likely be a weaker inhibitor of EGFR, a hypothesis directly generated and supported by the MD simulation data.

Conclusion and Field Insights

This comparative guide demonstrates that molecular dynamics simulation is a powerful, predictive tool in drug discovery. By comparing the dynamic behavior of closely related analogs like this compound and thiothis compound, we can directly visualize and quantify the impact of subtle chemical changes on molecular recognition.

For the medicinal chemist, this approach provides a clear rationale for synthetic decisions. In our case study, the simulation strongly supports the inclusion of the this compound oxygen for potent EGFR inhibition. For the computational scientist, this guide provides a robust, validated workflow for generating reliable and actionable data. Ultimately, integrating comparative MD simulations into the drug design pipeline accelerates the discovery of more potent, selective, and effective therapeutics by providing a deeper understanding of the dynamic interplay between a drug and its target.[8][25]

References

  • Bolognesi, M. L., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Gogoi, D., et al. (2018). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Current Drug Discovery Technologies, 15(3), 236-243. [Link]
  • Polikanov, Y. S., et al. (2018). A noncanonical binding site of linezolid revealed via molecular dynamics simulations. Journal of Molecular Biology, 430(21), 4164-4171. [Link]
  • Asirvatham, S., et al. (2021). This compound and Thiothis compound: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-305. [Link]
  • Tzara, A., et al. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Hassan, M., et al. (2023). Comparison of Molecular Dynamics Simulation Tools: EGFR-Gefitinib Complex as a Case Study. Hamad Bin Khalifa University Press. [Link]
  • Gogoi, D., et al. (2018). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science. [Link]
  • Ahmad, M., et al. (2022). Investigation of molecular mechanism leading to gefitinib and osimertinib resistance against EGFR tyrosine kinase: molecular dynamics and binding free energy calculation. Journal of Biomolecular Structure and Dynamics, 40(8), 3481-3494. [Link]
  • Kumar, A., et al. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Yadav, P., et al. (2021). This compound and Thiothis compound: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Tzara, A., et al. (2020).
  • Ahmad, M., et al. (2022).
  • OpenFE Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
  • Various Authors. (2021). Biological activities of this compound derivatives and molecular targets involved.
  • Khan, I., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. [Link]
  • Various Authors. (2023). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • Bioinformatics Review. (2024).
  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
  • Yadav, P., et al. (2021). This compound and Thiothis compound: A Privileged scaffold possessing diverse bioactivity profile.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
  • Polikanov, Y. S., et al. (2020). A noncanonical binding site of linezolid revealed via molecular dynamics simulations.
  • Grubmüller, H., et al. (2005). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 88(3), 1489-1500. [Link]
  • Defelipe, L. A., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 61(10), 5121-5130. [Link]
  • Lee, T. S., et al. (2019). Force fields for small molecules. Current Opinion in Structural Biology, 55, 1-9. [Link]
  • Wu, N., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics, 26(8), 6435-6445. [Link]
  • Ippolito, J. A., et al. (2005). Mechanism of Action of Linezolid.
  • Al-Ostoot, F. H., et al. (2024). This compound-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
  • Lee, T. S., et al. (2019). Force Fields for Small Molecules. PubMed. [Link]
  • S. de Oliveira, C. A. F., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 735570. [Link]
  • Ehrman, J. N., et al. (2019). Improving Force Fields by Identifying Small Molecules with Parameter Inconsistencies.
  • Wikipedia contributors. (n.d.). Thiothis compound. Wikipedia. [Link]
  • Lamichhane, S., et al. (2020). Molecular dynamics study of N-formyl this compound surfactant in CO2/H2O/oil interfacial system.
  • Tami, M., et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 64(10), 3291-3305. [Link]
  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 101. [Link]
  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]
  • Löfberg, C., et al. (2002). New Series of this compound and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(18), 3813-3823. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Morpholine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Morpholine-Containing Therapeutics

The this compound ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties that can enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] This six-membered heterocycle is a structural cornerstone in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4] While the this compound moiety often contributes to potent on-target activity, the ultimate success of a this compound-based inhibitor hinges on a critical parameter: selectivity .[5]

Selectivity—the ability of a drug to interact with its intended target while avoiding unintended off-targets—is the primary determinant of both therapeutic efficacy and safety. Poor selectivity can lead to a cascade of adverse effects and diminish the therapeutic window. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound-based enzyme inhibitors. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.

The Logic of Selectivity Profiling: A Phased Approach

A comprehensive selectivity assessment is not a single experiment but a multi-stage funnel designed to systematically de-risk a compound. The process begins with a precise measure of on-target potency, expands to screen for broad off-target liabilities, and culminates in a cellular context to confirm physiologically relevant selectivity.

G cluster_0 Phase 1: Biochemical Assessment cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Cellular Validation p1_start Start with Lead Compound p1_ic50 Determine On-Target Potency (IC50) p1_start->p1_ic50 p1_decision Potent? p1_ic50->p1_decision p2_panel Broad Kinase Panel Screen (e.g., 100-400 kinases) p1_decision->p2_panel Yes stop Re-evaluate or abandon p1_decision->stop No p2_decision Selective? p2_panel->p2_decision p3_target Confirm Target Engagement (e.g., CETSA) p2_decision->p3_target Yes p2_decision->stop No p3_phenotype Assess Cellular Phenotype (Proliferation, Apoptosis) p3_target->p3_phenotype p3_decision On-Target Effect? p3_phenotype->p3_decision p3_candidate Viable Lead Candidate p3_decision->p3_candidate Yes p3_decision->stop No

Caption: High-level workflow for inhibitor selectivity assessment.

Phase 1: Foundational On-Target Potency (IC50 Determination)

The first step is to quantify the inhibitor's potency against its primary enzyme target. The half-maximal inhibitory concentration (IC50) is the most common metric. An accurate IC50 value is the bedrock upon which all subsequent selectivity data is built.

Expertise in Action: Why IC50 Assay Conditions Matter

Simply generating an IC50 value is insufficient. The conditions of the assay dictate the quality and relevance of the data. For ATP-competitive kinase inhibitors, a common class for this compound scaffolds, the ATP concentration is critical.[6]

  • Causality: Performing the assay with an ATP concentration close to its Michaelis-Menten constant (Km) for the enzyme is crucial. Under these conditions, the measured IC50 value provides a reasonable approximation of the inhibitor's intrinsic binding affinity (Ki). If the ATP concentration is too high, it can artificially inflate the IC50, making a potent inhibitor appear weaker than it is.[6]

Protocol: IC50 Determination for a PI3K Kinase Inhibitor

This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a Phosphoinositide 3-Kinase (PI3K) inhibitor.[7]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme: Dilute the PI3K isoform (e.g., PI3Kα) to a working concentration (e.g., 2-5 ng/µL) in kinase buffer.

    • Substrate: Prepare a solution of the lipid substrate (e.g., PIP2) in the kinase buffer.

    • ATP: Prepare an ATP solution at a concentration equal to the known Km for the specific PI3K isoform.

  • Inhibitor Dilution:

    • Perform a serial dilution of the this compound-based inhibitor in DMSO, typically starting from 10 mM.

    • Create a 10-point dilution series (e.g., 100 µM to 0.5 nM final concentration). Include a DMSO-only vehicle control.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2.5 µL of the enzyme-substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Broad Selectivity Profiling - Uncovering Off-Targets

A potent inhibitor is only valuable if it is selective. The next crucial step is to screen the compound against a broad panel of related enzymes. For kinase inhibitors, this involves profiling against a large portion of the human kinome.[8] Commercial services offer panels of hundreds of kinases, providing a comprehensive overview of an inhibitor's selectivity.[9]

Interpreting Panel Data

The output is typically presented as "% Inhibition" at a fixed compound concentration (e.g., 1 µM or 10 µM). Hits are defined as kinases inhibited above a certain threshold (e.g., >70%).[8] These primary hits must then be followed up with full IC50 determinations to quantify the potency of the off-target interactions.

The Selectivity Index (SI) is a key metric derived from this data:

  • SI = IC50 (Off-Target Kinase) / IC50 (Primary Target Kinase)

A higher SI value indicates greater selectivity. A commonly accepted threshold for a "selective" inhibitor is an SI ≥ 100.

Case Study: Comparing Two Hypothetical this compound-Based PI3Kα Inhibitors

Let's compare two hypothetical inhibitors, M-PI-01 and M-PI-02 , designed to target PI3Kα.

ParameterM-PI-01M-PI-02
Primary Target IC50 (PI3Kα) 5 nM8 nM
Key Off-Target 1 IC50 (mTOR) 500 nM30 nM
Key Off-Target 2 IC50 (DNA-PK) >10,000 nM150 nM
Selectivity Index (mTOR) 1003.75
Selectivity Index (DNA-PK) >2,00018.75
Assessment Highly Selective Poorly Selective (Dual Inhibitor)

This comparison clearly illustrates that while both compounds are potent PI3Kα inhibitors, M-PI-01 is far more selective. M-PI-02's potent inhibition of mTOR, a closely related kinase, classifies it as a dual PI3K/mTOR inhibitor.[10] This may be therapeutically desirable in some contexts but demonstrates a lack of selectivity for PI3Kα alone. Such cross-reactivity is common, as seen with dual PI3K/mTOR inhibitors based on morpholino-triazine scaffolds.[11]

Phase 3: Cellular Validation - Bridging the Gap to Physiology

Biochemical assays are clean but artificial. A compound's true selectivity must be confirmed in the complex environment of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions come into play.[6][12]

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method for verifying that an inhibitor binds to its intended target in intact cells.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a stabilizing ligand will resist heat-induced denaturation at higher temperatures than the unbound protein.[15]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis n1 Culture Cells n2 Treat with Inhibitor (or Vehicle) n1->n2 n3 Aliquot Cells n2->n3 n4 Heat to Temperature Gradient (e.g., 40-64°C) n3->n4 n5 Lyse Cells & Centrifuge to Pellet Aggregates n4->n5 n6 Collect Soluble Fraction (Supernatant) n5->n6 n7 Quantify Soluble Target Protein (e.g., Western Blot, MS) n6->n7 n8 Generate Melt Curve n7->n8 Plot Soluble Protein vs. Temp

Caption: Experimental workflow for a CETSA melt curve experiment.

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with the this compound inhibitor at a saturating concentration (e.g., 100x IC50) or with a vehicle (DMSO) control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein using a standard method like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating thermal stabilization.[16][17]

Conclusion: An Integrated Strategy for Confident Assessment

Assessing the selectivity of this compound-based enzyme inhibitors is a cornerstone of preclinical drug development. By moving systematically from precise biochemical potency determination to broad off-target screening and finally to cellular target engagement, researchers can build a comprehensive and reliable selectivity profile. This integrated, multi-pillar approach, grounded in understanding the "why" behind each experimental step, is essential for identifying compounds with the highest potential for clinical success and minimizing the risk of late-stage failures due to unforeseen off-target toxicities.

References

  • Tyllianakis, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews.
  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling.
  • Fortuna, S. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician.
  • Wikipedia. (n.d.). Linezolid.
  • Kumar, A., et al. (2024). Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Tenk, P. (2024). Linezolid. StatPearls.
  • ResearchGate. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • OUCI. (n.d.). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • ResearchGate. (n.d.). Several reported potent this compound based PI3K inhibitors with examples of binding mode.
  • Godl, K., et al. (2005). Cellular Targets of Gefitinib. Cancer Research.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell.
  • Pua, P. W. J., et al. (2022). Structural effects of this compound replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry.
  • Scott, J. S., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing this compound Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry.
  • bioRxiv. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Wikipedia. (n.d.). Gefitinib.
  • CETSA. (n.d.). CETSA.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • AACR Journals. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research.
  • Metz, J. T., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Nature Chemical Biology.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • ACS Publications. (n.d.). Occurrence of this compound in Central Nervous System Drug Discovery.
  • Yu, Y., et al. (2009). This compound derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis.
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ResearchGate. (n.d.). Pharmacological profile of this compound and its derivatives.
  • Cappuzzo, F., et al. (2006). Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Journal of Clinical Oncology.
  • Semantic Scholar. (n.d.). [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ResearchGate. (2020). (PDF) A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • National Center for Biotechnology Information. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). This compound Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Structural Effects of this compound Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • ResearchGate. (2021). Occurrence of this compound in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). A review on pharmacological profile of this compound derivatives.
  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology.
  • Hirai, M., et al. (2007). Functional characterization of gefitinib uptake in non-small cell lung cancer cell lines. Journal of Experimental Therapeutics and Oncology.

Sources

Alternatives to Morpholine as a pH Adjusting Agent in Steam Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the meticulous management of industrial steam systems, from power generation to pharmaceutical manufacturing, maintaining the integrity of the system's metallurgy is paramount. Corrosion, a relentless electrochemical process, poses a significant threat to operational efficiency, safety, and longevity. One of the primary battlegrounds against corrosion is the extensive network of condensate return lines. Here, dissolved carbon dioxide (CO2), a byproduct of thermal decomposition of boiler feedwater alkalinity, forms carbonic acid, drastically lowering the pH and initiating aggressive acidic corrosion of carbon steel and other alloys.[1][2][3]

For decades, morpholine has been a stalwart in the chemical treatment arsenal, employed as a neutralizing amine to elevate the pH of the condensate and mitigate this acidic attack.[4] Its volatility allows it to carry over with the steam, providing protection throughout the system. However, a confluence of factors, including regulatory scrutiny, specific performance limitations in complex systems, and the drive for more holistic protection strategies, has spurred researchers and operators to seek and evaluate viable alternatives.

This guide provides an in-depth, objective comparison of the primary alternatives to this compound. We will move beyond a simple list of chemicals to explore the fundamental principles governing their application, compare their performance based on critical physicochemical properties, and provide the experimental frameworks necessary for their evaluation. The focus is on empowering researchers, scientists, and engineers to make informed decisions based on technical merit and system-specific requirements.

The Mechanism of Corrosion and the Role of Neutralizing Amines

To effectively compare pH-adjusting agents, one must first understand the problem they are designed to solve. The process begins in the boiler, where bicarbonate and carbonate alkalinity in the feedwater thermally decompose to produce carbon dioxide (CO2).[2] This CO2 gas travels with the steam. As the steam condenses in the return lines, the CO2 dissolves in the water to form carbonic acid (H2CO3), a weak but highly corrosive acid.[2][5]

CO2 (gas) + H2O (liquid) ⇌ H2CO3 (carbonic acid)

This acid lowers the condensate pH, often to levels as low as 5.0-5.5, creating an environment ripe for the corrosion of iron and copper alloys.[2]

Neutralizing amines are volatile, alkaline organic compounds that are injected into the boiler feedwater.[6][7] They volatilize with the steam and, being basic, neutralize the carbonic acid in the condensate, thereby raising the pH to a less corrosive range, typically between 8.2 and 9.2.[8]

R-NH2 (Amine) + H2CO3 (Carbonic Acid) → [R-NH3]+[HCO3]- (Amine Bicarbonate)

The effectiveness of any neutralizing amine is not uniform and depends on several key properties that dictate its behavior within the dynamic environment of a steam system.

Key Performance Parameters for Neutralizing Amines:
  • Basicity (Kb): A measure of the amine's inherent alkalinity. A higher basicity means less amine is required to achieve a target pH.[5]

  • Neutralizing Capacity: The amount of carbonic acid neutralized per unit of amine, a factor inversely proportional to the amine's molecular weight. Lower molecular weight amines generally have a higher neutralizing capacity.[5][9]

  • Distribution Ratio (V/L Ratio): Defined as the ratio of the amine's concentration in the steam (vapor) phase to its concentration in the condensate (liquid) phase at a given pressure.[8][10] This is arguably the most critical factor for system-wide protection. An amine with a low V/L ratio will condense early with the first fractions of steam, protecting the initial sections of the condensate system, while a high V/L ratio amine will remain in the steam longer to protect the farthest reaches of the system.[8][10][11]

  • Thermal Stability: The ability of the amine to withstand the high temperatures and pressures within a boiler without degrading. Thermal decomposition can produce ammonia and corrosive organic acids, which can be particularly aggressive towards copper alloys.[9][12] this compound and cyclohexylamine are known for their high thermal stability.[9]

Visualizing the Corrosion and Protection Mechanisms

To better understand the dynamics at play, the following diagrams illustrate the core processes.

cluster_0 Boiler cluster_1 Steam & Condensate System Feedwater Feedwater with Alkalinity (HCO3-) Boiler Boiler Feedwater->Boiler Steam Steam + CO2 Gas Boiler->Steam Heat Condensate Condensate (H2O) Steam->Condensate Condensation CarbonicAcid Carbonic Acid (H2CO3) Forms Condensate->CarbonicAcid Corrosion Corrosion of Pipe (Fe -> Fe++) CarbonicAcid->Corrosion

Caption: The process of carbonic acid corrosion in steam condensate systems.

cluster_0 Neutralizing Amine Mechanism cluster_1 Film-Forming Amine (FFA) Mechanism NA_Action Amine (R-NH2) neutralizes Carbonic Acid (H2CO3) in the condensate (liquid phase). NA_Result pH is raised, preventing acidic attack. NA_Action->NA_Result FFA_Action FFA molecules adsorb onto the metal surface of the pipe. FFA_Result A hydrophobic, non-wettable barrier is formed, isolating the metal from corrosive condensate. FFA_Action->FFA_Result

Caption: Comparative mechanisms of Neutralizing Amines and Film-Forming Amines.

Comparative Analysis of this compound Alternatives

The selection of a neutralizing amine is a balancing act, weighing the strengths and weaknesses of each candidate against the specific characteristics of the steam system, such as operating pressure, temperature, and the physical length of the condensate return network.

Cyclohexylamine (CHA)

Often used in low-pressure systems and those with extensive condensate piping.[8]

  • Performance: CHA possesses a high distribution ratio (V/L ratio of ~4.0-9.0), meaning it has a strong tendency to remain in the steam phase.[11] This characteristic makes it highly effective at protecting the distant ends of long, complex condensate systems, where lower V/L ratio amines would have already depleted from the steam.[10][11]

  • Limitations: Its high volatility can be a drawback in short systems, as it may not condense sufficiently to protect areas close to the boiler. CHA has a notable potential to form solid amine carbonates in the condensate, which can lead to deposits.[11] It is also more aggressive towards copper and its alloys than other amines, necessitating careful pH control.[6]

Diethylaminoethanol (DEAE)

DEAE is one of the most widely used neutralizing amines, often considered a versatile, general-purpose option.[11][13]

  • Performance: It has an intermediate distribution ratio (V/L ratio of ~1.7-3.0), positioning it between this compound and cyclohexylamine.[11] This allows it to provide more uniform protection across moderately sized systems.[10] A key advantage is that DEAE does not form amine carbonates, reducing the risk of deposition.[11] It is also a stronger base than this compound, meaning less product is needed to achieve the same pH.[14]

  • Limitations: While effective, it is classified as a hazardous air pollutant by the U.S. Environmental Protection Agency (EPA), which may be a consideration for facilities with strict environmental or safety protocols.[15]

Ammonia (NH3)

Ammonia is used for pH control, particularly in high-pressure boiler systems where thermal stability is critical.

  • Performance: Ammonia has a very high distribution ratio (V/L ratio > 7.0), ensuring it travels to the furthest points of a steam system.[2][11] It is thermally stable and has a high neutralizing capacity due to its low molecular weight.[2]

  • Limitations: The primary and most significant drawback of ammonia is its extreme corrosivity towards copper and copper alloys (e.g., brass), especially when oxygen is present.[2][9][16] Its use is generally restricted to systems that are entirely free of copper-based metallurgy. Overfeeding can lead to severe damage.[2]

Blended Amines

Recognizing that no single amine is perfect for all conditions, the industry has moved towards using scientifically formulated blends.

  • Performance: Blends typically combine amines with low, medium, and high distribution ratios (e.g., a mix of this compound, DEAE, and cyclohexylamine).[9][17] This multi-component approach ensures that volatile components are available to protect every part of the system, from the first point of condensation to the most remote steam traps.[10] This strategy provides a more robust and forgiving treatment program compared to a single-amine approach.

Data Summary: Physicochemical Properties of Neutralizing Amines
PropertyThis compoundCyclohexylamine (CHA)Diethylaminoethanol (DEAE)Ammonia
Molecular Weight 87.1299.17117.1917.03
Distribution Ratio (V/L) Low (0.4 - 0.7)[8][11]High (4.0 - 9.0)[11]Medium (1.7 - 4.1)[11][14]Very High (~10.0)[2][11]
Basicity (pKb @ 25°C) 5.63.34.14.75
Thermal Stability High (up to 2500 psig)[9]High (up to 2500 psig)[9]ModerateHigh[2]
Key Advantage Good for short runs, well-studied.[8]Protects long, complex systems.[10][11]Versatile, good general coverage.[11]High neutralizing capacity, cost-effective.[2]
Key Disadvantage Poor protection in long runs.[8]Can form deposits, corrosive to copper.[6][11]EPA hazardous air pollutant.[15]Highly corrosive to copper alloys.[2][9]

An Alternative Strategy: Film-Forming Amines (FFAs)

A fundamentally different approach to corrosion control involves Film-Forming Amines (FFAs), also known as polyamines.[18][19] Instead of neutralizing the bulk condensate pH, FFAs protect the system by forming a continuous, non-wettable, monomolecular film on all metal surfaces.[1][18][20][21]

  • Mechanism of Action: The polar amine "head" of the FFA molecule has a strong affinity for metal and adsorbs onto the surface, while the long, non-polar hydrocarbon "tail" creates a hydrophobic barrier.[1] This barrier physically isolates the metal from the corrosive condensate, effectively preventing both acidic (carbonic acid) and oxygen-based corrosion.[10][18][22]

  • Advantages:

    • Comprehensive Protection: Offers protection against both acid and dissolved oxygen.[10]

    • System Cleaning: Can penetrate and lift existing corrosion deposits, leading to cleaner heat transfer surfaces and improved efficiency.[20][21]

    • Reduced Blowdown: As organic molecules, they contribute minimally to boiler water conductivity, allowing for higher cycles of concentration and reduced water and energy losses from blowdown.[18]

  • Application Considerations:

    • Careful Initial Dosing: In older or fouled systems, FFAs must be introduced slowly and at a low dosage. A rapid application can cause existing deposits to slough off quickly, potentially plugging strainers, traps, and low-flow areas.[1]

    • Injection Point: Unlike neutralizing amines, which are typically added to the feedwater, FFAs are often injected directly into the steam header to ensure proper distribution throughout the entire system and avoid loss in the boiler blowdown.[6]

FeatureNeutralizing AminesFilm-Forming Amines (FFAs)
Primary Mechanism pH elevation; neutralization of carbonic acid.[6][7][23]Forms a physical, hydrophobic barrier on metal surfaces.[18][19][21]
Protection Against Primarily carbonic acid corrosion.[10]Carbonic acid and dissolved oxygen corrosion.[10][22]
Typical Feed Point Boiler feedwater line.[10]Steam header.[6]
Effect on Existing Deposits Minimal.Can penetrate and gradually remove existing deposits.[1][20][21]
Impact on Conductivity Increases boiler water conductivity.Minimal impact on conductivity.[18]
Key Consideration Selecting the correct V/L ratio or blend for the system.[9][10]Slow initial feed rate in fouled systems to prevent blockage.[1]

Experimental Protocols for Evaluation and Monitoring

Objective evaluation of any chemical treatment program is essential. The following protocols provide a framework for comparing performance and ensuring program efficacy.

Protocol 1: Performance Evaluation via Corrosion Coupon Analysis

This protocol is the industry standard for quantifying corrosion rates directly within the system.

Methodology:

  • Preparation: Pre-weigh and photograph numbered corrosion coupons (typically made of carbon steel and 90/10 copper-nickel to match system metallurgy) to four decimal places.

  • Installation: Install the coupons in a specially designed coupon rack located in a high-flow area of the condensate return line. Ensure coupons are electrically isolated from each other and the rack.

  • Exposure: Leave the coupons in the system for a predetermined period, typically 90 days, to ensure a representative corrosion rate is measured.

  • Retrieval: Carefully remove the coupons, photograph them in their "as-is" state, and place them in labeled, moisture-proof bags for transport to the laboratory.

  • Cleaning & Re-weighing: In the lab, clean the coupons according to ASTM G1 standards to remove all corrosion products. Once cleaned and dried, re-weigh the coupons to four decimal places.

  • Calculation: Calculate the corrosion rate in mils per year (mpy) using the formula: Corrosion Rate (mpy) = (Weight Loss [g] * 3.45 x 10^6) / (Metal Density [g/cm³] * Surface Area [in²] * Time [hours])

Interpretation: This quantitative data provides a direct comparison of the general corrosion protection offered by different chemical treatments under identical operating conditions.

A 1. Prepare & Pre-Weigh Numbered Coupons B 2. Install Coupons in Condensate Line Rack A->B C 3. Expose for 90 Days Under Normal Operation B->C D 4. Retrieve & Photograph Coupons C->D E 5. Clean Coupons (per ASTM G1) D->E F 6. Post-Weigh Cleaned Coupons E->F G 7. Calculate Corrosion Rate (mils per year) F->G

Caption: Experimental workflow for corrosion coupon analysis.

Protocol 2: Monitoring and Control of Amine Residuals

Maintaining the correct chemical residual is critical for consistent protection.

Methodology for Neutralizing Amines (Titration):

  • Sampling: Collect a cooled condensate sample from a representative point in the system.

  • Preparation: Measure a precise volume of the condensate sample (e.g., 100 mL) into a flask.

  • Indication: Add a few drops of a suitable pH indicator (e.g., bromocresol green).

  • Titration: Titrate the sample with a standard acid solution (e.g., 0.02 N H2SO4) until the endpoint color change is observed.

  • Calculation: The concentration of the amine is calculated based on the volume of titrant used. The specific calculation will depend on the amine and the acid normality.

Methodology for Film-Forming Amines (Colorimetric Field Test): Note: Several proprietary methods exist. The Bengal Rose method is a common, though sometimes challenging, public method.[24][25]

  • Sampling: Collect a cooled condensate sample.

  • Reagent Addition: To a measured volume of the sample, add a buffered solution containing a dye like Bengal Rose. The FFA will form a complex with the dye.

  • Extraction: Add a non-miscible solvent. The amine-dye complex will be extracted into the solvent layer.

  • Comparison: The intensity of the color in the solvent layer is proportional to the FFA concentration and can be compared against a set of color standards to determine the approximate residual in ppm.

Causality: These control tests are vital because they form a self-validating feedback loop. If corrosion rates from coupons are high, the first step is to verify that the chemical residual is within the specified control range. If it is not, the dosage must be adjusted. If the residual is correct but corrosion persists, it indicates the chosen chemical or strategy may be inappropriate for the system's conditions.

Conclusion and Recommendations

The choice to move away from this compound is not merely about replacing one chemical with another; it is an opportunity to re-evaluate the entire corrosion control strategy for a given steam system.

  • For long, complex systems , a high distribution ratio amine like cyclohexylamine or a well-designed blended amine product is often superior to this compound.

  • For general-purpose applications where simplicity is desired, DEAE offers a balanced profile, though its environmental classification must be considered.

  • In all-ferrous, high-pressure systems , ammonia can be a cost-effective option, but it must be rigorously avoided in any system containing copper alloys.

  • For facilities seeking a paradigm shift towards proactive surface protection against both oxygen and acid, Film-Forming Amines (FFAs) present a compelling, high-performance alternative. They represent a move from treating the water to treating the metal surfaces themselves.

The ultimate decision should be grounded in a thorough understanding of the system's metallurgy, operating parameters, and physical layout. A robust evaluation program, utilizing corrosion coupons and consistent chemical monitoring, is not an optional add-on but a core requirement for ensuring the chosen alternative provides superior protection, enhances system reliability, and meets the long-term operational goals of the facility.

References

  • Chem-Aqua. (2020). Treating Boiler Condensate with Filming Amines.
  • Fact Water. (2025). Filming Amines.
  • FINEAMIN. Filming Amines for Water Treatment.
  • B & V Chemicals. Polyamine - Film Forming Amines (FFA).
  • Watertech of America. Optimize System Performance with Film Forming Agents.
  • Guardian CSC. Condensate Water Treatment to Prevent Steam Boiler Pipes From Corroding!.
  • Agricultural Marketing Service. Diethylaminoethanol.
  • Cannon Water Technology, Inc. Neutralizing Amine for Condensate and Feed Water Corrosion Control.
  • Infrastructure. CORROSION PROTECTION OF CONDENSATE SYSTEMS.
  • ChemREADY. Neutralizing Amine Treatments for Boilers.
  • HYDRO-LOGIC INC. Amines.
  • Ataman Kimya. DIETHYLAMINOETHANOL (DEAE).
  • Office of Research Facilities. Adding Amines to Steam for Humidification.
  • VTT Research. (2014). Film-Forming Amines in Steam/Water Cycles – structure, properties, and influence on corrosion and deposition processes.
  • Education Institute for Equipment & Process Design. Neutralizing Amine.
  • Quora. Why is ammonia used in a boiler?.
  • ChemREADY. Boiler Treatment Chemicals: Optimizing Efficiency & Preventing Downtime.
  • Chardon Labs. Boiler Return-Line Water Treatment Chemicals.
  • Quora. Does ammonia in boiler water make a buffer in a boiler water when treatment is by NaOH and trisodium phosphate?.
  • tiwater.info. (2020). The water quality control for high-pressure steam boilers.
  • ResearchGate. The analysis of film-forming amines -Methods, possibilities, limits and recommendations.
  • Google Patents. US11016027B2 - Methods for detecting film-forming amines in water.
  • Google Patents. WO2019023699A1 - Methods for detecting film-forming amines in water.
  • GOOD BOILER OPERATIONAL PRACTICES. Boiler water management.
  • Aquachem. The Role of pH Control in Steam Boiler Water Treatment.
  • Chem-Aqua. (2018). Neutralizing Amine Use in Hospital Steam Boilers.
  • The Open Chemical Engineering Journal. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air.

Sources

Benchmarking New Morpholine Synthesis Routes Against Industrial Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a cornerstone in modern chemistry.[1][2] Its unique properties make it an invaluable solvent, corrosion inhibitor, and, most significantly, a "privileged scaffold" in medicinal chemistry.[3][4][5] this compound moieties are integral to a wide array of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib, where they often enhance potency and improve pharmacokinetic profiles.[1][5]

Given its industrial and pharmaceutical importance, the synthesis of this compound has been a subject of continuous optimization.[4] Historically, production has been dominated by high-temperature, high-pressure industrial processes. While effective for bulk manufacturing, these methods often involve harsh conditions, significant energy consumption, and the generation of undesirable byproducts.

This guide provides a comprehensive comparison of these established industrial methods against modern, innovative synthesis routes. We will delve into the mechanistic underpinnings, operational parameters, and environmental footprints of each approach. By presenting objective experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific application, whether for bulk production or the nuanced synthesis of complex pharmaceutical analogues.

Part 1: Established Industrial Synthesis Routes

The large-scale production of this compound has historically relied on two primary methods. While functional, they represent a classic chemical industry approach where yield and throughput are prioritized, often at an environmental cost.

Method A: Dehydration of Diethanolamine (DEA)

This is one of the earliest methods for this compound production. The core of this process is an acid-catalyzed intramolecular cyclization of diethanolamine (DEA).

Causality Behind Experimental Choices: The reaction mechanism involves the protonation of one of the hydroxyl groups of DEA by a strong acid, typically concentrated sulfuric acid or oleum.[6][7][8] This converts the hydroxyl group into a good leaving group (water). The second hydroxyl group then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the this compound ring. The high temperatures (150-250°C) are necessary to overcome the activation energy for this dehydration and cyclization process.[6][8] The use of oleum (fuming sulfuric acid) can lead to higher yields (90-95%) in shorter reaction times compared to standard sulfuric acid.[8]

Advantages:

  • Uses a relatively straightforward and well-understood chemical transformation.

  • The starting material, diethanolamine, is readily available from the reaction of ethylene oxide and ammonia.[6]

Disadvantages:

  • Requires large quantities of strong, corrosive acid, posing significant handling and equipment challenges.[7]

  • The neutralization of the acid after the reaction generates substantial amounts of salt byproduct (e.g., sodium sulfate), which requires disposal and adds to the process's poor atom economy.[7][9]

  • The harsh, high-temperature conditions can lead to side reactions and charring, reducing purity.

DEA_Dehydration cluster_products Products & Byproducts DEA Diethanolamine (DEA) H2SO4 H₂SO₄ (conc.) ~180-235°C DEA->H2SO4 Dehydration & Cyclization This compound This compound H2SO4->this compound Water H₂O H2SO4->Water Waste Na₂SO₄ Waste (after neutralization)

Caption: Dehydration of diethanolamine to this compound using strong acid.

Method B: Reaction of Diethylene Glycol (DEG) with Ammonia

Developed in the 1980s, this method has become the dominant industrial process due to its superior efficiency and speed.[6] It involves the reductive amination of diethylene glycol (DEG).

Causality Behind Experimental Choices: This process is conducted at high temperatures (150-400°C) and pressures (30-400 atm) in the presence of hydrogen and a hydrogenation catalyst.[6][10]

  • Catalyst: Metals like nickel, copper, or cobalt are used to facilitate both dehydration and hydrogenation steps.[6][11][12] The catalyst promotes the conversion of hydroxyl groups to amines.

  • Ammonia: Serves as the nitrogen source for the amine group.

  • Hydrogen: A hydrogen atmosphere is crucial to maintain the activity of the metal catalyst and to promote the reductive amination pathway, minimizing the formation of undesired byproducts.[11]

  • High Pressure: Keeps the ammonia and other reactants in the reaction phase, increasing reaction rates.

This route has largely superseded the DEA method for large-scale production.[10]

Advantages:

  • More efficient and faster than the DEA dehydration route.[6]

  • Avoids the use of large quantities of corrosive acid and the subsequent salt waste stream.

Disadvantages:

  • Requires a significant capital investment in high-pressure reactors and sophisticated catalytic systems.

  • High energy consumption due to the extreme temperature and pressure requirements.[13]

  • Byproduct formation, such as 2-(2-aminoethoxy)ethanol (AEE), can occur, necessitating careful purification steps.[9]

DEG_Amination DEG Diethylene Glycol (DEG) Catalyst Catalyst (Ni, Co, Cu) H₂, High T & P DEG->Catalyst Ammonia Ammonia (NH₃) Ammonia->Catalyst This compound This compound Catalyst->this compound Water H₂O Catalyst->Water

Caption: Industrial synthesis of this compound from diethylene glycol and ammonia.

Part 2: Emerging & Novel Synthesis Routes

Driven by the principles of green chemistry and the need for milder, more selective methods for pharmaceutical synthesis, researchers have developed several innovative routes to morpholines.

Method C: Green Synthesis via Selective Monoalkylation of Amines

A recently developed method highlights a significant shift towards more sustainable and efficient synthesis. This one or two-step, redox-neutral protocol uses inexpensive and readily available reagents to convert 1,2-amino alcohols into morpholines under mild conditions.[14][15]

Causality Behind Experimental Choices: This strategy is based on the unique reactivity of ethylene sulfate (ES).

  • N-Monoalkylation: The primary amine of a 1,2-amino alcohol performs a simple SN2 reaction with ethylene sulfate. The unique properties of ES allow for a clean and selective monoalkylation, avoiding the common issue of bisalkylation that plagues many similar reactions.[14][15][16] This step forms a zwitterionic intermediate.

  • Cyclization: The intermediate is then cyclized into the this compound product using a base, such as potassium tert-butoxide (tBuOK), under mild conditions.[14]

This approach eliminates the need for toxic reagents like chloroacetyl chloride and harsh hydride reductions often used in traditional lab-scale syntheses of this compound derivatives.[14]

Advantages:

  • Environmentally Friendly: Aligns with green chemistry principles by avoiding toxic reagents and generating minimal waste.[14]

  • High Yield & Selectivity: Provides clean isolation of the desired product in high yields.[15][17]

  • Mild Conditions: The reaction proceeds under much milder conditions than the industrial methods.

  • Scalable: The process has been demonstrated on a large laboratory scale (>100 g), suggesting industrial viability.[15][17]

  • Versatile: The method is applicable to a broad range of primary amines and 1,2-amino alcohols, making it highly suitable for creating diverse libraries of this compound derivatives for drug discovery.[15][16]

Disadvantages:

  • The cost and availability of ethylene sulfate on a massive industrial scale may need to be considered compared to bulk chemicals like DEG and DEA.

  • Represents a newer technology that has not yet been implemented at the same massive scale as the DEG process.

Green_Synthesis AminoAlcohol 1,2-Amino Alcohol Step1 Step 1: Sₙ2 Reaction (N-Monoalkylation) AminoAlcohol->Step1 ES Ethylene Sulfate (ES) ES->Step1 Zwitterion Zwitterionic Intermediate Step1->Zwitterion Step2 Step 2: Cyclization (tBuOK) Zwitterion->Step2 This compound Substituted This compound Step2->this compound

Caption: Green, two-step synthesis of morpholines using ethylene sulfate.

Other Catalytic Innovations

The field is rich with ongoing research into catalytic methods that offer novel pathways to this compound and its derivatives. These include:

  • Copper-Catalyzed Three-Component Synthesis: An efficient method that combines amino alcohols, aldehydes, and diazomalonates to create highly substituted morpholines in a single step.[18]

  • Palladium-Catalyzed Oxidative Cyclization: This approach uses a palladium catalyst to achieve a Wacker-type aerobic cyclization of alkenes, providing access to various nitrogen heterocycles, including morpholines.[19]

  • Synthesis from N-Propargylamines: Gold and platinum catalysts have been used to convert N-propargylamines into functionalized morpholines through cycloisomerization reactions, offering a route to complex derivatives.[20][21]

These methods are particularly valuable in drug discovery, where the goal is often the rapid synthesis of diverse and complex molecular structures rather than bulk production of the parent this compound molecule.[21][22]

Part 3: Comparative Analysis & Benchmarking

To provide an objective overview, the following table summarizes the key performance indicators for the primary synthesis routes discussed.

ParameterMethod A: DEA DehydrationMethod B: DEG + AmmoniaMethod C: Green Synthesis (Ethylene Sulfate)
Starting Materials Diethanolamine (DEA)Diethylene Glycol (DEG), Ammonia1,2-Amino Alcohols, Ethylene Sulfate
Key Reagents/Catalyst Conc. H₂SO₄ or OleumNi, Co, or Cu catalyst; H₂Potassium tert-butoxide (tBuOK)
Temperature High (150 - 250°C)[6][8]Very High (150 - 400°C)[6][10]Mild (Room Temp to slight heat)[14]
Pressure AtmosphericVery High (30 - 400 atm)[10]Atmospheric
Typical Yield ~35-50% (lab); up to 95% (industrial w/ oleum)[8][23]>90% conversion with high selectivity[9][12]High (often >90%)[15][17]
Key Byproducts/Waste Large quantities of Na₂SO₄ after neutralization[7][9]2-(2-aminoethoxy)ethanol (AEE), "heavies"[9]Minimal; considered a green process[14]
Safety & Environmental Highly corrosive acid, significant salt waste.High energy use, high-pressure hazards.Uses greener solvents, avoids toxic reagents, redox-neutral.[14]

Part 4: Experimental Protocols & Workflows

Every protocol described must be a self-validating system. These are representative procedures based on published literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound from Diethanolamine (Lab Scale)[9][23]

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple, magnetic stirrer, and a condenser, add 62.5 g of diethanolamine.

  • Acidification: Carefully and slowly add concentrated hydrochloric or sulfuric acid to the diethanolamine with cooling until the mixture reaches a pH of approximately 1. This reaction is highly exothermic.

  • Dehydration/Cyclization: Heat the resulting diethanolamine salt solution. The temperature should be gradually increased to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for several hours (e.g., 15 hours) to facilitate the cyclization.

  • Workup - Freebasing: Allow the reaction mixture to cool to a manageable temperature (~160°C) and pour it into a separate container. Mix the resulting this compound hydrochloride paste with a strong base, such as calcium oxide or sodium hydroxide, to neutralize the acid and liberate the free this compound amine.

  • Purification - Distillation: The crude this compound is recovered via distillation. To remove residual water, the distillate can be dried over potassium hydroxide pellets, followed by a final fractional distillation. The this compound product is typically collected at 126-129°C. A yield of 35-50% can be expected under these lab conditions.[23]

Protocol 2: Green Synthesis of a this compound Derivative (Representative)[15][17]

This protocol is a conceptual representation of the ethylene sulfate method for producing a substituted this compound from a 1,2-amino alcohol.

  • Reaction Setup: To a solution of a 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., THF or MeCN), add ethylene sulfate (1.0-1.2 equiv) at room temperature under an inert atmosphere (e.g., nitrogen).

  • N-Monoalkylation: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting amino alcohol is consumed. This step forms the zwitterionic intermediate.

  • Cyclization: Add potassium tert-butoxide (tBuOK) (1.5-2.0 equiv) to the reaction mixture. The mixture may be gently heated (e.g., to 40-60°C) to promote the intramolecular cyclization.

  • Workup: Once the cyclization is complete, the reaction is quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using standard techniques such as column chromatography to yield the pure substituted this compound.

General Experimental Workflow Diagram

Workflow Start Select Synthesis Route (Industrial vs. Novel) Reactants Assemble Reactants, Solvents, Catalyst Start->Reactants Reaction Perform Reaction (Monitor Temp, Pressure, Time) Reactants->Reaction Workup Quench & Neutralize (If applicable) Reaction->Workup Extraction Liquid-Liquid Extraction or Filtration Workup->Extraction Drying Dry Organic Phase (e.g., Na₂SO₄) Extraction->Drying Purification Purify Crude Product (Distillation or Chromatography) Drying->Purification Analysis Characterize Final Product (NMR, GC-MS, etc.) Purification->Analysis End Pure this compound / Derivative Analysis->End

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound presents a clear case study in the evolution of chemical manufacturing. The diethylene glycol (DEG) with ammonia process remains the industrial workhorse for producing bulk this compound, prized for its efficiency despite its high energy demands and the need for specialized equipment.[6] The older diethanolamine (DEA) dehydration method, while simpler in concept, is largely outcompeted due to its use of harsh acids and significant waste generation.[7][10]

For the modern researcher, particularly in the pharmaceutical and fine chemical sectors, the landscape is shifting. Emerging techniques, exemplified by the green synthesis using ethylene sulfate , offer a paradigm shift.[14][16] This method's mild conditions, high selectivity, scalability, and excellent environmental profile make it an outstanding choice for producing diverse, functionalized this compound derivatives.[14][15] While industrial-scale adoption is yet to be seen, its advantages in safety, sustainability, and versatility position it as a superior strategy for complex, high-value chemical synthesis. The choice of synthesis route is no longer just about yield; it is a strategic decision that balances efficiency, safety, environmental impact, and the specific structural complexity required for the target application.

References

  • Ortiz, A. T., Brusoe, J., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Wikipedia. (n.d.). This compound. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Li, Y., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 21(15), 5945–5949. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. [Link]
  • Ortiz, K. G., et al. (2024).
  • Keller, R. N. (1987). Synthesis of this compound. U.S.
  • YouTube. (2022, August 1).
  • Moss, P. H. (1964). Process for the preparation of morpholines. U.S.
  • Boettger, G., et al. (1988). Preparation of this compound. U.S.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • Daughenbaugh, R. J., et al. (1981). Synthesis of this compound and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Synfacts. (2020).
  • PubMed. (2024).
  • Vessally, E., et al. (2017). New Strategy for the Synthesis of this compound Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering. [Link]
  • Hong, X., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. The Journal of Organic Chemistry, 81(20), 9773–9783. [Link]
  • Swain, C. J., et al. (2005). Chemical synthesis of this compound derivatives.
  • Vessally, E., et al. (2017). New Strategy for the Synthesis of this compound Cores: Synthesis from N-Propargylamines.
  • Scott, K. A., et al. (2023). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry, 88(17), 12224–12234. [Link]
  • Wilson, C. L. (1957). Process of producing this compound from diethanolamine. U.S.
  • Tzara, A., et al. (2020). This compound As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Organic Chemistry Portal. (n.d.). This compound synthesis. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
  • Daughenbaugh, R. J., et al. (1984). Synthesis of this compound and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
  • Dissertation. (n.d.).
  • ResearchGate. (2020).
  • NCBI. (n.d.). This compound - Production. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
  • Simple Guide. (n.d.).
  • USDA. (2001). This compound - Processing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction for the Professional Researcher

Morpholine is a versatile organic compound utilized across various scientific disciplines, from its role as a corrosion inhibitor in boiler water systems to its application as a solvent and an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a detailed, field-tested framework for the safe handling of this compound, grounded in a deep understanding of its chemical properties and associated risks. Our objective is to empower you, the researcher, to work confidently and safely by internalizing not just the 'what' but the critical 'why' behind each procedural step and piece of personal protective equipment (PPE).

Part 1: The 'Why' Behind the Protocol: A Hazard-Based Risk Assessment

Effective safety protocols are not arbitrary; they are a direct response to a chemical's specific hazards. This compound presents a trifecta of risks: it is flammable, corrosive to tissues, and toxic upon exposure.[2][3][4][5] Understanding these core threats is the foundation for selecting and using appropriate PPE.

  • Corrosivity: this compound is a potent base that can cause severe, destructive burns to the skin and eyes upon contact.[2][3][5][6] Its vapors are also corrosive to the respiratory tract.[1][6] This property dictates the need for complete barrier protection for all exposed tissues.

  • Toxicity: The substance is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[2][3][4] Critically, this compound can be absorbed through the skin in sufficient quantities to cause systemic effects, a fact underscored by the "skin" notation in occupational exposure limits.[6][7][8][9] This percutaneous absorption risk means that even minor skin contact is a significant exposure event. Prolonged or repeated exposure may lead to liver and kidney damage.[6][8]

  • Flammability: this compound is a flammable liquid with a flash point of approximately 35-38°C (95-100°F).[7][10][11] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[1][10] This necessitates strict control of ignition sources and measures to prevent static electricity buildup.[3][4][9][12]

Summary of this compound Hazards and Exposure Limits
Hazard ParameterDescriptionSource
Physical State Colorless liquid with a fish-like or ammonia-like odor.[8][10]
Primary Hazards Flammable liquid, Causes severe skin burns and eye damage, Toxic in contact with skin and if inhaled.[2][3][4]
Flash Point ~35°C (95°F) Closed Cup[6][11]
Flammability Limits LEL: ~1.8%, UEL: ~11.2%[7][11]
OSHA PEL (TWA) 20 ppm (70 mg/m³) [skin][8][9]
NIOSH REL (TWA) 20 ppm (70 mg/m³) [skin][8][9]
ACGIH TLV (TWA) 20 ppm (70 mg/m³) [skin][6][9]

Part 2: The Core Protocol: Selecting and Using PPE for this compound

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities of this compound being handled, and the potential for exposure. The following guidance provides a framework for making these critical choices.

Engineering Controls: Your First Line of Defense

Before any PPE is considered, proper engineering controls must be in place. All work with this compound must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard for any open-container procedure.[4][9] Due to its flammability, all containers and receiving equipment must be grounded and bonded to prevent static discharge.[2][3][4] Use only explosion-proof equipment and non-sparking tools.[3][4][9] An eyewash station and a safety shower must be immediately accessible and tested regularly.[8][10][13]

A. Respiratory Protection

The corrosivity of this compound vapor necessitates robust respiratory protection.[6]

  • Standard Operations (in a Fume Hood): For handling small quantities inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Inadequate Ventilation or Weighing: If work must be done outside a fume hood or if ventilation is insufficient to maintain exposure below the TWA, a NIOSH-approved air-purifying respirator with organic vapor (Type A) cartridges is mandatory.[3][5]

  • Spills or Emergencies: For large spills or emergency situations, a full-facepiece respirator with appropriate cartridges or, for higher concentrations, a self-contained breathing apparatus (SCBA) is required.[3][8][12]

B. Eye and Face Protection

Because this compound can cause severe, irreversible eye damage, eye and face protection is non-negotiable.[2][4]

  • Mandatory: Tightly fitting chemical splash goggles are required at all times.[3][14]

  • Best Practice: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure.[3][13] Standard safety glasses do not provide adequate protection and are not acceptable.[13]

C. Hand Protection

The high potential for dermal absorption and the severe corrosivity of this compound make hand protection a critical control point.[3][4]

  • Material Selection: Not all gloves are created equal. Choose gloves tested for resistance to this compound. Recommended materials include Butyl rubber, Fluoroelastomer (FKM), or multi-layer laminates.[3] Neoprene and nitrile rubber may also be suitable for some applications, but always check the manufacturer's compatibility data.[12]

  • Glove Type: For all but the most minor handling tasks, use elbow-length impervious gloves to protect the forearm.[3][13]

  • Integrity and Use: Always inspect gloves for tears or pinholes before use. Double-gloving can provide additional protection. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[14][15]

D. Body Protection

Skin contact must be prevented.

  • Standard Laboratory Work: At a minimum, a flame-resistant lab coat worn over long pants and closed-toe shoes is required.

  • Significant Splash Potential: When handling larger quantities (>500 mL) or during operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[13] For large-scale transfers or spill response, a full chemical-protection suit is required.[3][12]

PPE Selection Workflow for this compound Handling

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Task Identify Handling Task Low_Risk Low Risk Task Task->Low_Risk Small scale (<50mL) in fume hood Med_Risk Medium Risk Task Task->Med_Risk Bulk transfer (>500mL) or reaction setup High_Risk High Risk Task Task->High_Risk Spill cleanup or emergency response Low_Risk_PPE Level 1 PPE - Chemical Goggles - FR Lab Coat - Butyl/FKM Gloves - Work in Fume Hood Med_Risk_PPE Level 2 PPE - Level 1 PPE + - Face Shield - Chemical Apron - Elbow-Length Gloves High_Risk_PPE Level 3 PPE - Level 2 PPE + - Full Chemical Suit - Air-Purifying Respirator or SCBA Low_Risk->Low_Risk_PPE Med_Risk->Med_Risk_PPE High_Risk->High_Risk_PPE

Caption: Risk-based PPE selection workflow for handling this compound.

Part 3: Operational and Disposal Plans

Step-by-Step Guide: Donning and Doffing PPE

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Body Protection: Don lab coat or chemical suit.

  • Hand Protection: Don the first pair of gloves (if double-gloving).

  • Respiratory Protection: Don respirator, if required. Perform a seal check.

  • Eye/Face Protection: Don chemical goggles, followed by a face shield if needed.

  • Outer Gloves: Don outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated gloves.

  • Body Protection: Remove apron or chemical suit, turning it inside out.

  • Face/Eye Protection: Remove face shield and goggles from the back to the front.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands and face thoroughly with soap and water.[2]

Emergency Procedures: Spill and Exposure Response

Small Spill (e.g., <100 mL inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (Level 2 or 3).

  • Contain the spill by covering it with an inert absorbent material like vermiculite, dry sand, or earth.[1][3][10] Do not use combustible absorbents.

  • Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[3][10][13]

  • Decontaminate the area with a suitable cleaning agent.

  • Dispose of all contaminated materials as hazardous waste.[1]

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[4][12]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[3][4][10] Flood the affected skin with large amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[10][12]

  • Inhalation: Move the victim to fresh air immediately.[3][12] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask to avoid direct contact).[1][9] Seek immediate medical attention.[9][16]

  • Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water.[4][12] If the person is conscious, give small quantities of water to drink.[16] Seek immediate medical attention.[4][12]

Waste Disposal

All this compound-contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[1][4] Collect these materials in clearly labeled, sealed containers.[9] Dispose of the waste through your institution's environmental health and safety office in accordance with all local, regional, and national regulations.[4] Do not pour this compound waste down the drain.[4]

References

  • Penta chemicals. (2025). This compound - SAFETY DATA SHEET.
  • Redox. (2022). Safety Data Sheet this compound.
  • Inchem.org. (1995). This compound (HSG 92, 1995).
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0302 - this compound.
  • Airgas. (2020). This compound - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - this compound.
  • Solvents & Petroleum Service, Inc. (SPS). (n.d.). Section 1. Identification Section 2. Hazards identification.
  • Occupational Safety and Health Administration (OSHA). (2022). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine
Reactant of Route 2
Morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.